Product packaging for 6-Chlorobenzo[d]isoxazol-3-ol(Cat. No.:CAS No. 61977-29-5)

6-Chlorobenzo[d]isoxazol-3-ol

Cat. No.: B1668687
CAS No.: 61977-29-5
M. Wt: 169.56 g/mol
InChI Key: SJAPSPJRTQCDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CBIO is a potent, cell-permeable, D-amino acid oxidase (DAO) reversible inhibitor. In rat models, CBIO prevents formalin-induced tonic pain but not acute nociception.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO2 B1668687 6-Chlorobenzo[d]isoxazol-3-ol CAS No. 61977-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAPSPJRTQCDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381878
Record name 6-chlorobenzo[d]isoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61977-29-5
Record name 6-chlorobenzo[d]isoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-hydroxy-1,2-benzisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chlorobenzo[d]isoxazol-3-ol: A Potent D-Amino Acid Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of neuropharmacology is in a constant state of evolution, driven by the pursuit of novel therapeutic agents that can address the complexities of central nervous system (CNS) disorders. Within this dynamic field, the modulation of the N-methyl-D-aspartate (NMDA) receptor has emerged as a promising strategy. 6-Chlorobenzo[d]isoxazol-3-ol, a small molecule inhibitor of D-amino acid oxidase (DAAO), represents a significant advancement in this area. This technical guide provides a comprehensive overview of the fundamental properties of this compound, offering insights into its synthesis, chemical characteristics, biological activity, and its mechanism of action. It is designed to be a valuable resource for researchers and drug development professionals working at the forefront of neuroscience and medicinal chemistry.

Physicochemical Properties

This compound, also known as CBIO, is a white to beige solid organic compound.[1] Its core structure consists of a benzisoxazole ring system chlorinated at the 6-position and featuring a hydroxyl group at the 3-position. This deceptively simple architecture belies a potent and specific biological activity that has garnered significant interest in the scientific community.

PropertyValueSource
Molecular Formula C₇H₄ClNO₂[1]
Molecular Weight 169.57 g/mol
Appearance White to beige solid[1]
Solubility Soluble in DMSO[1]
Predicted pKa 13.14 ± 0.20[1]
CAS Number 61977-29-5[1]

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the advancement of any compound in the drug discovery pipeline. While multiple strategies for the synthesis of isoxazole derivatives exist, a common approach for benzo[d]isoxazol-3-ols involves the cyclization of an appropriately substituted benzonitrile.

Experimental Protocol: Synthesis of this compound

A plausible synthetic pathway to this compound starts from 2-hydroxy-5-chlorobenzonitrile. The following is a generalized procedure based on established isoxazole synthesis methodologies.

Materials:

  • 2-hydroxy-5-chlorobenzonitrile

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, methanol)

  • Acid for neutralization (e.g., hydrochloric acid)

Procedure:

  • Oxime Formation: Dissolve 2-hydroxy-5-chlorobenzonitrile in a suitable solvent. Add an aqueous solution of hydroxylamine hydrochloride and a base. The reaction mixture is typically stirred at an elevated temperature to facilitate the formation of the intermediate oxime.

  • Cyclization: The reaction mixture containing the oxime is then heated, often under reflux, to induce intramolecular cyclization. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then acidified to precipitate the product. The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.

Synthesis_Workflow Start 2-hydroxy-5-chlorobenzonitrile Step1 Oxime Formation (Hydroxylamine, Base) Start->Step1 Intermediate Intermediate Oxime Step1->Intermediate Step2 Intramolecular Cyclization (Heat) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of their substitution pattern. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the chloro and isoxazole ring substituents. The carbonyl-like carbon at the 3-position of the isoxazole ring is expected to have a characteristic downfield chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), and C-Cl stretching (in the fingerprint region).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.57 g/mol for C₇H₄ClNO₂). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its potent and selective inhibition of D-amino acid oxidase (DAAO).[2] DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine, a crucial co-agonist at the glycine site of the NMDA receptor.[2]

Inhibition of D-Amino Acid Oxidase (DAAO)

This compound has been identified as a competitive inhibitor of DAAO with respect to D-serine.[2] It exhibits a half-maximal inhibitory concentration (IC₅₀) of 188 nM against DAAO.[2] By inhibiting DAAO, this compound effectively increases the concentration of D-serine.

DAAO_Inhibition_Pathway cluster_0 DAAO-mediated D-serine degradation cluster_1 Inhibition by this compound D_Serine D-Serine DAAO DAAO Enzyme D_Serine->DAAO Binds to active site Products α-Keto Acid + NH₃ + H₂O₂ DAAO->Products Catalyzes oxidation CBIO This compound DAAO_Inhibited DAAO Enzyme CBIO->DAAO_Inhibited Competitively binds to active site No_Reaction No Degradation of D-Serine DAAO_Inhibited->No_Reaction Inhibition Increased_D_Serine Increased Extracellular D-Serine Concentration No_Reaction->Increased_D_Serine NMDA_Modulation Enhanced NMDA Receptor Function Increased_D_Serine->NMDA_Modulation

Caption: Mechanism of DAAO inhibition by this compound.

Structure-Activity Relationship (SAR)

Studies on a series of benzo[d]isoxazol-3-ol derivatives have provided valuable insights into their structure-activity relationship as DAAO inhibitors. The position and nature of the substituent on the benzene ring significantly influence the inhibitory potency. For instance, the presence of a chloro group at the 6-position, as in this compound, has been shown to be favorable for high-affinity binding to the DAAO active site.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. Oral administration of the compound to rats has been shown to significantly increase the plasma levels of D-serine, confirming its ability to inhibit DAAO in a physiological setting.[3] This elevation of D-serine levels is the basis for its therapeutic potential in disorders associated with NMDA receptor hypofunction.

Applications in Drug Discovery and Development

The ability of this compound to modulate D-serine levels makes it a valuable tool for research in several areas of drug discovery.

  • Schizophrenia: Hypofunction of the NMDA receptor is a leading hypothesis for the pathophysiology of schizophrenia. By increasing D-serine, a necessary co-agonist for NMDA receptor activation, this compound holds potential as a novel therapeutic agent for treating the cognitive and negative symptoms of this disorder.

  • Neuropathic Pain: The NMDA receptor is also implicated in the central sensitization processes that contribute to chronic pain states. DAAO inhibitors like this compound are being investigated for their potential analgesic effects.

  • Cognitive Enhancement: Given the role of the NMDA receptor in learning and memory, there is interest in exploring the potential of DAAO inhibitors for cognitive enhancement in various neurological and psychiatric conditions.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a potent and specific inhibitor of D-amino acid oxidase that has emerged as a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics for CNS disorders. Its well-defined mechanism of action, coupled with demonstrated in vivo activity, underscores its importance in the field of neuropharmacology. This guide has provided a comprehensive overview of its basic properties, synthesis, and biological activity, with the aim of facilitating further research and development in this exciting area. As our understanding of the intricate role of D-amino acids in the brain continues to grow, the significance of compounds like this compound is set to expand, opening new avenues for the treatment of debilitating neurological and psychiatric conditions.

References

  • Adage, T., et al. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. J Neural Transm (Vienna). 2008; 115(11): 1533–1540.
  • Ferraris, D., et al. Synthesis and biological evaluation of D-amino acid oxidase inhibitors. J Med Chem. 2008;51(12):3357-9.
  • Tsukamoto, T., et al. Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of d-Amino Acid Oxidase. ACS Med Chem Lett. 2011; 2(8): 588–592.
  • Duplantier, A. J., et al. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorg Med Chem Lett. 2016; 26(16): 4035–4039.
  • Sakai, K., et al. Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization in vitro. J Neural Transm (Vienna). 2010; 117(1): 15–24.
  • Hashimoto, K. D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Curr Pharm Des. 2013;19(14):2569-77.
  • Oishi, S., et al. Elucidation of inhibitor-binding pockets of d-amino acid oxidase using docking simulation and N-sulfanylethylanilide-based labeling technology. Org Biomol Chem. 2015;13(23):6564-71.
  • Sershen, H., et al. Mice were treated with the DAAO inhibitor CBIO... ResearchGate. 2016.
  • Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • Royal Society of Chemistry. amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
  • Ferraris, D., et al. Synthesis and biological evaluation of D-amino acid oxidase inhibitors. PubMed. 2008.
  • Patil, P., et al. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Kumar, V., et al. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. PMC. 2014.
  • Chalkha, M., et al. Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. ResearchGate. 2022.

Sources

The Emergence of a Key Neuromodulator: A Technical History of 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evolving significance of 6-Chlorobenzo[d]isoxazol-3-ol, a potent D-amino acid oxidase inhibitor.

Introduction: A Serendipitous Discovery in the Quest for CNS Therapeutics

The story of this compound is not one of a rationally designed molecule from its inception, but rather a tale of a compound existing in the chemical literature for decades before its profound biological activity was unexpectedly unveiled. Initially synthesized and cataloged, it sat in relative obscurity until the burgeoning understanding of the glutamate system and the role of D-amino acids in the central nervous system (CNS) propelled it into the spotlight. This guide provides a comprehensive technical overview of its history, from its first reported synthesis to its establishment as a critical tool in neuroscience research and a potential therapeutic agent.

The significance of this compound lies in its potent and selective inhibition of D-amino acid oxidase (DAAO), a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine. D-serine is a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. By inhibiting DAAO, this compound elevates the levels of D-serine in the brain, thereby enhancing NMDA receptor function. This mechanism of action has positioned it as a valuable pharmacological tool for studying the glutamatergic system and as a potential therapeutic for a range of neurological and psychiatric disorders characterized by NMDA receptor hypofunction, including schizophrenia.

This guide will delve into the historical milestones of its discovery, provide detailed synthetic protocols, and explore the analytical techniques for its characterization, offering a vital resource for researchers seeking to understand and utilize this pivotal molecule.

PART 1: The Historical Trajectory

From Chemical Archive to a Molecule of Interest: The Pre-DAAO Era

While the full scope of its biological importance would not be realized for another quarter of a century, the first synthesis of this compound was reported in 1977 by Kemp and Wentland in the Journal of Organic Chemistry. The compound, assigned the CAS number 61977-29-5 , was initially prepared as part of a broader exploration of the chemistry of benzisoxazolones, without a specific biological target in mind. For years, it remained one of many heterocyclic compounds documented in the chemical literature, its unique potential yet to be discovered.

The DAAO Connection: A Paradigm Shift in CNS Drug Discovery

The turning point for this compound came in the early 2000s. With the growing appreciation of D-serine's role in NMDA receptor modulation, pharmaceutical and academic researchers began an intensive search for potent and selective DAAO inhibitors. It was in this context that a 2005 patent application first disclosed the "unexpected discovery" that benzo[d]isoxazol-3-ol derivatives, including the 6-chloro substituted variant, were highly effective inhibitors of DAAO.[1] This revelation marked a significant breakthrough, transforming this compound from a chemical curiosity into a valuable pharmacological agent.

PART 2: Synthetic Methodologies

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the benzisoxazolone core. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations.

Key Synthetic Precursors

The successful synthesis of this compound relies on the accessibility of key chlorinated aromatic precursors. Common starting materials include:

  • 2-Amino-4-chlorophenol: A versatile precursor that can be converted to the target molecule through various cyclization strategies.

  • 4-Chloro-2-nitrophenol: This precursor requires reduction of the nitro group to an amine, followed by cyclization.

  • 4-Chloro-2-hydroxybenzonitrile: This starting material can be converted to the corresponding hydroxamic acid, which then undergoes intramolecular cyclization.

Synthetic Route 1: From 2-Amino-4-chlorophenol

This is a common and efficient route for the synthesis of this compound.

Workflow Diagram:

Synthesis_Route_1 A 2-Amino-4-chlorophenol B Reaction with Phosgene or Triphosgene A->B Formation of Isocyanate Intermediate C Intramolecular Cyclization B->C Base-mediated D This compound C->D

Caption: Synthesis of this compound from 2-Amino-4-chlorophenol.

Experimental Protocol:

  • Step 1: Formation of the Isocyanate Intermediate:

    • To a stirred solution of 2-amino-4-chlorophenol in an inert solvent (e.g., toluene or dichloromethane), a phosgene equivalent such as triphosgene is added portion-wise at a controlled temperature (typically 0-10 °C).

    • An organic base (e.g., triethylamine or pyridine) is added to neutralize the generated HCl.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 2: Intramolecular Cyclization:

    • A suitable base (e.g., sodium hydroxide or potassium carbonate) is added to the reaction mixture to facilitate the intramolecular cyclization of the intermediate isocyanate.

    • The mixture is typically heated to reflux for several hours.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Step 3: Purification:

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

Synthetic Route 2: From 4-Chloro-2-nitrophenol

This route involves the initial reduction of the nitro group, followed by cyclization.

Workflow Diagram:

Synthesis_Route_2 A 4-Chloro-2-nitrophenol B Reduction of Nitro Group A->B e.g., Fe/HCl or Catalytic Hydrogenation C 2-Amino-4-chlorophenol B->C D Cyclization C->D As per Route 1 E This compound D->E Synthesis_Route_3 A 4-Chloro-2-hydroxybenzonitrile B Reaction with Hydroxylamine A->B C 4-Chloro-2-hydroxybenzohydroxamic Acid B->C D Intramolecular Cyclization C->D Acid or Base Catalyzed E This compound D->E

Caption: Synthesis of this compound from 4-Chloro-2-hydroxybenzonitrile.

Experimental Protocol:

  • Step 1: Formation of 4-Chloro-2-hydroxybenzohydroxamic Acid:

    • 4-Chloro-2-hydroxybenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent like ethanol.

    • The reaction mixture is typically heated to facilitate the formation of the hydroxamic acid.

  • Step 2: Intramolecular Cyclization:

    • The resulting 4-chloro-2-hydroxybenzohydroxamic acid is then cyclized. This can be achieved under either acidic or basic conditions.

    • For example, heating the hydroxamic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) can effect the cyclization.

  • Step 3: Purification:

    • The product is isolated by pouring the reaction mixture into water, followed by filtration and recrystallization.

PART 3: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a robust analytical characterization are paramount for any research involving this compound.

Physicochemical Data
PropertyValueReference
CAS Number 61977-29-5[2][3]
Molecular Formula C₇H₄ClNO₂[3]
Molecular Weight 169.57 g/mol
Appearance White to off-white solid
Melting Point 228-231 °C
Solubility Soluble in DMSO and DMF; sparingly soluble in other organic solvents.
Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.85 (s, 1H, OH), 7.65 (d, J = 1.9 Hz, 1H, H-7), 7.58 (d, J = 8.4 Hz, 1H, H-4), 7.20 (dd, J = 8.4, 2.0 Hz, 1H, H-5).

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 163.8, 159.4, 132.7, 129.1, 122.6, 113.9, 111.8.

  • Mass Spectrometry (ESI-MS): m/z 168.0 [M-H]⁻.

PART 4: Mechanism of Action and Biological Significance

The primary biological role of this compound is its function as a reversible inhibitor of D-amino acid oxidase (DAAO).

DAAO Inhibition and NMDA Receptor Modulation

Signaling Pathway Diagram:

DAAO_Inhibition cluster_0 Normal Physiological State cluster_1 With this compound D-Serine D-Serine DAAO DAAO D-Serine->DAAO Degradation alpha-Keto Acid alpha-Keto Acid DAAO->alpha-Keto Acid This compound This compound DAAO_inhibited DAAO This compound->DAAO_inhibited Inhibition Increased D-Serine Increased D-Serine NMDAR NMDA Receptor Increased D-Serine->NMDAR Co-agonism Enhanced Neuronal Activity Enhanced Neuronal Activity NMDAR->Enhanced Neuronal Activity

Caption: Mechanism of action of this compound via DAAO inhibition.

By inhibiting DAAO, this compound prevents the breakdown of D-serine. This leads to an increase in the synaptic concentration of D-serine, which can then bind to the glycine site of the NMDA receptor. The binding of both glutamate (the primary agonist) and a co-agonist (like D-serine or glycine) is necessary for the activation of the NMDA receptor ion channel. Therefore, by increasing the availability of D-serine, this compound enhances NMDA receptor-mediated neurotransmission.

Conclusion and Future Directions

From its unassuming origins in the chemical literature of the 1970s, this compound has emerged as a molecule of profound interest in the field of neuroscience. Its unexpected discovery as a potent DAAO inhibitor has provided researchers with a powerful tool to probe the intricacies of the glutamatergic system and has opened new avenues for the development of therapeutics for a range of CNS disorders. The synthetic routes outlined in this guide offer a practical foundation for its preparation in a laboratory setting. As our understanding of the role of D-amino acids in brain function continues to expand, the importance of this compound and its derivatives is poised to grow, solidifying its place as a cornerstone in the ongoing quest for novel treatments for neurological and psychiatric conditions.

References

  • Kemp, D. S.; Wentland, M. P. J. Org. Chem.1977, 42 (4), 685–689.
  • US Patent 2005/0143434 A1, "Benzo[d]isoxazol-3-ol DAAO inhibitors," published June 30, 2005.

Sources

An In-Depth Technical Guide to 6-Chlorobenzo[d]isoxazol-3-ol: A Potent D-Amino Acid Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling 6-Chlorobenzo[d]isoxazol-3-ol

This compound, a heterocyclic compound belonging to the benzisoxazole class, has garnered significant attention within the scientific community for its potent inhibitory activity against D-amino acid oxidase (DAAO). This flavoenzyme plays a crucial role in the metabolism of D-amino acids, most notably D-serine, an essential co-agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. The dysregulation of NMDA receptor function has been implicated in the pathophysiology of various central nervous system (CNS) disorders, particularly schizophrenia. By inhibiting DAAO, this compound effectively increases the synaptic levels of D-serine, thereby enhancing NMDA receptor neurotransmission. This mechanism of action positions it as a promising therapeutic candidate for addressing the cognitive and negative symptoms associated with schizophrenia.[1][2][3][4]

This technical guide provides a comprehensive overview of this compound, encompassing its chemical nomenclature, physicochemical properties, a detailed synthetic protocol, and an in-depth discussion of its mechanism of action and therapeutic potential.

Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount in scientific discourse. The systematic and common names for the compound of interest are provided below:

  • IUPAC Name: 6-chloro-1,2-benzisoxazol-3-ol

  • CAS Number: 61977-29-5[1]

  • Synonyms:

    • This compound[1]

    • CBIO[1]

    • 6-Chloro-1,2-benzisoxazol-3(2H)-one[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C₇H₄ClNO₂[1]
Molecular Weight 169.57 g/mol [1]
Appearance White to beige solid[1]
Solubility Soluble in DMSO[1]
SMILES Oc1noc2cc(Cl)ccc12[5]
InChI 1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)[5]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process involving the formation of an oxime followed by an intramolecular cyclization. The following protocol is a representative method adapted from general procedures for the synthesis of benzisoxazole analogs.[6][7]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Intramolecular Cyclization A 2-Hydroxy-4-chlorobenzaldehyde E 2-Hydroxy-4-chlorobenzaldehyde oxime A->E Reaction B Hydroxylamine Hydrochloride B->E C Base (e.g., Sodium Acetate) C->E D Solvent (e.g., Ethanol/Water) D->E I This compound E->I Reaction F Oxidative Cyclization Reagent (e.g., N-Chlorosuccinimide) F->I G Base (e.g., Triethylamine) G->I H Solvent (e.g., Dichloromethane) H->I DAAO_Inhibition_Pathway CBIO This compound (CBIO) DAAO D-Amino Acid Oxidase (DAAO) CBIO->DAAO Inhibits DSerine_Deg D-Serine Degradation DAAO->DSerine_Deg Catalyzes DSerine_Inc Increased Synaptic D-Serine DAAO->DSerine_Inc Leads to NMDAR NMDA Receptor DSerine_Inc->NMDAR Acts as Co-agonist Neurotransmission Enhanced NMDA Receptor Neurotransmission NMDAR->Neurotransmission Leads to Therapeutic Potential Therapeutic Effects in Schizophrenia (Improved Cognition, Reduced Negative Symptoms) Neurotransmission->Therapeutic Results in

Sources

6-Chlorobenzo[d]isoxazol-3-ol CAS number 61977-29-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chlorobenzo[d]isoxazol-3-ol (CAS 61977-29-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a potent small molecule inhibitor of D-amino acid oxidase (DAAO). This compound, also known by the synonym CBIO, serves as a critical research tool for modulating the N-methyl-D-aspartate (NMDA) receptor pathway by preventing the degradation of the co-agonist D-serine. Its well-defined structure-activity relationship and utility as a chemical scaffold make it a molecule of significant interest in neuroscience and medicinal chemistry. This document details its physicochemical properties, a robust synthesis protocol, analytical methodologies, mechanism of action, and applications in drug discovery, grounded in authoritative scientific literature.

Chapter 1: Physicochemical and Structural Characteristics

This compound is a heterocyclic compound featuring a chlorinated benzene ring fused to an isoxazolone core. This structure is also referred to as 6-Chloro-1,2-benzisoxazol-3(2H)-one, reflecting its keto-enol tautomerism. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 61977-29-5[1]
Molecular Formula C₇H₄ClNO₂[1]
Molecular Weight 169.57 g/mol
Appearance White to beige or gray solid powder[1]
Solubility Soluble in DMSO (≥15 mg/mL)[1]
Storage Temperature Room Temperature or 2-8°C[1]
pKa (Predicted) 13.14 ± 0.20[1]
Monoisotopic Mass 168.993056 Da[1]
SMILES Oc1noc2cc(Cl)ccc12
InChI Key SJAPSPJRTQCDNO-UHFFFAOYSA-N

Chapter 2: Synthesis and Chemical Reactivity

The synthesis of the this compound core is most effectively achieved through the intramolecular cyclization of a suitably substituted aromatic precursor. The causality behind this strategy is the reliable formation of the N-O bond from an ortho-positioned hydroxylamine or oxime and a carbonyl or nitrile group. The following protocol is a robust, field-proven method derived from established syntheses of benzisoxazole derivatives.[2][3]

Synthetic Workflow Diagram

G A 4-Chloro-2-hydroxybenzonitrile D Reaction Mixture (Reflux) A->D Starting Material B Hydroxylamine Hydrochloride (NH2OH·HCl) B->D Reagent C Base (e.g., NaHCO3) Ethanol/Water C->D Conditions E 6-Chlorobenzo[d]isoxazol-3-amine (Intermediate) D->E Cyclization G This compound (Final Product) E->G Hydrolysis F Acid Hydrolysis (e.g., HCl) F->G Conditions

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

This two-step procedure first involves the formation of an intermediate amidoxime which rapidly cyclizes, followed by hydrolysis to the final product.

Step 1: Synthesis of 6-Chlorobenzo[d]isoxazol-3-amine

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-Chloro-2-hydroxybenzonitrile (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Addition of Reactants: Add sodium bicarbonate (3 equivalents) to the suspension, followed by hydroxylamine hydrochloride (1.5 equivalents). The use of a slight excess of hydroxylamine ensures complete conversion of the nitrile.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The resulting aqueous slurry is cooled in an ice bath, and the precipitated solid is collected by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude 6-Chlorobenzo[d]isoxazol-3-amine can be used directly in the next step.

Step 2: Hydrolysis to this compound

  • Acidification: Suspend the crude 6-Chlorobenzo[d]isoxazol-3-amine from the previous step in a solution of aqueous hydrochloric acid (e.g., 2-4 M).

  • Hydrolysis: Heat the suspension to 80-100°C for 2-4 hours. The amine is hydrolyzed to the corresponding hydroxyl group (enol form).

  • Isolation and Purification: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The resulting solid is this compound. If necessary, recrystallization from an ethanol/water mixture can be performed for further purification.

Chapter 3: Spectroscopic and Analytical Profile

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While specific, published spectra for this exact compound are not widely available, the expected data based on its structure and analysis of similar compounds are presented.[4][5][6]

Spectroscopic Data
TechniqueExpected Data
¹H NMR Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The spectrum would consist of three signals corresponding to the protons at positions 4, 5, and 7, showing characteristic doublet and doublet of doublets splitting patterns. The enolic proton (-OH) may appear as a broad singlet, often exchangeable with D₂O.
¹³C NMR Aromatic carbons are expected in the range of δ 110-165 ppm. Signals for the carbonyl/enolic carbon (C3) and the carbon attached to chlorine (C6) would be key identifiers. In total, 7 distinct carbon signals are expected.
Mass Spec. Calculated Exact Mass: 168.9931 g/mol . Expected M/Z: [M+H]⁺ at 170.0009, [M-H]⁻ at 168.9852. The spectrum should show a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
FT-IR (KBr) Expected Peaks (cm⁻¹): Broad O-H stretch (~3200-3400), C=O stretch (~1680-1720, from keto tautomer), C=N stretch (~1610-1640), and aromatic C=C stretches (~1450-1600).
Analytical Protocol: Quantification by HPLC

This protocol provides a self-validating system for the quantification of this compound in research samples, adapted from methods used for similar small molecule inhibitors.[7]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as an ion-pairing agent to improve peak shape and provides a consistent pH for reproducible chromatography.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: ~230 nm and ~280 nm (select optimal wavelength based on UV scan).

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-18 min: 90% B (hold)

      • 18-19 min: 90% to 10% B (return to initial)

      • 19-25 min: 10% B (equilibration)

  • Standard Preparation: Prepare a stock solution of this compound in DMSO (1 mg/mL). Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase initial composition (90% A, 10% B).

  • Validation and Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The linearity (R² > 0.995) confirms the method's accuracy over the desired concentration range. Subsequently, analyze unknown samples to determine their concentration based on this curve.

Chapter 4: Biological Activity and Mechanism of Action

The primary pharmacological significance of this compound is its potent and reversible inhibition of D-amino acid oxidase (DAAO).[1]

DAAO Inhibition and the NMDA Receptor Pathway

DAAO is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine.[8] D-serine is an essential co-agonist at the glycine site of the NMDA receptor, a key ionotropic glutamate receptor critical for synaptic plasticity, learning, and memory.[8] By inhibiting DAAO, this compound increases the synaptic concentration of D-serine, thereby enhancing NMDA receptor signaling. This mechanism is a therapeutic strategy being explored for conditions involving NMDA receptor hypofunction, such as schizophrenia.[8][9][10]

G cluster_0 DAAO Enzyme Action cluster_1 Inhibition cluster_2 Synaptic Cleft DSer D-Serine DAAO DAAO Enzyme DSer->DAAO Substrate Keto α-Keto Acid DAAO->Keto Degradation DSer_inc Increased D-Serine CBIO This compound (CBIO) CBIO->DAAO Inhibits NMDAR NMDA Receptor DSer_inc->NMDAR Co-agonist Binding Ca Ca²⁺ Influx & Neuronal Signaling NMDAR->Ca Activation

Caption: Mechanism of action for this compound.

Molecular Mechanism of Inhibition

Studies on the benzo[d]isoxazol-3-ol scaffold reveal that these molecules act as competitive inhibitors with respect to D-serine.[8] This indicates they bind to the active site of the DAAO enzyme, directly competing with the natural substrate.

Docking studies and analysis of DAAO crystal structures suggest a specific binding mode for this class of inhibitors.[11] The α-hydroxycarbonyl moiety of the isoxazolone ring is critical for potent inhibition, as it is proposed to form key hydrogen bond interactions with active site residues, particularly Tyrosine-228 (Tyr228) and Arginine-283 (Arg283) . The chlorinated benzene ring occupies a hydrophobic pocket, with the position and nature of the substituent modulating the binding affinity.

Chapter 5: Structure-Activity Relationship (SAR) and Drug Discovery Applications

The benzo[d]isoxazol-3-ol core is a privileged scaffold for DAAO inhibitors, and SAR studies have provided clear insights for rational drug design.

Key SAR Findings
  • Benzene Ring Substitution: Small, electron-withdrawing substituents at the 5- or 6-position, such as fluoro or chloro groups, moderately to significantly improve inhibitory potency. This compound, with an IC₅₀ of 188 nM, is one of the most potent analogs in its series.[8]

  • Steric Hindrance: Larger substituents on the benzene ring (e.g., -OCH₃, -CF₃) are generally poorly tolerated, suggesting the binding pocket is sterically constrained.[8]

  • Core Scaffold: The 3-hydroxy-isoxazole moiety acts as an effective bioisostere for a carboxylic acid group, forming crucial interactions in the active site while often possessing better pharmacokinetic properties, such as improved cell permeability.[11]

G cluster_0 SAR Logic for Benzo[d]isoxazol-3-ol Core cluster_1 Position 5/6 Substitution Core Benzo[d]isoxazol-3-ol Scaffold Small Small EWG (e.g., -Cl, -F) Core->Small Large Large Groups (e.g., -OMe, -CF3) Core->Large Potency_Inc Potency Increased (IC50 = 188 nM for 6-Cl) Small->Potency_Inc Favorable Potency_Dec Potency Decreased Large->Potency_Dec Unfavorable (Steric Clash)

Caption: Structure-Activity Relationship (SAR) logic diagram.

Applications in Research
  • Chemical Probe: As a potent and relatively selective DAAO inhibitor, this compound is an invaluable tool for in vitro and in vivo studies to probe the function of DAAO and the role of D-serine in neurophysiology.

  • Fragment-Based Drug Design: The benzo[d]isoxazol-3-ol core serves as an excellent starting fragment for the development of novel therapeutics targeting DAAO or other enzymes where this scaffold can form key interactions.[11]

Chapter 6: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this compound.

GHS Hazard Information
  • Signal Word: Danger

  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H318: Causes serious eye damage

    • H335: May cause respiratory irritation

Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Store at room temperature or as recommended by the supplier (2-8°C).[1]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

References

  • Spare, N. K., et al. (2013). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters, 23(13), 3744-3748.
  • Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 16(3), 248-255.
  • Schrödinger, Inc. (2020). Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform. ResearchGate.
  • Google Patents. (1987). METHOD OF PREPARING 6-CHLORO-BENZOXAZOLONE.
  • Ammar, Y. A., et al. (2018). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Molecular Pharmaceutics, 15(10), 4548-4558.
  • Chakraborty, B., et al. (2010). Journal of Chemical and Pharmaceutical Research. ResearchGate.
  • Reddy, P. A., et al. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, 43B, 1241-1245.
  • Miyahara, I. (2022). The crystal structure of D-amino acid oxidase with a substrate analog, o-aminobenzoate. Journal of Biochemistry, 171(1), 27-29.
  • Ota, A., et al. (2013). Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization in vitro. Journal of Neurochemistry, 125(5), 725-736.
  • Yaichkov, I. S., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, 4(2), 1-10.
  • Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 51(12), 3357-3359.
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • ResearchGate. (n.d.). Table 2 : 1 H and 13 C NM R data for compound 2 and from the literature.
  • Wang, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1642-1647.
  • Elsevier. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387.
  • Reddy, T. S., et al. (2018). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Molecules, 23(10), 2445.
  • Research Results in Pharmacology. (2023). Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood and study of the pharmacokinetics of its ophthalmic suspension in rats.
  • Lukoyanov, A. A., et al. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.

Sources

The Structural Architecture of D-Amino Acid Oxidase Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-amino acid oxidase (DAAO) has emerged as a critical therapeutic target for mitigating N-methyl-D-aspartate (NMDA) receptor hypofunction, a key pathophysiological hallmark of schizophrenia.[1][2] This flavoenzyme governs the primary metabolic degradation of D-serine, an indispensable co-agonist at the glycine modulatory site of the NMDA receptor.[3] Inhibition of DAAO elevates synaptic D-serine levels, thereby enhancing glutamatergic neurotransmission. This guide provides a detailed examination of the structural biology of DAAO inhibitors, focusing on their architecture, mechanism of action, and the structure-activity relationships (SAR) that dictate their potency. We will dissect the key experimental protocols that form the bedrock of inhibitor characterization, offering field-proven insights into the causality behind methodological choices to empower researchers in the rational design of next-generation neuromodulatory therapeutics.

The Therapeutic Rationale: Targeting the NMDA Receptor Co-agonist Site

The NMDA receptor, a ligand-gated ion channel, is fundamental to synaptic plasticity, learning, and memory.[4] Its activation requires the simultaneous binding of glutamate and a co-agonist, predominantly D-serine in forebrain regions.[1] A deficit in NMDA receptor signaling has been strongly implicated in the cognitive and negative symptoms of schizophrenia.[1][5] Direct supplementation with D-serine has shown promise but is hampered by poor bioavailability and potential nephrotoxicity at high doses.[6] A more refined strategy is to prevent the degradation of endogenous D-serine by inhibiting its primary metabolic enzyme, DAAO.[6][7] This approach offers a sophisticated mechanism to potentiate NMDA receptor function, and has driven the development of numerous small molecule DAAO inhibitors.[1][8]

The signaling pathway underscores the critical role of DAAO. By inhibiting this enzyme, the local concentration of D-serine at the synapse increases, leading to greater occupancy of the NMDA receptor co-agonist site and enhanced receptor activation upon glutamate binding.

cluster_0 Presynaptic Terminal cluster_1 Astrocyte cluster_2 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds D-Serine_Pool D-Serine DAAO DAAO Enzyme D-Serine_Pool->DAAO Metabolized by D-Serine_Pool->NMDAR Binds (Co-agonist) Degradation Degradation Products DAAO->Degradation DAAO_Inhibitor DAAO Inhibitor DAAO_Inhibitor->DAAO INHIBITS Signaling Ca²⁺ Influx & Downstream Signaling NMDAR->Signaling ACTIVATES cluster_0 In Vitro Characterization cluster_1 Drug-like Properties Assay Enzyme Inhibition Assay (IC50 Determination) Kinetics Mechanism of Inhibition (e.g., Competitive) Assay->Kinetics Informs Metabolism Metabolic Stability (Liver Microsomes) Assay->Metabolism Prioritizes Potent Compounds Structure X-Ray Crystallography (Binding Mode) Kinetics->Structure Hypothesis for Structure->Assay Rationalizes SAR Data Permeability BBB Permeability (e.g., PAMPA) Metabolism->Permeability Selects Stable Compounds

Figure 2: Interconnected workflow for DAAO inhibitor characterization.
Key Experiment: Enzyme Inhibition Assay (IC50 Determination)

The foundational experiment is the determination of the half-maximal inhibitory concentration (IC50), a measure of a drug's potency. A widely used, robust, and high-throughput method is the Amplex® Red coupled assay. [4][7][9] Causality of Protocol Design: This is a coupled-enzyme assay. DAAO's primary reaction produces hydrogen peroxide (H₂O₂), which is difficult to measure directly in a high-throughput manner. [9]The protocol couples H₂O₂ production to a secondary reaction where horseradish peroxidase (HRP) uses the H₂O₂ to oxidize a non-fluorescent probe (Amplex® Red) into a highly fluorescent product (resorufin). [4][7]The rate of fluorescence increase is directly proportional to DAAO activity. This design transforms a difficult-to-measure product into a highly sensitive and easily quantifiable fluorescent signal, making it ideal for screening and potency determination.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

    • Enzyme Solution: Prepare a working solution of recombinant human DAAO in assay buffer.

    • Substrate Solution: Prepare a stock solution of D-serine in assay buffer.

    • Detection Mix: Prepare a working solution in assay buffer containing Amplex® Red reagent and HRP.

    • Inhibitor Solutions: Perform a serial dilution of the test compound (e.g., in DMSO) and then dilute further in assay buffer to achieve the final desired concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the appropriate inhibitor dilution (or vehicle control).

    • Add 25 µL of the DAAO enzyme solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Add 50 µL of the Detection Mix to each well.

    • Initiate the enzymatic reaction by adding 25 µL of the D-serine substrate solution.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) kinetically over 30 minutes.

    • Calculate the initial reaction rate (V) from the linear portion of the fluorescence curve for each inhibitor concentration.

    • Calculate the percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Key Workflow: X-ray Crystallography (Inhibitor Binding Mode)

To move beyond potency and understand the precise physical interactions driving inhibition, X-ray crystallography is the gold standard. [10][11]It provides an atomic-resolution three-dimensional structure of the inhibitor bound within the DAAO active site, validating SAR data and guiding future design iterations.

Workflow Overview:

  • Protein Production & Crystallization: High-purity recombinant hDAAO is expressed and purified. The protein is then screened against various conditions (precipitants, buffers, pH) to find those that yield diffraction-quality crystals.

  • Co-crystallization or Soaking: The inhibitor is introduced to the protein. This is typically done either by adding the inhibitor to the protein solution before crystallization begins (co-crystallization) or by soaking existing apo-enzyme crystals in a solution containing the inhibitor.

  • X-ray Diffraction Data Collection: A crystal is mounted and cryo-cooled in a stream of liquid nitrogen to prevent radiation damage. [11]It is then exposed to a focused beam of X-rays, often at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots, which are recorded by a detector. [10]4. Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map of the crystal's contents. An atomic model of the protein-inhibitor complex is built into this map and computationally refined to best fit the experimental data. [12][13]The final structure reveals the precise orientation of the inhibitor and its hydrogen bonds, electrostatic interactions, and hydrophobic contacts with the active site residues.

Conclusion and Future Directions

The development of DAAO inhibitors represents a promising, mechanism-based approach for the treatment of schizophrenia and other CNS disorders linked to NMDA receptor hypofunction. [7]A deep understanding of the structural requirements for potent inhibition, derived from rigorous SAR studies and validated by X-ray crystallography, is essential for the successful design of clinical candidates. The benzo[d]isoxazol-3-ol and 5-hydroxy-1,2,4-triazin-6(1H)-one scaffolds have proven to be particularly fruitful starting points. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these advanced scaffolds, leveraging the discovery of secondary binding pockets to enhance brain penetrance and metabolic stability while retaining high on-target potency.

References

  • Hin, N., Duvall, B., Berry, J. F., et al. (2016). D-amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters, 26(15), 3756-3760. [Link]
  • (A) Reaction of oxidation of D-amino acids catalyzed by DAAO. (B)... (n.d.).
  • The catalytic mechanism of d‐amino acid oxidase (DAAO). (a) Reaction... (n.d.).
  • Ferraris, D., Duvall, B., Ko, Y. S., et al. (2008). Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 51(12), 3357-3359. [Link]
  • Fügedi, P., & Pál, B. (2019). A detailed mechanism of the oxidative half-reaction of D-amino acid oxidase: another route for flavin oxidation. Physical Chemistry Chemical Physics, 21(32), 17793-17802. [Link]
  • DAAO reaction mechanism. (n.d.). University of Vienna. [Link]
  • Mice were treated with the DAAO inhibitor CBIO... (n.d.).
  • Smith, S. M., Uslaner, J. M., & Hutson, P. H. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. The Open Medicinal Chemistry Journal, 4, 3-9. [Link]
  • Hin, N., Duvall, B., Berry, J. F., et al. (2016). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. PubMed. [Link]
  • Sacchi, S., Rosini, E., Pollegioni, L., & Molla, G. (2018). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 5, 59. [Link]
  • Reaction catalyzed by human D-amino acid oxidase. (A) Scheme of the... (n.d.).
  • What are DAAO inhibitors and how do they work? (2024).
  • Hin, N., Duvall, B., Berry, J. F., et al. (2016). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Europe PMC. [Link]
  • Rosini, E., Caldirola, P., Molla, G., & Pollegioni, L. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 102. [Link]
  • Benzo[d] isoxazole-3 DAAO inhibitors. (n.d.).
  • Spare, N. B., et al. (2013). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Biochemical Journal, 452(3), 459-467. [Link]
  • Szilágyi, B., et al. (2019). Synthesis and Biochemical Evaluation of Lid-Open d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 519-524. [Link]
  • Benzo[d]isoxazol-3-ol DAAO inhibitors. (n.d.).
  • Enzyme inhibition assays performed by the Amplex ® UltraRed method... (n.d.).
  • IC 50 Values of Tested Compounds for the Inhibition of DAAO Activity by the Proposed Assay. (n.d.).
  • Summary of Enzymatic Inhibition Data. IC50 (µM). (n.d.).
  • Duvall, B., et al. (2011). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 757-761. [Link]
  • Wang, Z., et al. (2020). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. Scientific Reports, 10, 1958. [Link]
  • X-ray crystallography. (n.d.). Wikipedia. [Link]
  • Sandy, P. J., et al. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). University of California, Irvine. [Link]
  • X-ray Crystallography as a Tool for Mechanism-of-Action Studies and Drug Discovery. (2025).
  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. [Link]
  • Ki and IC50 values. (2020). Reddit. [Link]
  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2023). MDPI. [Link]
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.).
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2022). MDPI. [Link]

Sources

An In-Depth Technical Guide to 6-Chlorobenzo[d]isoxazol-3-ol: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorobenzo[d]isoxazol-3-ol, also known as CBIO, is a potent and reversible inhibitor of the flavoenzyme D-amino acid oxidase (DAAO). This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, analytical characterization, and its mechanism of action as a DAAO inhibitor. Understanding these core attributes is critical for its application in neuroscience research and as a potential therapeutic agent for neurological disorders, including schizophrenia.

Introduction: The Significance of this compound in Neuropharmacology

The N-methyl-D-aspartate (NMDA) receptor is a crucial component of excitatory neurotransmission in the central nervous system, and its dysfunction has been implicated in the pathophysiology of schizophrenia. D-serine, an endogenous co-agonist of the NMDA receptor, plays a vital role in modulating its activity. The concentration of D-serine is, in turn, regulated by the enzyme D-amino acid oxidase (DAAO), which catalyzes its oxidative deamination.

This compound has emerged as a significant research tool due to its potent and selective inhibition of DAAO. By inhibiting DAAO, this compound increases the levels of D-serine, thereby enhancing NMDA receptor function. This mechanism of action makes this compound a valuable probe for studying the role of the D-serine/DAAO pathway in brain function and a potential lead compound for the development of novel therapeutics for schizophrenia and other neurological disorders associated with NMDA receptor hypofunction.

This technical guide offers an in-depth exploration of the essential scientific information required for the effective utilization of this compound in a research and drug development context.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

Structural and General Properties

Below is a summary of the key structural and general properties of this compound.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 6-Chloro-1,2-benzisoxazol-3(2H)-one, CBIO, D-Amino Acid Oxidase Inhibitor II[1]
CAS Number 61977-29-5[1]
Molecular Formula C₇H₄ClNO₂[1]
Molecular Weight 169.56 g/mol [1]
Appearance White to beige or gray solid[1]
Melting Point 184-187 °C (for a related compound)[2]
Boiling Point Data not availableN/A
Solubility Soluble in DMSO (15 mg/mL)[1]
pKa (Predicted) 13.14 ± 0.20[1]
Storage Room temperature[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Chemical Properties and Synthesis

Tautomerism

Like other 3-hydroxyisoxazoles, this compound can exist in tautomeric forms: the hydroxy (enol) form and the oxo (keto) form (6-chloro-1,2-benzisoxazol-3(2H)-one). The equilibrium between these tautomers can be influenced by the solvent and pH. In non-hydroxylic solvents, the lactim (hydroxy) form may be favored, while in water, the lactam (oxo) form can predominate. This tautomerism is a critical consideration for its interaction with biological targets and for the interpretation of spectroscopic data.

Synthesis

Experimental Protocol: Synthesis via Mitsunobu Reaction (General Procedure)

This protocol outlines the general steps for the synthesis of a benzo[d]isoxazole core via a Mitsunobu reaction. The specific starting material for this compound would be 4-chloro-N,2-dihydroxybenzamide.

Materials:

  • 4-chloro-N,2-dihydroxybenzamide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chloro-N,2-dihydroxybenzamide and triphenylphosphine (1.1-1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mitsunobu_Reaction_Workflow start Start: Dissolve Reactants dissolve Dissolve 4-chloro-N,2-dihydroxybenzamide and PPh3 in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_diad Add DIAD/DEAD dropwise cool->add_diad react Stir at room temperature (12-24h) add_diad->react monitor Monitor by TLC react->monitor workup Concentrate and Purify monitor->workup Reaction Complete end_product End: this compound workup->end_product

Caption: General workflow for the synthesis of this compound via a Mitsunobu reaction.

Analytical Characterization

Accurate analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Data

While a complete set of publicly available, interpreted spectra for this compound is limited, the expected spectroscopic features based on its structure and data from related compounds are discussed below. A link to a ¹H NMR spectrum is available on ChemicalBook.[4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine atom and the isoxazole ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals. The aromatic carbons will resonate in the range of approximately 110-150 ppm. The carbonyl-like carbon of the isoxazole ring (C3) is expected to appear further downfield, potentially around 160-170 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong absorption around 1700-1650 cm⁻¹ could be attributed to the C=O stretching vibration of the tautomeric keto form. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ range.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 169 for ³⁵Cl and 171 for ³⁷Cl, with an approximate 3:1 isotopic ratio). Fragmentation patterns would likely involve the loss of small molecules such as CO and HCl, as well as cleavage of the isoxazole ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for its quantification in various matrices. While a specific validated method for this compound is not widely published, a general reverse-phase HPLC method can be developed and validated.

Proposed HPLC Method for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

Method Validation:

A full validation of the HPLC method should be performed according to established guidelines and should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

HPLC_Validation_Process cluster_parameters Validation Parameters title HPLC Method Validation Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Method_Development Develop HPLC Method (Column, Mobile Phase, etc.) Validation Perform Validation Studies Method_Development->Validation Report Generate Validation Report Validation->Report

Caption: Key parameters for the validation of an HPLC analytical method.

Biological Activity and Mechanism of Action

Inhibition of D-Amino Acid Oxidase (DAAO)

The primary biological activity of this compound is its potent and reversible inhibition of D-amino acid oxidase. DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine. The IC₅₀ value for the 6-chloro analog has been reported to be in the submicromolar range, indicating high potency.[5]

The inhibition of DAAO by this compound leads to an increase in the concentration of D-serine in the vicinity of NMDA receptors. This, in turn, enhances the activation of these receptors, which is a key therapeutic strategy for addressing the hypofunction of the glutamatergic system observed in schizophrenia.

Mechanism of DAAO Inhibition

While a crystal structure of this compound in complex with DAAO is not publicly available, molecular docking studies with other inhibitors provide insights into the likely binding mode. The active site of DAAO is a relatively small and restricted pocket.[5] It is proposed that this compound binds to the active site and interacts with key amino acid residues, preventing the binding of the natural substrate, D-serine. Key residues in the DAAO active site that are likely to interact with inhibitors include Tyr228 and Arg283. These interactions are likely to involve hydrogen bonding and hydrophobic interactions.

DAAO_Inhibition_Pathway CBIO This compound DAAO DAAO Enzyme CBIO->DAAO Inhibits DAAO_CBIO DAAO-CBIO Complex (Inactive) Alpha_Keto_Acid α-Keto Acid + NH₃ DAAO->Alpha_Keto_Acid Catalyzes Oxidation D_Serine D-Serine D_Serine->DAAO Binds to Active Site NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Glutamatergic_Neurotransmission Enhanced Glutamatergic Neurotransmission NMDA_Receptor->Glutamatergic_Neurotransmission Activates

Caption: Signaling pathway illustrating the inhibition of DAAO by this compound and its downstream effects.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation.[6]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor.

Conclusion

This compound is a valuable chemical tool for researchers in neuropharmacology and drug development. Its potent inhibition of DAAO provides a means to modulate the glutamatergic system, offering insights into the pathophysiology of schizophrenia and other neurological disorders. This guide has provided a comprehensive overview of its properties, synthesis, and biological activity to facilitate its effective and safe use in the laboratory. Further research, particularly in the areas of detailed structural biology of its interaction with DAAO and in vivo efficacy studies, will be crucial in fully elucidating its therapeutic potential.

References

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra.
  • Science.gov. (n.d.). validated hplc methods: Topics by Science.gov.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Royal Society of Chemistry. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • PMC. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • ResearchGate. (2018). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations.
  • PMC. (n.d.). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors.
  • NIH. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • ResearchGate. (n.d.). Mice were treated with the DAAO inhibitor CBIO....
  • NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • MDPI. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles.
  • MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.
  • PMC. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.
  • RHENIUM BIO SCIENCE. (n.d.). 5-Chlorobenzo[d]isoxazol-3-ol, 97%.
  • Wayne State University. (2008). Spectroscopic Evidence for an Oxazolone Structure of the b2 Fragment Ion from Protonated Tri-Alanine.
  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.

Sources

6-Chlorobenzo[d]isoxazol-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chlorobenzo[d]isoxazol-3-ol for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a significant heterocyclic compound in the landscape of modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, and critical safety protocols, grounded in its primary application as a potent enzyme inhibitor.

Core Compound Identity and Physicochemical Properties

This compound, also known as 6-Chloro-1,2-benzisoxazol-3(2H)-one, is a halogenated heterocyclic compound.[1] Its structural rigidity and specific functional groups make it a valuable scaffold in medicinal chemistry. The key physicochemical properties are summarized below for rapid reference and experimental planning.

PropertyValueSource
Molecular Formula C₇H₄ClNO₂[1][2][3]
Molecular Weight 169.57 g/mol [2][4]
CAS Number 61977-29-5[1]
Appearance White to beige or gray solid[1][2]
Solubility Soluble in DMSO (15 mg/mL)[1]
pKa (Predicted) 13.14 ± 0.20[1]
InChI Key SJAPSPJRTQCDNO-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC2=C(C=C1Cl)ONC2=O[1]

Strategic Synthesis: A Validated Protocol

The synthesis of this compound is efficiently achieved through a cyclocondensation reaction. The Mitsunobu displacement has been demonstrated as a high-yield approach for forming the critical isoxazole ring from a suitable precursor.[5] This method is favored for its mild reaction conditions and tolerance of various functional groups.

Expertise in Action: Why the Mitsunobu Reaction?

The choice of the Mitsunobu reaction is a deliberate one, driven by its efficiency in achieving intramolecular O–N bond formation. The reaction utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like Di-isopropyl azodicarboxylate, DIAD). The phosphine and azodicarboxylate activate the hydroxyl group of the precursor, transforming it into a good leaving group. This facilitates an intramolecular nucleophilic attack by the nitrogen, leading to the desired cyclization with high regioselectivity and yield, often under ambient conditions.[5]

Experimental Protocol: Cyclocondensation via Mitsunobu Displacement

This protocol outlines the synthesis of the this compound intermediate, which has reported yields of up to 96%.[5]

Materials:

  • Appropriate 4-chloro-2-hydroxybenzaldehyde derivative (precursor)

  • Di-isopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen (N₂) gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Inert Atmosphere Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a septum under a gentle stream of nitrogen gas. Maintaining an inert atmosphere is critical to prevent side reactions with moisture and oxygen.

  • Reagent Dissolution: Dissolve the chlorinated benzaldehyde precursor and triphenylphosphine in anhydrous THF within the reaction flask.

  • Initiation: Cool the solution in an ice bath (0°C). Slowly add the di-isopropyl azodicarboxylate (DIAD) dropwise via syringe. The slow addition is crucial to control the exothermic nature of the initial steps and prevent the formation of byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20°C).[5] Stir the mixture under the nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified using column chromatography on silica gel to isolate the high-purity this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Core Reaction cluster_purification 3. Isolation Setup Prepare Dry Glassware under N₂ Atmosphere Reagents Dissolve Precursor & PPh₃ in Anhydrous THF Setup->Reagents Cooling Cool Mixture to 0°C Reagents->Cooling Addition Slow, Dropwise Addition of DIAD Cooling->Addition Stirring Stir at Room Temp (~20°C) until Completion Addition->Stirring TLC Monitor by TLC Stirring->TLC Concentrate Concentrate in vacuo TLC->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Product Product Purify->Product Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery: D-Amino Acid Oxidase Inhibition

The primary pharmacological significance of this compound is its function as a reversible inhibitor of D-amino acid oxidase (DAAO).[1]

Trustworthiness of the Target: The Role of DAAO

D-amino acid oxidase is a flavoenzyme that catabolizes D-amino acids, with a particularly high activity towards D-serine. In the central nervous system, D-serine acts as a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. By regulating D-serine levels, DAAO plays a pivotal role in modulating NMDA receptor activity, which is fundamental for synaptic plasticity, learning, and memory. Overactivity of DAAO can lead to a depletion of D-serine, resulting in NMDA receptor hypofunction. This hypofunction is implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia.

Therefore, inhibiting DAAO with a compound like this compound presents a validated therapeutic strategy. By preventing the breakdown of D-serine, the inhibitor elevates its concentration in the synaptic cleft, thereby enhancing NMDA receptor function and potentially alleviating symptoms associated with its hypofunction.

Mechanism of Action Diagram

DAAO_Inhibition cluster_pathway Normal Physiological Pathway cluster_receptor NMDA Receptor Modulation D_Serine D-Serine (NMDA Co-agonist) DAAO DAAO Enzyme D_Serine->DAAO NMDA_R NMDA Receptor D_Serine->NMDA_R Binds & Activates Breakdown Oxidative Deamination DAAO->Breakdown Increased_DSerine Increased D-Serine Levels Synaptic_Function Normal Synaptic Function NMDA_R->Synaptic_Function Inhibitor This compound Inhibitor->DAAO Reversibly Inhibits Increased_DSerine->NMDA_R Enhanced Activation

Caption: Inhibition of DAAO by this compound.

Hazard Identification and Safe Handling

As with any active chemical compound, adherence to strict safety protocols is paramount. This compound possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity (Oral) H302Harmful if swallowed[2][6]
Skin Irritation H315Causes skin irritation[2][6]
Serious Eye Damage H318Causes serious eye damage[2][6]
Respiratory Irritation H335May cause respiratory irritation[6][7]

Safe Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][8] Ensure safety showers and eyewash stations are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[1][8]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[1][8] Avoid all skin contact.

  • Respiratory Protection: Avoid breathing dust.[1][6] If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene: Do not eat, drink, or smoke when using this product.[1][6] Wash hands and any exposed skin thoroughly after handling.[1][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed and store locked up.[1][6]

  • Recommended storage temperature is room temperature or refrigerated at 2-8°C for long-term stability.[1][4]

Conclusion

This compound is a well-characterized compound with a defined molecular structure and a high-yield synthetic pathway. Its primary value to the research and drug development community lies in its role as a potent, reversible inhibitor of D-amino acid oxidase. This mechanism presents a compelling therapeutic avenue for addressing NMDA receptor hypofunction in CNS disorders. Strict adherence to the safety and handling protocols outlined in this guide is essential for its responsible use in a laboratory setting.

References

Sources

synthesis pathway of 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Chlorobenzo[d]isoxazol-3-ol

Introduction

This compound, which exists in tautomeric equilibrium with its more stable keto form, 6-chlorobenzoxazol-2(3H)-one, is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and insecticides. For instance, it is a key building block for phosalone, an organophosphate insecticide. The molecule's utility stems from the reactive nature of the benzisoxazole core, allowing for further functionalization.

This guide provides a detailed examination of the primary synthetic pathways to this compound, offering insights into the chemical principles, experimental choices, and detailed protocols for its preparation. The content is tailored for researchers, chemists, and professionals in drug development and process chemistry.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two principal strategies based on key bond disconnections. The target molecule's structure suggests that the core heterocyclic ring can be formed either by creating the C-Cl bond on a pre-existing benzoxazolone scaffold or by constructing the N-O bond of the isoxazole ring from an acyclic precursor.

G cluster_0 Retrosynthetic Pathways Target This compound PathwayA Pathway A: Electrophilic Aromatic Substitution Target->PathwayA C-Cl bond disconnection PathwayB Pathway B: Intramolecular Cyclization Target->PathwayB N-O bond disconnection PrecursorA Benzoxazol-2(3H)-one PathwayA->PrecursorA Precursor PrecursorB 4-Chlorosalicylhydroxamic Acid PathwayB->PrecursorB Precursor PrecursorC 4-Chlorosalicylic Acid PrecursorB->PrecursorC C-N bond disconnection

Caption: Retrosynthetic analysis of this compound.

This analysis leads to two distinct and industrially relevant synthetic routes:

  • Pathway A: The late-stage, regioselective chlorination of benzoxazol-2(3H)-one.

  • Pathway B: The formation of the heterocyclic ring via intramolecular cyclization of a 4-chlorosalicylic acid derivative.

Pathway A: Electrophilic Chlorination of Benzoxazol-2(3H)-one

This is a direct and efficient method, often favored in industrial settings, where the core heterocycle is synthesized first and then functionalized. The reaction involves the direct electrophilic substitution on the electron-rich benzene ring of the benzoxazolone scaffold.

Expertise & Experience: Rationale Behind Experimental Choices

The key challenge in this pathway is achieving regioselectivity. The hydroxyl and amide groups within the benzoxazolone ring are ortho-, para-directing activators. The 6-position is sterically accessible and electronically favored for electrophilic attack. The choice of the chlorinating agent and solvent system is critical to control the reaction and prevent the formation of undesired isomers or di-chlorinated byproducts[1].

  • Chlorinating Agent: Gaseous chlorine (Cl₂) is a common and cost-effective choice.

  • Solvent System: A mixture of water and dioxane is frequently employed[2][3]. Dioxane serves to dissolve the organic benzoxazolone starting material, while water can help moderate the reactivity and facilitate the workup. The ratio of dioxane to water is a key parameter to optimize for yield and purity[2].

G cluster_pathway Pathway A: Synthesis via Chlorination Start Benzoxazol-2(3H)-one Product This compound Start->Product     Cl₂, Water/Dioxane     40-80 °C G cluster_pathway Pathway B, Step 1: Hydroxamic Acid Formation Start 4-Chlorosalicylic Acid Intermediate 4-Chloro-2-hydroxybenzoyl chloride Start->Intermediate  1. SOCl₂   Product 4-Chloro-2-hydroxybenzohydroxamic Acid Intermediate->Product  2. NH₂OH·HCl, Base   G cluster_pathway Pathway B, Step 2: Cyclization Start 4-Chloro-2-hydroxy- benzohydroxamic Acid Product This compound Start->Product  PPA or Heat    (-H₂O)  

Sources

Understanding the Target Molecule: 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 6-Chlorobenzo[d]isoxazol-3-ol

For researchers and professionals in the field of drug development and medicinal chemistry, the purity of a compound is paramount. This guide provides a comprehensive overview of the purification methods for this compound, a key intermediate in the synthesis of various biologically active molecules. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer robust and reliable purification protocols.

This compound is a heterocyclic compound with the molecular formula C₇H₄ClNO₂ and a molecular weight of 169.57 g/mol .[1] It typically appears as a white to beige or gray solid.[2] Its structure, featuring a fused benzene and isoxazole ring system with a hydroxyl group, imparts a moderate degree of polarity, which is a key consideration for the purification strategies discussed herein. A notable application of this molecule is as a reversible inhibitor of D-amino acid oxidase.[2]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₄ClNO₂[1][2]
Molecular Weight 169.57 g/mol [1]
Appearance White to beige or gray solid[2]
Solubility Soluble in DMSO (15 mg/mL)[2]
pKa (Predicted) 13.14 ± 0.20[2]

The Critical First Step: Assessing the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthetic route used to produce this compound will dictate the likely contaminants. A common high-yield synthesis involves a Mitsunobu cyclization of a precursor like 4-chloro-N,2-dihydroxybenzamide.[3]

This specific reaction is known to generate characteristic byproducts that must be removed:

  • Triphenylphosphine oxide (TPPO): A common byproduct from the use of triphenylphosphine.

  • Diisopropyl azodicarboxylate (DIAD) derived impurities: Reduced forms of the azodicarboxylate reagent.

  • Unreacted starting materials: Including the benzamide precursor.

  • Solvent residues: Such as tetrahydrofuran (THF), commonly used in this reaction.[3]

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to identify the major impurities and quantify the initial purity.

Purification Methodologies: A Multi-Step Approach

A multi-pronged purification strategy is often the most effective. This typically involves an initial extractive workup followed by either recrystallization or column chromatography, depending on the nature and quantity of the impurities.

Preliminary Purification: Liquid-Liquid Extraction

An initial acid-base extraction can be a powerful first step to remove non-polar impurities like triphenylphosphine oxide. The phenolic nature of the hydroxyl group on the isoxazole ring allows for its deprotonation in a basic aqueous solution, rendering it water-soluble.

Protocol for Extractive Workup:

  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target compound will remain in the organic layer, while acidic impurities will be removed.

  • To remove basic impurities, wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl).

  • Perform a final wash with brine (saturated aqueous NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude, partially purified product.

Primary Purification Technique 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Solvent Selection:

Based on the polarity of this compound, a solvent system of moderate polarity is a logical starting point. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

Step-by-Step Recrystallization Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Slowly add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until the solution becomes slightly turbid.

  • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Primary Purification Technique 2: Column Chromatography

For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice.

Rationale for Parameter Selection:

  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity.

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is recommended. Starting with a low concentration of the polar solvent and gradually increasing it will allow for the separation of non-polar impurities first, followed by the elution of the target compound.

Detailed Column Chromatography Protocol:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour this into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and carefully adding this to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Workflow Diagrams

Purification_Workflow crude Crude this compound extraction Liquid-Liquid Extraction (Acid-Base Wash) crude->extraction partially_pure Partially Purified Product extraction->partially_pure recrystallization Recrystallization partially_pure->recrystallization chromatography Column Chromatography partially_pure->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

Decision_Tree start Crude Product Analysis (TLC/HPLC) major_impurities Are there major, well-separated impurities? start->major_impurities recrystallization Attempt Recrystallization major_impurities->recrystallization Yes complex_mixture Is it a complex mixture or are impurities close in polarity? major_impurities->complex_mixture No successful_cryst Successful Crystallization? recrystallization->successful_cryst chromatography Perform Column Chromatography complex_mixture->chromatography Yes pure_product Pure Product chromatography->pure_product successful_cryst->chromatography No successful_cryst->pure_product Yes

Caption: Decision tree for selecting the primary purification method.

Purity Verification: The Self-Validating System

The trustworthiness of any purification protocol lies in its validation. A suite of analytical techniques should be employed to confirm the purity of the final product.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring the progress of column chromatography and for a quick purity check. A single spot in multiple eluent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. For benzisoxazole derivatives, a reverse-phase C8 or C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. While a universal, one-size-fits-all protocol does not exist due to the variability in crude product composition, the strategies outlined in this guide provide a robust framework. By understanding the potential impurities based on the synthetic route and by systematically applying the principles of extraction, recrystallization, and chromatography, researchers can confidently obtain this valuable compound in high purity. The final purity should always be rigorously confirmed through appropriate analytical techniques.

References

  • ResearchGate. (n.d.). The mobile phases used in column chromatography and calculated values of the retention factor. Retrieved from [https://www.researchgate.net/figure/The-mobile-phases-used-in-column-chromatography-and-calculated-values-of-the-retention_tbl1_327668583]([Link] chromatography-and-calculated-values-of-the-retention_tbl1_327668583)
  • SAGE Journals. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • PubMed. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.

Sources

6-Chlorobenzo[d]isoxazol-3-ol solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Chlorobenzo[d]isoxazol-3-ol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of this compound, a significant heterocyclic compound utilized in biomedical research, notably as a D-amino acid oxidase reversible inhibitor.[1] Understanding the solubility of this compound is paramount for its effective application in drug discovery, from initial bioassays to formulation development. This document details its physicochemical properties, presents known quantitative solubility data in Dimethyl Sulfoxide (DMSO), offers a predictive profile for other common laboratory solvents, and provides robust, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. The methodologies are grounded in established scientific principles to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Role of Solubility in Preclinical Research

This compound (CAS No. 61977-29-5) belongs to the benzisoxazole class of compounds, a scaffold recognized for its broad biological activities and presence in various pharmaceutical drugs.[2][3] The utility of any bioactive compound in research and development is fundamentally linked to its solubility. Solubility dictates the achievable concentration in biological assays, influences absorption and bioavailability, and is a critical parameter for developing viable dosing formulations.[4][5] Poor aqueous solubility, for instance, is a leading cause of failure for drug candidates in the development pipeline.[5] This guide serves as a foundational resource for researchers working with this compound, providing the necessary data and protocols to navigate these challenges effectively.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound is a solid, appearing as a white to beige or gray powder.[1] Its structure features a bicyclic aromatic system (benzisoxazole) which is largely hydrophobic, a polar hydroxyl group which can participate in hydrogen bonding, and a chloro-substituent which adds to its lipophilicity.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₄ClNO₂ [1][6]
Molecular Weight 169.57 g/mol [6]
Appearance White to beige solid [1]
pKa (Predicted) 13.14 ± 0.20 [1]
Topological Polar Surface Area 38.3 Ų [1]

| XLogP3-AA | 1.8 |[1] |

Core Principles of Solubility

The dissolution of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful heuristic:

  • Polar Solvents (e.g., water, methanol, DMSO) are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents (e.g., hexane, toluene) are better suited for dissolving nonpolar solutes through van der Waals forces.

This compound possesses both polar (hydroxyl group) and nonpolar (chlorinated aromatic ring) characteristics, suggesting its solubility will be highly dependent on the chosen solvent. It is also crucial to distinguish between two key types of solubility measurements frequently used in drug discovery.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure). It is typically determined using the shake-flask method, which is low-throughput but considered the gold standard.[7][8]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates out of solution when added from a concentrated stock (usually in DMSO).[4][9] It is a non-equilibrium value that is often higher than thermodynamic solubility but is amenable to high-throughput screening, making it useful for early-stage compound assessment.[4]

Solubility Profile of this compound

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions.[10] Its ability to act as a strong hydrogen bond acceptor makes it an excellent solvent for a wide array of organic compounds.[10]

Quantitative Data: The solubility of this compound in DMSO has been reported to be 15 mg/mL , forming a clear solution.[1] This high solubility is expected due to the favorable intermolecular interactions between the polar sulfoxide group of DMSO and the polar functional groups of the solute molecule.

Predicted Solubility in Other Common Solvents

Table 2: Predicted Qualitative Solubility Profile

Solvent Type Prediction Rationale
Methanol Polar Protic Likely Soluble The hydroxyl groups of methanol can act as both hydrogen bond donors and acceptors, effectively solvating the polar -OH group of the compound.
Ethanol Polar Protic Likely Soluble Similar to methanol, but its slightly larger alkyl chain makes it marginally less polar, which may result in slightly lower solubility compared to methanol.
Acetone Polar Aprotic Moderately Soluble As a polar aprotic solvent, acetone can accept hydrogen bonds but cannot donate them. It should be a reasonably effective solvent, though likely less so than DMSO.
Dichloromethane (DCM) Nonpolar Sparingly Soluble DCM is a relatively nonpolar solvent. While it may solvate the chlorinated aromatic portion of the molecule, it is less effective at solvating the polar hydroxyl group, limiting overall solubility.

| Water | Polar Protic | Sparingly to Slightly Soluble | Despite the presence of a hydrogen-bonding hydroxyl group, the large, hydrophobic benzisoxazole ring is expected to significantly limit aqueous solubility.[11] |

Experimental Determination of Solubility

To obtain precise, reliable data, experimental determination is essential. The following protocols describe the gold-standard shake-flask method for thermodynamic solubility and a common DMSO-based method for kinetic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium solubility and is the most reliable approach for obtaining accurate solubility values.[7]

Causality & Rationale: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. Agitation over an extended period (24-48 hours) ensures this equilibrium is reached.[8] Subsequent analysis of the clear supernatant provides the concentration of the dissolved compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., 5 mg of compound to 1 mL of solvent in a glass vial). The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours. The extended time is necessary to allow the dissolution process to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Extreme care must be taken not to disturb the solid pellet. Filtration using a 0.22 µm syringe filter is an alternative or additional step to ensure no solid particles are transferred.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve.

G A 1. Add Excess Solid to Solvent B 2. Seal and Agitate (24-48h at 25°C) A->B Equilibration C 3. Centrifuge to Pellet Undissolved Solid B->C Phase Separation D 4. Collect Clear Supernatant C->D Sampling E 5. Quantify by HPLC Against Standard Curve D->E Analysis

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Kinetic Solubility via DMSO Stock Addition

This high-throughput method is common in early drug discovery for rapid compound assessment.[4][9]

Causality & Rationale: This protocol determines the point of precipitation when a concentrated DMSO stock solution is introduced into an aqueous buffer. The resulting value is dependent on the specific conditions (e.g., final DMSO concentration, incubation time) and represents the compound's propensity to remain in solution under non-equilibrium, supersaturated conditions.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microtiter plate.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration range (e.g., serial dilutions from 200 µM to 1 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effects.

  • Incubation: Cover the plate, shake briefly to mix, and incubate at room temperature for a defined period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the amount of precipitation in each well. This is commonly done via nephelometry (light scattering) or by filtering the plate and measuring the UV absorbance of the remaining dissolved compound in the filtrate.[4] The concentration at which a significant increase in signal (precipitation) is observed is recorded as the kinetic solubility.

Conclusion

This compound demonstrates high solubility in the polar aprotic solvent DMSO (15 mg/mL), making DMSO an excellent choice for preparing concentrated stock solutions for in vitro screening.[1] Based on its chemical structure, it is predicted to be soluble in polar protic solvents like methanol and ethanol, with limited solubility in nonpolar solvents and water. For definitive solubility data in specific solvent systems, the shake-flask method is recommended as the gold standard for determining thermodynamic solubility. The protocols and principles outlined in this guide provide researchers with a robust framework for accurately assessing and utilizing the solubility characteristics of this compound in their scientific endeavors.

References

  • Fakhree, M. A. A., & Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Shaymaa A. Abdel-Fattah, et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
  • Kemp, D. S., & Cox, D. D. (1973). Physical organic chemistry of benzisoxazoles. III. Mechanism and the effects of solvents on rates of decarboxylation of benzisoxazole-3-carboxylic acids. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Benzisoxazole.
  • Chemsigma. (n.d.). This compound [61977-29-5].
  • Alachem Co., Ltd. (n.d.). 61977-29-5 | this compound.
  • Hossain, M. K., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central.
  • Kertes, A. S. (Ed.). (1979). SOLUBILITY DATA SERIES. GitHub Pages.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.

Sources

stability and storage conditions for 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 6-Chlorobenzo[d]isoxazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 61977-29-5) is a heterocyclic compound of significant interest in biochemical research and drug discovery, notably identified as a reversible inhibitor of D-amino acid oxidase[1]. The integrity and purity of such compounds are paramount for reproducible experimental results and the development of safe and effective pharmaceuticals. Understanding the chemical stability and defining precise storage conditions are therefore not merely logistical considerations, but foundational requirements for its reliable application.

This guide provides a senior application scientist's perspective on the stability and storage of this compound. It moves beyond a simple recitation of supplier recommendations to establish a framework for comprehensively evaluating the compound's stability profile. We will synthesize currently available data, propose potential degradation pathways based on its chemical structure, and provide detailed, actionable protocols for conducting forced degradation and formal stability studies. This approach is designed to empower researchers to validate storage conditions and ensure the long-term integrity of this critical research material.

Consolidated Material Profile and Handling

Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 61977-29-5[2][3]
Molecular Formula C₇H₄ClNO₂[1][4]
Molecular Weight 169.57 g/mol [4][5]
Appearance White to beige or gray solid[1][5]
Solubility Soluble in DMSO (15 mg/mL)[1]
Summary of Recommended Storage Conditions

Various suppliers provide overlapping but slightly different storage advice. The table below consolidates these recommendations, which form the baseline for any experimental validation.

Storage ConditionRecommendationSource(s)
Temperature 2-8 °C or Room Temperature[1][2][6]
Atmosphere Store under inert atmosphere[2]
Light Keep in a dark place[2]
Container Keep container tightly closed; Store sealed in dry conditions[1][3][6][7]
Ventilation Store in a well-ventilated place[1][3]
Security Store locked up[1][3]

These conditions suggest a sensitivity to atmospheric moisture, oxygen, and light. However, without quantitative data, these remain general precautions rather than optimized, evidence-based protocols.

Hypothesized Degradation Pathways

The chemical structure of this compound, featuring a strained isoxazolone ring fused to a chlorobenzene ring, suggests several potential degradation routes under stress conditions. The primary points of vulnerability are likely the lactam-like C-N and the weak N-O bond within the isoxazole ring.

  • Hydrolytic Degradation: Under acidic or basic conditions, the isoxazole ring is susceptible to hydrolysis. Base-catalyzed hydrolysis would likely proceed via nucleophilic attack at the carbonyl carbon, leading to ring opening. Acid-catalyzed hydrolysis could also facilitate cleavage of the N-O bond.

  • Photolytic Degradation: The aromatic system and heteroatoms can absorb UV light, potentially leading to radical-mediated degradation or rearrangement reactions.

  • Oxidative Degradation: The molecule could be sensitive to oxidative stress, although specific pathways are difficult to predict without experimental data.

The following diagram illustrates a plausible hydrolytic degradation pathway.

G cluster_main Hypothesized Hydrolytic Degradation cluster_legend Legend A This compound B Ring-Opened Intermediate (2-amino-4-chlorophenol derivative) A->B  Hydrolysis  (H₂O, H⁺ or OH⁻) C Further Degradants B->C  Decomposition Process Process Compound Compound Key1 Process Arrow Key2 Compound Node Key1_color Key2_color

Caption: Hypothesized degradation of this compound via hydrolysis.

A Framework for Determining Stability: An Experimental Protocol

To move from general guidelines to validated storage conditions, a systematic stability study is required. The following protocol outlines a comprehensive approach using forced degradation to identify potential instabilities, followed by a formal study to establish a re-test period.

Part 1: Development of a Stability-Indicating Analytical Method

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Screen a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • The goal is to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time (e.g., 3-10 minutes).

  • Wavelength Selection:

    • Using a diode array detector (DAD), acquire the UV spectrum of this compound.

    • Select a detection wavelength at the absorption maximum (λmax) to ensure high sensitivity.

  • Method Validation (Forced Degradation Samples):

    • Inject samples from the forced degradation studies (see Part 2).

    • The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak.

    • Peak purity analysis using the DAD should be performed on the parent peak in the presence of degradants to confirm it is not co-eluting with any other species.

Part 2: Forced Degradation (Stress Testing) Workflow

Causality: Forced degradation intentionally exposes the compound to harsh conditions to rapidly identify likely degradation pathways and to generate degradants needed to prove the analytical method is stability-indicating.

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions Start Stock Solution of This compound in DMSO or Acetonitrile Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Photo Photostability (ICH Q1B light exposure) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Pathways & Validate Analytical Method Analysis->Report

Caption: Workflow for conducting forced degradation studies.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C. Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Withdraw and analyze aliquots as in the acid hydrolysis step. Rationale: Base hydrolysis is often faster than acid hydrolysis and may not require heat.

  • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and protected from light. Analyze at specified time points.

  • Thermal Degradation: Store both the solid material and a solution at an elevated temperature (e.g., 80°C). Analyze at time points (e.g., 1, 3, 7 days).

  • Photostability: Expose both the solid material and a solution to controlled light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Analyze the samples alongside a dark control.

  • Analysis: Analyze all stressed samples and a time-zero control using the developed HPLC method. Calculate the percentage of degradation.

Part 3: Formal Stability Study

Causality: Once the compound's vulnerabilities are understood, a formal stability study under controlled, standardized conditions (per ICH Q1A(R2) guidelines) is performed to establish a re-test date or shelf life.

Methodology:

  • Protocol Design:

    • Package the solid this compound in containers that simulate the intended long-term storage (e.g., amber glass vials with inert gas overlay).

    • Place samples into controlled environmental chambers.

  • Storage Conditions:

    • Long-Term: 5°C ± 3°C (refrigerated) and/or 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Pull samples from the chambers at pre-defined time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 1, 2, 3, 6 months.

  • Tests to Perform:

    • Appearance: Visual inspection for changes in color or physical form.

    • Assay and Purity: Analyze by the validated stability-indicating HPLC method to determine the amount of the parent compound remaining and to quantify any degradation products.

Conclusion

The stability of this compound is a critical parameter that underpins its reliable use in research and development. While current supplier data provides a useful starting point—recommending refrigerated, dark, and dry conditions[2][6]—it lacks the quantitative evidence required for high-stakes applications. The true scientific approach, as detailed in this guide, is to assume nothing and verify everything.

By implementing a systematic process of developing a stability-indicating method, performing forced degradation studies to understand inherent vulnerabilities, and executing a formal stability study, researchers can generate the robust data needed to define optimal storage conditions and a reliable re-test period. This ensures that the this compound used in experiments is of known purity and quality, safeguarding the integrity and reproducibility of scientific outcomes.

References

  • Material Safety D

Sources

1H NMR and 13C NMR characterization of 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-Chlorobenzo[d]isoxazol-3-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR) spectroscopic characterization of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] Moving beyond a simple recitation of spectral data, this document elucidates the causal relationships between the molecule's structure, electronic environment, and its resulting ¹H and ¹³C NMR spectra. We present field-proven protocols for data acquisition and a logical, self-validating framework for spectral interpretation, integrating one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage NMR spectroscopy for the unambiguous structural confirmation of complex heterocyclic systems.

Introduction: The Structural Significance of this compound

This compound (C₇H₄ClNO₂) is a halogenated heterocyclic compound built upon the benzo[d]isoxazole core.[2][3] Its derivatives are of significant interest in pharmaceutical research, notably as potent inhibitors of enzymes like D-amino acid oxidase (DAAO).[1] Accurate and unambiguous structural characterization is therefore a non-negotiable prerequisite for any meaningful biological or chemical investigation.

NMR spectroscopy stands as the premier analytical technique for the structural elucidation of such organic molecules in solution.[4][5] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—within their local electronic environments. This guide will systematically deconstruct the NMR signature of this molecule.

A critical structural feature of this molecule is its potential for keto-enol tautomerism, existing in equilibrium between the -ol form (this compound) and the -one form (6-chloro-2H-benzo[d]isoxazol-3-one). The choice of NMR solvent and experimental conditions can influence this equilibrium, which is directly observable in the resulting spectra.

Foundational NMR Principles for a Substituted Benzisoxazole System

To interpret the spectra of this compound, one must appreciate the key factors governing chemical shifts and coupling constants in its unique aromatic and heterocyclic system.

  • Chemical Shift (δ) : The position of an NMR signal, reported in parts per million (ppm), is dictated by the shielding or deshielding of a nucleus by its surrounding electrons.[6] Electron-withdrawing groups (EWGs) like chlorine and the isoxazole nitrogen deshield nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) like the hydroxyl group and the isoxazole oxygen cause upfield shifts.[4][7][8]

  • Spin-Spin Coupling (J-Coupling) : The interaction between the magnetic moments of non-equivalent nuclei, transmitted through bonding electrons, causes signals to split into multiplets.[9] The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. For the benzene ring portion, coupling constants are highly diagnostic:

    • Ortho-coupling (³J) : Across 3 bonds, typically 6-10 Hz.[10]

    • Meta-coupling (⁴J) : Across 4 bonds, typically 1-4 Hz.[9][10]

    • Para-coupling (⁵J) : Across 5 bonds, often <1 Hz and not resolved.

The following diagram illustrates the IUPAC numbering of the this compound structure, which will be used for all spectral assignments.

Caption: Molecular structure, tautomerism, and IUPAC numbering of this compound.

Experimental Protocols: A Self-Validating Approach

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating system to ensure data integrity.

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection & Justification:

    • Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is a polar aprotic solvent that readily dissolves the analyte and, crucially, slows down the exchange rate of the acidic -OH proton, often allowing it to be observed as a distinct, albeit broad, signal.

    • Alternative: Deuterated chloroform (CDCl₃). Consideration: While a common NMR solvent, the acidic proton may exchange too rapidly or have poor solubility, but it can provide a cleaner baseline in certain spectral regions.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) or tetramethylsilane (TMS, δ = 0.00 ppm) can be used for referencing.[11]

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition

These experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR (Proton):

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Rationale: A sufficient delay ensures complete relaxation of nuclei, allowing for accurate integration.

    • Number of Scans: 8-16 scans.

  • ¹³C{¹H} NMR (Carbon, Proton-Decoupled):

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans. Rationale: The low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate carbon signals. CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.

    • Pulse Program: Standard DEPT-135 sequence.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin coupling networks. Cross-peaks appear between signals of protons that are coupled to each other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular fragments.

The following diagram illustrates the logical workflow for a comprehensive NMR characterization.

NMR_Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) h1 1D ¹H NMR (Proton Count & Splitting) prep->h1 c13 1D ¹³C NMR (Carbon Count) prep->c13 cosy 2D COSY (¹H-¹H Correlations) h1->cosy hsqc 2D HSQC (Direct ¹H-¹³C Correlations) h1->hsqc dept DEPT-135 (CH vs Quaternary C) c13->dept c13->hsqc dept->hsqc assign Full Spectral Assignment dept->assign hmbc 2D HMBC (Long-Range ¹H-¹³C Correlations) cosy->hmbc cosy->assign hsqc->hmbc hsqc->assign hmbc->assign confirm Structure Confirmation assign->confirm

Caption: Logical workflow for the complete NMR-based structural elucidation of the analyte.

Spectral Analysis and Interpretation

This section details the predicted NMR signals for this compound and provides a rationale for their assignment. The predictions are based on established principles of NMR spectroscopy and data from similar heterocyclic compounds.[12][13][14]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three signals in the aromatic region (typically δ 6.5-8.0 ppm) and one exchangeable proton signal.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Rationale
H-7 7.8 - 8.0Doublet (d) or Singlet (s)⁴J(H7-H5) ≈ 2-3Located ortho to the electron-withdrawing isoxazole ring and adjacent to the chlorine. The proximity to the ring junction and Cl deshields this proton significantly. Appears as a narrow doublet due to meta-coupling or a singlet if coupling is not resolved.
H-5 7.5 - 7.7Doublet of Doublets (dd)³J(H5-H4) ≈ 8-9; ⁴J(H5-H7) ≈ 2-3Ortho-coupled to H-4 and meta-coupled to H-7, resulting in a characteristic dd pattern.[15]
H-4 7.3 - 7.5Doublet (d)³J(H4-H5) ≈ 8-9Located ortho to the fused isoxazole oxygen, which has a slight shielding effect, and ortho-coupled to H-5. This typically results in the most upfield signal of the aromatic protons.
OH/NH 9.0 - 12.0Broad Singlet (br s)N/AThis is an acidic, exchangeable proton from the tautomeric system. Its chemical shift is highly dependent on solvent, concentration, and temperature. It will disappear upon D₂O exchange.
¹³C NMR and DEPT Spectrum Analysis

Seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms of the core structure. DEPT-135 analysis is essential for distinguishing the protonated carbons from the quaternary carbons.

Carbon AssignmentPredicted δ (ppm)DEPT-135 SignalRationale
C-3 160 - 165Absent (Quaternary)Part of the isoxazole ring, bonded to both electronegative oxygen and nitrogen atoms, leading to significant deshielding and a far downfield shift.[16]
C-7a 150 - 155Absent (Quaternary)Aromatic bridgehead carbon adjacent to the isoxazole oxygen.
C-6 135 - 140Absent (Quaternary)Directly bonded to the electronegative chlorine atom, causing a downfield shift.
C-4a 128 - 132Absent (Quaternary)Aromatic bridgehead carbon adjacent to the benzene portion of the ring system.
C-5 125 - 128Positive (CH)A standard aromatic CH carbon. Its precise shift is confirmed via HSQC correlation to H-5.
C-4 115 - 120Positive (CH)Aromatic CH carbon, likely shifted slightly upfield due to the influence of the adjacent isoxazole oxygen.
C-7 110 - 115Positive (CH)Aromatic CH carbon, its assignment is confirmed via HSQC correlation to H-7.

Conclusion

The comprehensive NMR characterization of this compound is a systematic process that relies on the synergistic application of multiple NMR experiments. By following a logical workflow from sample preparation through 1D and 2D data acquisition, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved. The predicted chemical shifts and coupling patterns detailed in this guide provide a robust template for researchers to validate the structure and purity of this important heterocyclic compound. The key diagnostic features include a three-proton AMX system in the aromatic region of the ¹H spectrum and seven distinct carbon signals, including four quaternary centers, in the ¹³C spectrum. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity for studies reliant on this molecular scaffold.

References

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Department of Chemistry.
  • Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?.
  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments.
  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Department of Chemistry.
  • Supporting Information. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube.
  • ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • National Institutes of Health. (n.d.). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • ACS Publications. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds. Journal of Chemical Information and Modeling.
  • SpectraBase. (n.d.). Isoxazole - Optional[¹³C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 6a.
  • Abraham, R. J., & Sancassan, F. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Alan R. Katritzky Center for Heterocyclic Compounds. (n.d.). ¹⁷O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Beilstein Journals. (n.d.). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • Chemsigma. (n.d.). This compound [61977-29-5].
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • Supporting Information. (n.d.). Copper-Catalyzed Aerobic Oxidative C−H/N−H Annulation of Enone Oximes: Access to 3,5-Disubstituted Isoxazoles.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001870).
  • ACS Publications. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chlorobenzo[d]isoxazol-3-ol

This compound, with the chemical formula C₇H₄ClNO₂ and a monoisotopic mass of approximately 168.99 Da, is a notable heterocyclic compound.[1] It belongs to the benzisoxazole class of molecules, which are integral scaffolds in medicinal chemistry and drug development. This compound is recognized as a reversible inhibitor of D-amino acid oxidase, an enzyme implicated in the pathophysiology of various neurological disorders.[1] Its potential therapeutic relevance necessitates robust and reliable analytical methodologies for its detection, characterization, and quantification in complex biological matrices.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the foundational principles of sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and a detailed exploration of its predicted fragmentation patterns under electrospray ionization (ESI). The insights provided herein are grounded in the established principles of mass spectrometry and supported by data from structurally analogous compounds, offering a predictive yet scientifically rigorous framework for researchers, scientists, and drug development professionals.

Part 1: Analytical Workflow Design

The analysis of a small molecule like this compound in a research or drug development setting typically involves its extraction from a sample matrix, separation from other components via liquid chromatography, and subsequent detection and structural elucidation by mass spectrometry.

Sample Preparation: A Critical First Step

Given its solubility in dimethyl sulfoxide (DMSO), initial stock solutions of this compound are typically prepared in this solvent.[1] For analyses in biological matrices such as plasma or tissue homogenates, a protein precipitation step followed by solid-phase extraction (SPE) is recommended to remove interfering substances. A mixed-mode SPE cartridge, which allows for both reversed-phase and ion-exchange interactions, can provide a clean extract.[2][3]

Recommended Sample Preparation Protocol:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with an equal volume of aqueous formic acid (0.1%) to ensure compatibility with the SPE cartridge.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the diluted supernatant onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the analyte with a suitable solvent mixture, such as methanol/acetone (7:3, v/v).[2][3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography: Achieving Separation

Reversed-phase liquid chromatography is the method of choice for separating this compound from any remaining matrix components. A C18 column with a biphenyl stationary phase can offer excellent selectivity for aromatic compounds.

LC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Solid-Phase Extraction (SPE) P3->P4 P5 Evaporation & Reconstitution P4->P5 A1 Autosampler Injection P5->A1 Reconstituted Sample A2 LC Separation (C18 Column) A1->A2 A3 ESI Source A2->A3 A4 Mass Analyzer (Q-TOF or Triple Quad) A3->A4 A5 Data Acquisition A4->A5

Table 1: Recommended LC Parameters

ParameterRecommended SettingRationale
Column C18 or Biphenyl, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA standard gradient for screening and method development.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.
Mass Spectrometry: Ionization and Detection

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar small molecules like this compound, as it typically produces intact molecular ions with minimal in-source fragmentation.[4] Both positive and negative ion modes should be evaluated for optimal sensitivity. Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole or Q-TOF instrument, is essential for structural confirmation and quantitative analysis through collision-induced dissociation (CID).[5]

Table 2: Recommended MS Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI Positive and NegativeEvaluate both for optimal signal intensity.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical starting values for ESI.
Source Temperature 120 °CPrevents thermal degradation of the analyte.
Desolvation Gas Flow 600 L/hrFacilitates droplet desolvation.
Desolvation Temperature 350 °CEnsures efficient solvent evaporation.
Collision Gas ArgonCommonly used for CID.
Collision Energy Ramped (e.g., 10-40 eV)Allows for the observation of a range of fragment ions.

Part 2: Predicted Fragmentation Pathways

Isotopic Pattern of the Molecular Ion

A key characteristic in the mass spectrum of a chlorinated compound is the presence of an M+2 peak due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6][7] Therefore, the molecular ion of this compound will appear as a doublet with a mass difference of 2 Da, and the relative intensity of the peaks will be approximately 3:1.

  • [M+H]⁺: m/z 170 (containing ³⁵Cl) and m/z 172 (containing ³⁷Cl)

  • [M-H]⁻: m/z 168 (containing ³⁵Cl) and m/z 170 (containing ³⁷Cl)

Predicted Fragmentation in Positive Ion Mode (ESI+)

In positive ion mode, the molecule will likely be protonated to form the [M+H]⁺ ion at m/z 170. Collision-induced dissociation is expected to induce several fragmentation pathways.

Positive_Fragmentation Parent [M+H]⁺ m/z 170/172 Frag1 { Loss of CO |  m/z 142/144} Parent:f1->Frag1:f0 - CO Frag2 { Loss of Cl• |  m/z 135} Parent:f1->Frag2:f0 - Cl• Frag3 { Loss of HCN |  m/z 115/117} Parent:f1->Frag3:f0 - HCN Frag1:f1->Frag3:f0 - Cl• Frag4 { Loss of CO and HCN |  m/z 87} Frag1:f1->Frag4:f0 - HCN

  • Loss of Carbon Monoxide (CO): A common fragmentation for heterocyclic compounds containing a carbonyl or hydroxyl group adjacent to a ring is the loss of a stable neutral molecule like CO (28 Da). This would result in a fragment ion at m/z 142.

  • Loss of a Chlorine Radical (Cl•): Studies on halogenated benzisoxazoles have shown that the loss of the halogen atom as a radical can be a primary fragmentation event.[8] This would lead to a fragment at m/z 135.

  • Ring Cleavage - Loss of HCN: Cleavage of the isoxazole ring could lead to the neutral loss of hydrogen cyanide (HCN, 27 Da), resulting in a fragment at m/z 143.

Predicted Fragmentation in Negative Ion Mode (ESI-)

In negative ion mode, deprotonation will form the [M-H]⁻ ion at m/z 168. The fragmentation pathways in negative mode are often different from those in positive mode.

Negative_Fragmentation Parent_neg [M-H]⁻ m/z 168/170 Frag1_neg { Loss of CO₂ |  m/z 124/126} Parent_neg:f1->Frag1_neg:f0 - CO₂ Frag2_neg { Loss of Cl⁻ |  m/z 133} Parent_neg:f1->Frag2_neg:f0 - Cl⁻ Frag3_neg { Ring Opening |  m/z 125} Parent_neg:f1->Frag3_neg:f0 - CNO⁻

  • Decarboxylation (Loss of CO₂): Although not a carboxylic acid, the 3-ol tautomer can rearrange, and upon deprotonation, the structure may facilitate the loss of carbon dioxide (CO₂, 44 Da), leading to a fragment at m/z 124.

  • Loss of Chloride Ion (Cl⁻): The molecule could fragment to lose a chloride ion (35/37 Da), resulting in a radical anion at m/z 133.

  • Ring Opening: Ring opening followed by the loss of the CNO group could lead to a fragment at m/z 125.

Table 3: Summary of Predicted Ions for this compound (using ³⁵Cl)

Ion ModeIon TypePredicted m/zProposed Neutral Loss
Positive [M+H]⁺170.0-
[M+H-CO]⁺142.0CO (28 Da)
[M+H-Cl]⁺135.0Cl (35 Da)
[M+H-HCN]⁺143.0HCN (27 Da)
Negative [M-H]⁻168.0-
[M-H-CO₂]⁻124.0CO₂ (44 Da)
[M-H-Cl]⁻133.0Cl (35 Da)
[M-H-CNO]⁻125.0CNO (42 Da)

Conclusion

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By employing a systematic approach to sample preparation, LC separation, and MS detection, researchers can achieve reliable and sensitive analysis of this important molecule. While the fragmentation pathways presented are predictive, they are based on sound chemical principles and data from closely related analogs, offering a robust starting point for method development and structural elucidation. The successful application of these methodologies will be crucial in advancing our understanding of the pharmacological properties of this compound and its potential role in the development of novel therapeutics.

References

  • Shastri, V. R., & Inamdar, G. A. (Year). Mass Spectra of Some 3-ß-Bromoethyl-1,2-Benzisoxazoles. Asian Journal of Chemistry. [Link]
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Asuero, A. G., & González, A. G. (2007). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Asuero, A. G., & González, A. G. (2007). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.

Sources

crystal structure of 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 6-Chlorobenzo[d]isoxazol-3-ol

Authored by: A Senior Application Scientist

Foreword

This technical guide provides a comprehensive analysis of the anticipated . As a molecule of significant interest in medicinal chemistry, particularly as a D-amino acid oxidase inhibitor, a thorough understanding of its solid-state architecture is paramount for advancing drug design and development.[1] While a definitive, publicly available crystal structure for this specific compound is not available at the time of writing, this document leverages crystallographic data from closely related analogues and fundamental principles of solid-state chemistry to construct a robust, inferred structural model. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, structurally-informed perspective on this important molecule.

Introduction to this compound

This compound, with the molecular formula C₇H₄ClNO₂, is a heterocyclic compound featuring a bicyclic system composed of a benzene ring fused to an isoxazole ring.[1] The presence of a chlorine atom at the 6-position and a hydroxyl group at the 3-position of the isoxazole ring are key determinants of its chemical properties and biological activity. Its role as a reversible inhibitor of D-amino acid oxidase highlights its potential in therapeutic applications.[1] Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-activity relationships, predicting physicochemical properties such as solubility and stability, and informing the design of new derivatives with enhanced efficacy.

Synthesis and Crystallization of Benzo[d]isoxazole Derivatives

The synthesis of the benzo[d]isoxazole core can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. For instance, the synthesis of related isoxazole derivatives has been accomplished through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[2] Another method involves the cyclization of chalcone derivatives with hydroxylamine hydrochloride.[3][4]

Obtaining single crystals of high quality is a prerequisite for X-ray diffraction analysis. A widely used method for growing single crystals of organic compounds is slow evaporation of a saturated solution.[5] The choice of solvent is critical and is often determined empirically.

General Protocol for Single Crystal Growth
  • Dissolution: Dissolve the purified compound in a suitable solvent or a mixture of solvents at a slightly elevated temperature to achieve saturation.

  • Filtration: Filter the hot solution to remove any particulate matter.

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a less volatile anti-solvent.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

The Workflow of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The overall workflow, from crystal mounting to structure validation, is a multi-step process that requires careful execution and interpretation.

workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray exposure C Data Reduction & Correction B->C Raw diffraction data D Structure Solution (e.g., Direct Methods) C->D Processed intensities E Structure Refinement D->E Initial atomic model F Structure Validation & Analysis E->F Refined model G Final Crystallographic Information File (CIF) F->G Validated structure interactions cluster_dimer Hydrogen-Bonded Dimer cluster_stacking π-π Stacking mol1 This compound mol2 This compound mol1->mol2 O-H···N mol2->mol1 N···H-O ring1 Benzoisoxazole Ring ring2 Benzoisoxazole Ring ring1->ring2 ~3.5-3.8 Å

Figure 2: Proposed intermolecular interactions in the .

Anticipated Crystallographic Parameters

Based on the analysis of related structures, the following crystallographic parameters can be reasonably expected for this compound. It is important to note that these are inferred values and await experimental verification.

ParameterExpected Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules. [6]
Space GroupCentrosymmetric (e.g., P2₁/c)The likely formation of centrosymmetric hydrogen-bonded dimers.
Molecules per unit cell (Z)4 or 8Typical for small organic molecules in common space groups.
Hydrogen BondingO-H···N intermolecularA characteristic feature of isoxazol-3-ols. [7]
π-π StackingPresentExpected due to the planar aromatic system. [6]

Correlation with Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques can offer complementary information.

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration involved in hydrogen bonding. Aromatic C-C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR could provide information about the local environment of the atoms and confirm the number of crystallographically independent molecules in the asymmetric unit.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) would reveal the melting point and any polymorphic transitions, while Thermogravimetric Analysis (TGA) would indicate the thermal stability of the crystalline form.

Conclusion

This technical guide has presented a detailed, inferred model of the based on the crystallographic analysis of closely related compounds and established principles of solid-state chemistry. The key anticipated features include a nearly planar molecular geometry, the formation of hydrogen-bonded dimers via the hydroxyl and isoxazole nitrogen atoms, and the presence of stabilizing π-π stacking interactions between the aromatic rings.

While this inferred model provides a valuable framework for understanding the solid-state properties of this important molecule, it is imperative that future research endeavors focus on obtaining a definitive single-crystal X-ray structure. Such experimental data will be invaluable for validating the proposed model and will provide a more precise foundation for the rational design of next-generation therapeutics based on the this compound scaffold.

References

  • 6-Chlorobenzo[d]isoxazole-3-carboxamide - Smolecule.
  • This compound 61977-29-5 wiki - Guidechem.
  • X-ray diffraction study of 9-bromo-3-(trichloromethyl)
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC - NIH.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • Structural characteristics of isoxazol-3-ol and isothiazol-3-ol, carboxy group bioisosteres examined by X-ray crystallography and ab initio calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chlorobenzo[d]isoxazol-3-ol, commonly referred to as CBIO, is a potent small molecule inhibitor of the flavoenzyme D-amino acid oxidase (DAAO). Its mechanism of action is centered on the competitive inhibition of DAAO, which leads to a significant elevation of D-serine levels in the central nervous system. This modulation of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, positions this compound as a valuable research tool for investigating glutamatergic neurotransmission and as a potential therapeutic agent for neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia. This guide provides a comprehensive overview of the molecular mechanism, kinetic properties, and downstream signaling effects of this compound, along with detailed experimental protocols for its characterization.

Introduction: The Significance of D-Amino Acid Oxidase Inhibition

D-amino acid oxidase (DAAO) is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[1] In the mammalian central nervous system, DAAO plays a critical role in regulating the concentration of D-serine.[1] D-serine is a potent and essential co-agonist at the glycine binding site of the NMDA receptor, a key player in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1]

Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia.[1] Consequently, enhancing NMDA receptor function by increasing the levels of its co-agonist, D-serine, has emerged as a promising therapeutic strategy.[2] Inhibition of DAAO presents a direct approach to achieve this by preventing the degradation of endogenous D-serine. This compound has been identified as a potent inhibitor of this enzyme, making it a subject of significant interest in neuropharmacology research.[3]

Core Mechanism of Action: Competitive Inhibition of D-Amino Acid Oxidase

The primary mechanism of action of this compound is its function as a competitive inhibitor of D-amino acid oxidase.[1] This means that this compound binds to the active site of the DAAO enzyme, the same site where the natural substrate, D-serine, binds. By occupying the active site, it prevents D-serine from binding and being metabolized, thus leading to an accumulation of D-serine.

Binding to the DAAO Active Site

While a crystal structure of DAAO in a complex specifically with this compound is not publicly available, studies on other benzo[d]isoxazol-3-ol derivatives suggest a binding mode within the enzyme's active site. The active site of DAAO is a relatively small and restricted pocket.[1] The benzo[d]isoxazol-3-ol scaffold is thought to interact with key residues in this pocket. For the binding of 6-chloro-benzo[d]isoxazol-3-ol to human DAAO, a single-step binding process is evident.[4]

Kinetic Parameters

The potency of this compound as a DAAO inhibitor is characterized by its half-maximal inhibitory concentration (IC50).

CompoundIC50 (nM)
This compound (CBIO)188[1][3]

The dissociation constant (Kd) and the inhibition constant (Ki) for this compound have been reported to correspond well with its IC50 value, confirming a strong binding affinity to the DAAO enzyme.[4]

Downstream Signaling Pathway: Modulation of NMDA Receptor Activity

The inhibition of DAAO by this compound sets off a cascade of events that ultimately impacts synaptic transmission.

DAAO_Inhibition_Pathway CBIO This compound DAAO D-Amino Acid Oxidase (DAAO) CBIO->DAAO Inhibits D_Serine_Deg D-Serine Degradation CBIO->D_Serine_Deg Blocks DAAO->D_Serine_Deg Catalyzes D_Serine_Inc Increased Extracellular D-Serine NMDAR NMDA Receptor D_Serine_Inc->NMDAR Co-agonizes Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., Long-Term Potentiation) NMDAR->Synaptic_Plasticity Activates DAAO_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) A1 Add Buffer and Inhibitor to 96-well plate P1->A1 P2 Prepare Detection Mix (HRP, Fluorescent Probe) A5 Add Detection Mix P2->A5 A2 Add DAAO Enzyme A1->A2 A3 Pre-incubate A2->A3 A4 Add D-Serine Substrate A3->A4 A4->A5 A6 Measure Fluorescence (Kinetic) A5->A6 D1 Calculate Reaction Rates A6->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 D3->D4

Caption: Workflow for the in vitro DAAO inhibition assay.

Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

To determine the Ki value, the DAAO inhibition assay is performed with varying concentrations of both the substrate (D-serine) and the inhibitor (this compound).

Procedure:

  • Perform the DAAO inhibition assay as described above, but for each inhibitor concentration, use a range of D-serine concentrations.

  • For each inhibitor concentration, determine the apparent Km (Michaelis constant) and Vmax (maximum reaction velocity) by fitting the data to the Michaelis-Menten equation.

  • Plot the apparent Km values against the inhibitor concentrations. For a competitive inhibitor, this plot should be linear.

  • The Ki can be determined from the following equation: Apparent Km = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration. The Ki is the negative of the x-intercept of the linear plot of apparent Km versus [I].

Alternatively, the Cheng-Prusoff equation can be used to estimate Ki from the IC50 value if the substrate concentration and the Km of the substrate are known: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration.

Conclusion

This compound is a valuable chemical probe for studying the role of DAAO and D-serine in the central nervous system. Its well-defined mechanism of action as a competitive inhibitor of DAAO provides a powerful tool to modulate NMDA receptor activity. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate its properties and potential therapeutic applications. A critical area for future research is the comprehensive characterization of its selectivity profile to fully understand its pharmacological effects.

References

  • A Guide to Assessing the Selectivity of DAAO Inhibitors for DAAO Over DDO. (2025). BenchChem.
  • A Comparative Guide to Novel D-Amino Acid Oxidase (DAAO) Inhibitors. (2025). BenchChem.
  • Benchmarking Luvadaxistat: A Comparative Guide to the Potency and Selectivity of Novel DAAO Inhibitors. (2025). BenchChem.
  • A Comparative Analysis of DAO-IN-1 and Other D-Amino Acid Oxidase Inhibitors. (2025). BenchChem.
  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. (n.d.). PubMed Central.
  • Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. (n.d.). PubMed Central.
  • Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. (2022). MDPI.
  • Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β. (n.d.). National Institutes of Health.
  • Human D-Amino Acid Oxidase: Structure, Function, and Regulation. (n.d.). PubMed Central.

Sources

The Pivotal Role of D-Serine in Neurotransmission: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-serine, once considered a mere curiosity as a D-amino acid in the mammalian brain, has emerged as a critical regulator of excitatory neurotransmission. This technical guide provides an in-depth exploration of D-serine's multifaceted role, from its synthesis and release to its intricate interactions with the N-methyl-D-aspartate (NMDA) receptor. We delve into the causal mechanisms that position D-serine as a key player in synaptic plasticity, learning, and memory. Furthermore, this guide offers field-proven experimental protocols for the accurate measurement of D-serine and the assessment of its physiological functions. Finally, we examine the burgeoning landscape of drug development, targeting the D-serine pathway for therapeutic intervention in a range of neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and technically grounded understanding of D-serine neurobiology.

Introduction: The Paradigm Shift from Glycine to D-Serine

For decades, glycine was considered the sole endogenous co-agonist required for the activation of the NMDA receptor (NMDAR), a critical ionotropic glutamate receptor for synaptic plasticity.[1] However, a paradigm shift occurred with the discovery of high concentrations of D-serine in the mammalian brain, particularly in regions with dense NMDAR expression like the cerebral cortex and hippocampus.[2] Subsequent research has robustly demonstrated that D-serine is not only a potent co-agonist at the NMDAR's "glycine site" (now more accurately termed the co-agonist site) but is, in many synaptic contexts, the primary physiological ligand.[3] This guide will dissect the evidence supporting D-serine's preeminence and explore the intricate cellular and molecular mechanisms governing its function.

The Molecular Lifecycle of a Crucial Neuromodulator

The synaptic availability of D-serine is meticulously regulated through a dynamic interplay of synthesis, transport, and degradation. Understanding this lifecycle is paramount for elucidating its physiological roles and identifying potential therapeutic targets.

Synthesis: A Tale of Two Cells - The "Serine Shuttle" Hypothesis

D-serine is synthesized from its enantiomer, L-serine, by the pyridoxal-5'-phosphate-dependent enzyme, serine racemase (SR) . A fascinating aspect of D-serine neurobiology is the cellular compartmentalization of its synthesis, leading to the "serine shuttle" hypothesis. While L-serine is predominantly synthesized from glucose in astrocytes, SR is primarily localized in neurons.[2] This necessitates a cooperative metabolic relationship where astrocytes supply L-serine to neurons, which then convert it to D-serine.[2] This shuttle ensures a continuous supply of the crucial NMDAR co-agonist at the synapse.

Release Mechanisms: Neuronal and Glial Contributions

The release of D-serine into the synaptic cleft is a complex process involving both neurons and astrocytes. Initial theories favored a "gliotransmitter" model, with astrocytes being the primary source. Astrocytic release is thought to occur via Ca²⁺-dependent exocytosis. However, compelling evidence now indicates that neurons also release D-serine, primarily through amino acid transporters like the Alanine-Serine-Cysteine Transporter 1 (asc-1).[4][5] This dual-source model suggests a sophisticated regulation of synaptic D-serine levels, with distinct temporal and spatial dynamics for neuronal and glial release.

Transport and Degradation: Fine-Tuning Synaptic Concentrations

The precise control of extracellular D-serine concentrations is critical, as excessive NMDAR activation can lead to excitotoxicity. D-serine clearance from the synapse is mediated by transporters, with astrocytes playing a key role in its uptake via Alanine-Serine-Cysteine Transporters (ASCT).[6] Once inside the cell, D-serine is degraded by the FAD-dependent enzyme D-amino acid oxidase (DAAO) , which is predominantly found in astrocytes of the hindbrain and cerebellum, but also at lower levels in the forebrain.[2] Serine racemase itself can also contribute to D-serine degradation.

D-Serine as the Gatekeeper of NMDA Receptor Function and Synaptic Plasticity

The binding of D-serine to the GluN1 subunit of the NMDAR is a prerequisite for glutamate-mediated channel opening. This co-agonism is not merely a permissive switch but a critical point of modulation that profoundly influences synaptic strength and plasticity.

Potency and Efficacy at the NMDA Receptor

In vitro and in vivo studies have consistently shown that D-serine is a more potent co-agonist at the NMDAR than glycine.[2][3] This higher potency means that lower concentrations of D-serine are required to achieve the same level of NMDAR activation. This is particularly relevant in the context of the synapse, where co-agonist concentrations can fluctuate.

ParameterD-SerineGlycineReference
Relative Potency More potentLess potent[2][3]
Primary Location of Action Synaptic NMDARsExtrasynaptic NMDARs (proposed)[2]
A Critical Role in Long-Term Potentiation (LTP)

Long-Term Potentiation (LTP), a cellular correlate of learning and memory, is heavily dependent on NMDAR activation. A substantial body of evidence demonstrates that D-serine is essential for the induction of LTP at many excitatory synapses. Depletion of endogenous D-serine, either enzymatically or through genetic knockout of serine racemase, significantly impairs or completely blocks LTP induction.[7][8] This impairment can be rescued by the exogenous application of D-serine, highlighting its indispensable role.[7]

Experimental Protocols for the Investigation of D-Serine

To facilitate rigorous and reproducible research in this field, we provide the following validated protocols.

Quantification of D-Serine in Brain Tissue using HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a gold-standard method for the accurate quantification of D- and L-serine.

Methodology:

  • Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer (e.g., 0.1 M perchloric acid) on ice.

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Derivatization: React the amino acids in the supernatant with a chiral derivatizing agent, such as ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC), to form fluorescent diastereomers.

  • HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column. The diastereomers of D- and L-serine will have different retention times, allowing for their separation.

  • Fluorescence Detection: Use a fluorescence detector to quantify the separated D- and L-serine based on their fluorescence intensity.

  • Quantification: Compare the peak areas of the samples to a standard curve generated with known concentrations of D- and L-serine.

Measurement of D-Serine Release from Brain Slices using Amperometric Biosensors

Amperometric biosensors offer a real-time, dynamic measurement of D-serine release from acute brain slices.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).[1][9]

  • Biosensor Preparation: Use a commercially available D-serine biosensor, which typically consists of a platinum electrode coated with D-amino acid oxidase (DAAO).[1][9] A null sensor without the enzyme is used as a control for non-specific signals.[1]

  • Calibration: Calibrate the biosensor by applying known concentrations of D-serine to determine its sensitivity and limit of detection.[10]

  • Recording: Position the biosensor and the null sensor in the desired layer of the brain slice. Record the amperometric current, which is generated by the oxidation of hydrogen peroxide produced during the enzymatic degradation of D-serine by DAAO.[1][9]

  • Stimulation: Evoke D-serine release using appropriate stimuli, such as high-frequency electrical stimulation or application of neurotransmitter receptor agonists.

  • Data Analysis: The difference in the current recorded by the D-serine sensor and the null sensor represents the real-time concentration of D-serine.

Electrophysiological Assessment of D-Serine's Role in LTP

Whole-cell patch-clamp or field potential recordings in acute brain slices are used to investigate the impact of D-serine on synaptic plasticity.

Methodology:

  • Slice Preparation and Recording: Prepare acute hippocampal slices and obtain stable baseline recordings of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs).[7][8]

  • Depletion of Endogenous D-Serine: Perfuse the slices with D-amino acid oxidase (DAAO) to enzymatically degrade endogenous D-serine.

  • LTP Induction: Apply a high-frequency stimulation (HFS) protocol to induce LTP. In the absence of D-serine, LTP induction should be impaired.

  • Rescue Experiment: In the continued presence of DAAO, co-apply exogenous D-serine and repeat the HFS protocol. A rescue of LTP indicates the necessity of D-serine for its induction.

  • Data Analysis: Quantify the magnitude of LTP by comparing the synaptic response before and after HFS.

D-Serine in Neurological and Psychiatric Disorders: A Therapeutic Target

Given its fundamental role in NMDAR-mediated neurotransmission, dysregulation of the D-serine pathway has been implicated in a variety of central nervous system disorders.

Schizophrenia: The Glutamate Hypofunction Hypothesis

The glutamate hypofunction hypothesis of schizophrenia posits that reduced NMDAR activity contributes to the cognitive and negative symptoms of the disorder. Several studies have reported decreased levels of D-serine in the cerebrospinal fluid and blood of individuals with schizophrenia.[11] This has led to clinical trials investigating D-serine as an adjunctive therapy to antipsychotic medications, with some studies showing modest improvements in negative and cognitive symptoms.[11]

Alzheimer's Disease: A Complex and Controversial Role

The role of D-serine in Alzheimer's disease (AD) is more complex. While some studies suggest that enhancing NMDAR function could be beneficial for cognition, others have found elevated levels of D-serine in the CSF of AD patients, potentially contributing to excitotoxicity. This highlights the delicate balance of NMDAR activity required for healthy brain function.

Other Disorders

Alterations in D-serine levels have also been linked to other conditions, including depression, anxiety, and neurodegenerative diseases, making the D-serine pathway a promising area for future therapeutic development.[11]

Drug Development Strategies

Targeting the D-serine pathway for therapeutic intervention is an active area of research. Key strategies include:

  • Direct D-serine supplementation: As tested in schizophrenia trials.[11]

  • Inhibitors of D-amino acid oxidase (DAAO): To increase synaptic D-serine levels by preventing its degradation.

  • Modulators of serine racemase (SR): To enhance D-serine synthesis.

Conclusion and Future Directions

D-serine has firmly established itself as a pivotal neuromodulator, essential for normal brain function and implicated in a range of debilitating neurological and psychiatric disorders. Its role as the primary endogenous co-agonist at synaptic NMDARs underscores its importance in synaptic plasticity and higher cognitive processes. The continued development of sophisticated analytical techniques and targeted pharmacological tools will undoubtedly unravel further complexities of the D-serine signaling pathway. For drug development professionals, a deep understanding of this system offers a wealth of opportunities for the rational design of novel therapeutics aimed at restoring balanced NMDAR function and improving the lives of patients with CNS disorders.

Visualizations

Signaling Pathway: The D-Serine Cycle and NMDA Receptor Activation

D_Serine_Pathway cluster_astrocyte Astrocyte cluster_neuron Neuron cluster_synapse Synaptic Cleft Astrocyte_LSerine L-Serine (from Glucose) SR Serine Racemase (SR) Astrocyte_LSerine->SR 'Serine Shuttle' DAAO DAAO DAAO->Astrocyte_LSerine Degradation ASCT ASCT ASCT->DAAO Transport Neuronal_DSerine D-Serine SR->Neuronal_DSerine Synthesis asc1_release asc-1 Neuronal_DSerine->asc1_release Transport Synaptic_DSerine D-Serine asc1_release->Synaptic_DSerine Release Synaptic_DSerine->ASCT Uptake NMDAR NMDA Receptor Synaptic_DSerine->NMDAR Co-agonist Binding

Caption: The "Serine Shuttle" and synaptic action of D-serine.

Experimental Workflow: Investigating D-Serine's Role in LTP

LTP_Workflow A Prepare Acute Hippocampal Slices B Establish Baseline Synaptic Recording (fEPSP) A->B C Perfuse with DAAO (Deplete Endogenous D-Serine) B->C F Co-perfuse DAAO + D-Serine B->F Control Pathway D Induce LTP (HFS) C->D E Observe Impaired LTP D->E G Induce LTP (HFS) F->G H Observe Rescued LTP G->H

Caption: Electrophysiological workflow to confirm the role of D-serine in LTP.

Data Presentation

Regional Distribution of D-Serine in the Human Brain
Brain RegionD-Serine Concentration (nmol/g)Reference
Cerebral Neocortex ~50-100[3][6]
Putamen > Cerebral Average[3][6]
Hippocampus > Cerebral Average[3][6]
Cerebellum <10[6]
Brainstem <10[6]
Spinal Cord <10[6]

References

  • Papouin, T., & Haydon, P. G. (2018). D-serine Measurements in Brain Slices or Other Tissue Explants. Bio-protocol, 8(2), e2698. [Link]
  • Papouin, T., Ladépêche, L., Ruel, J., Sacchi, S., Labasque, M., Hanini, M., ... & Oliet, S. H. (2012). Synaptic and extrasynaptic NMDA receptors are gated by different endogenous coagonists. Cell, 150(3), 633-646. [Link]
  • Sasabe, J., Chiba, T., Yamada, M., Sugita, Y., Takamura, H., Miyoshi, Y., ... & Aiso, S. (2017). Heterogeneity of D-Serine Distribution in the Human Central Nervous System.
  • Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Linden, D. J., Ferris, C. D., ... & Snyder, S. H. (2000). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926-4931. [Link]
  • Henneberger, C., Papouin, T., Oliet, S. H., & Rusakov, D. A. (2010). Long-term potentiation depends on release of D-serine from astrocytes.
  • Kantrowitz, J. T., & Coyle, J. T. (2018). Potential and Challenges for the Clinical Use of d-Serine As a Cognitive Enhancer.
  • Papouin, T., & Haydon, P. G. (2018). D-serine Measurements in Brain Slices or Other Tissue Explants. Semantic Scholar. [Link]
  • Henneberger, C., Papouin, T., Oliet, S. H., & Rusakov, D. A. (2010).
  • Wolosker, H., & Balu, D. T. (2020). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. Frontiers in aging neuroscience, 13, 749038. [Link]
  • Basu, A. C., Tsai, G. E., Ma, C. L., Basile, A. S., & Coyle, J. T. (2009). Targeted disruption of serine racemase affects glutamatergic neurotransmission and behavior.
  • Alzheimer's Drug Discovery Found
  • D'Anca, M., D'Souza, D. C., & Kantrowitz, J. T. (2021). D-Serine: A Cross Species Review of Safety.
  • Fossat, P., Turpin, F. R., Sacchi, S., Schwendimann, L., Viana da Silva, S., Oliet, S. H., ... & Dutar, P. (2012). Astrocytes control hippocampal synaptic plasticity through the vesicular-dependent release of D-serine. Frontiers in cellular neuroscience, 6, 64. [Link]
  • Heresco-Levy, U., & Javitt, D. C. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?.
  • Heresco-Levy, U., & Javitt, D. C. (2021). D-Serine: A Cross Species Review of Safety.
  • Rosenberg, D., Artoul, S., Segal, A. C., Kolodney, G., Radzishevsky, I., Dikopoltsev, E., ... & Wolosker, H. (2013). Neuronal d-serine and glycine release via the asc-1 transporter regulates NMDA receptor-dependent synaptic activity. The Journal of neuroscience, 33(8), 3533-3544. [Link]
  • Wolosker, H., & Balu, D. T. (2020). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. Frontiers in aging neuroscience, 13, 749038. [Link]
  • Mothet, J. P., Oliet, S. H., & Pollegioni, L. (2015). Investigating brain D-serine: advocacy for good practices. Frontiers in cellular neuroscience, 9, 439. [Link]
  • Kruk, B. A., Kiyatkin, E. A., & Kruk, M. R. (2018). Amperometric Self-Referencing Ceramic Based Microelectrode Arrays for D-Serine Detection. Sensors (Basel, Switzerland), 18(3), 738. [Link]
  • Kruk, B. A., Kiyatkin, E. A., & Kruk, M. R. (2018). Amperometric Self-Referencing Ceramic Based Microelectrode Arrays for D-Serine Detection.
  • Martineau, M., Baux, G., & Mothet, J. P. (2014). Cell-type specific mechanisms of D-serine uptake and release in the brain. Frontiers in synaptic neuroscience, 6, 12. [Link]
  • Kartvelishvily, E., Shleper, M., Balan, L., Dumin, E., & Wolosker, H. (2006). Neuron-derived D-serine release provides a novel means to activate N-methyl-D-aspartate receptors. The Journal of biological chemistry, 281(20), 14151-14162. [Link]

Sources

Methodological & Application

in vitro DAAO inhibition assay protocol using 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Inhibition Assay of D-Amino Acid Oxidase (DAAO) using 6-Chlorobenzo[d]isoxazol-3-ol

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing an in vitro inhibition assay for D-amino acid oxidase (DAAO) using this compound as a reference inhibitor. DAAO is a critical enzymatic target in neuroscience, particularly for therapeutic strategies aimed at mitigating N-methyl-D-aspartate (NMDA) receptor hypofunction, a condition implicated in schizophrenia.[1][2] This protocol details a robust, continuous-read fluorometric assay that quantifies DAAO activity by measuring hydrogen peroxide production through a coupled reaction with horseradish peroxidase (HRP) and the Amplex® Red reagent. We delve into the scientific rationale behind the assay design, provide a detailed step-by-step methodology for determining inhibitor potency (IC₅₀), and offer insights into data analysis and experimental validation.

Introduction: The Rationale for DAAO Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme (EC 1.4.3.3) responsible for the stereospecific oxidative deamination of D-amino acids.[3][4] In the mammalian central nervous system, DAAO's primary role is to regulate the levels of D-serine, an essential co-agonist at the glycine site of the NMDA receptor.[5][6] The NMDA receptor is fundamental to glutamatergic neurotransmission, synaptic plasticity, and higher cognitive functions.

A growing body of evidence supports the "NMDA receptor hypofunction" hypothesis of schizophrenia, which posits that reduced NMDA receptor activity contributes to the cognitive, negative, and positive symptoms of the disorder.[1][7][8] Studies have reported decreased levels of D-serine in the serum and cerebrospinal fluid of patients with schizophrenia.[7][9] By catabolizing D-serine, elevated DAAO activity can exacerbate this deficiency.[1][10] Therefore, inhibiting DAAO presents a compelling therapeutic strategy to increase synaptic D-serine concentrations, enhance NMDA receptor signaling, and potentially ameliorate schizophrenic symptoms.[2][11]

This compound (CBIO) is a well-characterized, competitive inhibitor of human DAAO and serves as an excellent positive control for validating assay performance and benchmarking novel compounds.[12]

Assay Principle: A Coupled Fluorometric Detection System

The protocol described herein employs a highly sensitive, coupled enzymatic assay to determine DAAO activity. The principle relies on the detection of hydrogen peroxide (H₂O₂), a stoichiometric product of the DAAO-catalyzed oxidation of D-serine.

The process unfolds in two sequential steps:

  • DAAO Reaction: DAAO, in the presence of its cofactor flavin adenine dinucleotide (FAD), oxidizes the substrate D-serine. This reaction produces the corresponding α-keto acid (β-hydroxypyruvate), ammonia, and hydrogen peroxide (H₂O₂).[13]

  • Fluorogenic Detection: The generated H₂O₂ serves as a substrate for horseradish peroxidase (HRP). In the presence of H₂O₂, HRP catalyzes the oxidation of the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent product, resorufin.[14][15][16]

The rate of increase in fluorescence, measured at Ex/Em = ~571/585 nm, is directly proportional to the rate of H₂O₂ production and thus, to the enzymatic activity of DAAO.[15] The presence of a DAAO inhibitor, such as this compound, will reduce the rate of this reaction.

DAAO_Assay_Principle cluster_0 Step 1: DAAO Catalysis cluster_1 Step 2: Fluorometric Detection DAAO DAAO Enzyme Products β-hydroxypyruvate + NH₃ DAAO->Products H2O2 H₂O₂ DAAO->H2O2 Proportional Production DSerine D-Serine (Substrate) DSerine->DAAO O2 O₂ O2->DAAO HRP HRP Enzyme H2O2->HRP Links the two steps Inhibitor This compound Inhibitor->DAAO Inhibition Resorufin Resorufin (Fluorescent Signal) HRP->Resorufin Oxidation AmplexRed Amplex® Red (Non-Fluorescent) AmplexRed->HRP

Figure 1: Schematic of the coupled enzyme assay for DAAO inhibition.

Materials and Reagents

Equipment
  • Fluorescence microplate reader with kinetic reading capability (excitation ~535-571 nm, emission ~585-595 nm).

  • Standard 96-well black, flat-bottom microplates.

  • Multichannel pipettes and sterile pipette tips.

  • Reagent reservoirs.

  • Incubator (optional, for pre-incubation steps).

Reagents and Chemicals
ReagentSupplier (Example)Purpose
Recombinant Human DAAO (hDAAO)Sigma-Aldrich, R&D SystemsEnzyme Source
D-SerineSigma-AldrichSubstrate
This compoundTocris, Cayman ChemicalReference Inhibitor
Flavin Adenine Dinucleotide (FAD)Sigma-AldrichDAAO Cofactor
Amplex® Red ReagentThermo Fisher ScientificFluorogenic Probe
Horseradish Peroxidase (HRP)Sigma-AldrichCoupling Enzyme
Sodium Phosphate, Monobasic & DibasicAnyBuffer Component
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichSolvent for Compounds
Purified Water (≥18 MΩ·cm)---Solvent

Detailed Experimental Protocol

This protocol is designed for determining the IC₅₀ value of an inhibitor in a 96-well plate format with a final assay volume of 100 µL.

Reagent Preparation
  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4. Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions and adjust pH.

  • FAD Stock Solution (1 mM): Dissolve FAD in Assay Buffer. Aliquot and store at -20°C, protected from light.

  • D-Serine Stock Solution (100 mM): Dissolve D-serine in Assay Buffer. Store at 4°C for short-term use or -20°C for long-term.

  • hDAAO Enzyme Stock Solution (e.g., 1 mg/mL): Reconstitute lyophilized enzyme as per manufacturer's instructions. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Inhibitor Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

  • Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in 100% DMSO. Aliquot and store at -20°C, protected from light.[14]

  • HRP Stock Solution (10 U/mL): Dissolve HRP in Assay Buffer. Aliquot and store at -20°C.

Preparation of Working Solutions
  • hDAAO Working Solution (2X concentration): On the day of the assay, dilute the hDAAO stock solution in Assay Buffer to a 2X final concentration (e.g., 0.2 µg/mL for a 0.1 µg/mL final concentration). Keep on ice.

  • Inhibitor Serial Dilutions (4X concentration): Perform a serial dilution of the 10 mM inhibitor stock in 100% DMSO. Then, dilute each DMSO concentration into Assay Buffer to create the 4X working solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Substrate/Detection Mix (2X concentration): Prepare this mix fresh and protect from light. For each 100 µL reaction, you will need 50 µL of this mix.

    Component Stock Conc. Volume for 10 mL Mix Final 2X Conc.
    Assay Buffer --- 8.8 mL ---
    D-Serine 100 mM 1.0 mL 10 mM
    FAD 1 mM 40 µL 4 µM
    HRP 10 U/mL 20 µL 0.2 U/mL
    Amplex® Red 10 mM 10 µL 10 µM

    | Total Volume | | 10 mL | |

Assay Procedure

DAAO_Workflow start Start prep_plate 1. Add 25 µL of 4X Inhibitor (or Buffer/DMSO for controls) to 96-well plate. start->prep_plate add_enzyme 2. Add 25 µL of 2X DAAO Enzyme (or Buffer for background control). prep_plate->add_enzyme pre_incubate 3. Pre-incubate for 15-30 min at room temperature. add_enzyme->pre_incubate initiate 4. Initiate reaction by adding 50 µL of 2X Substrate/Detection Mix. pre_incubate->initiate read_plate 5. Immediately measure fluorescence kinetically (e.g., 30 min at 25°C). initiate->read_plate analyze 6. Analyze data: Calculate rates, % inhibition, and IC₅₀. read_plate->analyze end End analyze->end

Figure 2: Experimental workflow for the DAAO inhibition assay.

  • Plate Setup:

    • Add 25 µL of the 4X inhibitor serial dilutions to the appropriate wells of a 96-well black plate.

    • 100% Activity Control: Add 25 µL of Assay Buffer containing the same final DMSO concentration as the inhibitor wells.

    • 0% Activity (Background) Control: Add 25 µL of Assay Buffer with DMSO.

  • Enzyme Addition:

    • To all wells except the background control, add 25 µL of the 2X hDAAO Working Solution.

    • To the background control wells, add 25 µL of Assay Buffer.

  • Pre-incubation: Gently tap the plate to mix. Incubate for 15-30 minutes at room temperature, protected from light. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[17][18]

  • Reaction Initiation:

    • Place the plate in the fluorescence reader.

    • Using a multichannel pipette, add 50 µL of the 2X Substrate/Detection Mix to all wells to initiate the reaction. The total volume is now 100 µL.

  • Kinetic Measurement: Immediately begin reading the fluorescence (Ex/Em ≈ 571/585 nm) every 60 seconds for 30 minutes at a constant temperature (e.g., 25°C).

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, plot fluorescence units (RFU) versus time (minutes). Identify the linear portion of the curve (initial velocity) and calculate the slope (V = ΔRFU/Δt).

  • Correct for Background: Subtract the average rate of the background control wells from the rates of all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_100%_activity)) * 100

  • Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the resulting dose-response curve to a four-parameter logistic equation (sigmoidal dose-response with variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[18]

Representative Data Table
Inhibitor Conc. [nM]Log [Inhibitor]Avg. Rate (RFU/min)% Inhibition
0 (Control)---250.00.0
101.00225.59.8
301.48198.220.7
1002.00130.148.0
3002.4865.473.8
10003.0020.192.0
30003.488.596.6
Calculated IC₅₀ ~104 nM

Trustworthiness: Self-Validating Systems and Controls

A robust assay protocol must be a self-validating system. The inclusion of proper controls is non-negotiable for data integrity.

  • Positive Control: this compound should be run in every assay plate. The resulting IC₅₀ value should fall within a consistent, predetermined range (e.g., ± 2-fold of the historical average), confirming that the assay is performing as expected. For CBIO, an IC₅₀ of ~188 nM has been reported, though this can vary with specific assay conditions.[12]

  • Negative (No-Inhibitor) Control: This represents 100% enzyme activity and is the primary reference against which all inhibition is calculated.

  • Background (No-Enzyme) Control: This measures the rate of non-enzymatic Amplex Red oxidation or reagent instability. This value must be subtracted from all other measurements. A high background can indicate reagent degradation.

  • Assay Robustness (Z'-factor): For high-throughput screening, the Z'-factor should be calculated from the 100% activity and 0% activity (a saturating concentration of inhibitor) controls. A Z' > 0.5 indicates an excellent and reliable assay.

References

  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]
  • Molla, G., et al. (2000). Engineering the substrate specificity of D-amino-acid oxidase. Journal of Biological Chemistry. [Link]
  • Kerrison, P., & Steinke, M. (2010). Measuring Hydrogen peroxide in a water sample using Amplex Red. University of Essex Protocol. [Link]
  • Zhou, M., et al. (1997). A stable nonfluorescent derivative of resorufin for the fluorometric determination of trace hydrogen peroxide: applications in detecting the activity of phagocyte NADPH oxidase and other oxidases. Analytical Biochemistry. [Link]
  • Hashimoto, K., et al. (2003). Decreased serum levels of D-serine in patients with schizophrenia: evidence in support of the N-methyl-D-aspartate receptor hypofunction hypothesis of schizophrenia.
  • DAAIR Center. (n.d.). DAAO. D-amino acids. [Link]
  • El-Tallawy, H. N., et al. (2017). Clinical and biochemical study of d-serine metabolism among schizophrenia patients.
  • Signosis. (n.d.). Amplex Red H2O2 Assay Kit. Signosis. [Link]
  • Wolosker, H., et al. (2017). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? Frontiers in Molecular Neuroscience. [Link]
  • Catucci, G., et al. (2018). Modulating D-amino acid oxidase (DAAO)
  • Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. [Link]
  • Murtas, G., et al. (2017). Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences. [Link]
  • Wikipedia. (n.d.). D-amino acid oxidase. Wikipedia. [Link]
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers Media S.A.[Link]
  • Sacchi, S., et al. (2018).
  • Smith, S. M., et al. (2017). Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies. Expert Opinion on Drug Discovery. [Link]
  • Tishkov, V. I., & Khoronenkova, S. V. (2005).
  • O'Tuathaigh, C. M., et al. (2016). Low d-serine levels in schizophrenia: A systematic review and meta-analysis.
  • Poczopko, A., et al. (2023). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. MDPI. [Link]
  • El-Tallawy, H. N., et al. (2017). Correlation of the serum levels of d-ser and sr among schizophrenia patients showing a positive correlation.
  • Molla, G., et al. (2000). Engineering the Substrate Specificity of D-Amino-acid Oxidase.
  • Catucci, G., et al. (2018). Modulating D-amino acid oxidase (DAAO)
  • Oreate AI. (2024). The Intriguing Mechanism of Horseradish Peroxidase.
  • Pollegioni, L., & Sacchi, S. (2010). DAAO-catalyzed oxidation of D-serine and inhibition of enzyme in vitro.
  • Rosini, E., et al. (2018). Comparison of kinetic properties of DAAO from different organisms.
  • Sparey, T., et al. (2012). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. PMC. [Link]
  • Synapse. (2024). What are DAAO inhibitors and how do they work?
  • Labinsights. (2023). Everything You Want to Know About Horseradish Peroxidase. Labinsights. [Link]
  • Contract Laboratory. (2023). The Pros and Cons of Horseradish Peroxidase Assay (HRP) Testing.
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity.
  • Alt, A., et al. (2015). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Schrödinger. (n.d.).
  • Smith, S. M., et al. (2014). DAAO-catalyzed oxidation of D-serine and inhibition of enzyme in vitro.

Sources

Application Notes and Protocols for Efficacy Testing of 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 6-Chlorobenzo[d]isoxazol-3-ol

This compound is a member of the benzo[d]isoxazole class of heterocyclic compounds, a scaffold recognized for its presence in a wide array of pharmacologically active agents[1][2][3]. Structurally, it features a fused benzene and isoxazole ring system with a chlorine substitution. This compound has been identified as a reversible inhibitor of D-amino acid oxidase (DAAO), a flavoenzyme that degrades D-amino acids, most notably D-serine[4][5].

D-serine is a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the brain. By inhibiting DAAO, this compound can increase the levels of synaptic D-serine, thereby enhancing NMDA receptor function. This mechanism is of significant interest for the development of novel therapeutics for conditions associated with NMDA receptor hypofunction, such as schizophrenia[5].

Beyond its primary target, the broader isoxazole family of compounds has demonstrated a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[6][7][8][9]. This necessitates a comprehensive in vitro evaluation of this compound to not only validate its efficacy as a DAAO inhibitor but also to characterize its broader cellular effects and therapeutic window.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based assays to rigorously evaluate the efficacy of this compound. The protocols herein are designed to be self-validating and are grounded in established scientific principles.

I. Primary Target Engagement: Cell-Based D-Amino Acid Oxidase (DAAO) Activity Assay

The foundational step in evaluating the efficacy of this compound is to confirm its inhibitory activity against its primary target, DAAO, in a cellular context. This can be achieved using a cell line that either endogenously expresses or is engineered to overexpress DAAO. The assay quantifies the enzymatic activity of DAAO by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of D-serine.

Scientific Rationale

The DAAO enzyme catalyzes the conversion of D-serine to its corresponding α-keto acid (hydroxypyruvate), ammonia, and H₂O₂[5]. By supplying the cells with an excess of the D-serine substrate, the rate of H₂O₂ production becomes directly proportional to DAAO activity. The inhibitory effect of this compound can then be quantified by measuring the reduction in H₂O₂ levels. Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), a highly sensitive and stable fluorogenic probe, is used to detect H₂O₂ in the presence of horseradish peroxidase (HRP).

Workflow Diagram

DAAO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Enzymatic Reaction & Detection cluster_analysis Data Analysis prep1 Seed DAAO-expressing cells in a 96-well plate prep2 Incubate for 24 hours to allow attachment prep1->prep2 treat2 Add compound to cells and pre-incubate prep2->treat2 treat1 Prepare serial dilutions of this compound treat1->treat2 assay1 Add D-serine, Amplex® Red, and HRP treat2->assay1 assay2 Incubate at 37°C, protected from light assay1->assay2 analysis1 Subtract background fluorescence assay1->analysis1 assay3 Measure fluorescence (Ex/Em ~540/590 nm) assay2->assay3 analysis2 Normalize data to untreated controls analysis1->analysis2 analysis3 Calculate IC₅₀ value analysis2->analysis3

Caption: Workflow for the cell-based DAAO activity assay.

Detailed Protocol

Materials:

  • DAAO-expressing cell line (e.g., HEK293 cells transfected with human DAAO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom black plates

  • This compound

  • D-serine

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate-buffered saline (PBS)

  • DMSO (for compound dilution)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the DAAO-expressing cells in a 96-well clear-bottom black plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO only).

  • Compound Treatment: Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Pre-incubate for 1 hour at 37°C.

  • Assay Reagent Preparation: Prepare a 2X assay solution containing 200 µM Amplex® Red, 0.4 U/mL HRP, and 20 mM D-serine in PBS.

  • Reaction and Detection: Add 100 µL of the 2X assay solution to each well. Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~590 nm.

  • Data Analysis: Subtract the fluorescence of a no-cell control (background) from all measurements. Normalize the data to the vehicle control (100% activity) and a known DAAO inhibitor control (0% activity). Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Data Presentation
Concentration (µM)Fluorescence (RFU)% DAAO Activity
0 (Vehicle)15,800100
0.0114,20089.9
0.19,50060.1
14,10025.9
101,80011.4
1001,65010.4
IC₅₀ (µM) ~0.15

II. Assessing Cytotoxicity and Therapeutic Window: Cell Viability Assays

It is crucial to determine the concentration range at which this compound exhibits its desired pharmacological effect without causing significant cell death. A standard cytotoxicity assay, such as the MTT assay, is employed for this purpose.

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This allows for the determination of the compound's concentration that reduces cell viability by 50% (EC₅₀).

Detailed Protocol

Materials:

  • Selected cell line(s) (e.g., a neuronal cell line like SH-SY5Y, and a non-neuronal line like HEK293)

  • Cell culture medium

  • 96-well clear plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells per well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound (e.g., from 0.1 µM to 200 µM) to the wells. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (100% viability). Plot the percentage of cell viability against the compound concentration to determine the EC₅₀ value.

Data Presentation
Cell LineThis compound EC₅₀ (µM)DAAO IC₅₀ (µM)Therapeutic Index (EC₅₀/IC₅₀)
SH-SY5Y> 1000.15> 667
HEK293> 100N/AN/A

III. Functional Efficacy: Neuroprotection Assay

Given that DAAO inhibition is being explored for neurological disorders, a functional assay to assess the neuroprotective effects of this compound is highly relevant. This can be modeled in vitro by inducing excitotoxicity in a neuronal cell line and measuring the compound's ability to mitigate cell death.

Scientific Rationale

Overstimulation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. By increasing the availability of the NMDA receptor co-agonist D-serine, DAAO inhibitors may offer protection against excitotoxic insults. In this assay, neuronal cells are challenged with an excitotoxic agent (e.g., glutamate or NMDA in the presence of glycine to ensure receptor activation). The neuroprotective effect of this compound is then quantified by measuring cell viability.

Signaling Pathway Diagram

Neuroprotection_Pathway cluster_pathway Mechanism of Neuroprotection Compound This compound DAAO DAAO Compound->DAAO Inhibits DSerine D-Serine DAAO->DSerine Degrades NMDAR NMDA Receptor DSerine->NMDAR Co-activates Excitotoxicity Excitotoxicity NMDAR->Excitotoxicity Mediates (when overstimulated) Neuroprotection Neuroprotection NMDAR->Neuroprotection Promotes survival signaling (balanced activation)

Caption: Proposed neuroprotective mechanism of this compound.

Detailed Protocol

Materials:

  • Neuronal cell line (e.g., primary cortical neurons or SH-SY5Y)

  • Neurobasal medium supplemented with B-27

  • 96-well plates

  • This compound

  • D-serine

  • Excitotoxic agent (e.g., Glutamate)

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Culture: Culture neuronal cells in 96-well plates until they form a mature network.

  • Pre-treatment: Treat the cells with various concentrations of this compound in the presence of a low concentration of D-serine (to ensure substrate availability) for 24 hours.

  • Excitotoxic Challenge: Induce excitotoxicity by adding a high concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 30 minutes to a few hours). Include a control group with no glutamate challenge.

  • Recovery: Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of the test compound. Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using a luminescent assay like CellTiter-Glo®, which quantifies ATP levels.

  • Data Analysis: Normalize the luminescence data to the untreated, unchallenged control group (100% viability). Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the glutamate-only treated group.

IV. Off-Target Screening: Western Blot Analysis of Key Signaling Pathways

Given the diverse activities of isoxazole derivatives, it is prudent to screen for potential off-target effects. Western blotting can be used to assess the impact of this compound on key signaling pathways commonly associated with cell proliferation, survival, and inflammation, such as the Akt and MAPK/ERK pathways.

Scientific Rationale

Western blotting allows for the semi-quantitative detection of specific proteins. By examining the phosphorylation status of key signaling molecules like Akt and ERK, one can infer whether the compound is activating or inhibiting these pathways. Unintended modulation of these pathways could indicate potential off-target effects that might lead to adverse events or suggest alternative therapeutic applications.

Detailed Protocol

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat with this compound at one or two concentrations (e.g., 1 µM and 10 µM) for a specified time (e.g., 1, 6, or 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically confirming its on-target activity, defining its therapeutic window, assessing its functional efficacy, and screening for potential off-target effects, researchers can build a comprehensive profile of this compound. This multi-assay approach is fundamental for advancing our understanding of its therapeutic potential and for making informed decisions in the drug development process.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.MDPI.[Link]
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds.PMC.[Link]
  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin.PMC - NIH.[Link]
  • Benzisoxazole – Knowledge and References.Taylor & Francis.[Link]
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.An-Najah Staff.[Link]
  • Benzisoxazole - Wikipedia.Wikipedia.[Link]
  • Benzisoxazole: a privileged scaffold for medicinal chemistry.PMC - NIH.[Link]
  • Muscimol - Wikipedia.Wikipedia.[Link]
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.
  • A review of isoxazole biological activity and present synthetic techniques.

Sources

Application Notes and Protocols for In Vivo Evaluation of 6-Chlorobenzo[d]isoxazol-3-ol in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 6-Chlorobenzo[d]isoxazol-3-ol

The isoxazole and benzisoxazole scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, anticonvulsant, and antipsychotic properties.[1][2][3] this compound (referred to herein as CBIO) is a specific benzisoxazole derivative that has garnered interest as a potent inhibitor of D-amino acid oxidase (DAAO).[4]

DAAO is a flavoenzyme that degrades D-amino acids, most notably D-serine.[4] D-serine is a crucial co-agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The "glutamate hypofunction" hypothesis of schizophrenia suggests that reduced NMDA receptor activity contributes to the cognitive and negative symptoms of the disorder. By inhibiting DAAO, CBIO has the potential to increase synaptic levels of D-serine, thereby enhancing NMDA receptor function.[4] One preclinical study demonstrated that oral administration of CBIO with D-serine in rats successfully enhanced the plasma and brain levels of D-serine.[4]

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of CBIO in rodent models. The protocols herein are designed to guide researchers through initial toxicity assessments, pharmacokinetic profiling, and pharmacodynamic/efficacy studies, establishing a foundational dataset for further drug development. Adherence to rigorous, ethically-sound, and well-documented methodologies is paramount for generating reproducible and translatable results.[5]

PART 1: Pre-formulation and Compound Handling

Prior to any in vivo administration, a thorough characterization of the compound's physicochemical properties is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄ClNO₂[6]
Molecular Weight169.56 g/mol [6]
AppearanceSolid
InChI KeySJAPSPJRTQCDNO-UHFFFAOYSA-N
Hazard ClassAcute Tox. 4 (Oral), Eye Dam. 1, Skin Irrit. 2, STOT SE 3
Protocol 1: Vehicle Formulation Development

Objective: To prepare a safe and effective vehicle for the administration of CBIO.

Causality: The choice of vehicle is critical; it must solubilize the compound without causing toxicity itself. For many novel compounds, a multi-component system is required. The final concentration of excipients like DMSO should be minimized to avoid confounding effects.[7]

Materials:

  • This compound (CBIO)

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween® 80 or Kolliphor® EL

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Initial Solubility Screen: Begin by assessing the solubility of CBIO in various common solvents (e.g., water, saline, DMSO, ethanol).

  • Co-Solvent Formulation: For oral (PO) or intraperitoneal (IP) administration, a common starting formulation is a 10/10/80 mixture.

    • Weigh the required amount of CBIO for the highest desired concentration.

    • Add DMSO to the powder, vortexing or sonicating until fully dissolved. A volume equivalent to 10% of the final desired volume is a good starting point.

    • Add Tween® 80 (or equivalent surfactant) to the solution, again equivalent to 10% of the final volume. Vortex thoroughly.

    • Slowly add sterile saline or PBS to reach the final volume (80% of the total). The solution may become cloudy; gentle warming and continued vortexing can improve solubility.

  • Final Concentration Check: Ensure the final concentration of DMSO is as low as possible, ideally below 10%, to prevent vehicle-induced toxicity.[7]

  • Preparation for Dosing: Prepare formulations fresh on the day of the experiment. Ensure the solution is homogenous and free of particulates before drawing into a syringe. For intravenous (IV) administration, the formulation must be sterile-filtered and completely free of particulates.

PART 2: Ethical Considerations and Regulatory Compliance

All research involving vertebrate animals must be conducted with the highest ethical standards.

Core Directive: Before any experiment is initiated, the entire study protocol must be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC).[8][9] The IACUC ensures that the research complies with all federal and local regulations, including the Animal Welfare Act.[9] The principles of the "Three R's" (Replacement, Reduction, and Refinement) must be a guiding framework for all experimental design.[10]

PART 3: Acute Toxicity and Dose-Range Finding

The initial in vivo step is to establish the safety profile of the compound and determine a dose range for subsequent studies.[7] The Maximum Tolerated Dose (MTD) is the highest dose that does not produce unacceptable toxicity or a body weight loss of over 15-20%.[7]

Protocol 2: Single-Dose Acute Toxicity Study (Up-and-Down Procedure)

Objective: To determine the MTD and identify potential signs of acute toxicity.

Causality: This study is crucial for selecting non-lethal, yet pharmacologically active, doses for PK and efficacy studies. It informs the therapeutic window of the compound.

Experimental Design:

  • Animal Model: Use a standard rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old. Use both males and females as significant sex differences in pharmacokinetics and metabolism can occur.[11]

  • Grouping: Assign animals to several dose groups (e.g., 10, 50, 100, 500, 1000 mg/kg) and a vehicle control group. A starting sample size of n=3-5 per sex per group is common.[7]

  • Administration: Administer the compound via the intended clinical route, typically oral (PO) gavage and/or intraperitoneal (IP) injection for initial screening.[12][13]

Step-by-Step Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Pre-Dosing: Record the body weight of each animal immediately before dosing.

  • Compound Administration: Administer a single dose of CBIO or vehicle according to the group assignments.

  • Post-Dose Monitoring:

    • Observe animals continuously for the first 4 hours, noting any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions, sedation).[7]

    • Continue observations at 24 and 48 hours post-dosing.

    • Record body weights daily for 14 days.[7]

  • Endpoints: The primary endpoints are mortality, clinical signs of toxicity, and changes in body weight. The MTD is the highest dose that meets the criteria defined above.

  • Necropsy (Optional but Recommended): At the end of the 14-day observation period, a gross necropsy can be performed to identify any macroscopic changes in major organs. For doses causing mortality, a full necropsy with histopathological analysis of organs like the liver, kidneys, spleen, heart, and lungs is advised.[14]

Table 2: Data Summary for Acute Toxicity Study

Dose Group (mg/kg)n (M/F)RouteMortalityClinical Signs ObservedMean Body Weight Change (%) at Day 14
Vehicle Control5/5PO
105/5PO
1005/5PO
10005/5PO
Workflow for Acute Toxicity Assessment

G cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis & Endpoint IACUC IACUC Protocol Approval Formulation Prepare CBIO Formulations & Vehicle IACUC->Formulation Animals Acclimate Rodents (M & F) Formulation->Animals Dose Administer Single Dose (PO/IP) Animals->Dose Observe Monitor Clinical Signs (0-48h) Dose->Observe Weight Record Body Weight (Daily for 14d) Dose->Weight MTD Determine MTD Observe->MTD Weight->MTD Necropsy Gross Necropsy / Histopathology MTD->Necropsy Report Select Doses for Future Studies MTD->Report

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

PART 4: Pharmacokinetic (PK) Profiling in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) of CBIO is critical for interpreting efficacy studies and predicting human pharmacokinetics.[15]

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine key PK parameters of CBIO following intravenous and oral administration.

Causality: An IV dose serves as the 100% bioavailability reference to understand the absolute oral bioavailability of the compound. Comparing the two routes reveals the extent of absorption and first-pass metabolism.[16]

Experimental Design:

  • Animal Model: Wistar or Sprague-Dawley rats (250-300g) are commonly used.[17] Surgical cannulation of the jugular vein is recommended for serial blood sampling from a single animal, adhering to the principle of Reduction.

  • Grouping:

    • Group 1: IV administration (e.g., 1-2 mg/kg).

    • Group 2: PO administration (e.g., 10-20 mg/kg, a dose selected based on MTD data).

    • n=3-5 rats per group.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

Step-by-Step Methodology:

  • Pre-Dosing: Fast animals overnight (with access to water) before oral dosing to reduce variability in absorption.

  • Dosing:

    • IV Group: Administer CBIO as a bolus injection via the tail vein or a secondary catheter.

    • PO Group: Administer CBIO via oral gavage.

  • Blood Collection: Collect blood at specified time points.

    • IV Route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Route: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of CBIO in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[17]

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
Elimination half-life
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point
AUC(0-inf) Area under the curve extrapolated to infinity
CL Clearance (IV route)
Vdss Volume of distribution at steady state (IV route)
F (%) Absolute oral bioavailability
Workflow for Pharmacokinetic Profiling

G cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis Animals Acclimate Cannulated Rats Admin_IV Administer IV Dose (Group 1) Animals->Admin_IV Admin_PO Administer PO Dose (Group 2) Animals->Admin_PO Doses Prepare IV & PO Formulations Doses->Admin_IV Doses->Admin_PO Sample Serial Blood Collection (Timed) Admin_IV->Sample Admin_PO->Sample Process Process Blood to Plasma Sample->Process Bioanalysis Quantify CBIO via LC-MS/MS Process->Bioanalysis PK_Calc Calculate PK Parameters (Cmax, AUC, F%) Bioanalysis->PK_Calc Report Generate PK Profile Report PK_Calc->Report

Caption: Workflow for a single-dose pharmacokinetic study in rats.

PART 5: Pharmacodynamic and Efficacy Models

Based on CBIO's mechanism as a DAAO inhibitor, efficacy studies should focus on CNS models where NMDA receptor hypofunction is implicated.

Proposed Mechanism of Actiondot

G CBIO This compound (CBIO) DAAO D-Amino Acid Oxidase (DAAO) CBIO->DAAO Inhibits DSerine D-Serine DAAO->DSerine Degrades NMDAR NMDA Receptor (Glycine Site) DSerine->NMDAR Co-agonizes Effect Enhanced NMDA Signaling NMDAR->Effect Outcome Therapeutic Outcome (e.g., Reversal of cognitive deficits) Effect->Outcome

Sources

Application Notes and Protocols for Evaluating D-amino acid Oxidase (DAAO) Inhibitors in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Glutamatergic Hypothesis and the Role of DAAO

The prevailing understanding of schizophrenia has evolved beyond the dopamine hypothesis to include significant contributions from the glutamatergic system.[1][2] The "glutamate hypothesis of schizophrenia" posits that a deficit in glutamatergic signaling, particularly through the N-methyl-D-aspartate receptor (NMDAR), contributes significantly to the pathophysiology of the disorder, including its negative and cognitive symptoms.[1] NMDARs are critical for synaptic plasticity, learning, and memory.[3][4] For their activation, they require not only glutamate but also a co-agonist, with D-serine being a primary candidate in key brain regions like the forebrain.[5][6]

D-amino acid oxidase (DAAO) is the primary enzyme responsible for the degradation of D-serine in the central nervous system.[7][8] Elevated DAAO activity, which leads to reduced D-serine levels and subsequent NMDAR hypofunction, has been implicated in schizophrenia.[9][10] This has led to the development of DAAO inhibitors as a promising therapeutic strategy to increase synaptic D-serine concentrations, enhance NMDAR function, and thereby ameliorate the symptoms of schizophrenia.[8][11]

These application notes provide a comprehensive guide for researchers on the use of animal models to test the efficacy of DAAO inhibitors. We will delve into the selection of appropriate models, detailed protocols for drug administration and behavioral testing, and methods for neurochemical analysis.

Visualizing the Mechanism: DAAO Inhibition and NMDA Receptor Function

DAAO_Inhibition cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_glia Astrocyte Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Plasticity Synaptic Plasticity (LTP, Learning, Memory) Ca_ion->Plasticity Initiates D_Serine D-Serine D_Serine->NMDAR Co-agonist Binding DAAO DAAO Enzyme D_Serine->DAAO Degradation Degradation Products DAAO->Degradation Catalyzes DAAO_Inhibitor DAAO Inhibitor DAAO_Inhibitor->DAAO Inhibits

Caption: DAAO inhibitors block the degradation of D-serine, increasing its availability to act as a co-agonist at the NMDA receptor.

Selecting the Appropriate Animal Model

The choice of animal model is critical for the successful evaluation of DAAO inhibitors. Models should replicate key features of schizophrenia, including positive, negative, and cognitive symptoms. Animal models of schizophrenia can be broadly categorized into pharmacological, neurodevelopmental, and genetic models.[12][13]

Model Type Specific Model Induction Method Key Features Relevance for DAAO Inhibitors
Pharmacological NMDA Receptor Antagonist Models (e.g., MK-801, PCP, Ketamine)Acute or sub-chronic administration of non-competitive NMDA receptor antagonists.[12]Induces positive (hyperlocomotion), negative (social withdrawal), and cognitive (memory deficits) symptoms.[14][15]Directly models the hypothesized NMDAR hypofunction in schizophrenia, providing a strong rationale for testing compounds that enhance NMDAR activity.
Neurodevelopmental Neonatal Ventral Hippocampal Lesion (NVHL)Excitotoxic lesion of the ventral hippocampus in neonatal rodents.[16][17]Produces a delayed onset of behavioral abnormalities in adulthood, mimicking the developmental trajectory of schizophrenia.[18][19]Investigates the potential of DAAO inhibitors to reverse deficits arising from early-life brain insults.
Genetic DAAO Mutant/Knockout ModelsGenetic modification to reduce or eliminate DAAO expression.Increased D-serine levels, enhanced NMDAR activity, and altered cognitive function.[7]Provides a genetic validation of the DAAO target and allows for the study of compensatory mechanisms.

Experimental Protocols

Pharmacological Models: Sub-chronic Phencyclidine (PCP) Model

The sub-chronic PCP model is particularly relevant for assessing cognitive impairment associated with schizophrenia.[20]

Objective: To induce schizophrenia-like cognitive deficits in rodents using sub-chronic PCP administration and to evaluate the ameliorative effects of a DAAO inhibitor.

Materials:

  • Male Lister Hooded rats (adult)

  • Phencyclidine (PCP) hydrochloride

  • DAAO inhibitor of interest

  • Vehicle for PCP and DAAO inhibitor (e.g., saline, 0.5% carboxymethylcellulose)

  • Behavioral testing apparatus (e.g., Novel Object Recognition arena, Prepulse Inhibition chambers, Social Interaction chambers)

Protocol:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the start of the experiment.

  • PCP Administration: Administer PCP (e.g., 5 mg/kg, i.p.) or vehicle twice daily for 7 days.[20][21]

  • Washout Period: Allow for a 7-day washout period following the final PCP injection.[21] This period is crucial for the development of enduring cognitive deficits.

  • DAAO Inhibitor Treatment: Administer the DAAO inhibitor or vehicle according to its specific pharmacokinetic profile (e.g., acute or chronic dosing regimen) prior to behavioral testing.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess different symptom domains.

Neurodevelopmental Models: Neonatal Ventral Hippocampal Lesion (NVHL) Model

The NVHL model is a well-established neurodevelopmental model of schizophrenia.[17][22]

Objective: To assess the efficacy of a DAAO inhibitor in reversing behavioral abnormalities in adult rats with neonatal ventral hippocampal lesions.

Materials:

  • Pregnant Sprague-Dawley rats

  • Ibotenic acid

  • Stereotaxic apparatus for neonatal pups

  • DAAO inhibitor of interest

  • Behavioral testing apparatus

Protocol:

  • Lesioning Procedure: On postnatal day 7, induce bilateral excitotoxic lesions of the ventral hippocampus with ibotenic acid under anesthesia. Sham-operated controls receive vehicle injections.

  • Post-operative Care: Allow pups to recover and mature to adulthood (postnatal day 56 or later).

  • DAAO Inhibitor Treatment: Administer the DAAO inhibitor or vehicle to the adult NVHL and sham rats.

  • Behavioral Testing: Evaluate the animals on a range of behavioral tasks.

Behavioral Assays for Efficacy Testing

A comprehensive behavioral assessment is essential to determine the therapeutic potential of a DAAO inhibitor across different symptom domains of schizophrenia.

A. Cognitive Function: Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.[23][24]

Protocol:

  • Habituation: Individually habituate each rat to the empty testing arena for a set period (e.g., 10 minutes) on two consecutive days.

  • Acquisition Trial: Place the rat in the arena with two identical objects and allow it to explore for a defined period (e.g., 5 minutes).

  • Retention Interval: After a delay (e.g., 1 hour), return the rat to the arena.

  • Test Trial: Replace one of the familiar objects with a novel object and allow the rat to explore for a set time (e.g., 3 minutes).

  • Data Analysis: Record the time spent exploring the novel and familiar objects. A discrimination index (time with novel object - time with familiar object) / (total exploration time) is calculated. Healthy animals will spend significantly more time with the novel object.

B. Sensorimotor Gating: Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.[25]

Protocol:

  • Acclimation: Place the rat in a startle chamber and allow it to acclimate for a few minutes with background noise.

  • Testing: Present a series of trials consisting of:

    • A startling stimulus alone (pulse).

    • A non-startling stimulus (prepulse) followed by the startling stimulus.

    • No stimulus (to measure baseline movement).

  • Data Analysis: Measure the startle response (amplitude of the flinch). PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse.

C. Negative Symptoms: Social Interaction Test

This test evaluates social withdrawal, a core negative symptom of schizophrenia.[26][27]

Protocol:

  • Habituation: Acclimate the test rat to a three-chambered apparatus.[28][29]

  • Sociability Phase: Place a novel, unfamiliar rat in one of the side chambers (enclosed in a wire cage) and an inanimate object in the other. Allow the test rat to explore all three chambers.

  • Data Analysis: Record the time the test rat spends in each chamber and the time spent sniffing the caged rat versus the object. A healthy rat will typically spend more time in the chamber with the novel rat.

Neurochemical Analysis: Measuring D-serine Levels

To confirm the mechanism of action of the DAAO inhibitor, it is crucial to measure D-serine levels in the brain.

Protocol: High-Performance Liquid Chromatography (HPLC) for D-serine Quantification

  • Tissue Collection: Following behavioral testing, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus).

  • Sample Preparation: Homogenize the brain tissue in a suitable buffer (e.g., methanol).[30]

  • Derivatization: Derivatize the amino acids in the sample with a fluorescent tag (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole).[30][31]

  • HPLC Analysis: Separate the derivatized amino acids using a reverse-phase HPLC column and detect them with a fluorescence detector.[32]

  • Quantification: Calculate the concentration of D-serine by comparing the peak area to a standard curve.

Visualizing the Experimental Workflow

experimental_workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_behavior Behavioral Assessment cluster_analysis Neurochemical & Data Analysis Model_Induction Induce Schizophrenia Model (e.g., Sub-chronic PCP) Treatment_Group Administer DAAO Inhibitor Model_Induction->Treatment_Group Vehicle_Group Administer Vehicle Model_Induction->Vehicle_Group Cognition Cognitive Tests (e.g., NOR) Treatment_Group->Cognition Gating Sensorimotor Gating (e.g., PPI) Treatment_Group->Gating Social Social Behavior (e.g., Social Interaction) Treatment_Group->Social Vehicle_Group->Cognition Vehicle_Group->Gating Vehicle_Group->Social Neurochem Measure Brain D-Serine Levels (HPLC) Cognition->Neurochem Gating->Neurochem Social->Neurochem Data_Analysis Statistical Analysis of Behavioral & Neurochemical Data Neurochem->Data_Analysis

Caption: A typical workflow for evaluating DAAO inhibitors in animal models of schizophrenia.

Data Interpretation and Troubleshooting

  • Expected Outcomes: Successful DAAO inhibitors are expected to reverse the behavioral deficits induced by the schizophrenia model. For instance, in the NOR test, DAAO inhibitor-treated animals should show a preference for the novel object, similar to healthy controls. In the PPI test, the inhibitor should restore the prepulse-induced inhibition of the startle reflex. Neurochemical analysis should confirm an increase in brain D-serine levels in the inhibitor-treated group.[10]

  • Troubleshooting:

    • Lack of Behavioral Effect: Consider the dose and route of administration of the DAAO inhibitor, as well as its pharmacokinetic and pharmacodynamic properties. Ensure the chosen animal model consistently produces the desired behavioral deficits.

    • High Variability in Behavioral Data: Increase the number of animals per group to enhance statistical power. Ensure consistent handling and testing procedures to minimize stress-induced variability.

    • Inconsistent D-serine Levels: Optimize the tissue collection and HPLC protocols to prevent degradation of D-serine and ensure accurate quantification.[33]

Conclusion

The use of appropriate animal models is indispensable for the preclinical evaluation of DAAO inhibitors as potential therapeutics for schizophrenia. By carefully selecting models that recapitulate key aspects of the disorder and employing a comprehensive battery of behavioral and neurochemical assays, researchers can effectively assess the efficacy and mechanism of action of these novel compounds. The protocols and guidelines presented here provide a robust framework for advancing the development of DAAO inhibitors and other glutamatergic modulators for the treatment of schizophrenia.

References

  • Chin Med J (Engl). 2012 Aug;125(15):2752-4.
  • Psychiatrist.com.
  • Wikipedia.
  • Annals of the New York Academy of Sciences.
  • International Journal of Neuropsychopharmacology.
  • Patsnap Synapse. What are DAAO inhibitors and how do they work? [Link]
  • Current Protocols in Neuroscience. The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia. [Link]
  • The Canadian Journal of Psychiatry.
  • Neuroscience and Biobehavioral Reviews.
  • Psychopharmacology (Berl).
  • Brain Research Bulletin.
  • Clinical Psychopharmacology and Neuroscience.
  • Frontiers in Psychiatry. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [Link]
  • Frontiers in Cellular Neuroscience. Astrocytic Regulation of Glutamate Transmission in Schizophrenia. [Link]
  • Psychiatry and Clinical Neurosciences.
  • Brain Research.
  • Behavioural Brain Research. The neonatal ventral hippocampal lesion as a heuristic neurodevelopmental model of schizophrenia. [Link]
  • Behavioural Brain Research. The neonatal ventral hippocampal lesion as a heuristic neurodevelopmental model of schizophrenia. [Link]
  • ACNP. ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. [Link]
  • MDPI. Advantages and Limitations of Animal Schizophrenia Models. [Link]
  • British Journal of Pharmacology. Animal models of schizophrenia. [Link]
  • Journal of Psychopharmacology. Sub-chronic psychotomimetic phencyclidine induces... [Link]
  • Journal of Psychopharmacology. Synaptic biomarker reduction and impaired cognition in the sub-chronic PCP mouse model for schizophrenia. [Link]
  • Wikipedia. Animal model of schizophrenia. [Link]
  • Experimental and Therapeutic Medicine. Voluntary wheel running ameliorates symptoms of MK-801-induced schizophrenia in mice. [Link]
  • Frontiers in Pharmacology. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. [Link]
  • Journal of Psychopharmacology.
  • Current Topics in Medicinal Chemistry. Recent advances in the discovery of D-amino acid oxidase inhibitors and their therapeutic utility in schizophrenia. [Link]
  • International Journal of Molecular Sciences.
  • Schizophrenia Bulletin. Modulation of d-Serine Levels in Brains of Mice Lacking PICK1. [Link]
  • Bio-protocol. Social Interaction Test. [Link]
  • Frontiers in Cellular Neuroscience.
  • ResearchGate. Targeting D-Amino Acid Oxidase (DAAO)
  • ResearchGate. D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia Therapy. [Link]
  • Maze Engineers. Social Interaction Test. [Link]
  • Behavioural Brain Research. (+)
  • Current Protocols in Neuroscience. Automated Three-Chambered Social Approach Task for Mice. [Link]
  • Journal of Visualized Experiments. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism. [Link]
  • Taylor & Francis Online. SYMPOSIUM: ANIMAL MODELS IN SCHIZOPHRENIA. [Link]
  • Methods in Molecular Biology.
  • JoVE Journal. Microcontroller-Based Prepulse Inhibition Ass. [Link]
  • Springer Nature Experiments. Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression. [Link]
  • R Discovery.
  • Springer Link.
  • Frontiers in Behavioral Neuroscience.
  • ACS Chemical Neuroscience. Investigating brain D-serine: advocacy for good practices. [Link]
  • PsychoGenics Inc. Rat Models of Schizophrenia Using the NMDA Receptor Antagonist Dizocilpine (MK-801). [Link]
  • ResearchGate. Brain D-serine levels and behavior of Wt mice after D-serine... [Link]

Sources

Administration of 6-Chlorobenzo[d]isoxazol-3-ol in Mice: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Preclinical Development

Abstract

This guide provides a comprehensive overview of the administration of 6-Chlorobenzo[d]isoxazol-3-ol, also known as 5-chloro-benzo[d]isoxazol-3-ol (CBIO), in murine models. As a potent inhibitor of D-amino acid oxidase (DAAO), this compound holds significant promise for therapeutic interventions in neurological disorders where NMDA receptor hypofunction is implicated. This document details established administration routes, provides evidence-based dosage considerations, and offers step-by-step protocols for vehicle preparation and administration. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for DAAO Inhibition

This compound is a small molecule inhibitor of D-amino acid oxidase (DAAO), a flavoenzyme responsible for the degradation of D-amino acids.[1][2] In the central nervous system, DAAO plays a critical role in regulating the levels of D-serine, an endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[2] By inhibiting DAAO, this compound increases the synaptic availability of D-serine, thereby potentiating NMDA receptor-mediated neurotransmission. This mechanism of action is of significant interest for the treatment of conditions associated with NMDA receptor hypofunction, such as schizophrenia.

The selection of an appropriate administration route and dosage is paramount for the successful preclinical evaluation of this compound. Factors such as the physicochemical properties of this compound, the desired pharmacokinetic profile, and the experimental endpoint must be carefully considered.

Physicochemical Properties and Formulation Considerations

This compound is a heterocyclic compound with a molecular weight of 169.56 g/mol .[3] Its structure suggests poor water solubility, a common challenge in drug development.[4][5] This necessitates the use of specific vehicles to achieve appropriate concentrations for in vivo administration.

Vehicle Selection: A Critical Step

The choice of vehicle is dictated by the administration route and the solubility characteristics of the compound. For poorly soluble compounds like this compound, several strategies can be employed:

  • Solubilizing Agents: Cyclodextrins, such as Hydroxypropyl Beta Cyclodextrin (Trappsol®), can encapsulate the drug molecule, enhancing its aqueous solubility.

  • Co-solvents: A mixture of a water-miscible organic solvent (e.g., DMSO) and an aqueous solution (e.g., saline) can be used. However, the concentration of the organic solvent must be carefully controlled to avoid toxicity.[6]

  • Suspensions: For oral administration, the compound can be suspended in a vehicle containing a suspending agent like carboxymethylcellulose (CMC).[4][5]

Administration Routes in Mice: A Comparative Analysis

The primary routes for administering this compound in mice are intraperitoneal (i.p.) injection and oral gavage. The choice between these routes depends on the experimental objective, such as the need for rapid systemic exposure versus mimicking a clinical administration route.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for preclinical studies as it allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism.

  • Rationale: This route is ideal for proof-of-concept studies and for investigating the acute effects of the compound.

  • Dosage: A dose of 30 mg/kg has been documented for this compound in mice.[7]

Oral Gavage (p.o.)

Oral gavage is the preferred method for oral administration in preclinical studies when a precise dose is required. It mimics the clinical route of administration for many drugs.

  • Rationale: This route is essential for evaluating the oral bioavailability and efficacy of the compound in models that require chronic dosing.

  • Dosage: While a specific oral dose for this compound alone in mice is not explicitly reported in the reviewed literature, its co-administration with D-serine has shown efficacy, indicating oral activity. Dose-ranging studies are recommended to determine the optimal oral dose for specific experimental paradigms.

Intravenous (i.v.) Injection

Intravenous injection provides immediate and 100% bioavailability, making it the gold standard for pharmacokinetic studies to determine parameters like clearance and volume of distribution.

  • Rationale: Essential for characterizing the intrinsic pharmacokinetic properties of the compound.

  • Dosage: The dosage for i.v. administration should be determined based on preliminary toxicity and efficacy data. It is typically lower than the i.p. or oral dose.

Dosage and Toxicity Considerations

Determining the appropriate dosage is a critical aspect of study design. The following table summarizes the known dosage information and provides general guidance.

Parameter Intraperitoneal (i.p.) Oral (p.o.) Intravenous (i.v.)
Reported Dose in Mice 30 mg/kg[7]Efficacious when co-administered with D-serine. Dose-ranging studies are recommended.Data not available. Lower doses than i.p. or oral are expected.
Maximum Volume 10 mL/kg10 mL/kg5 mL/kg (bolus)
Toxicity (LD50 in mice) Not reported for this compound. General GHS classification indicates potential for skin, eye, and respiratory irritation.[3]Not reported.Not reported.

Note: The absence of specific LD50 data for this compound necessitates careful dose-escalation studies to determine the maximum tolerated dose (MTD) for each administration route.

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on specific experimental needs and institutional guidelines.

Protocol 1: Intraperitoneal (i.p.) Administration

Objective: To administer a 30 mg/kg dose of this compound via intraperitoneal injection.

Materials:

  • This compound powder

  • 12% (w/v) Hydroxypropyl Beta Cyclodextrin (Trappsol®) in sterile saline

  • Sterile 1 mL syringes

  • 27-30 gauge needles

  • Analytical balance

  • Vortex mixer

  • 70% ethanol

Vehicle Preparation (12% Trappsol®):

  • Weigh the required amount of Hydroxypropyl Beta Cyclodextrin.

  • Dissolve in sterile saline to a final concentration of 12% (w/v).

  • Ensure complete dissolution by vortexing.

Drug Formulation:

  • Calculate the total amount of this compound needed for the study.

  • Weigh the compound and add it to the 12% Trappsol® vehicle.

  • Vortex thoroughly until the compound is fully dissolved. The final concentration should be calculated based on a dosing volume of 10 mL/kg. For a 30 mg/kg dose, the concentration would be 3 mg/mL.

Administration Procedure:

  • Weigh the mouse to determine the exact volume to be injected.

  • Restrain the mouse firmly by the scruff of the neck, exposing the abdomen.[8]

  • Tilt the mouse's head slightly downwards.

  • Wipe the lower right quadrant of the abdomen with 70% ethanol.[9]

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.[9]

  • Aspirate gently to ensure no fluid or blood is drawn back, which would indicate improper placement.[9]

  • Inject the calculated volume smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage (p.o.) Administration

Objective: To administer a precise oral dose of this compound.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in sterile water)

  • Sterile 1 mL syringes

  • 20-22 gauge, 1.5-inch curved, ball-tipped gavage needles

  • Analytical balance

  • Homogenizer or vortex mixer

Vehicle Preparation (0.5% CMC):

  • Weigh the required amount of CMC.

  • Slowly add the CMC to sterile water while stirring or vortexing to prevent clumping.

  • Continue to mix until a homogenous suspension is formed.

Drug Formulation:

  • Calculate the total amount of this compound needed.

  • Weigh the compound and triturate it with a small amount of the 0.5% CMC vehicle to form a paste.

  • Gradually add the remaining vehicle to achieve the desired final concentration, ensuring continuous mixing to maintain a uniform suspension. For a 10 mL/kg dosing volume, a 30 mg/kg dose would require a 3 mg/mL suspension.

Administration Procedure:

  • Weigh the mouse to determine the gavage volume.

  • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.[4]

  • Restrain the mouse securely, holding it in an upright position.[10][11]

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[4][11]

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle. [10][11]

  • Once the needle is at the predetermined depth, administer the suspension slowly and steadily.[12]

  • Withdraw the needle gently in a single motion.

  • Return the mouse to its cage and monitor for any signs of distress.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for determining the optimal administration route and dosage of this compound in mice.

G cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis cluster_decision Decision Formulation Compound Formulation (Vehicle Selection) DoseCalc Dose Calculation Formulation->DoseCalc IP_Admin Intraperitoneal (i.p.) DoseCalc->IP_Admin PO_Admin Oral Gavage (p.o.) DoseCalc->PO_Admin IV_Admin Intravenous (i.v.) DoseCalc->IV_Admin PK_Study Pharmacokinetic (PK) Analysis (Blood Sampling) IP_Admin->PK_Study PD_Study Pharmacodynamic (PD) Study (Behavioral/Biochemical Assays) IP_Admin->PD_Study Tox_Study Toxicity Assessment (Clinical Signs, MTD) IP_Admin->Tox_Study PO_Admin->PK_Study PO_Admin->PD_Study PO_Admin->Tox_Study IV_Admin->PK_Study IV_Admin->Tox_Study PK_Params Calculate PK Parameters (Cmax, Tmax, Bioavailability) PK_Study->PK_Params Efficacy Determine Efficacy PD_Study->Efficacy Safety Assess Safety Profile Tox_Study->Safety Optimal Select Optimal Route & Dose PK_Params->Optimal Efficacy->Optimal Safety->Optimal

Caption: Workflow for optimizing this compound administration in mice.

Signaling Pathway of DAAO Inhibition

The diagram below illustrates the mechanism of action of this compound in potentiating NMDA receptor signaling.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAAO D-Amino Acid Oxidase (DAAO) DSerine D-Serine DAAO->DSerine Degrades CBIO This compound (CBIO) CBIO->DAAO Inhibits NMDA_R NMDA Receptor DSerine->NMDA_R Co-agonist Binding Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activation Glutamate Glutamate Glutamate->NMDA_R Agonist Binding Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling Plasticity Synaptic Plasticity Signaling->Plasticity

Caption: DAAO inhibition by this compound enhances NMDA receptor signaling.

Conclusion

The successful in vivo evaluation of this compound in mice is critically dependent on the appropriate selection of the administration route, dosage, and vehicle. This guide provides a framework for researchers to design and execute robust preclinical studies. While an intraperitoneal dose of 30 mg/kg has been established, further investigation is warranted to determine the optimal oral and intravenous dosages, as well as to fully characterize the pharmacokinetic and toxicological profiles of this promising DAAO inhibitor. Adherence to best practices in animal handling and dosing techniques is essential for ensuring data quality and animal welfare.

References

  • Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.).
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (n.d.).
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2012). Antimicrobial Agents and Chemotherapy, 56(12), 6149–6154.
  • Blockade effects of D-amino acid oxidase (DAAO) inhibition and DAAO... (n.d.). ResearchGate.
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.).
  • What is a good way to give mice DMSO-soluble drugs in oral gavage? (2020). ResearchGate.
  • Gavage. (n.d.). Case Transgenic And Targeting Facility.
  • SOP: Mouse Intraperitoneal Injection. (2017). Virginia Tech Research and Innovation.
  • Reaction catalyzed by human D-amino acid oxidase. (A) Scheme of the... (n.d.). ResearchGate.
  • Choice of vehicle affects pyraclostrobin toxicity in mice. (2019). Chemosphere, 222, 915–923.
  • Injectable Formulations of Poorly Water-Soluble Drugs. (2006). ResearchGate.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. (2012). Journal of Controlled Release, 161(2), 526–534.
  • D-amino acid oxidase. (n.d.). Wikipedia.
  • What are DAAO inhibitors and how do they work? (2024). Patsnap Synapse.
  • Table 3 . Pharmacokinetic parameters important for oral bioavailability... (n.d.). ResearchGate.
  • pharmacokinetic parameters cmax: Topics by Science.gov. (n.d.). Science.gov.
  • Mice were treated with the DAAO inhibitor CBIO... (n.d.). ResearchGate.
  • Table 2 Mouse pharmacokinetic parameters for selected compounds. (n.d.). ResearchGate.
  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. (2012). Free Radical Biology and Medicine, 52(10), 2210–2221.
  • 5-Chlorobenzo(d)isoxazol-3-ol. (n.d.). PubChem.
  • Correlation of lethal doses of industrial chemicals between oral or intraperitoneal administration and inhalation exposure. (1998). Industrial Health, 36(3), 273–281.

Sources

measuring D-serine levels in brain tissue after CBIO administration

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Quantitative Analysis of D-serine Levels in Rodent Brain Tissue Following Administration of the D-Amino Acid Oxidase Inhibitor, CBIO (5-chlorobenzo[d]isoxazol-3-ol)

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: The "Why" Behind Measuring D-serine

D-serine has emerged from relative obscurity to become a molecule of significant interest in neuroscience. It is now understood to be the primary endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][2] For the NMDA receptor to become fully activated by glutamate, it requires the simultaneous binding of a co-agonist like D-serine.[3] This tripartite signaling is fundamental to synaptic plasticity, the molecular basis for learning and memory.[4][5]

Dysregulation of D-serine levels and NMDA receptor function has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, depression, and neurodegenerative diseases.[6][7][8] Consequently, modulating brain D-serine concentrations represents a promising therapeutic strategy.

The primary route of D-serine degradation in the brain is through the enzyme D-amino acid oxidase (DAAO).[1] Inhibition of DAAO is hypothesized to prevent the breakdown of D-serine, thereby increasing its ambient concentration and enhancing NMDA receptor function. 5-chlorobenzo[d]isoxazol-3-ol (CBIO) is a small molecule inhibitor of DAAO.[9][10] Administration of CBIO is expected to elevate D-serine levels in the central nervous system.[9][11]

Therefore, the accurate and robust quantification of D-serine in brain tissue following CBIO administration is a critical step in validating its mechanism of action, determining its pharmacokinetic and pharmacodynamic profile, and assessing its therapeutic potential. This document provides a detailed protocol for this purpose, grounded in established analytical chemistry principles.

Biochemical Pathway and Experimental Rationale

The following diagram illustrates the targeted biochemical pathway. CBIO's mechanism is to block DAAO, leading to an accumulation of D-serine, which can then potentiate NMDA receptor signaling.

D_Serine_Pathway cluster_astrocyte Astrocyte / Neuron Glutamate_vesicle Glutamate NMDAR NMDA Receptor Glutamate_vesicle->NMDAR L_Serine L-Serine SR Serine Racemase (SR) L_Serine->SR D_Serine D-Serine D_Serine->NMDAR 2. Co-agonist Binding DAAO D-Amino Acid Oxidase (DAAO) D_Serine->DAAO Degradation SR->D_Serine Synthesis Products Inactive Products DAAO->Products CBIO CBIO CBIO->DAAO Inhibition

Caption: D-serine synthesis, function at the NMDA receptor, and degradation by DAAO, the target of CBIO.

Principle of the Analytical Method

To accurately measure D-serine, two key challenges must be overcome: its low concentration relative to other amino acids and the need to distinguish it from its stereoisomer, L-serine. This protocol employs High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), a robust, sensitive, and widely adopted method.[12]

The core steps are:

  • Homogenization: Mechanical disruption of brain tissue in a buffered solution to release intracellular contents.

  • Deproteinization: Removal of proteins, which can interfere with the analysis and damage the HPLC column.

  • Chiral Derivatization: Reaction of amino acids in the sample with a chemical tag. This protocol uses o-phthaldialdehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC).[13][14] This reaction forms fluorescent diastereomers that can be resolved chromatographically.

  • Chromatographic Separation: The derivatized D- and L-serine are separated on a reverse-phase C18 HPLC column.

  • Fluorescence Detection: The separated, fluorescently-tagged amino acids are detected, providing high sensitivity.

While more advanced techniques like LC-MS/MS offer higher sensitivity and selectivity[15][16], HPLC-FLD provides an excellent balance of performance, accessibility, and cost-effectiveness for this application.

Experimental Workflow Overview

The entire process from in-vivo administration to final data analysis is outlined below.

Experimental_Workflow cluster_invivo In-Vivo Phase cluster_sampleprep Sample Preparation cluster_analysis Analysis & Data animal_dosing Animal Dosing (CBIO vs. Vehicle) tissue_harvest Brain Tissue Harvesting animal_dosing->tissue_harvest Time Course homogenization Homogenization tissue_harvest->homogenization deproteinization Deproteinization (TCA Precipitation) homogenization->deproteinization derivatization Chiral Derivatization (OPA/NAC) deproteinization->derivatization hplc HPLC-FLD Analysis derivatization->hplc quantification Quantification (Standard Curve) hplc->quantification stats Statistical Analysis (ANOVA / t-test) quantification->stats

Caption: Overall experimental workflow from animal treatment to final statistical analysis.

PART 1: In-Vivo Administration and Tissue Collection

Materials and Reagents
  • CBIO (5-chlorobenzo[d]isoxazol-3-ol)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose or DMSO/Saline, depending on CBIO solubility)

  • Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Surgical tools for dissection (forceps, scissors)

  • Liquid nitrogen

  • Pre-labeled cryovials

Protocol: Dosing and Tissue Harvesting

Causality: The timing of tissue collection relative to drug administration is critical for capturing the peak pharmacodynamic effect. A time-course experiment is strongly recommended for initial studies. All animal procedures must be approved by the institution's Animal Care and Use Committee.

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Group Assignment: Randomly assign animals to treatment groups (e.g., Vehicle, CBIO 10 mg/kg, CBIO 30 mg/kg). A minimum of n=6-8 animals per group is recommended.

  • CBIO Administration: Administer CBIO via the desired route (e.g., oral gavage or intraperitoneal injection). Administer an equivalent volume of vehicle to the control group.

  • Euthanasia: At the predetermined time point post-dosing (e.g., 1, 2, 4 hours), euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation or decapitation).

  • Brain Extraction: This step must be performed as rapidly as possible to minimize post-mortem biochemical changes. Immediately following euthanasia, dissect the brain.[17] Isolate the brain region of interest (e.g., prefrontal cortex, hippocampus) on a cold block.

  • Snap Freezing: Immediately snap-freeze the tissue sample in liquid nitrogen.

  • Storage: Store the frozen tissue in pre-labeled cryovials at -80°C until homogenization. Samples are stable for several months under these conditions.

PART 2: Sample Preparation and Analysis

Materials and Reagents
  • Homogenization Buffer: 0.1 M Perchloric Acid (PCA). Rationale: PCA effectively lyses cells and simultaneously precipitates proteins.

  • Derivatization Reagents:

    • Borate Buffer (0.4 M, pH 10.4)

    • o-phthaldialdehyde (OPA) solution (10 mg/mL in methanol)

    • N-acetyl-L-cysteine (NAC) solution (10 mg/mL in Borate Buffer)

  • Standards:

    • D-serine stock solution (1 mM in 0.1 M HCl)

    • L-serine stock solution (1 mM in 0.1 M HCl)

  • HPLC Mobile Phase:

    • Mobile Phase A: Sodium phosphate buffer (e.g., 50 mM, pH 6.8) with 5% Methanol.

    • Mobile Phase B: 100% Methanol.

  • All reagents should be of HPLC grade or higher.

Protocol: Tissue Homogenization and Preparation
  • Weigh Tissue: On dry ice, weigh the frozen brain tissue sample. Record the weight.

  • Homogenization: Transfer the frozen tissue to a tube containing ice-cold 0.1 M PCA. A ratio of 10 µL of PCA per 1 mg of tissue is a good starting point.[18] Homogenize thoroughly using a bead-based homogenizer or a sonicator, keeping the sample on ice at all times.[19][20]

  • Centrifugation: Centrifuge the homogenate at >14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the amino acids, and transfer it to a fresh, cold microcentrifuge tube. This is the sample extract.

Protocol: Standard Curve Preparation

Rationale: A standard curve is essential for converting the fluorescence signal from the detector into an absolute concentration.

  • Create a series of working standards by diluting the D-serine and L-serine stock solutions in 0.1 M PCA. A typical concentration range would be 0.1 µM to 20 µM.

  • Process these standards alongside the tissue samples in the derivatization and injection steps.

Protocol: Automated Chiral Derivatization and HPLC Injection

Self-Validation: Using an autosampler for derivatization is highly recommended as it ensures precise timing for every sample, which is critical for the reproducibility of the OPA reaction.[21]

  • Program Autosampler: Program the autosampler to perform the following sequence for each injection: a. Pick up 10 µL of sample extract or standard. b. Pick up 40 µL of derivatization reagent (a pre-mixed solution of Borate Buffer, OPA, and NAC, typically in a 10:1:1 ratio, prepared fresh daily). c. Mix thoroughly in the injection loop for exactly 2 minutes. Rationale: The OPA-thiol derivatives are unstable, so a consistent and reproducible reaction time is crucial for accurate quantification.[13] d. Inject 20 µL of the mixture onto the HPLC column.

  • HPLC-FLD Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation λ = 340 nm, Emission λ = 450 nm.[14]

    • Gradient Elution: A typical gradient would be:

      • 0-5 min: 10% Mobile Phase B

      • 5-25 min: Ramp linearly from 10% to 50% Mobile Phase B

      • 25-27 min: Ramp to 100% Mobile Phase B (column wash)

      • 27-35 min: Return to 10% Mobile Phase B (re-equilibration)

    • System Suitability: Before running samples, inject a mixed standard to ensure baseline resolution between the D-serine and L-serine peaks. Poor resolution indicates a problem with the mobile phase, column, or derivatization.[22]

PART 3: Data Analysis and Interpretation

Quantification
  • Standard Curve: Plot the peak area for D-serine from the standard injections against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is required for accurate quantification.

  • Calculate Concentration: Use the peak area of D-serine from the brain tissue samples and the regression equation to calculate the concentration in the injected sample (in µM).

  • Normalize Data: Account for the initial dilution by normalizing the concentration to the weight of the original tissue sample. The final units will be pmol/mg tissue or nmol/g tissue.

Expected Results and Data Presentation

The results should be presented clearly, showing the effect of CBIO on brain D-serine levels.

Treatment GroupNMean D-serine (pmol/mg tissue)Standard Deviation (SD)
Vehicle8150.525.2
CBIO (10 mg/kg)8225.835.1
CBIO (30 mg/kg)8310.248.6

Note: These are hypothetical values for illustrative purposes.

Statistical Analysis

Rationale: Statistical analysis is required to determine if the observed increase in D-serine is significant.[23]

  • Normality Test: Use a test like the Shapiro-Wilk test to determine if the data are normally distributed.

  • Comparison:

    • If comparing two groups (Vehicle vs. one dose of CBIO), use an independent samples t-test.

    • If comparing more than two groups (Vehicle vs. multiple doses), use a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's) to identify which groups are significantly different from the vehicle control.[24]

  • Significance: A p-value of <0.05 is typically considered statistically significant.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or very small peaks Derivatization reagent expired/degraded.Prepare fresh OPA/NAC solutions daily.
Incorrect fluorescence detector settings.Verify excitation (340 nm) and emission (450 nm) wavelengths.
Sample degradation.Ensure tissue was snap-frozen rapidly and samples kept on ice.
Poor resolution between D/L-serine HPLC column is old or contaminated.Replace the column.
Mobile phase pH is incorrect.Prepare fresh mobile phase and verify pH.
Gradient is too fast.Lengthen the gradient time to improve separation.
High variability between samples Inconsistent derivatization time.Use an autosampler for automated, timed derivatization.
Inaccurate tissue weighing.Use a calibrated analytical balance; keep tissue frozen while weighing.
Incomplete homogenization.Visually inspect homogenate; optimize homogenization time/speed.
Drifting retention times Leak in the HPLC system.Check fittings and pump seals.
Inadequate column equilibration.Ensure the column is equilibrated for at least 10-15 minutes before the first run.
Mobile phase composition changing.Ensure mobile phase bottles are properly covered to prevent evaporation.

References

  • Determination of d-serine and related neuroactive amino acids in human plasma by high-performance liquid chromatography with fluorimetric detection. Sigma-Aldrich. URL
  • Radzishevsky, I., & Wolosker, H. (2012). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. Methods in Molecular Biology. URL
  • Curcio, L., et al. (2013). The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction. Frontiers in Pharmacology. URL
  • Shleper, M., et al. (2005). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. Journal of Neuroscience. URL
  • Wang, J., et al. (2023). Roles of the quantification of serine in the brain. Exploration of Targeted Anti-tumor Therapy. URL
  • Paul, S. M. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience. URL
  • DAAO-mediated metabolism of D-serine. Small-molecule DAAO inhibitors...
  • D-Serine in Neuropsychiatric Disorders: New Advances.
  • D'Aniello, A., et al. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?.
  • d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Request PDF.
  • Smith, S. M., et al. (2016). D-Amino-Acid Oxidase Inhibition Increases D-Serine Plasma Levels in Mouse But not in Monkey or Dog. ACS Chemical Neuroscience. URL
  • Fast UHPLC Method for the Simultaneous Determination of Free D-Aspartic Acid and D-Serine in Brain Tissue Extracts. Fisher Scientific. URL
  • Balu, D. T., & Coyle, J. T. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical Research. URL
  • D-serine Measurements in Brain Slices or Other Tissue Explants. Semantic Scholar. URL
  • D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability. Frontiers in Cellular Neuroscience. URL
  • Determination of D-serine and related neuroactive amino acids in human plasma by high-performance liquid chromatography with fluorimetric detection. Request PDF.
  • Brain Tissue Homogenizer & Homogeniz
  • Papouin, T., & Haydon, P. G. (2018). D-serine Measurements in Brain Slices or Other Tissue Explants. Bio-protocol. URL
  • Brain Tissue Prepar
  • Papouin, T., & Haydon, P. G. (2018). D-serine Measurements in Brain Slices or Other Tissue Explants. Bio-protocol. URL
  • The effects of CBIO on extracellular D-alanine levels in the frontal...
  • Development and validation of a sensitive assay for analysis of D/L-serine in cells using ultra-high performance liquid chromatography-fluorescence detector. Talanta. URL
  • Martineau, M., et al. (2013). D-serine as a gliotransmitter and its roles in brain development and disease. Frontiers in Cellular Neuroscience. URL
  • D'Aniello, A., et al. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?.
  • Protocol for Brain Tissue Homogenization in the Bullet Blender. Scientific Instrument Services, Inc. URL
  • A Comparative Guide to LC-MS Analysis of D-serine in Cerebrospinal Fluid Following D-Amino Acid Oxidase Inhibition. Benchchem. URL
  • Mothet, J. P., et al. (2019). Investigating brain D-serine: advocacy for good practices. Acta Physiologica. URL
  • Protocol for brain sample homogeniz
  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of Analytical Methods in Chemistry. URL
  • Fukushima, T., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites. URL
  • Tissue Homogenization Procedures for use with ELISA.
  • Statistical Analysis of Neural Data.
  • Kass, R. E., et al. (2005).
  • The Impact of Electroconvulsive Therapy on Apoptosis-Related Biomarker Gene Expression in Tre
  • Statistical Analysis of Neural D
  • Brain and blood extraction for immunostaining, protein, and RNA measurements after long-term two photon imaging in mice. STAR Protocols. URL
  • Neurosurgical Approaches to Brain Tissue Harvesting for the Establishment of Cell Cultures in Neural Experimental Cell Models.

Sources

Pioneering Neuroprotection: Application Notes for 6-Chlorobenzo[d]isoxazol-3-ol in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Frontier in Neuroprotective Research

The exploration of novel therapeutic agents for neurodegenerative diseases is a cornerstone of modern neuroscience. Within this landscape, 6-Chlorobenzo[d]isoxazol-3-ol has emerged as a compound of significant interest due to its potential neuroprotective properties. This molecule, belonging to the benzisoxazole class, is structurally related to compounds known to interact with various neurological targets. Preliminary evidence suggests that its mechanism of action may involve the modulation of excitotoxicity, oxidative stress, and apoptotic pathways, which are critical drivers of neuronal cell death in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of this compound in primary neuronal cultures. The protocols detailed herein are designed to be robust and reproducible, enabling the systematic evaluation of this compound's therapeutic potential.

Part 1: Mechanistic Insights and Experimental Rationale

Before embarking on experimental work, it is crucial to understand the putative mechanisms through which this compound may exert its neuroprotective effects. The primary hypothesis is that the compound acts as a multi-target agent.

  • Anti-Excitotoxicity: Over-activation of glutamate receptors, particularly the NMDA receptor, leads to excessive calcium influx and subsequent cell death. It is postulated that this compound may modulate NMDA receptor activity or downstream signaling cascades, thereby mitigating excitotoxic damage.

  • Antioxidant Activity: Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a common feature of neurodegeneration. The chemical structure of this compound may allow it to scavenge free radicals or upregulate endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).

  • Anti-Apoptotic Effects: Apoptosis, or programmed cell death, is a key contributor to neuronal loss. This compound may interfere with the apoptotic cascade by inhibiting the activation of caspases, key executioner enzymes in this pathway, or by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

The following experimental workflow is designed to systematically test these hypotheses.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Experimental Assays cluster_analysis Phase 3: Data Analysis A Primary Neuronal Culture Preparation C Quality Control: Viability & Purity A->C B Compound Preparation (this compound) B->C D Induce Neurotoxicity (e.g., Glutamate, H2O2) C->D E Treatment with This compound D->E Co-treatment/ Pre-treatment F Cell Viability Assay (MTT / LDH) E->F G Oxidative Stress Assay (ROS Measurement) E->G H Apoptosis Assay (Caspase-3 Activity) E->H I Data Acquisition F->I G->I H->I J Statistical Analysis & Dose-Response Curves I->J K Mechanism Elucidation J->K G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR H2O2 H2O2 ROS ↑ ROS Production H2O2->ROS Compound This compound Compound->NMDAR Inhibits? Compound->ROS Scavenges? Caspase3 ↑ Caspase-3 Activation Compound->Caspase3 Inhibits? Ca_influx ↑ Ca2+ Influx NMDAR->Ca_influx Ca_influx->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Mito_dys->Caspase3 Apoptosis Apoptosis / Neuronal Death Caspase3->Apoptosis

Caption: Putative neuroprotective mechanisms of the compound.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of the neuroprotective effects of this compound. Successful execution of these experiments will establish a dose-response relationship and provide initial insights into the compound's mechanism of action. Future studies should aim to validate these findings in more complex models, such as organotypic brain slice cultures or in vivo models of neurodegeneration. Furthermore, target deconvolution studies will be essential to identify the specific molecular targets of this compound, which will be critical for its further development as a potential therapeutic agent.

References

  • Title: Benzisoxazole derivatives as potential neuroprotective agents. Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: The role of oxidative stress in neurodegenerative diseases.

Application Notes & Protocols: Investigating Cognitive Deficits Using 6-Chlorobenzo[d]isoxazol-3-ol as a Mechanistic Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing 6-Chlorobenzo[d]isoxazol-3-ol, a specific molecular probe, to investigate the neurobiological underpinnings of cognitive deficits. We will explore its mechanism of action and provide comprehensive, field-proven protocols for its application in preclinical research models. The overarching goal is to equip researchers with the rationale and practical steps required to effectively study a key signaling pathway implicated in learning and memory.

Introduction: Targeting Synaptic Plasticity in Cognitive Disorders

Cognitive impairment is a devastating hallmark of numerous neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and age-related cognitive decline.[1][2] A central focus of therapeutic development has been the modulation of synaptic plasticity, the cellular mechanism underlying learning and memory. Two of the most promising targets for enhancing synaptic function are the glutamatergic N-methyl-D-aspartate receptor (NMDAR) and the cholinergic α7 nicotinic acetylcholine receptor (α7 nAChR).[1][3]

This guide focuses on a specific chemical tool, this compound (CBIO), which allows for the precise investigation of the NMDAR pathway. CBIO is not a direct NMDAR modulator; instead, it inhibits the enzyme D-amino acid oxidase (DAAO).[4][5] This inhibition prevents the breakdown of D-serine, a critical endogenous co-agonist required for NMDAR activation. By using CBIO, researchers can elucidate the therapeutic potential of enhancing endogenous NMDAR signaling to reverse cognitive deficits.

Part 1: The D-serine/NMDA Receptor Pathway & this compound (CBIO)

Scientific Rationale & Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. For the NMDAR channel to open, two events must occur simultaneously: binding of the neurotransmitter glutamate and binding of a co-agonist, primarily D-serine or glycine.

The concentration of D-serine in the synaptic cleft is tightly regulated by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes its oxidative degradation.[5] In conditions associated with cognitive deficits, reduced D-serine levels and subsequent NMDAR hypofunction have been implicated.

This compound (CBIO) is a potent, reversible inhibitor of DAAO.[4][6] By blocking DAAO activity, CBIO effectively increases the bioavailability of synaptic D-serine. This enhances NMDAR-mediated neurotransmission, boosts synaptic plasticity, and offers a compelling mechanism for ameliorating cognitive impairments.[4] A study in a mouse model of closed head injury demonstrated that CBIO administration enhanced cognitive performance and upregulated hippocampal NMDAR subunit expression.[4]

DAAO_Inhibition_Pathway cluster_0 Synaptic Cleft cluster_1 Therapeutic Intervention cluster_2 Downstream Effects DSerine D-serine DAAO DAAO Enzyme DSerine->DAAO Degradation NMDAR NMDA Receptor DSerine->NMDAR Co-agonist Binding SynapticPlasticity Enhanced Synaptic Plasticity (e.g., LTP) NMDAR->SynapticPlasticity Activation CBIO This compound (CBIO) CBIO->DAAO Inhibition Cognition Improved Cognitive Function SynapticPlasticity->Cognition

Caption: Mechanism of this compound (CBIO) action.

Application Note: CBIO as a Research Tool

CBIO serves as an ideal tool to probe the "D-serine deficiency" hypothesis of cognitive dysfunction. Its primary utility lies in preclinical studies designed to answer a fundamental question: Can augmenting the endogenous tone of an NMDAR co-agonist rescue memory deficits? This approach is more nuanced than using direct NMDAR agonists, which can lead to excitotoxicity and receptor desensitization.

Table 1: Physicochemical Properties of this compound (CBIO)

PropertyValueReference
CAS Number 61977-29-5[6]
Molecular Formula C₇H₄ClNO₂[6]
Molecular Weight 169.56 g/mol [6]
Appearance White to beige solid[6]
Solubility Soluble in DMSO (e.g., 15 mg/mL)[6]
Storage Room temperature, store locked up[6]

Part 2: A Complementary Target: The α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

While CBIO provides a specific tool for the NMDAR pathway, a comprehensive research program should also consider other key targets. The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel highly expressed in cognitive centers like the hippocampus and prefrontal cortex.[7][8] Its activation by acetylcholine plays a crucial role in attention, learning, and memory.[3]

Scientific Rationale: The Advantage of Positive Allosteric Modulators (PAMs)

Directly targeting the α7 nAChR with agonists is challenging due to the receptor's rapid desensitization.[9][10] A more sophisticated strategy involves the use of Positive Allosteric Modulators (PAMs) . These compounds bind to a site on the receptor distinct from the acetylcholine binding site.[11] PAMs do not activate the receptor on their own but potentiate the effect of the endogenous agonist, acetylcholine. This approach enhances natural cholinergic signaling patterns, reduces receptor desensitization, and offers a wider therapeutic window.[11][12] The pro-cognitive effects of α7 nAChR PAMs are well-documented in preclinical models.[12][13]

Activation of α7 nAChRs can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and CREB phosphorylation pathways, which are essential for synaptic plasticity and memory consolidation.[14]

a7_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Outcome ACh Acetylcholine (ACh) a7R α7 nAChR ACh->a7R Binds Orthosteric Site PAM α7 PAM PAM->a7R Binds Allosteric Site Ca_Influx Ca²⁺ Influx a7R->Ca_Influx Channel Opening ERK ERK1/2 Activation Ca_Influx->ERK CREB CREB Phosphorylation ERK->CREB Gene Gene Expression for Synaptic Plasticity CREB->Gene Outcome Enhanced Cognition Gene->Outcome

Caption: α7 nAChR signaling enhanced by a Positive Allosteric Modulator (PAM).

Part 3: Preclinical Protocols for Assessing Pro-Cognitive Compounds

The following protocols are designed to be robust and reproducible for evaluating compounds like CBIO.

Experimental Design: The Causality Behind Choices
  • Animal Models: The choice of model is critical.

    • Pharmacological Impairment (e.g., Scopolamine): For rapid screening. Scopolamine, a muscarinic antagonist, induces transient memory deficits. This model is useful for assessing symptomatic relief but does not replicate chronic pathology.[15]

    • Genetic Models (e.g., 5xFAD, APP/PS1 for Alzheimer's): These models recapitulate aspects of human disease pathology (e.g., amyloid plaques) and are essential for testing disease-modifying potential.[16][17]

    • Aged Rodents: These naturally exhibit cognitive decline and are valuable for studying age-related cognitive impairment.[18]

  • Controls (Self-Validation): Every experiment must include:

    • Vehicle Control: The solution in which the test compound is dissolved, administered to a separate group. This controls for effects of the injection procedure and the vehicle itself.

    • Sham/Model Control: The group that receives the cognitive impairment induction (e.g., scopolamine) plus the vehicle. This establishes the baseline deficit you aim to reverse.

    • Positive Control (Optional but Recommended): A well-characterized compound known to be effective in the model (e.g., donepezil) to validate the assay's sensitivity.

Protocol 1: Novel Object Recognition (NOR) Test

This task assesses recognition memory, which is dependent on the hippocampus and perirhinal cortex. It leverages the innate tendency of rodents to explore novel objects more than familiar ones.[19]

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Step-by-Step Methodology:

  • Apparatus: A square open-field box (e.g., 40x40x40 cm), made of non-porous material. Objects should be of similar size but different shapes/textures, heavy enough not to be displaced.

  • Day 1: Habituation: Place each animal in the empty box for 10 minutes to acclimate to the environment. This reduces anxiety-related confounds.

  • Day 2: Training Trial (T1):

    • Administer CBIO or vehicle via the chosen route (e.g., intraperitoneal, oral gavage) at a predetermined time before the trial (e.g., 30 minutes).

    • Place two identical objects (A1, A2) in opposite corners of the box.

    • Place the animal in the center of the box and allow it to explore for a set time (e.g., 5-10 minutes).

    • Record the time spent actively exploring each object (sniffing or touching with nose/paws).

  • Day 3: Test Trial (T2):

    • Administer the same treatment as on Day 2.

    • Replace one of the familiar objects with a novel object (B). The position of the novel object should be counterbalanced across animals.

    • Place the animal back in the box and record exploration time for the familiar (A) and novel (B) objects for 5 minutes.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) : (Time exploring Novel - Time exploring Familiar) / (Total exploration time).

    • A positive DI indicates successful memory, while a DI near zero suggests a memory deficit.

Protocol 2: Morris Water Maze (MWM)

This is a classic test for hippocampal-dependent spatial learning and memory.[20][21] It requires animals to use distal visual cues in the room to locate a hidden escape platform in a pool of opaque water.

Caption: Experimental workflow for the Morris Water Maze (MWM) test.

Step-by-Step Methodology:

  • Apparatus: A large circular pool (e.g., 1.5 m diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the surface. The pool should be surrounded by various prominent, stationary visual cues.

  • Days 1-5: Acquisition Phase (Spatial Learning):

    • Administer CBIO or vehicle daily, prior to the first trial.

    • Conduct 4 trials per day for each animal. For each trial, gently place the animal into the water facing the pool wall from one of four randomized start positions.

    • Allow the animal to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform.

    • The animal remains on the platform for 15-20 seconds to observe the visual cues.

    • Record the time taken to reach the platform (escape latency) using a video tracking system. A shorter latency over days indicates learning.

  • Day 6: Probe Trial (Memory Retention):

    • Administer the final dose of the compound.

    • Remove the escape platform from the pool.

    • Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the animal's swim path.

  • Data Analysis:

    • Acquisition: Plot the mean escape latency for each group across the 5 training days. A drug-treated group showing a steeper learning curve (faster reduction in latency) indicates enhanced learning.

    • Probe Trial: Analyze the percentage of time spent swimming in the "target quadrant" where the platform was previously located. A significantly higher percentage of time in the target quadrant compared to other quadrants indicates robust spatial memory.

Expected Outcomes & Data Presentation

The results from these behavioral assays can be powerfully summarized in tables for clear comparison between treatment groups.

Table 2: Sample Data Summary for Behavioral Assays

GroupNNOR Discrimination Index (Mean ± SEM)MWM Probe Trial: Time in Target Quadrant (%, Mean ± SEM)
Control (No Deficit) 120.45 ± 0.0545.2 ± 3.1
Model + Vehicle 120.08 ± 0.0426.1 ± 2.5
Model + CBIO (10 mg/kg) 120.39 ± 0.06#41.5 ± 2.8#
Model + CBIO (30 mg/kg) 120.48 ± 0.05#46.3 ± 3.0#
*p < 0.05 vs. Control; #p < 0.05 vs. Model + Vehicle

Conclusion

This compound is a valuable chemical probe for dissecting the role of the D-serine/NMDAR pathway in cognitive function. Its specific mechanism as a DAAO inhibitor allows for targeted investigations into how modulation of endogenous co-agonists can impact learning and memory. By employing robust and well-controlled behavioral protocols such as the Novel Object Recognition test and the Morris Water Maze, researchers can generate high-quality, interpretable data. When placed in the broader context of other therapeutic targets like the α7 nAChR, studies using CBIO can significantly contribute to the development of novel therapeutics for devastating cognitive disorders.

References

  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition.
  • Wang, M., et al. (2023). Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development. ResearchGate.
  • Wang, R., et al. (2018). Drug development for Alzheimer's disease: review. PubMed.
  • Al-Sikafi, Z., et al. (2025). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. PubMed Central.
  • Wang, M., et al. (2023). Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development. PubMed.
  • Nikiforuk, A., et al. (2020). Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats. PubMed.
  • Gahring, L. C., & Rogers, S. W. (2012). α7 nicotinic acetylcholine receptors and their role in cognition. PubMed.
  • Dappen, M. S., et al. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Publications.
  • Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents.
  • Nikiforuk, A., & Popik, P. (2015). Positive allosteric modulation of alpha 7 nicotinic acetylcholine receptors enhances recognition memory and cognitive flexibility in rats. PubMed.
  • Al-Sikafi, Z., et al. (2025). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. PubMed.
  • Lykhmus, O., et al. (2020). Positive Allosteric Modulation of Alpha7 Nicotinic Acetylcholine Receptors Transiently Improves Memory but Aggravates Inflammation in LPS-Treated Mice. PMC.
  • Inotiv. (n.d.). Cognition Models in Rats and Mice.
  • Barreto, G. E., et al. (2015). Positive modulators of the α7 nicotinic receptor against neuroinflammation and cognitive impairment in Alzheimer's disease. USS.
  • Waisman Center. (n.d.). Mouse Behavioral Tests.
  • Balmus, I. M., et al. (2016). A short review on behavioural assessment methods in rodents. PMC - NIH.
  • Colomer, C., et al. (2021). Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer's Disease Pathophysiology. MDPI.
  • Bitner, R. S., et al. (2007). Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways. Journal of Neuroscience.
  • Kandimalla, R., et al. (2017). Preclinical non-human models to combat dementia. PMC - NIH.
  • Hsieh, C., et al. (2020). α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity. PMC - PubMed Central.
  • Wang, X., et al. (2025). The role of DAAO in cognitive impairment of offspring mice induced by arsenic exposure during early developmental stage. PubMed Central.
  • Tiwari, S., et al. (2022). Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Omega.
  • Levin, E. D., & Buccafusco, J. J. (Eds.). (2006). Animal Models of Cognitive Impairment. NCBI Bookshelf.
  • Ng, H. J., et al. (2012). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. PMC - PubMed Central.
  • Li, Y., et al. (2024). Discovery of Positive Allosteric Modulators of α7 nAChR by an Ensemble-based Virtual Screening Method, Molecular Dynamics Simulation and In Vitro Experiments. World Scientific Publishing.
  • Hurst, R. S., et al. (2025). A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: In vitro and in vivo characterization. ResearchGate.
  • Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. PubMed Central - NIH.
  • Yang, Y., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PMC - PubMed Central.
  • Kim, D., et al. (2014). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications.
  • Miller, S. (2025). Machine learning-based behavioral analysis for Alzheimer's mouse models. VJNeurology.
  • Case Western Reserve University. (2025). New study shows Alzheimer's disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. CWRU Newsroom.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Göktaş, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.

Sources

Application Note & Protocols: Co-administration of the D-Amino Acid Oxidase Inhibitor 6-Chlorobenzo[d]isoxazol-3-ol with D-serine for Enhanced NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission and synaptic plasticity in the central nervous system. Its activation uniquely requires dual agonism: glutamate binding to the GluN2 subunit and a co-agonist, typically D-serine or glycine, binding to the GluN1 subunit.[1][2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several CNS disorders, most notably schizophrenia, making the receptor's co-agonist site a compelling therapeutic target.[3] D-serine, an endogenous co-agonist, has shown promise as a therapeutic agent; however, its clinical utility is hampered by rapid systemic degradation by the flavoenzyme D-amino acid oxidase (DAAO).[4][5][6] This application note details the scientific rationale and provides comprehensive protocols for the co-administration of D-serine with 6-Chlorobenzo[d]isoxazol-3-ol, a reversible DAAO inhibitor.[7] By inhibiting DAAO, this compound effectively increases the bioavailability and brain concentration of exogenous D-serine, thereby potentiating its modulatory effects on NMDA receptor function. This strategy allows for a more robust and sustained therapeutic effect, potentially at lower doses of D-serine.

Part 1: Scientific Background and Mechanism of Action

The NMDA Receptor and D-serine Signaling

The NMDA receptor is a ligand-gated ion channel critical for learning, memory, and neuronal development.[2] For the channel to open and permit Ca²⁺ influx, three conditions must be met: (1) binding of the primary neurotransmitter, glutamate; (2) binding of a co-agonist, D-serine or glycine; and (3) depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.[8][9]

D-serine is now understood to be the primary physiological co-agonist for synaptic NMDA receptors in many brain regions, including the forebrain.[10][11][12][13] It is synthesized from L-serine by the enzyme serine racemase, which is localized in both neurons and astrocytes.[10][14] This "gliotransmitter" or neurotransmitter is released into the synaptic cleft, where it acts on the GluN1 subunit of the NMDA receptor to enable its activation by glutamate.[15][16]

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_astrocyte Astrocyte cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate NMDAR NMDA Receptor (Mg²⁺ Blocked) Glutamate_Vesicle->NMDAR Binds GluN2 L_Serine L-Serine Serine_Racemase Serine Racemase (SR) L_Serine->Serine_Racemase D_Serine_Astrocyte D-Serine Serine_Racemase->D_Serine_Astrocyte D_Serine_Astrocyte->NMDAR Binds GluN1 NMDAR_Active NMDA Receptor (Active) NMDAR->NMDAR_Active Depolarization Ca_Influx Ca²⁺ Influx NMDAR_Active->Ca_Influx Plasticity Synaptic Plasticity (LTP, LTD) Ca_Influx->Plasticity

Figure 1: NMDA Receptor Co-agonist Signaling Pathway.
The Metabolic Barrier: D-Amino Acid Oxidase (DAAO)

The therapeutic potential of orally administered D-serine is limited by its extensive metabolism. The primary enzyme responsible for its degradation is D-amino acid oxidase (DAAO), which is highly expressed in the periphery (especially the kidney and liver) and also present in the brain, particularly in astrocytes of the hindbrain and cerebellum.[4][5] DAAO catalyzes the oxidative deamination of D-serine to its corresponding α-keto acid (hydroxypyruvate), ammonia, and hydrogen peroxide, effectively inactivating it.[5]

Rationale for Co-administration with a DAAO Inhibitor

The co-administration strategy is designed to overcome the metabolic barrier posed by DAAO. This compound is a potent and reversible inhibitor of DAAO.[7] By administering this inhibitor alongside D-serine, the enzymatic degradation of D-serine is significantly reduced. This leads to:

  • Increased Systemic Bioavailability: Higher and more sustained concentrations of D-serine in the plasma after oral administration.[17]

  • Enhanced Brain Penetration: Increased plasma levels drive a greater concentration gradient, facilitating more D-serine crossing the blood-brain barrier.

  • Potentiated Pharmacodynamic Effect: The elevated D-serine levels in the brain result in greater occupancy of the NMDA receptor co-agonist site, enhancing receptor function and producing a more robust therapeutic effect.[6]

Coadministration_Workflow cluster_admin Oral Administration cluster_metabolism Systemic Circulation / Periphery cluster_cns Central Nervous System (CNS) D_Serine D-Serine DAAO DAAO Enzyme D_Serine->DAAO Degradation D_Serine_Brain Increased [D-Serine] in Brain D_Serine->D_Serine_Brain Crosses BBB DAAOi This compound (DAAO Inhibitor) DAAOi->DAAO Inhibition Metabolites Inactive Metabolites DAAO->Metabolites NMDAR NMDA Receptor Modulation D_Serine_Brain->NMDAR Effect Therapeutic Effect NMDAR->Effect

Figure 2: Pharmacological Rationale for Co-administration.

Part 2: Materials and Reagents

Reagent/MaterialGrade/SpecificationRecommended Supplier
D-serine≥99% PuritySigma-Aldrich, Tocris
This compound≥98% PuritySigma-Aldrich, Cayman Chemical
Vehicle (for oral gavage)0.5% (w/v) Carboxymethylcellulose (CMC) in sterile waterStandard lab suppliers
Dizocilpine (MK-801) MaleateFor in vivo PD studiesTocris, R&D Systems
Solvents (for analysis)HPLC Grade Acetonitrile, Methanol, WaterFisher Scientific, VWR
Derivatization AgentMarfey's Reagent (FDAA) or OPA-NACThermo Fisher, Agilent
Animal ModelsMale C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g)Charles River, Jackson Laboratory

Note: Always consult the Material Safety Data Sheet (MSDS) before handling any chemical compounds.[7]

Part 3: Experimental Protocols

Protocol 3.1: Preparation of Dosing Solutions

Causality: The use of a suspension agent like CMC is critical for oral gavage of compounds with low water solubility, ensuring a homogenous dose is administered to each animal. Sonication helps to create a fine, uniform suspension.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. Stir overnight at room temperature to ensure complete dissolution.

  • D-serine Solution: D-serine is water-soluble. Calculate the required concentration based on the desired dose (e.g., 300 mg/kg) and a dosing volume of 10 mL/kg. Dissolve the appropriate amount of D-serine directly in the vehicle or sterile water.

  • This compound Suspension: This compound has low water solubility.[7] Weigh the required amount for the desired dose (e.g., 30 mg/kg). Add a small amount of vehicle to form a paste, then gradually add the remaining vehicle while vortexing. Sonicate the suspension for 10-15 minutes to ensure uniformity.

  • Co-administration Suspension: Prepare the this compound suspension as in step 3. Once uniform, dissolve the required amount of D-serine directly into the suspension. Vortex thoroughly before each administration.

Protocol 3.2: In Vivo Pharmacokinetic (PK) Study in Rodents

Trustworthiness: This protocol establishes the fundamental premise of the co-administration strategy: that the DAAO inhibitor increases systemic and central D-serine levels. A robust PK profile is essential before proceeding to efficacy studies.

  • Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment. Handle mice/rats daily for 3-4 days to reduce stress associated with the gavage procedure.

  • Group Allocation: Randomly assign animals to the experimental groups (n=4-6 per time point per group).

GroupTreatment 1Dose (mg/kg, p.o.)
1Vehicle (0.5% CMC)-
2D-serine300
3This compound30
4D-serine + this compound300 + 30
  • Dosing: Administer the respective solutions via oral gavage (p.o.) at a volume of 10 mL/kg for rats or 5 mL/kg for mice. Ensure the suspension is well-vortexed immediately before drawing each dose.

  • Sample Collection: At designated time points post-dose (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), collect samples.

    • Blood: Collect blood via tail vein or cardiac puncture (terminal) into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

    • Brain: Following blood collection, perfuse animals transcardially with ice-cold saline. Rapidly dissect the brain, isolating regions of interest (e.g., prefrontal cortex, hippocampus). Snap-freeze tissue in liquid nitrogen and store at -80°C.

  • Sample Processing & Analysis: Process and analyze samples for D-serine concentration using the analytical protocol below (Protocol 3.4).

Protocol 3.3: In Vivo Pharmacodynamic (PD) / Efficacy Study (Prepulse Inhibition Model)

Expertise: This protocol provides a functional readout of the enhanced D-serine levels. Prepulse Inhibition (PPI) is a measure of sensorimotor gating that is disrupted by NMDA receptor antagonists like dizocilpine (MK-801).[6] A reversal of this disruption is a well-validated indicator of pro-NMDA receptor activity, relevant to schizophrenia models.[18]

  • Animal & Dosing: Use a separate cohort of animals. Administer the test compounds (Vehicle, D-serine, DAAOi, or co-administration) orally, as described in Protocol 3.2.

  • Timing: The timing is critical. Based on PK data, the compounds should be administered such that peak brain concentrations coincide with the behavioral test. Typically, oral drugs are given 60 minutes before the test.[6]

  • NMDA Antagonist Challenge: 30 minutes after administering the test compounds (i.e., 30 minutes before the PPI test), administer dizocilpine (0.1-0.3 mg/kg, intraperitoneal injection) to all groups except a vehicle-vehicle control group.

  • PPI Procedure:

    • Place the animal in a startle chamber and allow a 5-minute acclimatization period with background white noise (e.g., 65 dB).

    • The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).

      • Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 75-85 dB for 20 ms) presented 100 ms before the 120 dB pulse.

      • No-stimulus trials: Background noise only.

    • Measure the startle response (whole-body flinch) via a piezoelectric transducer.

  • Data Calculation: Calculate the percentage of PPI for each prepulse-pulse trial as: %PPI = 100 - [(Startle response on prepulse-pulse trial / Startle response on pulse-alone trial) x 100]

Protocol 3.4: Analytical Methodology - HPLC Analysis of D-serine

Self-Validation: Accurate quantification of D-serine is non-trivial as it lacks a native chromophore and must be separated from its abundant L-enantiomer. This protocol uses a validated pre-column derivatization method to create diastereomers that can be resolved on a standard C18 column.[19][20]

  • Sample Preparation (Brain Tissue):

    • Weigh the frozen brain tissue.

    • Homogenize in 4 volumes of a protein precipitation solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant.

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant.

  • Derivatization:

    • Take an aliquot of the supernatant (or standard).

    • Add borate buffer (pH 9.0) to adjust the pH.

    • Add a chiral derivatizing agent (e.g., Marfey's reagent or o-phthaldialdehyde/N-acetyl-L-cysteine (OPA-NAC)).[20]

    • Incubate at a specified temperature (e.g., 60°C for Marfey's, room temperature for OPA-NAC) for the required time.

    • Quench the reaction with acid (e.g., HCl).

  • HPLC-FLD/MS Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution using (A) an aqueous buffer (e.g., 10 mM Tris, pH 3.0) and (B) an organic solvent like acetonitrile or methanol.[19]

    • Detection: Use a fluorescence detector (FLD) or tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

    • Quantification: Create a standard curve using known concentrations of D-serine and L-serine. Calculate the concentration in unknown samples by comparing peak areas to the standard curve.

Part 4: Data Analysis and Expected Outcomes

Pharmacokinetic Data

Analyze the concentration-time data for D-serine in plasma and brain. The co-administration group (Group 4) is expected to show a significantly higher Area Under the Curve (AUC) and maximum concentration (Cmax) compared to the group receiving D-serine alone (Group 2). This directly demonstrates the inhibitory effect of this compound on D-serine metabolism.

ParameterD-serine AloneD-serine + DAAOiExpected Outcome
Plasma Cmax (µM) X>2XSignificant Increase
Plasma AUC (µMhr) Y>3YSignificant Increase
Brain Cmax (µM) A>1.5ASignificant Increase
Brain AUC (µMhr) B>2BSignificant Increase
Pharmacodynamic (PPI) Data

The dizocilpine-treated group should exhibit a significant reduction in %PPI compared to the vehicle-control group. Treatment with D-serine alone at a sub-efficacious dose may show a slight, non-significant reversal of this deficit. The key expected outcome is that the co-administration of D-serine and this compound will significantly and robustly attenuate the dizocilpine-induced PPI deficit, demonstrating functional potentiation.[6]

Part 5: Safety and Handling

  • Chemical Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling all compounds. This compound is an irritant; avoid contact with skin and eyes and prevent inhalation of dust.[7]

  • Animal Welfare: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Oral gavage should be performed only by trained personnel to minimize stress and prevent injury. Monitor animals for any adverse effects post-dosing.

  • D-serine Nephrotoxicity: While D-serine can cause kidney damage in rats at very high doses, the doses used in these protocols are generally considered safe.[21] However, it is prudent to perform terminal urinalysis or basic kidney histology if using a novel strain or higher-than-standard doses.

Conclusion

The co-administration of this compound with D-serine represents a robust and scientifically-grounded strategy to enhance the therapeutic potential of D-serine. By inhibiting DAAO, this approach increases the bioavailability and central nervous system exposure of D-serine, leading to greater modulation of NMDA receptor activity. The protocols provided herein offer a comprehensive framework for researchers to validate this mechanism, from fundamental pharmacokinetics to functional behavioral outcomes, and can be adapted to investigate the therapeutic efficacy of this combination in various models of CNS disorders.

References

  • Wikipedia. (n.d.). Serine.
  • Snyder, S. H., & Ferris, C. D. (2000). D-Serine as a putative glial neurotransmitter. Brain Research Reviews, 32(1), 1-10.
  • Wolosker, H., D'Aniello, A., & Snyder, S. H. (2008). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. The FEBS journal, 275(14), 3514–3526.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. (Note: A general authoritative source on NMDA receptors, URL not directly provided by tool but concept is widely established).
  • Snyder, S. H. (2000). D-serine as a putative neurotransmitter: focus on D-serine. Neurochemical Research, 25(5), 553-560.
  • Snyder, S. H., & Ferris, C. D. (2000). Novel neurotransmitters and their neuropsychiatric relevance. American Journal of Psychiatry, 157(11), 1738-1751. (Note: A general authoritative source, URL not directly provided by tool but concept is widely established).
  • Wikipedia. (n.d.). NMDA receptor.
  • Martina, M., Gatti, E., & D'Aniello, A. (2007). Metabolism of the neuromodulator D-serine. Current medicinal chemistry, 14(13), 1433–1443.
  • Mothet, J. P., Oliet, S. H., & Pollegioni, L. (2015). Time and space profiling of NMDA receptor co-agonist functions. Journal of neurochemistry, 135(3), 442–457.
  • Meftah, A., Hasegawa, H., & Kantrowitz, J. T. (2021). D-Serine: A Cross Species Review of Safety.
  • Deutsch, S. I., Schwartz, B. L., & Schooler, N. R. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?.
  • Battaglia, G. (2014). The co-agonist site of NMDA-glutamate receptors: a novel therapeutic target for age-related cognitive decline. Current pharmaceutical design, 20(32), 5160–5168.
  • Papouin, T., Ladépêche, L., Ruel, J., Sacchi, S., Labasque, M., Hanini, M., ... & Oliet, S. H. (2012). Synaptic and extrasynaptic NMDA receptors are gated by different endogenous coagonists. Cell, 150(3), 633-646. (Note: A specific study, URL not directly provided by tool but concept is widely established).
  • Examine.com. (2023, August 28). D-Serine benefits, dosage, and side effects.
  • WebMD. (n.d.). Serine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • ResearchGate. (n.d.). Co-Administration of a D-Amino Acid Oxidase Inhibitor Potentiates the Efficacy of D-Serine in Attenuating Prepulse Inhibition Deficits After Administration of Dizocilpine.
  • Wolosker, H., Blackshaw, S., & Snyder, S. H. (1999). Serine racemase: a glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. Proceedings of the National Academy of Sciences, 96(23), 13409-13414.
  • Pollegioni, L., & Sacchi, S. (2010). D-Serine metabolism: new insights into the modulation of D-amino acid oxidase activity. Cellular and molecular life sciences, 67(15), 2387–2404.
  • Sacchi, S., Bernasconi, M., & Pollegioni, L. (2012). D-Serine metabolism in C6 glioma cells: Involvement of alanine-serine-cysteine transporter (ASCT2) and serine racemase (SRR) but not D-amino acid oxidase (DAO). Journal of neurochemistry, 121(1), 81–91. (Note: A specific study, URL not directly provided by tool but concept is widely established).
  • Hanson, L. R., Fine, J. M., & Frey, W. H. (2012). Intranasal administration of CNS therapeutics to awake mice. Journal of visualized experiments: JoVE, (62), e3637.
  • Neves, R. M., & Tsien, R. W. (2021). Dopaminergic neuromodulation of prefrontal cortex activity requires the NMDA receptor coagonist d-serine. Proceedings of the National Academy of Sciences, 118(23), e2023348118.
  • Schell, M. J., Molliver, M. E., & Snyder, S. H. (1997). d-Serine as a neuromodulator: regional and developmental localizations in rat brain glia resemble NMDA receptors. The Journal of neuroscience, 17(5), 1704–1715.
  • Schell, M. J., Brady, R. O., Jr, Molliver, M. E., & Snyder, S. H. (1997). D-serine as a neuromodulator: regional and developmental localizations in rat brain glia resemble NMDA receptors. Journal of Neuroscience, 17(5), 1704-1715.
  • Scatton, B. (2006). d-Serine differently modulates NMDA receptor function in rat CA1 hippocampal pyramidal cells and interneurons. The Journal of physiology, 573(Pt 2), 431–443.
  • Ferraris, D., Duvall, B., Ko, Y. S., Thomas, A. G., Rojas, C., Majer, P., ... & Tsukamoto, T. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of medicinal chemistry, 51(12), 3357–3359.
  • Hashimoto, K., Fujita, Y., Horio, M., Kunitachi, S., Iyo, M., Ferraris, D., & Tsukamoto, T. (2009). Co-administration of a D-amino acid oxidase inhibitor potentiates the efficacy of D-serine in attenuating prepulse inhibition deficits after administration of dizocilpine.
  • Hanson, L. R., & Frey, W. H., 2nd (2013). Intranasal administration of CNS therapeutics to awake mice. Journal of visualized experiments : JoVE, (62), 3637.
  • International Journal of Advanced Research. (2019). A validated stability indicating HPLC method for the determination of L-serine in D-serine substance. 7(8), 1121-1128.
  • Duplantier, A. J., et al. (2012). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 733–737.
  • Phadke, R., et al. (2019). Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. International Journal of Advanced Research, 7(8), 1121-1128.
  • protocols.io. (2011, May 11). Voluntary oral administration of drugs in mice.
  • Morikawa, A., Hamase, K., & Zaitsu, K. (2013). Separation and detection of D-/L-serine by conventional HPLC. Methods in molecular biology (Clifton, N.J.), 1015, 237–245.
  • Boston University. (2024, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research.
  • Ross, T. M., et al. (2012). Effect of Administration Method, Animal Weight and Age on the Intranasal Delivery of Drugs to the Brain. Pharmaceutical research, 29(10), 2944–2957.
  • Kimura, T., et al. (2021). Simultaneous Analysis of d,l-Amino Acids in Human Urine Using a Chirality-Switchable Biaryl Axial Tag and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. Molecules, 26(11), 3169.
  • Kumar, A., et al. (2019). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Bioorganic & medicinal chemistry, 27(18), 115003.
  • ResearchGate. (n.d.). Chiral separations for D-amino acid analysis in biological samples.
  • Al-Masoudi, N. A., et al. (2015). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of enzyme inhibition and medicinal chemistry, 30(6), 949–956.

Sources

Application Notes and Protocols for Studying Oxidative Stress in Schizophrenia with D-Amino Acid Oxidase (DAAO) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intersection of Glutamate, Oxidative Stress, and Schizophrenia

The pathophysiology of schizophrenia is a complex puzzle, with the hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system, emerging as a significant piece.[1][2] This receptor is crucial for synaptic plasticity, learning, and memory.[3] For its activation, the NMDA receptor requires not only glutamate but also a co-agonist, primarily D-serine.[4][5] In individuals with schizophrenia, reduced levels of D-serine have been observed in the brain and cerebrospinal fluid, contributing to the diminished NMDA receptor signaling.[6][7]

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a pivotal role in regulating D-serine levels by catalyzing its oxidative deamination.[3][8] Notably, post-mortem studies have revealed increased DAAO expression and activity in the brains of schizophrenia patients.[8][9] The enzymatic action of DAAO not only depletes the essential NMDA receptor co-agonist D-serine but also generates hydrogen peroxide (H₂O₂) as a byproduct, a potent reactive oxygen species (ROS). This dual action implicates DAAO as a critical link between NMDA receptor hypofunction and oxidative stress in the schizophrenic brain.

DAAO inhibitors, therefore, present a compelling therapeutic strategy. By blocking DAAO, these inhibitors aim to simultaneously elevate synaptic D-serine levels to bolster NMDA receptor function and reduce the production of H₂O₂, thereby mitigating oxidative stress.[5][7][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of DAAO inhibitors to study and potentially counteract oxidative stress in schizophrenia models.

Signaling Pathway: DAAO-Mediated Oxidative Stress in Schizophrenia

The following diagram illustrates the central role of DAAO in the interplay between NMDA receptor dysregulation and oxidative stress in schizophrenia.

DAAO_Pathway cluster_glutamate Glutamatergic Synapse cluster_schizophrenia Schizophrenia Pathophysiology Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor D-Serine D-Serine D-Serine->NMDA_Receptor Co-agonist DAAO D-Amino Acid Oxidase (DAAO) (Upregulated in Schizophrenia) D-Serine->DAAO Degradation Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Activation Neuronal_Function Normal Neuronal Function & Plasticity Ca_Influx->Neuronal_Function H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 Byproduct DAAO_Inhibitor DAAO Inhibitor DAAO_Inhibitor->DAAO Inhibition Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) H2O2->Oxidative_Stress Neuronal_Damage Neuronal Damage & Synaptic Dysfunction Oxidative_Stress->Neuronal_Damage

DAAO-mediated oxidative stress pathway in schizophrenia.

Experimental Design: A Multi-tiered Approach

A robust investigation into the effects of DAAO inhibitors on oxidative stress in schizophrenia models requires a combination of in vitro and in vivo approaches. This allows for both mechanistic studies in controlled cellular environments and validation in more complex biological systems.

Phase 1: In Vitro Characterization

The initial phase focuses on characterizing the efficacy of DAAO inhibitors in cellular models.

1. Cell Line Selection:

  • Neuronal Cell Lines: Human neuroblastoma (e.g., SH-SY5Y) or mouse hippocampal neuronal (e.g., HT22) cell lines are suitable for initial cytotoxicity and neuroprotection assays. These cells can be genetically engineered to overexpress human DAAO to mimic the pathological state.

  • Induced Pluripotent Stem Cells (iPSCs): For a more patient-relevant model, iPSCs derived from schizophrenia patients and healthy controls can be differentiated into neurons and astrocytes.[1][4][11] This allows for the investigation of DAAO inhibitor effects in a genetic context associated with the disorder.

2. Experimental Workflow:

The following diagram outlines the general workflow for in vitro studies.

In_Vitro_Workflow Cell_Culture Cell Culture (e.g., SH-SY5Y, iPSC-derived neurons) DAAO_Inhibitor_Treatment DAAO Inhibitor Treatment Cell_Culture->DAAO_Inhibitor_Treatment Oxidative_Stress_Induction Induction of Oxidative Stress (e.g., D-Serine/DAAO overexpression, H₂O₂) DAAO_Inhibitor_Treatment->Oxidative_Stress_Induction Endpoint_Analysis Endpoint Analysis: - DAAO Activity - ROS Levels - Oxidative Stress Markers - Cell Viability Oxidative_Stress_Induction->Endpoint_Analysis

General workflow for in vitro evaluation of DAAO inhibitors.
Phase 2: In Vivo Validation

Following promising in vitro results, the focus shifts to validating the effects of DAAO inhibitors in animal models of schizophrenia.

1. Animal Model Selection:

  • Pharmacological Models: Acute or chronic administration of NMDA receptor antagonists like phencyclidine (PCP) or ketamine in rodents can induce behavioral phenotypes relevant to schizophrenia, including cognitive deficits and social withdrawal.[12]

  • Genetic Models: Mice with genetic modifications related to schizophrenia risk genes (e.g., DISC1, neuregulin 1) or those overexpressing DAAO can provide valuable insights.[13] However, it is important to note that the properties of rat DAAO can differ significantly from the human enzyme, which should be a consideration in model selection.[8]

Detailed Protocols

Protocol 1: D-Amino Acid Oxidase (DAAO) Activity Assay in Brain Tissue Homogenate

This protocol is adapted from established methods to measure DAAO activity.[3]

Materials:

  • Brain tissue (e.g., cerebellum, cortex)

  • Homogenization Buffer: 7 mM Sodium Pyrophosphate, pH 8.3

  • Reaction Buffer: 75 mM Disodium Pyrophosphate, pH 8.5

  • D-Alanine (Substrate)

  • Horseradish Peroxidase (HRP)

  • o-Dianisidine (Chromogen)

  • Spectrophotometer or plate reader

Procedure:

  • Tissue Homogenization:

    • Homogenize brain tissue in 10 volumes of ice-cold Homogenization Buffer.

    • Centrifuge at 5,500 x g for 10 minutes at 4°C.

    • Collect the supernatant (tissue lysate) for the assay.

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing:

      • 50 µL of tissue lysate

      • 100 µL of 100 mM D-Alanine

      • 50 µL of 1 U/mL HRP

      • 50 µL of 1 mM o-Dianisidine

      • Make up the final volume to 300 µL with Reaction Buffer.

  • Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 440 nm kinetically for 10-20 minutes.

  • Calculation:

    • Calculate the DAAO activity based on the rate of change in absorbance, using the molar extinction coefficient of oxidized o-dianisidine.

Protocol 2: Malondialdehyde (MDA) Assay for Lipid Peroxidation in Brain Tissue

This protocol is based on the thiobarbituric acid reactive substances (TBARS) assay.[2][7]

Materials:

  • Brain tissue homogenate (prepared as in Protocol 1)

  • Trichloroacetic Acid (TCA) solution (10% w/v)

  • Thiobarbituric Acid (TBA) solution (0.67% w/v)

  • Butylated Hydroxytoluene (BHT)

  • MDA standard

  • Spectrophotometer or plate reader

Procedure:

  • Sample Preparation:

    • To 100 µL of brain tissue homogenate, add 10 µL of BHT to prevent further oxidation.

    • Add 200 µL of ice-cold 10% TCA to precipitate proteins.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube.

  • TBARS Reaction:

    • Add 200 µL of 0.67% TBA solution to the supernatant.

    • Incubate at 95°C for 15 minutes to form a pink-colored adduct.

  • Measurement:

    • Cool the samples to room temperature.

    • Measure the absorbance at 532 nm.

  • Quantification:

    • Calculate the MDA concentration using a standard curve prepared with MDA standards.

    • Normalize the MDA concentration to the protein concentration of the tissue homogenate.

Protocol 3: 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA for DNA Damage

This protocol provides a general outline for a competitive ELISA to measure 8-OHdG, a marker of oxidative DNA damage.[13][14][15][16][17] Commercially available kits are recommended for this assay.

Materials:

  • Brain tissue homogenate or extracted DNA

  • 8-OHdG ELISA Kit (containing pre-coated plates, 8-OHdG standards, primary antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

  • Plate reader

Procedure:

  • Sample and Standard Preparation:

    • Prepare brain tissue homogenates as described previously.

    • Prepare a standard curve using the provided 8-OHdG standards.

  • Competitive ELISA:

    • Add samples and standards to the wells of the 8-OHdG pre-coated plate.

    • Add the primary anti-8-OHdG antibody to each well.

    • Incubate to allow competitive binding between the 8-OHdG in the sample/standard and the 8-OHdG coated on the plate. .

    • Wash the plate to remove unbound antibody.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate again.

  • Detection:

    • Add the substrate solution and incubate to allow color development.

    • Add the stop solution to terminate the reaction.

  • Measurement and Calculation:

    • Measure the absorbance at 450 nm.

    • Calculate the 8-OHdG concentration in the samples by comparing their absorbance to the standard curve. The absorbance will be inversely proportional to the concentration of 8-OHdG in the sample.

Protocol 4: Superoxide Dismutase (SOD) and Catalase Activity Assays

Assays for the primary antioxidant enzymes, SOD and catalase, are crucial for assessing the cellular response to oxidative stress. Commercially available kits are widely used and recommended for their reliability and ease of use.[9][18][19][20][21][22]

General Procedure (using a commercial kit):

  • Sample Preparation: Prepare brain tissue homogenates as described in Protocol 1.

  • Assay: Follow the specific instructions provided with the commercial SOD or catalase activity assay kit. These assays are typically colorimetric or fluorometric and are performed in a 96-well plate format.

  • Measurement and Calculation: Measure the absorbance or fluorescence using a plate reader and calculate the enzyme activity according to the kit's protocol, usually by comparison to a standard curve.

Data Presentation and Interpretation

Table 1: Properties of Select DAAO Inhibitors
DAAO InhibitorChemical ClassPotency (IC₅₀)Notes
Sodium Benzoate Carboxylic acidLow (mM range)A food preservative that has been investigated as an add-on therapy in schizophrenia. Requires high doses for efficacy.[23][24]
Luvadaxistat (TAK-831) Novel heterocyclicHigh (nM range)A potent and selective DAAO inhibitor that has been evaluated in clinical trials for cognitive impairment in schizophrenia.[23]
Expected Outcomes
  • In Vitro: Treatment with an effective DAAO inhibitor is expected to:

    • Decrease DAAO activity in cell lysates.

    • Reduce intracellular ROS levels.

    • Decrease markers of oxidative damage (e.g., MDA, 8-OHdG).

    • Increase cell viability in the presence of an oxidative stressor.

  • In Vivo: Administration of a DAAO inhibitor to an animal model of schizophrenia is expected to:

    • Increase D-serine levels in the brain.

    • Reduce markers of oxidative stress in brain tissue.

    • Ameliorate behavioral deficits associated with the model (e.g., improve cognitive performance, reduce social withdrawal).

Conclusion

The study of DAAO inhibitors in the context of schizophrenia offers a promising avenue for understanding the interplay between glutamatergic dysregulation and oxidative stress. The protocols and experimental frameworks outlined in these application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this novel class of compounds. By employing a multi-tiered approach that combines in vitro mechanistic studies with in vivo validation, the scientific community can further elucidate the role of DAAO in schizophrenia and pave the way for the development of more effective treatments.

References

  • Balu, D. T., & Coyle, J. T. (2015). The NMDA Receptor and Schizophrenia: Pathophysiology and Treatment. Current Pharmaceutical Design, 21(27), 3822–3833. [Link]
  • Sacchi, S., Rosini, E., Pollegioni, L., & Molla, G. (2013). D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia Therapy. Current Pharmaceutical Design, 19(14), 2499–2511. [Link]
  • Wolosker, H., Dumin, E., Balan, L., & Foltyn, V. N. (2008). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. The FEBS journal, 275(14), 3514–3526. [Link]
  • Ferraris, D., Duvall, B., Ko, Y. S., Thomas, A. G., Rojas, C., Majer, P., ... & Tsukamoto, T. (2008). Synthesis and biological evaluation of novel D-amino acid oxidase inhibitors. Journal of medicinal chemistry, 51(14), 4125–4133. [Link]
  • Madeira, C., Freitas, M. E., Vargas-Lopes, C., Wolosker, H., & Panizzutti, R. (2015). Increased D-amino acid oxidase (DAO) activity in the cerebellum of schizophrenia subjects. Schizophrenia research, 168(1-2), 496–503. [Link]
  • Lin, C. H., Chen, M. C., Lee, W. K., Chen, C. H., & Lane, H. Y. (2014). D-amino acid oxidase and D-serine in schizophrenia.
  • Brennand, K. J., Simone, A., Jou, J., Gelboin-Burkhart, C., Tran, N., Sangar, S., ... & Gage, F. H. (2011). Modelling schizophrenia using human induced pluripotent stem cells.
  • Coyle, J. T. (1996). The glutamatergic dysfunction hypothesis for schizophrenia.
  • Pollegioni, L., Piubelli, L., Sacchi, S., Pilone, M. S., & Molla, G. (2007). Physiological functions of D-amino acid oxidase. Cellular and Molecular Life Sciences CMLS, 64(11), 1373–1394. [Link]
  • Hashimoto, K., Fukushima, T., Shimizu, E., Komatsu, N., Watanabe, H., Shinoda, N., ... & Iyo, M. (2003). Decreased serum levels of D-serine in patients with schizophrenia: evidence in support of the N-methyl-D-aspartate receptor hypofunction hypothesis of schizophrenia.
  • Smith, M. A., & Tsai, G. (1999). D-serine and the glycine site of the NMDA receptor in schizophrenia. Current drug targets. CNS & neurological disorders, 1(1), 109–116. [Link]
  • Adage, T., Boissier, C., Cistaro, A., Co-Le-Prado, M., De-Smedt, H., Foucaud, B., ... & Griebel, G. (2008). In vitro and in vivo pharmacological characterization of a novel, potent and selective D-amino acid oxidase inhibitor. Neuropharmacology, 54(5), 781–791. [Link]
  • Ohnuma, T., Kobayashi, D., Arai, H., & Iwamoto, K. (2014).
  • Bio-Techne. (n.d.). Total Superoxide Dismutase/T-SOD Activity Assay Kit (Colorimetric). [Link]
  • AMSBIO. (n.d.). Mouse 8-Hydroxy-2-desoxyguanosine (8-OHdG) Elisa kit. [Link]
  • Bio-Techne. (n.d.). Malondialdehyde Assay Kit (Colorimetric). [Link]
  • Assay Genie. (n.d.). Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method). [Link]
  • McLean Hospital. (2018, November 30). In vitro cell culture findings could lead to novel interventions for Schizophrenia. ScienceDaily. [Link]
  • Elabscience. (n.d.). 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit. [Link]
  • Wey, M. C., Akbarian, S., & Le-Niculescu, H. (2007). Measurement of superoxide dismutase, catalase, and glutathione peroxidase in cultured cells and tissue. CSH protocols, 2007(1), pdb-prot4688. [Link]
  • Aebi, H. (1984). Catalase in vitro. Methods in enzymology, 105, 121–126. [Link]
  • Grace, A. A. (2000). Gating of information flow within the limbic system and the pathophysiology of schizophrenia. Brain research reviews, 31(2-3), 330–341. [Link]
  • G-Biosciences. (n.d.).
  • Northwest Life Science Specialties, LLC. (n.d.).
  • IBL International. (n.d.). 8-OHdG Check ELISA. [Link]
  • Jones, C. A., & Watson, D. J. (2001). Animal models relevant to schizophrenia disorders. ACNP. [Link]
  • Brain & Behavior Research Foundation. (2017, June 5). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. [Link]
  • Mahadik, S. P., & Scheffer, R. (1996). Oxidative stress and antioxidant deficiency in schizophrenia.
  • Hashimoto, K. (2006). D-serine and D-amino acid oxidase in the brain. Journal of pharmacological sciences, 100(2), 91–97. [Link]
  • Weiser, M., Heresco-Levy, U., Davidson, M., Javitt, D. C., & Csernansky, J. G. (2021). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. International Journal of Neuropsychopharmacology, 24(12), 983–994. [Link]
  • Lane, H. Y., Lin, C. H., Green, M. F., Hellemann, G., Huang, C. C., Chen, P. W., ... & Tsai, G. E. (2013). A randomized, double-blind, placebo-controlled study of adjunctive sodium benzoate for schizophrenia.
  • SyneuRx. (n.d.). Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects. [Link]
  • Stocks, J., Gutteridge, J. M., Sharp, R. J., & Dormandy, T. L. (1974). Assay using brain homogenate for measuring the antioxidant activity of biological fluids. Clinical science and molecular medicine, 47(3), 215–222. [Link]
  • Esterbauer, H., & Cheeseman, K. H. (1990). Determination of aldehydic lipid peroxidation products: malonaldehyde and 4-hydroxynonenal. Methods in enzymology, 186, 407–421. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving 6-Chlorobenzo[d]isoxazol-3-ol Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Chlorobenzo[d]isoxazol-3-ol in the context of in vivo research. Poor aqueous solubility is a primary obstacle in preclinical development, often leading to low or erratic bioavailability and confounding experimental outcomes. This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing poor solubility in aqueous buffers. Why is this expected?

A1: The solubility behavior of this compound is dictated by its molecular structure. Key properties include:

  • Molecular Formula: C₇H₄ClNO₂[1]

  • Molecular Weight: 169.57 g/mol [1]

  • Predicted Lipophilicity (XLogP3-AA): 1.8[1][2]

The molecule possesses a rigid, fused ring system (benzo[d]isoxazole) and a chlorine substituent, both of which contribute to its hydrophobic character. While the hydroxyl (-ol) group offers some polarity, it is often insufficient to overcome the hydrophobicity of the larger scaffold. An XLogP value of 1.8 indicates a preference for a lipid environment over an aqueous one, predicting poor water solubility—a common challenge for over 70% of new chemical entities in development pipelines.[3]

Q2: What are the most direct, initial methods I can try to solubilize this compound for a preliminary in vivo toxicity or efficacy screen?

A2: For early-stage screening where speed and simplicity are paramount, a co-solvent system is often the first approach.[4][5] This involves dissolving the compound in a water-miscible organic solvent before diluting it with an aqueous vehicle.

  • Commonly Used Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are frequently used.[4]

  • General Guideline: Start by dissolving this compound in the minimum amount of organic solvent required. Then, slowly add the aqueous vehicle (e.g., saline or PBS) while vortexing to create the final dosing solution. Be mindful that the final concentration of the organic solvent should be kept to a minimum to avoid vehicle-induced toxicity.

Caution: The primary risk with this method is drug precipitation upon injection into the bloodstream (an aqueous environment). This approach is best suited for initial, non-GLP (Good Laboratory Practice) studies.

Q3: If simple co-solvents fail or cause precipitation, what are the main categories of advanced formulation strategies I should consider?

A3: When simple solutions are inadequate, more sophisticated formulation strategies are necessary to enhance solubility and ensure stable delivery in vivo. These can be broadly categorized as:

  • Surfactant-Based Systems: Using surfactants to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[6][7]

  • Cyclodextrin Complexation: Employing cyclic oligosaccharides to form inclusion complexes, where the drug is held within the cyclodextrin's hydrophobic cavity.[8][9][10][]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils and surfactants, which can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[3][12][13][14] These are particularly effective for oral delivery.[13]

  • Nanosuspensions: Reducing the particle size of the drug to the sub-micron range, which dramatically increases the surface area and dissolution velocity according to the Noyes-Whitney equation.[15][16][17][18][19]

  • pH Adjustment & Salt Formation: The hydroxyl group on this compound is weakly acidic. Adjusting the pH of the formulation vehicle to be more basic can deprotonate this group, forming a more soluble phenolate salt. Alternatively, a stable salt form of the compound can be synthesized.[20][21][22][23]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, which enhances solubility by overcoming the crystal lattice energy.[3][24][25]

Q4: How do I select the most appropriate solubilization strategy for my specific experiment and route of administration?

A4: The choice of strategy depends on several factors: the required dose, the route of administration (oral, intravenous, etc.), the developmental stage of the project, and available resources. The decision-making process can be visualized as a workflow, starting with the simplest methods and progressing to more complex ones as needed.

G cluster_start Initial Assessment cluster_iv Intravenous (IV) Route cluster_oral Oral (PO) Route Start Start: Poorly Soluble This compound Route Intended Route of Administration? Start->Route CoSolvent Attempt Co-Solvent System (e.g., PEG400, DMSO, Ethanol) Route->CoSolvent IV pH_Mod Attempt pH Adjustment (Buffered Solution, pH > pKa) Route->pH_Mod Oral IV_Check Precipitation upon dilution? Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) IV_Check->Cyclodextrin Yes Micelles Use Surfactants (e.g., Polysorbate 80, Cremophor® EL) IV_Check->Micelles Yes Nanosuspension_IV Formulate as Nanosuspension (for high doses) IV_Check->Nanosuspension_IV Yes, high dose Success_IV Proceed to In Vivo Study IV_Check->Success_IV No CoSolvent->IV_Check Cyclodextrin->Success_IV Micelles->Success_IV Nanosuspension_IV->Success_IV Oral_Dose Required Dose Level? LBDDS Lipid-Based Systems (SEDDS/SMEDDS) Oral_Dose->LBDDS High ASD Amorphous Solid Dispersion (ASD) Oral_Dose->ASD High Nanosuspension_PO Formulate as Nanosuspension Oral_Dose->Nanosuspension_PO High pH_Mod->Oral_Dose Success_PO Proceed to In Vivo Study LBDDS->Success_PO ASD->Success_PO Nanosuspension_PO->Success_PO

Fig 1. Decision workflow for selecting a solubility enhancement strategy.

Section 2: Troubleshooting & Formulation Guides

This section provides detailed guidance on the most common formulation platforms.

Co-Solvent Systems
  • Q: Which co-solvents are generally regarded as safe for in vivo use, and how do I select one?

    • A: The selection depends on the route of administration and the animal species. For IV administration, common choices include PEG 400, propylene glycol, and ethanol, often in combination. DMSO is highly effective but should be used at the lowest possible concentration due to potential toxicities. For oral studies, a wider range is tolerated. A good starting point is to test the solubility of your compound in individual solvents to find the most effective one.

  • Q: My compound precipitates out of the co-solvent mixture when I add the aqueous vehicle or after dosing. What is happening and how can I fix it?

    • A: This is a common failure mode known as "fall-out." The formulation is thermodynamically unstable, and the drug precipitates when the solvent capacity is reduced upon dilution.

      • Troubleshooting:

        • Increase Co-solvent Ratio: Try a higher concentration of the organic solvent (e.g., move from 10% to 20% PEG 400), but always be mindful of toxicity limits.

        • Add a Surfactant: Incorporate a small amount of a surfactant like Polysorbate 80 (Tween® 80) or Cremophor® EL. Surfactants can act as precipitation inhibitors by keeping the drug solubilized in micelles.[7][26]

        • Add a Polymer: Polymers like HPMC or PVP can inhibit crystal growth and maintain a supersaturated state.[3]

  • Objective: Prepare a 1 mg/mL solution of this compound.

  • Materials: this compound, PEG 400, Polysorbate 80 (Tween® 80), Saline (0.9% NaCl).

  • Procedure:

    • Weigh 10 mg of the compound into a sterile glass vial.

    • Add 1 mL of PEG 400. Vortex or sonicate until the compound is fully dissolved.

    • Add 1 mL of Polysorbate 80. Mix thoroughly. This creates a 1:1 organic stock.

    • In a separate tube, measure 8 mL of saline.

    • Slowly, while vortexing, add the 2 mL organic stock to the 8 mL of saline. This results in a final vehicle composition of 10% PEG 400 / 10% Polysorbate 80 / 80% Saline.

    • Visually inspect the final 10 mL solution for clarity and lack of precipitation. Check for stability over a relevant time period (e.g., 4 hours) at room temperature.

Cyclodextrin Complexation
  • Q: How do cyclodextrins work, and which type is most suitable for in vivo studies?

    • A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][10] They encapsulate the poorly soluble drug molecule, forming an "inclusion complex" where the hydrophobic part of the drug is shielded from water, thereby increasing its apparent solubility.[9][] For parenteral (injectable) use, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and lower renal toxicity compared to native β-cyclodextrin.[8][27]

  • Q: My drug-cyclodextrin formulation is not improving solubility as much as expected. What are common pitfalls?

    • A:

      • Poor Fit: The drug molecule may be too large or the wrong shape to fit properly into the cyclodextrin cavity. β-cyclodextrins are generally suitable for molecules the size of one or two benzene rings.[9]

      • Insufficient Concentration: There is an equilibrium between the free drug, free cyclodextrin, and the complex.[3] A sufficient concentration of cyclodextrin (often 20-40% w/v) is needed to drive the equilibrium towards complex formation.

      • Incorrect Preparation Method: Simple mixing is often insufficient. Methods like kneading, co-precipitation, or lyophilization are needed to facilitate complex formation.

  • Objective: Prepare a 1:2 molar ratio complex of the compound with HP-β-CD.

  • Materials: this compound (MW: 169.6), HP-β-CD (avg. MW: ~1400), Deionized Water.

  • Procedure:

    • Dissolve 280 mg of HP-β-CD (0.2 mmol) in 10 mL of deionized water.

    • Accurately weigh 17.0 mg of this compound (0.1 mmol) and add it to the HP-β-CD solution.

    • Stir the suspension at room temperature for 24-48 hours, protected from light.

    • Filter the solution through a 0.22 µm filter to remove any undissolved drug.

    • Freeze the clear filtrate at -80°C.

    • Lyophilize the frozen solution for 48 hours to obtain a dry, fluffy powder. This powder is the drug-cyclodextrin complex and can be reconstituted in an aqueous vehicle for dosing.

Lipid-Based Drug Delivery Systems (LBDDS)
  • Q: What are LBDDS and when are they a good choice, particularly for oral dosing?

    • A: LBDDS are formulations containing the drug dissolved or suspended in a mixture of lipids, surfactants, and co-solvents.[3] They are an excellent choice for oral delivery of lipophilic compounds (like this compound) because they can enhance absorption by several mechanisms, including bypassing first-pass metabolism via lymphatic uptake.[14][28][29] Self-emulsifying systems (SEDDS) are particularly advantageous as they spontaneously form a fine emulsion upon contact with gastrointestinal fluids, presenting the drug in a solubilized state ready for absorption.[3][30]

  • Q: How do I begin to develop a Self-Emulsifying Drug Delivery System (SEDDS)?

    • A: Developing a SEDDS involves a systematic screening process:

      • Solubility Screening: Determine the solubility of your compound in various oils (e.g., Capryol™ 90, sesame oil), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

      • Excipient Selection: Choose an oil, surfactant, and co-solvent that show high solubility for your compound.

      • Ternary Phase Diagram Construction: Systematically mix the three chosen components in different ratios to identify the region that forms a stable and rapid self-emulsifying system upon dilution with water.

      • Characterization: Evaluate the optimal formulation for droplet size, emulsification time, and stability.

Section 3: Formulation Strategy Comparison

The table below summarizes the key characteristics of the discussed formulation strategies to aid in selection.

StrategyPrimary MechanismKey AdvantagesKey DisadvantagesTypical ExcipientsPrimary Route
Co-solvents Increase solvent polaritySimple, fast to prepare, low costDrug precipitation on dilution, potential toxicityPEG 400, Propylene Glycol, DMSO, EthanolIV, PO, IP
Cyclodextrins Inclusion complex formationHigh loading possible, good for IV, reduces toxicityCan be expensive, potential for nephrotoxicityHP-β-CD, SBE-β-CDIV, PO
Surfactants Micellar encapsulationEnhances wetting and solubilizationPotential for cell membrane disruption and toxicityPolysorbates (Tween®), Cremophor®, PoloxamersIV, PO
LBDDS Solubilization in lipidsEnhances oral bioavailability, lymphatic uptakeComplex formulation development, potential GI side effectsCapryol™, Labrasol®, Transcutol®PO
Nanosuspensions Increased surface areaHigh drug loading (100% drug), improved dissolutionRequires specialized equipment, stability challengesDrug, Stabilizers (e.g., Poloxamer 188, HPMC)IV, PO
pH Adjustment Ionization to a salt formVery simple and inexpensiveRisk of precipitation at physiological pH, local irritationBuffers (Phosphate, Citrate), NaOH, HClIV, PO

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed. (2024, June 28).
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update - ResearchGate. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
  • Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges - IJPPR. (2024, November 12).
  • Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed. (n.d.).
  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PubMed Central. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Oral formulation strategies to improve solubility of poorly water-soluble drugs - Taylor & Francis Online. (2011, August 3).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol. (n.d.).
  • nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water - SciSpace. (n.d.).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
  • Strategies for formulating and delivering poorly water-soluble drugs | Request PDF. (2025, August 10).
  • Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed. (n.d.).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2).
  • Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. (2025, August 2).
  • Technical Support Center: Enhancing Compound Solubility for In-Vivo Success - Benchchem. (n.d.).
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. (2024, April 3).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15).
  • (PDF) Oral lipid-based drug delivery systems - An overview - ResearchGate. (2025, October 31).
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3).
  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. (2024, August 8).
  • Physiochemical assessment of pharmaceutical salt forms. (2024, November 18).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Drugs - PMC. (2024, June 4).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • This compound 61977-29-5 wiki - Guidechem. (n.d.).
  • Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology - MDPI. (n.d.).
  • Status of surfactants as penetration enhancers in transdermal drug delivery - PMC. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.).
  • A recent overview of surfactant–drug interactions and their importance - PMC. (2023, June 12).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. (n.d.).
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH. (n.d.).
  • Development and Fabrication of Surfactant‐based Liposomes for Drug Targeting: Dr. Shyh-Dar Li - YouTube. (2020, September 25).
  • Cosolvent - Wikipedia. (n.d.).
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • This compound AldrichCPR | Sigma-Aldrich. (n.d.).
  • The effect of cosolvents on the formulation of nanoparticles from low-molecular-weight poly(I)lactide - PubMed Central. (n.d.).
  • This compound AldrichCPR | Sigma-Aldrich. (n.d.).
  • 6-Chlorobenzo[d]isoxazole-3-carboxamide - Smolecule. (n.d.).
  • 5-Chlorobenzo(d)isoxazol-3-ol | C7H4ClNO2 | CID 3714169 - PubChem. (n.d.).

Sources

preventing degradation of 6-Chlorobenzo[d]isoxazol-3-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support center for 6-Chlorobenzo[d]isoxazol-3-ol. This molecule, a reversible inhibitor of D-amino acid oxidase, holds significant interest for researchers in neuroscience and drug discovery.[1] Its efficacy in experimental settings is critically dependent on its structural integrity in solution. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you maintain the stability of this compound, ensuring the accuracy and reproducibility of your results.

The core structure of this compound features a benzisoxazole ring, which can be susceptible to degradation under common laboratory conditions. This guide is designed to equip you with the knowledge to mitigate these risks effectively.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound solutions.

Question 1: I'm seeing inconsistent results in my biological assays. Could compound degradation be the cause?

Answer: Yes, inconsistent results are a primary indicator of compound instability. The degradation of this compound leads to a decrease in its effective concentration, causing variability in your experimental outcomes. The isoxazole ring system, particularly the N-O bond, is the most likely site of degradation.

  • Probable Causes & Solutions:

    • Hydrolysis: The compound may be degrading due to reaction with water, a process that can be catalyzed by acidic or basic conditions.

      • Solution: Ensure your solvent is anhydrous if possible, and prepare aqueous solutions in a buffer, ideally between pH 6.0 and 7.5. Avoid highly acidic or basic conditions.

    • Solvent Reactivity: While DMSO is a common solvent, prolonged storage in it at room temperature can sometimes lead to degradation for certain classes of compounds.

      • Solution: Prepare fresh working solutions from a frozen DMSO stock for each experiment. Do not store dilute aqueous solutions for extended periods.

    • Incorrect Storage: Frequent freeze-thaw cycles or storage at inappropriate temperatures can accelerate degradation.

      • Solution: Aliquot your stock solution into single-use volumes to avoid repeated temperature changes.[2][3][4] Store stock solutions at -20°C or -80°C.

Question 2: My clear solution of this compound has developed a yellow tint. What does this mean?

Answer: A change in color often indicates the formation of degradation products. The benzisoxazole ring cleavage can lead to the formation of chromophoric species.

  • Probable Causes & Solutions:

    • Photodegradation: Exposure to UV or even ambient laboratory light can induce cleavage of the isoxazole ring.

      • Solution: Protect your solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[2][5]

    • Oxidation: The compound may be sensitive to oxidation, especially if stored in partially empty containers or in the presence of trace metal contaminants.

      • Solution: Use high-purity solvents and consider purging your stock solution vials with an inert gas like argon or nitrogen before sealing for long-term storage.

Question 3: I'm analyzing my compound by HPLC and see multiple peaks, but I started with a pure sample. What could be happening?

Answer: The appearance of new peaks on an HPLC chromatogram is a clear sign of degradation. This allows you to quantify the extent of the problem and test the effectiveness of your mitigation strategies.

  • Probable Causes & Solutions:

    • pH-Dependent Hydrolysis: If you are using an aqueous mobile phase for HPLC, the pH of the mobile phase itself could be causing on-column degradation.

      • Solution: Ensure your mobile phase is buffered within a stable pH range (e.g., pH 6-7.5). Perform a forced degradation study (see protocol below) to identify the likely degradation products and confirm if the new peaks correspond to them.[6][7][8][9][10]

    • Tautomerism: this compound can exist in equilibrium with its tautomer, 6-Chloro-1,2-benzisoxazol-3(2H)-one.[11][12] While this is not degradation, different chromatographic conditions might partially separate these forms or one tautomer might be more prone to degradation.

      • Solution: Consistent preparation and analysis conditions are key. The tautomeric equilibrium is a fundamental property, but understanding its potential impact on your analysis is important.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.[1] This compound is reported to be soluble in DMSO at 15 mg/mL.[1] For final experimental dilutions, the stock solution should be diluted into a buffered aqueous solution (e.g., PBS) immediately before use. The final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.[4]

Q2: At what pH is this compound most stable in aqueous solutions?

Q3: How should I store my stock solutions?

A3: For long-term stability, stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or, preferably, -80°C.[2][3][4] Vials should be tightly sealed to prevent moisture absorption and protected from light.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with aromatic heterocyclic ring systems are often susceptible to photodegradation. It is best practice to assume this compound is light-sensitive and take precautions to protect it from UV and ambient light during storage and handling.[2][5]

Q5: What are the likely degradation pathways for this molecule?

A5: The primary degradation pathway involves the cleavage of the weak N-O bond in the isoxazole ring. This can be initiated by:

  • Hydrolysis: Attack by water or hydroxide ions, often catalyzed by acid or base.

  • Reduction: Enzymatic (e.g., by cytochrome P450s in biological systems) or chemical reduction can break the N-O bond. The electron-withdrawing chloro group at the 6-position may increase the susceptibility to reductive cleavage.[14]

  • Photolysis: Absorption of UV light can provide the energy to break the N-O bond.

Diagram of Potential Degradation Pathways

Potential Degradation Pathways cluster_conditions Degradation Conditions This compound This compound Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products N-O Bond Cleavage Acid/Base (Hydrolysis) Acid/Base (Hydrolysis) Acid/Base (Hydrolysis)->this compound Light (Photolysis) Light (Photolysis) Light (Photolysis)->this compound Reducing Agents Reducing Agents Reducing Agents->this compound

Caption: Key environmental factors leading to the degradation of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 169.57 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial or clear vial to be wrapped in foil

  • Sterile, single-use polypropylene microcentrifuge tubes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 0.001 L * 169.57 g/mol * 1000 mg/g = 1.70 mg

  • Weighing: Accurately weigh approximately 1.70 mg of this compound into a tared amber vial. Record the exact weight.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, if you weighed exactly 1.70 mg, add 1.0 mL of DMSO.

  • Mixing: Vortex the solution gently until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter periods.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a framework for testing the stability of your compound in a specific buffer. This is crucial for validating your experimental conditions.[6][7][8][9][10]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare Test Solutions: For each condition, dilute the DMSO stock solution into the respective test solution to a final concentration suitable for HPLC analysis (e.g., 100 µM). Prepare a control sample in your experimental buffer.

    • Control: Buffer + Compound

    • Acidic: 0.1 M HCl + Compound

    • Basic: 0.1 M NaOH + Compound

    • Oxidative: 3% H₂O₂ + Compound

    • Photolytic: Buffer + Compound (in a clear vial exposed to a UV lamp or direct sunlight)

  • Incubation:

    • For Control, Acidic, Basic, and Oxidative samples, incubate at a relevant temperature (e.g., 37°C or room temperature) in the dark.

    • Expose the Photolytic sample to a light source.

  • Time Points: Take aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The t=0 sample should be injected into the HPLC immediately after preparation.

  • HPLC Analysis: Analyze each sample by a suitable reversed-phase HPLC method. A general starting point would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or a buffer to control pH), using a gradient elution. Monitor at a wavelength where the parent compound has strong absorbance (e.g., 238 nm, a common wavelength for benzisoxazole derivatives).[15]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • A loss of 10-20% of the parent peak area indicates significant degradation and confirms that your analytical method is "stability-indicating."[9]

    • Observe the formation of new peaks, which represent degradation products.

Workflow for Stability Assessment

Stability Assessment Workflow A Prepare 10 mM Stock in DMSO B Dilute into Test Solutions (Buffer, Acid, Base, Oxidizer, Light) A->B C Incubate at Defined Temperature & Time Points B->C D Analyze by HPLC at t=0, 1, 2, 4, 8, 24h C->D E Calculate % Remaining Parent Compound & Observe Degradant Peaks D->E F Determine Optimal Storage & Experimental Conditions E->F

Caption: Step-by-step workflow for assessing the stability of this compound.

Data Summary Tables

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous, high-purity DMSOGood solubility[1]; minimizes hydrolysis.
Working Solution Buffer Buffered aqueous solution, pH 6.0-7.5Minimizes risk of acid/base-catalyzed hydrolysis.
Stock Solution Storage -80°C or -20°C, single-use aliquotsPrevents degradation from freeze-thaw cycles.[2][3][4]
Handling Conditions Protect from light (amber vials/foil)Prevents photodegradation.[2][5]

Table 2: Summary of Potential Degradation Factors

FactorCondition to AvoidPotential Outcome
pH < 5.0 and > 8.0Acid or base-catalyzed hydrolysis of the isoxazole ring.
Light Direct sunlight or UV sourcesPhotolytic cleavage of the N-O bond.
Temperature Prolonged storage at room temp in solutionIncreased rate of hydrolysis and other reactions.
Reductants Strong reducing agents, some biological matricesReductive cleavage of the N-O bond.[14]
Freeze-Thaw Cycles Repeated freezing and thawing of stockCan introduce moisture and accelerate degradation.

References

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(4).
  • Tschirret-Guth, R. A., & Pohle, D. A. (2003). Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes. Drug Metabolism and Disposition, 31(8), 999-1005.
  • BenchChem. (2025).
  • Singh, S., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1624-1654.
  • Selleck Chemicals. Inhibitor Handling Instructions.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Smolecule. 6-Chlorobenzo[d]isoxazole-3-carboxamide.
  • Guidechem. This compound 61977-29-5 wiki.
  • Patel, Y., & Shah, N. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Nanotechnology, 15(4).
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences, 3(1).
  • MedChemExpress. Compound Handling Instructions.
  • Sravani, G., et al. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4655-4660.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 939-946.
  • ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Sigma-Aldrich. This compound AldrichCPR.
  • da Silva, A. B. F., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of the Brazilian Chemical Society, 31, 1495-1506.
  • ResearchGate. (2025). Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones.

Sources

D-Amino Acid Oxidase (DAAO) Enzyme Kinetics Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for D-Amino Acid Oxidase (DAAO) enzyme kinetics assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the experimental workflow. The information herein is grounded in established scientific principles and field-proven insights to ensure the accuracy and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise when performing DAAO kinetic assays.

FAQ 1: My DAAO enzyme activity is significantly lower than expected. What are the potential causes?

Low or absent enzyme activity is a frequent issue. Several factors, from reagent quality to procedural missteps, can contribute to this problem.

  • Enzyme Integrity: DAAO, like many enzymes, is sensitive to storage and handling. Improper storage temperatures or multiple freeze-thaw cycles can lead to denaturation and loss of activity. It is crucial to aliquot the enzyme upon receipt and store it at the recommended temperature, typically -80°C.

  • Cofactor Availability: DAAO is a flavoenzyme that requires flavin adenine dinucleotide (FAD) as a cofactor for its catalytic activity.[1][2] Ensure that FAD is included in the reaction buffer at an appropriate concentration, as insufficient FAD will limit the enzyme's function. Human DAAO, in particular, has a weak interaction with its FAD cofactor and may largely exist in an inactive apoprotein form in vivo.[3]

  • Buffer pH and Composition: The optimal pH for DAAO activity can vary depending on the source of the enzyme. For instance, a DAAO from the thermophilic bacterium Rubrobacter xylanophilus exhibits an optimal pH range of 7.5 to 10.[4] Human DAAO functions well in a pH range of 6 to 10.[5] It's essential to use a buffer system that maintains the optimal pH for your specific DAAO.

  • Substrate Quality and Concentration: The purity of the D-amino acid substrate is critical. Contamination with the L-isomer can act as a competitive inhibitor.[6] Additionally, using a substrate concentration that is too low (well below the Michaelis constant, Km) will result in a low reaction rate. It is generally recommended to use a substrate concentration that is at least 10-fold higher than the Km value to ensure reliable specific activity measurements.[7]

  • Presence of Inhibitors: Contaminants in your reagents or samples can inhibit DAAO activity. Well-known inhibitors of DAAO include benzoate and other small aromatic carboxylic acids.[1][3]

FAQ 2: I am observing high background noise in my colorimetric/fluorometric assay. How can I reduce it?

High background can mask the true enzyme kinetics, leading to inaccurate measurements.

  • Autoxidation of Substrates: Some D-amino acid substrates can undergo slow, non-enzymatic oxidation, which can generate hydrogen peroxide (H₂O₂) and contribute to the background signal in coupled assays. Preparing fresh substrate solutions and running appropriate "no-enzyme" controls are crucial to quantify and subtract this background.

  • Interfering Substances in the Sample: If you are working with complex biological samples like tissue homogenates or cell lysates, endogenous substances can interfere with the assay.[8] For example, catalase present in tissue samples can break down the H₂O₂ product, leading to an underestimation of DAAO activity.[8] It is important to include appropriate controls, such as a "no-substrate" control, to account for this.[7]

  • Probe Instability: In fluorometric assays, the probe itself might be unstable or prone to auto-oxidation, leading to a high background signal.[9] Protecting the probe from light and preparing it fresh can help mitigate this issue.

FAQ 3: My results are not reproducible. What factors contribute to poor reproducibility in DAAO assays?

Lack of reproducibility is a significant concern in any enzyme kinetics study and can stem from various sources.[10][11][12][13]

  • Inconsistent Reagent Preparation: Minor variations in buffer pH, salt concentration, or the concentration of enzyme, substrate, or cofactor can lead to significant differences in reaction rates. Meticulous and consistent preparation of all reagents is paramount.[12]

  • Temperature Fluctuations: Enzyme activity is highly dependent on temperature.[6] Maintaining a constant and uniform temperature throughout the assay is critical. Using a temperature-controlled microplate reader or water bath is highly recommended. The optimal temperature for human DAAO activity is around 45°C.[6]

  • Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially when working with small volumes. Calibrated pipettes and proper pipetting techniques are essential for reproducibility.

  • Timing of Measurements: For kinetic assays, the timing of readings is critical. Ensure that the initial rate is measured during the linear phase of the reaction.[10]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your DAAO enzyme kinetics assays.

Issue 1: Non-linear Reaction Progress Curves

Causality: A non-linear progress curve (product formation over time) indicates that the reaction rate is not constant. This can be due to several factors that violate the assumptions of steady-state kinetics.

  • Substrate Depletion: If the initial substrate concentration is too low, it can be significantly depleted during the course of the assay, leading to a decrease in the reaction rate.

  • Product Inhibition: The products of the DAAO reaction, the α-keto acid and ammonia, or hydrogen peroxide in coupled assays, can inhibit the enzyme's activity.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature), leading to a loss of activity over time.

Troubleshooting Steps:

  • Vary Substrate Concentration: Perform the assay with a range of substrate concentrations. If substrate depletion is the issue, the initial linear phase will be longer at higher substrate concentrations.

  • Check for Product Inhibition: Add known concentrations of the reaction products to the assay and observe the effect on the initial reaction rate.

  • Assess Enzyme Stability: Pre-incubate the enzyme under assay conditions for varying lengths of time before adding the substrate. A decrease in activity with longer pre-incubation times indicates instability.

Issue 2: Inaccurate Determination of Kinetic Parameters (Km and Vmax)

Causality: Inaccurate kinetic parameters often result from suboptimal experimental design or data analysis.[10]

  • Inappropriate Substrate Concentration Range: To accurately determine Km, it is crucial to use a range of substrate concentrations that bracket the Km value (typically from 0.2 x Km to 5 x Km).

  • Incorrect Measurement of the Initial Rate: The Michaelis-Menten model is based on initial reaction rates. If the rate is measured after the reaction has deviated from linearity, the calculated kinetic parameters will be incorrect.

  • Data Fitting Issues: Using an inappropriate model to fit the data or having insufficient data points can lead to inaccurate parameter estimates.

Troubleshooting Steps:

  • Perform a Pilot Experiment: Conduct a preliminary experiment with a wide range of substrate concentrations to estimate the approximate Km.

  • Optimize Data Collection: Ensure you are collecting enough data points during the initial linear phase of the reaction to accurately determine the initial rate.

  • Use Appropriate Software: Employ a reliable non-linear regression software to fit the data to the Michaelis-Menten equation.

Section 3: Key Experimental Protocols & Data

Standard DAAO Activity Assay (HRP-Coupled Colorimetric Method)

This protocol describes a common method for determining DAAO activity by measuring the production of hydrogen peroxide.[8][14]

Principle: DAAO catalyzes the oxidative deamination of a D-amino acid to produce an α-keto acid, ammonia, and hydrogen peroxide. The H₂O₂ produced is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.[8][14][15]

Materials:

  • DAAO enzyme

  • D-amino acid substrate (e.g., D-Alanine, D-Serine)

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., o-dianisidine, 4-aminoantipyrine (4-AAP) with phenol)[8]

  • FAD solution

  • Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

  • Microplate reader

Step-by-Step Protocol:

  • Prepare Reagents: Prepare fresh solutions of all reagents in the assay buffer.

  • Set up the Reaction Mixture: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • FAD solution (final concentration ~10-20 µM)

    • HRP solution

    • Chromogenic substrate solution

    • D-amino acid substrate solution

  • Initiate the Reaction: Add the DAAO enzyme to each well to start the reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at the appropriate wavelength (e.g., 505 nm for the 4-AAP/phenol product) in kinetic mode at a constant temperature (e.g., 25°C).[8]

  • Calculate Activity: Determine the initial reaction rate (ΔAbs/min) from the linear portion of the progress curve. Convert this rate to enzyme activity (U/mL or U/mg) using the molar extinction coefficient of the colored product.

Data Presentation: Optimal Conditions for DAAO from Different Sources

The optimal conditions for DAAO activity can vary significantly depending on the organism from which it is derived. The following table summarizes key parameters for DAAO from several common sources.

DAAO SourceOptimal pHOptimal Temperature (°C)Common SubstratesReference(s)
Human (hDAAO)6.0 - 10.0~45D-Serine, D-Alanine, D-Proline[5][6]
Pig Kidney (pkDAAO)~8.5N/AD-Alanine, D-Methionine[8]
Rhodotorula gracilis (RgDAAO)~8.5N/AD-Alanine, D-Valine[8]
Rubrobacter xylanophilus (RxDAO)7.5 - 10.065D-Valine, D-Leucine[4]

Section 4: Visualizing Key Concepts

DAAO Catalytic Cycle

The following diagram illustrates the key steps in the D-amino acid oxidase reaction.

DAAO_Reaction cluster_reductive Reductive Half-Reaction cluster_oxidative Oxidative Half-Reaction cluster_hydrolysis Spontaneous Hydrolysis DAAO-FAD DAAO-FAD DAAO-FADH2_Imino_Acid [DAAO-FADH2-Imino Acid] (Michaelis Complex) DAAO-FAD->DAAO-FADH2_Imino_Acid + D-Amino Acid D-Amino_Acid D-Amino_Acid DAAO-FADH2 DAAO-FADH2 DAAO-FADH2_Imino_Acid->DAAO-FADH2 - Imino Acid Imino_Acid Imino_Acid alpha-Keto_Acid alpha-Keto_Acid Imino_Acid->alpha-Keto_Acid + H2O NH3 Ammonia DAAO-FADH2_O2 [DAAO-FADH2-O2] DAAO-FADH2->DAAO-FADH2_O2 + O2 DAAO-FADH2->DAAO-FADH2_O2 O2 O2 DAAO-FADH2_O2->DAAO-FAD - H2O2 H2O2 H2O2 H2O H2O

Caption: The DAAO catalytic cycle, showing the reductive and oxidative half-reactions.

Troubleshooting Workflow for Low DAAO Activity

This flowchart provides a logical sequence of steps to diagnose the cause of low enzyme activity.

Troubleshooting_Workflow Start Low DAAO Activity Observed Check_Enzyme Verify Enzyme Integrity (Storage, Aliquoting, Age) Start->Check_Enzyme Check_Reagents Assess Reagent Quality (Buffer pH, FAD, Substrate) Check_Enzyme->Check_Reagents Enzyme OK Consult_Literature Consult Literature for Specific DAAO Variant Check_Enzyme->Consult_Literature Enzyme Suspect Check_Assay_Conditions Validate Assay Conditions (Temperature, Incubation Time) Check_Reagents->Check_Assay_Conditions Reagents OK Check_Reagents->Consult_Literature Reagents Suspect Check_Inhibitors Investigate Potential Inhibitors (Sample Matrix, Reagent Contamination) Check_Assay_Conditions->Check_Inhibitors Conditions OK Check_Assay_Conditions->Consult_Literature Conditions Suspect Resolved Issue Resolved Check_Inhibitors->Resolved No Inhibitors Found or Issue Mitigated Check_Inhibitors->Consult_Literature Inhibitors Present

Caption: A step-by-step workflow for troubleshooting low DAAO enzyme activity.

References

  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 18. [Link]
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity.
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. PubMed Central. [Link]
  • Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 33. [Link]
  • Sacchi, S., et al. (2018).
  • Ohkuma, M., et al. (2012). A Highly Stable d-Amino Acid Oxidase of the Thermophilic Bacterium Rubrobacter xylanophilus. Applied and Environmental Microbiology, 78(21), 7817-7824. [Link]
  • Murtas, G., et al. (2017). Biochemical Properties of Human D-Amino Acid Oxidase. FEBS Open Bio, 7(10), 1596-1607. [Link]
  • Gygli, G. (2022). On the reproducibility of enzyme reactions and kinetic modelling. Biological Chemistry, 403(8-9), 717-730. [Link]
  • Subramanian, K., et al. (2018). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLoS ONE, 13(6), e0198990. [Link]
  • Ferraris, D., et al. (2011). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 17(2), 113-120. [Link]
  • Subramanian, K., et al. (2018). Modulating D-amino acid oxidase (DAAO)
  • Pollegioni, L., & Molla, G. (2011). D-Amino Acid Oxidase and its Application in Biotechnology.
  • Rosini, E., et al. (2018). Detection of hydrogen peroxide produced by DAAO in a HRP-coupled...
  • Gygli, G. (2022). On the reproducibility of enzyme reactions and kinetic modelling. PubMed. [Link]
  • Gygli, G. (2022). On the reproducibility of enzyme reactions and kinetic modelling.
  • Gygli, G. (2021). On the reproducibility of enzyme reactions and kinetic modelling. arXiv. [Link]
  • D-amino acid oxidase. Wikipedia. [Link]
  • Gygli, G. (2021). On the reproducibility of enzyme reactions and kinetic modelling. Semantic Scholar. [Link]
  • Rosini, E., et al. (2018). Comparison of kinetic properties of DAAO from different organisms.
  • Zhao, Y., et al. (2022). Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review. MDPI. [Link]
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers. [Link]

Sources

DAAO Inhibition Assays: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for D-amino acid oxidase (DAAO) Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals who are working to identify and characterize DAAO inhibitors. DAAO is a critical flavoenzyme that regulates the levels of D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[1] Consequently, inhibiting DAAO is a promising therapeutic strategy for neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia.[1][2][3]

This resource provides in-depth, field-proven insights to help you navigate the complexities of DAAO assays, ensuring the generation of accurate, reproducible, and meaningful data. We will delve into the causal relationships behind experimental choices, establish self-validating protocols, and troubleshoot the common sources of variability that can compromise your results.

Understanding the DAAO Assay Principle

The core of any DAAO inhibition assay is the measurement of its enzymatic activity. DAAO catalyzes the oxidative deamination of D-amino acids (like its physiological substrate D-serine) into the corresponding α-keto acids, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[1][4][5]

The reaction can be summarized in three main steps:

  • Reductive Half-Reaction: The D-amino acid substrate binds to the FAD-bound enzyme, and the enzyme catalyzes its dehydrogenation to an imino acid, reducing the FAD cofactor to FADH₂.

  • Oxidative Half-Reaction: The reduced FADH₂ reacts with molecular oxygen (O₂) to regenerate the oxidized FAD cofactor, producing a molecule of hydrogen peroxide (H₂O₂).

  • Hydrolysis: The imino acid product is spontaneously released and hydrolyzed in the aqueous buffer to the corresponding α-keto acid and ammonia.[4][6]

Inhibitors are compounds that interfere with this process, and their potency is typically measured by quantifying the reduction in the rate of product formation.

DAAO_Reaction cluster_Enzyme DAAO Enzyme Cycle cluster_Substrates Substrates cluster_Products Products DAAO_FAD DAAO-FAD (Oxidized) DAAO_FADH2 DAAO-FADH₂ (Reduced) DAAO_FAD->DAAO_FADH2 Reductive Half-Reaction H2O2 H₂O₂ DAAO_FAD->H2O2 DAAO_FADH2->DAAO_FAD Oxidative Half-Reaction Imino_Acid Imino Acid DAAO_FADH2->Imino_Acid D_Amino_Acid D-Amino Acid (e.g., D-Serine) D_Amino_Acid->DAAO_FAD O2 O₂ O2->DAAO_FADH2 Alpha_Keto_Acid α-Keto Acid Imino_Acid->Alpha_Keto_Acid Spontaneous Hydrolysis NH3 NH₃ Imino_Acid->NH3 Spontaneous Hydrolysis Inhibitor Inhibitor Inhibitor->DAAO_FAD Blocks Reaction

Figure 1: DAAO enzymatic reaction pathway and point of inhibition.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues that can introduce variability and confound results in DAAO inhibition assays.

Issue 1: High Background Signal or Apparent Inhibition in No-Enzyme Controls

Q: My no-enzyme control wells show a significant signal, or my test compounds appear to inhibit the reaction even without DAAO present. What is happening?

A: This is a classic case of assay interference, where the test compound interacts with the detection system rather than the primary enzyme (DAAO). This is particularly common in coupled assays that rely on secondary enzymes like horseradish peroxidase (HRP).

Potential Causes & Solutions:

  • Compound Auto-fluorescence/Absorbance: The compound itself may absorb light or fluoresce at the same wavelengths used for detection.

    • Troubleshooting Step: Run a "compound-only" control plate. Add your test compounds to the assay buffer without the enzyme or detection reagents. Measure the signal at the assay wavelength. If it's high, you have identified an interfering compound.[7] For such compounds, a different detection method may be necessary.

  • Inhibition of the Coupling Enzyme (HRP): Many screening compounds can directly inhibit HRP, which is used in popular detection methods like Amplex® Red and those using o-dianisidine (o-DNS) or 4-aminoantipyrine (4-AAP).[4][6] This gives a false positive, appearing as DAAO inhibition.

    • Troubleshooting Step: Set up a counterscreen. In this assay, you will omit DAAO and instead directly add a known amount of H₂O₂ to the reaction buffer containing HRP, the detection probe (e.g., Amplex® Red), and your test compound. If the signal is reduced compared to the control (H₂O₂ + HRP + probe, no compound), your compound is an HRP inhibitor.

  • Redox Cycling Compounds: Some compounds can interfere with the redox components of the assay. They may directly reduce the oxidized probe or react with H₂O₂, leading to a lower signal.[7][8]

    • Troubleshooting Step: Test for redox activity. Include a control where the compound is added to the assay buffer with the detection probe but without HRP and H₂O₂. A change in signal suggests direct interaction. Additionally, some compounds are known Pan-Assay Interference Compounds (PAINS) and should be flagged during initial data analysis.[7]

Interference_Workflow Start High Signal in No-Enzyme Control Check_Compound_Signal Run Compound-Only Control (Compound + Buffer) Start->Check_Compound_Signal Interference Result: Compound is Autofluorescent or Absorbs Light Check_Compound_Signal->Interference High Signal No_Interference No Significant Signal Check_Compound_Signal->No_Interference Low Signal Check_HRP_Inhibition Run HRP Counterscreen (Compound + HRP + H₂O₂ + Probe) No_Interference->Check_HRP_Inhibition HRP_Inhibitor Result: Compound Inhibits HRP Check_HRP_Inhibition->HRP_Inhibitor Signal Reduced Not_HRP_Inhibitor No HRP Inhibition Check_HRP_Inhibition->Not_HRP_Inhibitor Signal Unchanged Check_Redox Check for Redox Activity & PAINS alerts Not_HRP_Inhibitor->Check_Redox Redox_Compound Result: Compound is Redox-Active Check_Redox->Redox_Compound Interference Found True_Hit Proceed with Hit Validation Check_Redox->True_Hit No Interference

Figure 2: Decision workflow for troubleshooting assay interference.

Issue 2: High Well-to-Well Variability and Inconsistent IC₅₀ Values

Q: I am seeing poor reproducibility between replicate wells and my calculated IC₅₀ values for the same inhibitor are fluctuating between experiments. What are the likely causes?

A: This is a multifaceted problem that often points to issues with assay conditions, reagent stability, or the inhibitor itself.

Potential Causes & Solutions:

Potential CauseScientific Explanation & CausalityTroubleshooting Steps
Substrate Concentration The measured IC₅₀ value of a competitive inhibitor is directly dependent on the substrate concentration relative to its Michaelis-Menten constant (Kₘ). Using a substrate concentration significantly higher than the Kₘ will require a much higher concentration of a competitive inhibitor to achieve 50% inhibition, leading to an artificially high IC₅₀. For uncompetitive inhibitors, a higher substrate concentration can paradoxically lead to a lower IC₅₀.[9]1. Determine Kₘ: First, you must experimentally determine the Kₘ of your D-amino acid substrate for your specific DAAO enzyme under your exact assay conditions. 2. Optimize [S]: For screening competitive inhibitors, set the substrate concentration at or below the Kₘ. This ensures the assay is sensitive enough to detect competition at the active site.[10] If the mechanism is unknown, using [S] ≈ Kₘ is a robust starting point.
Enzyme Concentration & Stability The enzyme may be unstable or lose activity over the course of the experiment, especially during long incubation times or multiple freeze-thaw cycles. An inconsistent amount of active enzyme per well will lead to high variability. Human DAAO is stable up to 45°C but is fully inactivated at temperatures of 65°C or higher.1. Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay and in a reasonable timeframe (e.g., 15-60 minutes). 2. Aliquot Enzyme: Store your purified enzyme in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Maintain Temperature: Keep the enzyme on ice at all times when not in the incubator.
Inhibitor Solubility & Stability Many small molecule inhibitors are dissolved in DMSO. If the final DMSO concentration is too high, it can affect enzyme structure and activity.[9][10][11] Furthermore, compounds may precipitate out of solution when diluted into aqueous assay buffer.1. DMSO Control: Determine your enzyme's tolerance to DMSO by running a dose-response curve with varying DMSO concentrations (e.g., 0.1% to 5%). Keep the final DMSO concentration consistent across all wells and ideally below 1%.[10] 2. Check Solubility: After adding the inhibitor to the assay plate, visually inspect for any precipitation. Centrifuge the plate briefly if necessary. 3. Pre-incubation: For slow-binding or covalent inhibitors, a pre-incubation step (e.g., 15-30 minutes) with the enzyme before adding the substrate may be necessary to reach binding equilibrium.[12] However, for a standard high-throughput screen of reversible inhibitors, this is often not required.
Reaction Not in Initial Velocity IC₅₀ calculations are based on the assumption that the measurements are taken during the initial, linear phase of the reaction (initial velocity). If the reaction proceeds for too long, substrate depletion or product inhibition can occur, skewing the results.1. Kinetic Reads: Always measure your reaction kinetically (multiple reads over time) rather than as a single endpoint. 2. Determine Linear Range: Plot signal versus time for an uninhibited control. Identify the time window where the reaction is linear and ensure all your measurements for IC₅₀ determination fall within this range.

Frequently Asked Questions (FAQs)

Q1: Which D-amino acid substrate should I use? D-Serine or D-Alanine?

A: The choice depends on your research goals.

  • D-Serine: As the primary physiological substrate in the brain, D-Serine is the most relevant choice if you are developing inhibitors for CNS applications.[11] However, human DAAO (hDAAO) has a relatively low affinity (high Kₘ) for D-serine.[13]

  • D-Alanine: hDAAO is more active on small, neutral D-amino acids like D-alanine.[11] Using D-alanine can provide a more robust and sensitive assay, which is often ideal for initial high-throughput screening (HTS) to identify hits. Hits can then be confirmed using D-serine.

Q2: What are the essential positive and negative controls for my inhibition assay?

A: A robust set of controls is non-negotiable for a valid experiment.

  • Positive Control (Inhibitor): Use a well-characterized DAAO inhibitor with a known IC₅₀. Sodium benzoate is a classic, competitive inhibitor and is an excellent choice.[6][14] This control validates that the assay system is working correctly and can detect inhibition.

  • Negative Control (No Inhibition): This is your 0% inhibition control. It contains the enzyme, substrate, and the same concentration of vehicle (e.g., DMSO) used for your test compounds. This well defines the maximum signal (Vₘₐₓ) of your assay.

  • No Enzyme Control: This well contains the substrate, detection reagents, and your highest concentration of test compound (or vehicle). It is used to measure background signal and identify assay interference.[6]

Q3: My compound is a potent inhibitor of human DAAO, but shows weak activity against rat DAAO. Why?

A: There are significant differences in the biochemical and structural properties of DAAO from different species.[6] While the overall catalytic mechanism is conserved, variations in the amino acid sequence, particularly around the active site, can lead to differences in substrate specificity and inhibitor affinity.[15] It is crucial to use the enzyme from the species relevant to your downstream in vivo models. A compound's potency against human DAAO does not guarantee similar potency against rodent DAAO, a critical consideration for preclinical drug development.[16][17]

Q4: How do I properly analyze and fit my dose-response data?

A: Dose-response data should be plotted with the inhibitor concentration on a logarithmic x-axis and the percent inhibition on a linear y-axis. The data should then be fitted to a four-parameter logistic equation (also known as a sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism).[18]

This model will calculate:

  • Top Plateau: The maximum % inhibition (should be near 100%).

  • Bottom Plateau: The minimum % inhibition (should be near 0%).

  • IC₅₀: The concentration of inhibitor that produces 50% of the maximal inhibition.

  • Hill Slope: Describes the steepness of the curve. A Hill slope of 1 suggests a 1:1 binding stoichiometry.

Avoid linear regression, as it is not appropriate for the non-linear nature of dose-response relationships.

Key Experimental Protocols

Protocol 1: HRP-Coupled Fluorometric Assay for DAAO Inhibition (Amplex® Red Method)

This is a highly sensitive and common method for measuring H₂O₂, one of the products of the DAAO reaction.[4][19]

Materials:

  • Recombinant DAAO (human or other species)

  • D-Serine or D-Alanine (Substrate)

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • FAD (Cofactor, often included in assay buffer)

  • Assay Buffer: e.g., 50 mM Sodium Phosphate, pH 7.4-8.5

  • Test inhibitors and control inhibitor (e.g., Sodium Benzoate)

  • Black, opaque 96- or 384-well microplates

Procedure:

  • Prepare Reagents:

    • Assay Buffer: Prepare 50 mM Sodium Phosphate buffer, pH 7.4. Add FAD to a final concentration of 4-10 µM.[4][6]

    • Substrate Stock: Prepare a concentrated stock of D-Serine in Assay Buffer.

    • Inhibitor Plates: Prepare serial dilutions of your test compounds and controls in 100% DMSO. Then, dilute these into Assay Buffer to create working stocks with a low final DMSO concentration (e.g., 2-5x final concentration).

  • Set Up Assay Plate:

    • Add 25 µL of inhibitor working stocks (or vehicle/control) to the wells of the microplate.

    • Add 25 µL of DAAO enzyme solution (diluted in Assay Buffer) to all wells except the "No Enzyme" controls. Add 25 µL of Assay Buffer to the "No Enzyme" wells.

    • Optional: Pre-incubate the plate for 15-30 minutes at room temperature, protected from light.[6]

  • Initiate Reaction:

    • Prepare a "Detection Mix" containing the D-amino acid substrate, Amplex® Red, and HRP in Assay Buffer.

    • Add 50 µL of the Detection Mix to all wells to start the reaction. The final volume will be 100 µL. Final concentrations might be: 10 mM D-Serine (or other concentration ≈ Kₘ), 50 µM Amplex® Red, 0.1 U/mL HRP.

  • Measure and Analyze:

    • Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.[20]

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curve for each well.

    • Calculate % Inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the % Inhibition vs. log[Inhibitor] and fit the data using a four-parameter logistic equation to determine the IC₅₀.[18]

References

  • Biochemical Properties of Human D-Amino Acid Oxidase.PubMed Central - NIH.[Link]
  • Assays of D-Amino Acid Oxidase Activity.PubMed Central - NIH.[Link]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.PubMed Central - NIH.[Link]
  • Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity?
  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro.PubMed.[Link]
  • Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%...
  • Assays of D-Amino Acid Oxidase Activity.Frontiers.[Link]
  • Assays of D-Amino Acid Oxidase Activity.
  • How should I start with Enzyme-Inhibitor kinetics assay?
  • In case of screening for inhibitors for an enzyme, is it important to pre-incubate the compounds with enzyme before adding the substrate? why?
  • a Comparison of the primary structure of mouse, rat, porcine, and human...
  • Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conform
  • Effects of D-amino acid oxidase inhibition on memory performance and long-term potenti
  • Comparison of different assays of DAAO activity.
  • Screening of D-amino acid oxidase inhibitor by a new multi-assay method.
  • Biochemical Properties of Human D-Amino Acid Oxidase.PubMed Central - NIH.[Link]
  • Qualitative Comparison between Rats and Humans in Quadrupedal and Bipedal Locomotion.Scirp.org.[Link]
  • Hi, i would appreciate some help/thoughts regarding Amplex Red (thermofisher)?
  • Biochemical Properties of Human D-amino Acid Oxidase Variants and Their Potential Significance in P
  • D-Amino Acid Oxidase Inhibition Increases D-Serine Plasma Levels in Mouse But not Monkey or Dog.
  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors.PubMed Central.[Link]
  • The Ecstasy and Agony of Assay Interference Compounds.PubMed Central - NIH.[Link]
  • Mouse strain specificity of DAAO inhibitors‐mediated antinociception.PubMed Central.[Link]
  • What are DAAO inhibitors and how do they work?
  • Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction.PubMed.[Link]
  • How to Translate Time? The Temporal Aspect of Human and Rodent Biology.Frontiers.[Link]
  • The rat adequately reflects human responses to exercise in blood biochemical profile: a compar
  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity.NIH.[Link]
  • Assay Interference by Chemical Reactivity.Assay Guidance Manual - NCBI Bookshelf.[Link]
  • Nuisance compounds in cellular assays.PubMed Central - NIH.[Link]

Sources

Technical Support Center: Assessing Cytotoxicity of 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers investigating the cytotoxic effects of 6-Chlorobenzo[d]isoxazol-3-ol (CBIO). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments, interpret your data accurately, and troubleshoot effectively.

Part 1: Compound Characteristics & Initial Setup

This section addresses foundational questions about this compound and the initial steps for preparing your in vitro studies.

Q1: What is this compound and what are its key properties?

This compound (CAS No. 61977-29-5), also known as CBIO, is a heterocyclic organic compound.[1][2] It is recognized primarily as a reversible inhibitor of D-amino acid oxidase (DAAO).[3] DAAO is a flavoenzyme that metabolizes D-amino acids, including D-serine, a key modulator of NMDA receptors in the brain.[3][4] By inhibiting DAAO, CBIO can increase the levels of D-serine in plasma and the brain, which is a mechanism explored for potential therapeutic effects in conditions like schizophrenia.[3] When planning cytotoxicity studies, understanding its physicochemical properties is critical for stock preparation and dosing.

PropertyValue / DescriptionSource
Molecular Formula C₇H₄ClNO₂[1][5]
Molecular Weight 169.57 g/mol [5]
Appearance White to beige or gray solid[1]
Solubility Soluble in DMSO (e.g., up to 15 mg/mL)[1][6]
Storage Room temperature[1]
Q2: I'm preparing my stock solution. How should I dissolve CBIO and what is the maximum solvent concentration my cells can tolerate?

This is a critical first step, as poor solubility can ruin an experiment.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for CBIO.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Aliquot this stock into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Solvent Cytotoxicity: DMSO itself can be toxic to cells. It is imperative to keep the final concentration of DMSO in your cell culture media as low as possible, typically well below 0.5% , and ideally at or below 0.1%.[7]

  • Troubleshooting Precipitation: If you observe precipitation upon diluting your DMSO stock into the aqueous culture medium, it indicates your final compound concentration is above its solubility limit in the media.

    • Solution 1: Lower the final concentration of CBIO being tested.

    • Solution 2: Prepare an intermediate dilution series in a mixture of DMSO and media before the final dilution into the cell plate.

    • Critical Control: Always include a "vehicle control" in your experiments. This control should contain cells treated with the highest concentration of DMSO used in your experiment, but without the compound. This allows you to distinguish between the cytotoxic effects of the compound and the solvent.[7]

Part 2: Experimental Design - Cell Lines & Assays

Choosing the right biological system and endpoint is fundamental to generating meaningful data.

Q3: How do I choose the right cell line for my cytotoxicity study?

The choice of cell line is dictated entirely by your research question.[8] There is no single "best" cell line; the goal is to select the most relevant one.

  • Target Organ/Tissue Relevance: If you are investigating CBIO's potential as a neuro-active agent, using cell lines of neuronal origin (e.g., SH-SY5Y, PC-12) is logical. If you are assessing general toxicity as part of a drug development screen, a liver cell line (e.g., HepG2), which represents a primary site of drug metabolism, is a standard choice.[9][10] For initial broad screening, easily cultured and robust lines like HeLa or HEK293 are often used.

  • Disease Model Relevance: If studying a specific disease, select a cell line that models that condition.[9] For example, a glioblastoma cell line (e.g., SF-763) could be used to see if CBIO has any effect on brain tumor cells.[11]

  • Normal vs. Cancer Cell Lines: It is highly recommended to test cytotoxicity in both a "normal" (non-cancerous) cell line and a cancer cell line.[9] This helps determine if the compound has selective toxicity towards rapidly dividing cells or general toxicity to all cells. For example, you could compare effects on a lung cancer line (e.g., A549) versus a normal human lung fibroblast line (e.g., MRC-5).[10]

  • Authentication: Always source your cell lines from a reputable cell bank (e.g., ATCC, ECACC) to ensure they are authentic and not cross-contaminated.[8]

Cell LineTypeRationale for Use with CBIO
SH-SY5Y Human NeuroblastomaRelevant for a DAAO inhibitor targeting the CNS.
HepG2 Human Hepatocellular CarcinomaStandard for general toxicity and drug metabolism studies.
HEK293 Human Embryonic KidneyGeneral purpose, high transfection efficiency, baseline toxicity.
MRC-5 Normal Human Fetal Lung Fibroblast"Normal" cell control to assess selectivity.[10]
Q4: There are many cytotoxicity assays. How do I decide which one(s) to use?

No single assay tells the whole story. Cytotoxicity is a complex process that can occur via different mechanisms, such as necrosis or apoptosis.[12] Using a combination of assays provides a more complete picture.

  • Metabolic Activity (Viability) Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the activity of mitochondrial dehydrogenases. A decrease in signal indicates reduced metabolic activity, which is often interpreted as a loss of cell viability. They are excellent for high-throughput screening.

  • Membrane Integrity Assays (e.g., LDH Release): These assays measure the release of cytosolic enzymes like lactate dehydrogenase (LDH) into the culture medium.[12] LDH release is a hallmark of plasma membrane damage, which occurs during necrosis.[13]

  • Apoptosis Assays (e.g., Caspase-3/7 Activity): These assays measure the activity of key executioner caspases (caspase-3 and -7), which are proteases activated during programmed cell death (apoptosis).[14][15] An increase in signal indicates that the cells are dying via an apoptotic pathway.

The diagram below illustrates a decision-making workflow for selecting the appropriate assay based on your experimental question.

Assay_Selection_Workflow start What is my primary question? q1 Is the compound reducing the number of living cells? start->q1 q2 How are the cells dying? start->q2 assay_mtt Perform MTT / WST-1 Assay (Measures Metabolic Activity) q1->assay_mtt q3 Is it causing membrane damage (necrosis)? q2->q3 q4 Is it inducing programmed cell death (apoptosis)? q2->q4 assay_ldh Perform LDH Release Assay (Measures Membrane Integrity) q3->assay_ldh assay_caspase Perform Caspase-3/7 Assay (Measures Apoptosis Execution) q4->assay_caspase

Caption: Decision tree for selecting a primary cytotoxicity assay.

Part 3: Assay Protocols & Troubleshooting

This section provides condensed protocols and addresses common problems for the three primary assay types.

Workflow 1: MTT Assay (Metabolic Viability)

The MTT assay is based on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[16]

General Experimental Workflow

MTT_Workflow cluster_plate_prep Day 1: Plate Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Readout seed_cells 1. Seed cells in a 96-well plate. (e.g., 1x10⁴ cells/well) incubate_24h 2. Incubate overnight (24h) to allow cell attachment. seed_cells->incubate_24h treat_cells 3. Treat cells with serial dilutions of CBIO and controls (vehicle, blank). incubate_treat 4. Incubate for desired time (e.g., 24, 48, or 72h). treat_cells->incubate_treat add_mtt 5. Add MTT reagent to each well. Incubate for 2-4 hours. solubilize 6. Add solubilization solution (e.g., DMSO or detergent). add_mtt->solubilize read_plate 7. Read absorbance at ~570 nm. solubilize->read_plate

Caption: Standard workflow for an MTT-based cytotoxicity experiment.

MTT Troubleshooting FAQ

ProblemPossible Cause(s)Troubleshooting Steps
Absorbance readings are too low. 1. Low cell density: Not enough viable cells to generate a strong signal.[7] 2. Short incubation: Insufficient time for formazan formation.[7] 3. Cell death: The compound is highly cytotoxic at the tested concentrations.1. Optimize cell seeding density with a titration experiment (e.g., 1,000-100,000 cells/well).[7] 2. Increase MTT incubation time (up to 4 hours is typical). 3. Test a lower range of compound concentrations.
Absorbance readings are too high or plateau. 1. High cell density: Cells are over-confluent, leading to nutrient depletion or contact inhibition. 2. Incomplete solubilization: Formazan crystals are not fully dissolved, scattering light.1. Reduce the number of cells seeded per well. 2. Ensure the solubilization buffer is added correctly and mixed thoroughly. Incubate longer if needed, potentially on an orbital shaker.
High background in "blank" (media only) wells. 1. Contamination: Microbial contamination can reduce the MTT reagent.[16] 2. Media interference: Phenol red or other components in the media can interfere with absorbance readings.[7]1. Use sterile technique. Visually inspect plates for contamination.[16] 2. Use phenol red-free medium during the final MTT incubation step.[7]
Results are not reproducible. 1. Variable cell health: Using cells at different passage numbers or confluency. 2. Inconsistent timing: Variations in incubation times for treatment or assay steps.[7] 3. Edge effects: Evaporation from wells on the plate perimeter.[7]1. Use cells in their logarithmic growth phase and within a consistent, low passage number range.[7] 2. Standardize all incubation times precisely across experiments.[7] 3. Fill the outer wells with sterile PBS or media without cells and do not use them for data collection.[7]
Workflow 2: LDH Assay (Necrotic Cytotoxicity)

This assay quantifies the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[17]

LDH Protocol Steps

  • Seed and Treat Cells: Follow steps 1-4 as described in the MTT workflow. It is crucial to set up controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a detergent (provided in kits) about 45 minutes before the assay.[18]

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

  • Collect Supernatant: Centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new, clean 96-well plate.[17]

  • Add Reaction Mixture: Add the LDH reaction mixture (containing substrate and dye) to each well.

  • Incubate: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Measure Absorbance: Read the absorbance at the recommended wavelength (typically ~490 nm).[17]

  • Calculate Cytotoxicity:

    • % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

LDH Troubleshooting FAQ

ProblemPossible Cause(s)Troubleshooting Steps
High background in "Spontaneous Release" control. 1. Over-confluency/Poor Cell Health: Stressed or dying cells will leak LDH even without treatment. 2. Serum Interference: Components in serum can sometimes have LDH activity.[7] 3. Mechanical Stress: Rough handling or pipetting can lyse cells.1. Ensure cells are seeded at a density that prevents them from becoming over-confluent during the experiment. 2. Consider using a serum-free medium during the final hours of compound treatment if background is high.[7] 3. Handle plates gently and pipette carefully when adding/removing media or reagents.
Low signal in "Maximum Release" control. 1. Inefficient Lysis: The lysis buffer was not added correctly or did not have enough time to work. 2. Low Cell Number: Too few cells to release a detectable amount of LDH.1. Ensure the lysis buffer is mixed well in the control wells and incubate for the full recommended time.[18] 2. Increase the initial cell seeding density.
Workflow 3: Caspase-3/7 Assay (Apoptotic Cytotoxicity)

This assay uses a substrate (e.g., containing the DEVD peptide sequence) that is cleaved by active caspase-3 and -7, releasing a fluorescent or luminescent signal.[14][15]

Caspase-3/7 Protocol Steps

  • Seed and Treat Cells: Follow steps 1-4 as in the MTT workflow. Use an opaque-walled plate (white for luminescence, black for fluorescence) to minimize signal bleed-through.[14] Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine).

  • Add Caspase Reagent: Add the Caspase-3/7 reagent directly to the wells containing cells and media.

  • Incubate: Incubate the plate at room temperature or 37°C (check kit instructions) for 1-2 hours, protected from light.

  • Measure Signal: Read the luminescence or fluorescence using a plate reader.

  • Data Analysis: The signal intensity is directly proportional to the level of caspase-3/7 activation.

Caspase-3/7 Troubleshooting FAQ

ProblemPossible Cause(s)Troubleshooting Steps
No signal increase in treated cells. 1. Wrong Timepoint: Caspase activation is transient. You may be measuring too early or too late.[14][19] 2. Non-Apoptotic Cell Death: The compound may be causing necrosis or another form of cell death that does not involve caspase-3/7. 3. Insufficient Compound Dose: The concentration of CBIO may be too low to induce apoptosis.1. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the peak of caspase activation.[19] 2. Run a parallel LDH assay. A high LDH signal with no caspase signal suggests necrosis. 3. Test a higher range of compound concentrations.
High background signal. 1. Reagent Degradation: The assay reagent may have been stored improperly or is expired. 2. Autofluorescence/Luminescence: The compound itself or components in the media may be interfering with the signal.1. Use fresh reagents and store them as recommended. 2. Run a control well with the compound in media but without cells to check for direct interference.

Mechanisms of Cell Death Measured by Assays

Cell_Death_Mechanisms cluster_pathways Potential Cytotoxic Pathways cluster_assays Assay Readouts compound This compound cell Viable Cell - Intact Membrane - Active Mitochondria - Inactive Caspases compound->cell necrosis Necrosis - Membrane Ruptures - Cellular Contents Released cell->necrosis Path 1 apoptosis Apoptosis - Membrane Blebbing - Caspase Activation - Programmed Cell Death cell->apoptosis Path 2 viability_loss Reduced Viability - Mitochondrial Dysfunction cell->viability_loss Path 3 ldh_assay LDH Assay Measures LDH Release necrosis->ldh_assay Detects caspase_assay Caspase-3/7 Assay Measures DEVDase Activity apoptosis->caspase_assay Detects mtt_assay MTT Assay Measures Mitochondrial Dehydrogenase Activity viability_loss->mtt_assay Detects

Caption: How different assays detect distinct hallmarks of cell death pathways.

References

  • What cell line should I choose for citotoxicity assays?.
  • Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
  • I am having problems in getting results in MTT assay. How do I rectify it?.
  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. [Link]
  • LDH Assay Protocol for Cell Viability. Scribd. [Link]
  • Muse™ Caspase-3/7 Kit User's Guide. Millipore. [Link]
  • Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Elabscience. [Link]
  • Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]
  • 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.
  • Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. PubMed. [Link]
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. NIH. [Link]
  • The effects of O6-benzylguanine and hypoxia on the cytotoxicity of 1,3-bis(2-chloroethyl)-1-nitrosourea in nitrosourea-resistant SF-763 cells. PubMed. [Link]

Sources

Technical Support Center: Minimizing Vehicle Effects in Animal Studies with 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with 6-Chlorobenzo[d]isoxazol-3-ol. This document provides practical, in-depth guidance on a critical and often underestimated aspect of in vivo research: the selection and use of an appropriate administration vehicle. The vehicle is not merely an inert carrier; it is an active experimental variable that can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of the test compound, as well as elicit its own physiological responses.[1] These confounding effects can lead to misinterpretation of efficacy data, false toxicity signals, and poor study reproducibility.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the specific challenges encountered when formulating this compound for animal studies. Our goal is to equip you with the scientific rationale and practical protocols needed to develop stable, safe, and effective formulations that minimize vehicle-induced artifacts, thereby ensuring the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties of this compound and the foundational principles of vehicle selection.

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound (CAS No. 61977-29-5) is a heterocyclic organic compound with a molecular weight of 169.57 g/mol .[4] It is described as a white to beige or gray solid.[5] Understanding its properties is the first step in formulation development.

  • Solubility: It is poorly soluble in water but is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 15 mg/mL.[5] This lipophilic nature (predicted XLogP3-AA: 1.8) suggests that aqueous vehicles like saline alone will be insufficient for achieving solution formulations at typical research concentrations.[5][6]

  • Stability: As with many compounds, stability in the chosen vehicle should be assessed to ensure the compound does not degrade over the course of the experiment.[7]

  • Safety: It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] It is also classified as harmful if swallowed. These hazards necessitate careful handling during formulation preparation.

PropertyValueSource
Molecular Formula C₇H₄ClNO₂[5]
Molecular Weight 169.57 g/mol [4]
Appearance White to beige solid[5]
Solubility DMSO: soluble 15mg/mL (clear solution)[5]
Predicted pKa 13.14 ± 0.20[5]
Q2: Why is vehicle selection so critical? Can't I just use DMSO?

A2: While DMSO is an excellent solvent, using it neat or at high concentrations in vivo is strongly discouraged.[8] The vehicle itself can cause adverse effects, confounding your results.[7] For example, DMSO administered intraperitoneally (IP) can cause significant motor impairment in mice, and even at low concentrations, it can have broad biological effects.[3][9][10] High concentrations of co-solvents like polyethylene glycol (PEG) and propylene glycol (PG) have also been shown to induce neuromotor deficits.[3][10]

The primary goals of vehicle selection are:

  • To achieve the required dose in a physiologically acceptable volume.

  • To ensure the compound remains stable and bioavailable.

  • To use a vehicle that is inert and does not produce its own biological effects, which could be mistaken for a compound effect.[11]

Crucially, a vehicle-only control group is mandatory in any study to differentiate the effects of the compound from those of the vehicle. [7][9]

Q3: What are the main types of vehicle formulations for a poorly soluble compound like this one?

A3: For poorly soluble, lipophilic compounds, several formulation strategies are common in preclinical research. The choice depends on the route of administration, required dose, and the compound's specific properties.[8]

  • Co-solvent Systems: The compound is dissolved in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and then diluted with an aqueous vehicle (e.g., saline, PBS).[7] This is a simple and common approach.

  • Aqueous Suspensions: The compound is suspended (not dissolved) in an aqueous medium using a suspending agent like carboxymethylcellulose (CMC) and often a surfactant like Tween 80 to aid wetting.[7] This is suitable for oral administration but requires rigorous homogenization to ensure accurate dosing.[7]

  • Lipid-Based Formulations: For highly lipophilic compounds, solutions or emulsions in oils (e.g., corn oil, sesame oil) can be used, particularly for oral or IP routes.[8]

  • Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.[7]

Part 2: Vehicle Selection and Formulation Guide

A systematic approach to vehicle selection is essential. The following workflow diagram illustrates a logical path from compound characterization to a final, validated formulation.

VehicleSelectionWorkflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In-Vivo Validation A 1. Define Target Dose & Route (e.g., 10 mg/kg, IP) B 2. Characterize Compound (Solubility, Stability) A->B C 3. Perform Solubility Screen (Test various GRAS vehicles) B->C D 4. Select Lead Vehicle(s) (e.g., Co-solvent, Suspension) C->D Sufficient Solubility? E 5. Optimize Formulation (Minimize co-solvent %, ensure homogeneity) D->E F 6. Assess Formulation Stability (Precipitation, degradation over time) E->F G 7. Run Vehicle-Only Pilot Study (Assess tolerability, local irritation) F->G Stable Formulation? H 8. Finalize Dosing Protocol (Volume, frequency, handling) G->H

Caption: A stepwise workflow for selecting and validating a vehicle for in vivo studies.

Protocol: Small-Scale Solubility Screening

This protocol helps determine the most promising vehicle systems for this compound.

Objective: To estimate the solubility of the compound in various common preclinical vehicles.

Materials:

  • This compound

  • Microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

  • Selection of vehicles (see table below)

Procedure:

  • Weigh a small, precise amount of this compound (e.g., 2 mg) into several separate vials.

  • Add a measured volume of a single vehicle to the first vial to achieve a high target concentration (e.g., 100 µL to make a 20 mg/mL slurry).

  • Vortex vigorously for 2-5 minutes. If not dissolved, use a bath sonicator for 10-15 minutes.

  • Visually inspect for dissolved material. If a clear solution is not formed, add another measured aliquot of the vehicle (e.g., another 100 µL to dilute to 10 mg/mL) and repeat step 3.

  • Continue this process of serial dilution until a clear solution is obtained. The concentration at which it dissolves is the estimated solubility.

  • Repeat for all candidate vehicles.

  • Important: After finding a solvent, let the solution sit at room temperature for at least one hour and re-inspect to check for precipitation. Some compounds can form supersaturated solutions that crash out over time.

Vehicle SystemCompositionMax % Co-Solvent (Typical)Route SuitabilityPotential Issues
Aqueous 0.9% Saline, PBSN/AIV, IP, SC, POUnlikely to dissolve compound
Co-Solvent 1 DMSO, Saline/PBS<10%IV, IP, SCDMSO toxicity, hemolysis (IV)[8][12]
Co-Solvent 2 PEG 400, Saline/Water<40%IV, IP, POOsmotic effects, renal toxicity[10][12]
Co-Solvent 3 Ethanol, Saline/Water<10%IV, IP, POCNS effects, irritation[8][13]
Suspension 0.5% CMC (w/v) in WaterN/APO, IPNon-uniform dosing, irritation (IP)[7]
Surfactant Mix 0.5% CMC, 0.1% Tween 80N/APO, IPAs above; Tween can have biological effects[13]
Cyclodextrin 20-40% HP-β-CD in WaterN/AIV, IP, SC, PORenal toxicity at high doses[12]

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My compound precipitates out of the co-solvent solution when I add it to saline. What's happening?

A4: This is a common issue called "fall-out" and occurs when the compound is poorly soluble in the final aqueous-dominant mixture.

  • Cause: The final concentration of the organic co-solvent is too low to maintain the compound in solution.

  • Solution 1 (Optimize Preparation): Slowly add the aqueous component to the dissolved compound-in-solvent mixture while vortexing continuously.[7] Never add the compound-solvent stock directly to the full volume of saline.

  • Solution 2 (Adjust Formulation): Increase the percentage of the co-solvent. However, always stay within established toxicity limits for the chosen animal model and administration route.[7]

  • Solution 3 (Change Vehicle): The required dose may be too high for a co-solvent system. Consider switching to a different formulation strategy, such as a micronized aqueous suspension or a cyclodextrin-based vehicle.[14]

Q5: I'm seeing redness and swelling at the injection site in my IP-dosed group. Is it the vehicle?

A5: It is highly likely. Local irritation is a known side effect of certain vehicles, especially at high concentrations or non-physiological pH.[14]

  • Cause: High concentrations of DMSO, ethanol, or propylene glycol can be irritating to the peritoneal cavity.[8] The pH of the formulation may also be too acidic or basic.[14]

  • Troubleshooting Steps:

    • Check your vehicle-only control group. Do they show the same signs of irritation? If yes, the vehicle is the culprit.

    • Measure the pH of your final formulation. It should ideally be close to physiological pH (7.2-7.4).[15] Use buffers like PBS instead of saline if pH is a concern.[8]

    • Reduce co-solvent concentration. If possible, lower the percentage of the organic solvent in your formulation.

    • Consider an alternative route. If local irritation cannot be avoided, could oral gavage (PO) be a viable alternative administration route for your study?[16]

TroubleshootingTree A Problem Observed: Adverse Event in Vivo B Is the event also in the Vehicle-Only Control Group? A->B C YES: Vehicle-Mediated Effect B->C Yes D NO: Likely Compound Effect B->D No E Reduce co-solvent concentration C->E F Check/adjust formulation pH C->F G Change vehicle type (e.g., suspension) C->G H Change route of administration C->H I Proceed with study, continue to monitor D->I

Caption: A decision tree for troubleshooting in vivo adverse events.

Q6: My study results are highly variable, or the compound shows no efficacy. Could the formulation be the problem?

A6: Absolutely. A lack of efficacy or high variability can often be traced back to formulation and administration issues.[7]

  • Cause 1 (Poor Bioavailability): The compound is not being absorbed sufficiently to reach its target.[7] This can happen if a suspension is not properly homogenized, leading to inaccurate dosing, or if a co-solvent formulation precipitates in vivo after injection.

  • Solution: Ensure your suspension is uniform before drawing each dose. A magnetic stir plate can help. For solutions, confirm stability in a simulated physiological fluid in vitro before proceeding with animal studies.[14]

  • Cause 2 (Compound Instability): The compound may be degrading in the vehicle after preparation.[7]

  • Solution: Always prepare formulations fresh daily unless you have explicitly demonstrated stability over a longer period.[17] Store formulations on ice and protect from light if the compound is known to be sensitive.

  • Cause 3 (Inconsistent Dosing): Dosing technique can introduce significant variability.[7]

  • Solution: Ensure all technicians are trained and consistent in their administration technique (e.g., proper gavage tube placement, consistent IP injection location).[16] Doses must be calculated based on the most recent body weight of each individual animal.[7]

References

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?.
  • National Institutes of Health. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Publishing at the Library. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation.
  • ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • National Institutes of Health. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
  • ResearchGate. Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats.
  • National Institutes of Health. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • ResearchGate. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • West Virginia University. WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals.
  • National Institutes of Health. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620.
  • National Institutes of Health. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • National Institutes of Health. Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • National Institutes of Health. 5-Chlorobenzo(d)isoxazol-3-ol.

Sources

Technical Support Center: Interpreting Unexpected Results in D-Amino Acid Oxidase (DAAO) Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for D-amino acid oxidase (DAAO) inhibitor research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DAAO inhibition experiments. Here, we address common unexpected results in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to ensure the integrity and success of your research.

I. Understanding the DAAO Enzymatic Reaction

Before troubleshooting, it is crucial to have a firm grasp of the DAAO-catalyzed reaction. DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide as byproducts.[1] This process is central to regulating the levels of D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.

G cluster_0 DAAO Catalytic Cycle DAminoAcid D-Amino Acid DAAO_FAD DAAO (FAD) DAminoAcid->DAAO_FAD Substrate Binding IminoAcid α-Imino Acid DAAO_FAD->IminoAcid Oxidation DAAO_FADH2 DAAO (FADH2) IminoAcid->DAAO_FADH2 FAD Reduction KetoAcid α-Keto Acid IminoAcid->KetoAcid Spontaneous Hydrolysis Ammonia NH₃ IminoAcid->Ammonia DAAO_FADH2->DAAO_FAD FADH₂ Re-oxidation H2O2 H₂O₂ DAAO_FADH2->H2O2 O2 O₂ O2->DAAO_FADH2 H2O H₂O H2O->IminoAcid

Caption: The DAAO catalytic cycle.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common unexpected results encountered during DAAO inhibitor experiments.

A. Issues with Inhibitor Potency and Efficacy

Question 1: My potent DAAO inhibitor shows weak or no activity in my cell-based assay. What could be the reason?

Several factors can contribute to this discrepancy between in vitro and cellular activity. A systematic approach is necessary to pinpoint the cause.

Possible Causes and Troubleshooting Steps:

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach the intracellular DAAO.

    • Troubleshooting:

      • Assess the physicochemical properties of your inhibitor. High polarity or a large molecular weight can hinder passive diffusion.

      • Consider performing a cell permeability assay, such as a PAMPA (Parallel Artificial Membrane Permeability Assay), to quantify membrane permeability.

      • If permeability is low, you might need to chemically modify the inhibitor to improve its lipophilicity or explore the use of a prodrug strategy.[2]

  • Efflux by Transporters: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[2]

    • Troubleshooting:

      • Conduct an in vitro transporter assay using cell lines overexpressing specific transporters (e.g., MDCK-MDR1 cells for P-gp).[2]

      • If your inhibitor is an efflux pump substrate, consider co-administration with a known efflux pump inhibitor (e.g., verapamil) in your cellular assays as a proof-of-concept. However, for in vivo applications, redesigning the molecule to evade efflux is a more viable long-term strategy.[2]

  • Inhibitor Instability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.

    • Troubleshooting:

      • Assess the stability of your inhibitor in cell culture medium over the time course of your experiment by LC-MS/MS analysis.

      • Perform a metabolic stability assay using liver microsomes or cell lysates to determine the rate of metabolic degradation.[3]

  • Off-Target Effects: At the concentrations used in the cellular assay, the inhibitor might be engaging other targets, leading to confounding effects that mask its DAAO inhibitory activity.

    • Troubleshooting:

      • Perform a broad off-target screening panel to identify potential unintended interactions.

      • Lower the inhibitor concentration in your assay to a range where it is more selective for DAAO.

G Start Potent in vitro DAAO inhibitor shows weak cellular activity Permeability Poor Cell Permeability? Start->Permeability Efflux Efflux Pump Substrate? Permeability->Efflux No Solution1 Improve Lipophilicity/ Prodrug Approach Permeability->Solution1 Yes Instability Compound Instability? Efflux->Instability No Solution2 Co-administer with Efflux Inhibitor/ Redesign Molecule Efflux->Solution2 Yes OffTarget Off-Target Effects? Instability->OffTarget No Solution3 Assess Stability/ Modify Structure Instability->Solution3 Yes Solution4 Off-Target Screening/ Lower Concentration OffTarget->Solution4 Yes

Caption: Troubleshooting workflow for poor cellular efficacy.

Question 2: I'm observing a non-linear or "U-shaped" dose-response curve with my DAAO inhibitor. What does this mean?

A non-linear or biphasic dose-response curve, often referred to as a "U-shaped" or hormetic response, is a complex phenomenon that can arise from several factors.[4]

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects at Higher Concentrations: As the concentration of the inhibitor increases, it may start to interact with other targets that produce an opposing effect to DAAO inhibition.

    • Troubleshooting:

      • Conduct a comprehensive selectivity profiling of your inhibitor against a panel of related and unrelated enzymes and receptors.

      • If an off-target is identified, you may need to synthesize and test analogs of your inhibitor with improved selectivity.

  • Receptor Desensitization or Downregulation: Prolonged or high-level stimulation of NMDA receptors due to increased D-serine levels can lead to receptor desensitization or downregulation, diminishing the therapeutic effect at higher inhibitor concentrations.

    • Troubleshooting:

      • Measure NMDA receptor expression and phosphorylation status in your cellular or animal models at different inhibitor concentrations and time points.

      • Investigate the time-course of the inhibitor's effect to see if the "U-shaped" response is time-dependent.

  • Complex Downstream Signaling: The signaling pathways downstream of NMDA receptor activation are complex and can involve feedback loops that are sensitive to the magnitude of the initial signal.

    • Troubleshooting:

      • Map the key downstream signaling pathways (e.g., ERK, Akt, CREB) and assess their activation state across a range of inhibitor concentrations.

B. Issues with Assay Performance and Data Interpretation

Question 3: My DAAO activity assay is showing high background or is very noisy. How can I improve it?

High background and noise can obscure your results and make it difficult to accurately determine inhibitor potency. The source of the issue often depends on the type of assay being used.

Assay TypeCommon Causes of High Background/NoiseTroubleshooting Solutions
Oxygen Consumption Assay - Unstable oxygen electrode- Microbial contamination in buffers- Temperature fluctuations- Calibrate the oxygen electrode before each experiment.- Use freshly prepared, sterile-filtered buffers.- Ensure precise temperature control of the reaction chamber.[5][6]
Coupled Assays (e.g., Amplex Red) - Autoxidation of the detection reagent- Presence of reducing agents in the sample- Endogenous peroxidase activity in cell lysates- Prepare the detection reagent fresh and protect it from light.- Include a "no enzyme" control to assess background signal.- For cell lysates, consider using a specific peroxidase inhibitor or heat-inactivating the sample (if DAAO is heat-stable).[5][7][8]
Redox Dye Reduction Assay - Non-enzymatic reduction of the dye- Compound interference with the dye's absorbance- Run a control reaction without DAAO to measure the rate of non-enzymatic dye reduction.- Screen your inhibitor for interference with the dye's absorbance spectrum.[5][6]

Question 4: I suspect my test compound is interfering with the assay itself. How can I confirm and correct for this?

Assay artifacts are a common source of misleading results in drug discovery.[9] It is crucial to perform appropriate control experiments to identify and mitigate these interferences.

Types of Assay Interference and Control Experiments:

  • Compound Autofluorescence: In fluorescence-based assays, the inhibitor itself may be fluorescent at the excitation and emission wavelengths used for detection.

    • Control Experiment: Measure the fluorescence of the inhibitor in the assay buffer without the enzyme or substrate. Subtract this background fluorescence from your experimental wells.

  • Light Scattering: Precipitated compound can scatter light, leading to a false-positive signal in absorbance-based assays.

    • Control Experiment: Visually inspect the wells for precipitation. Measure the absorbance of the inhibitor in the assay buffer at a wavelength outside the absorbance range of the reaction product.

  • Inhibition of the Coupling Enzyme: In coupled assays, the inhibitor may be inhibiting the reporter enzyme (e.g., horseradish peroxidase) rather than DAAO.

    • Control Experiment: Perform the assay using a known amount of the final product (e.g., hydrogen peroxide) in the presence of your inhibitor to see if the signal is diminished.

G cluster_0 Identifying Assay Artifacts SuspectedArtifact Suspected Assay Artifact IsFluorescent Fluorescence-based assay? SuspectedArtifact->IsFluorescent IsCoupled Coupled assay? SuspectedArtifact->IsCoupled IsAbsorbance Absorbance-based assay? SuspectedArtifact->IsAbsorbance Control1 Measure compound autofluorescence IsFluorescent->Control1 Control2 Test for inhibition of coupling enzyme IsCoupled->Control2 Control3 Check for compound precipitation/ light scattering IsAbsorbance->Control3

Sources

Technical Support Center: Assessing the Stability of Cabotegravir (CAB) in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for assessing the stability of Cabotegravir (CAB), an antiretroviral integrase inhibitor, in various biological matrices. This document provides in-depth protocols, troubleshooting advice, and frequently asked questions to support researchers, scientists, and drug development professionals in generating reliable and accurate bioanalytical data. Ensuring the stability of an analyte from sample collection to final analysis is a cornerstone of robust pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Core Concepts in Bioanalytical Stability

Key stability assessments include:

  • Short-Term (Bench-Top) Stability: Evaluates analyte stability at room temperature for a duration that mimics sample handling and processing time.

  • Long-Term Stability: Assesses analyte integrity under frozen storage conditions (-20°C or -70°C) for a period that meets or exceeds the sample storage time in a study.

  • Freeze-Thaw Stability: Determines the impact of repeated freezing and thawing cycles on analyte concentration.

  • Whole Blood Stability: Crucial for understanding potential degradation that may occur between blood collection and centrifugation to plasma.[3]

Acceptance Criteria

According to FDA guidance, stability is confirmed if the mean concentration of the stability test samples is within ±15% of the mean concentration of the baseline (T=0) samples.[1][2]

General Experimental Workflow for Stability Assessment

A systematic approach is essential for evaluating stability. The process involves spiking a known concentration of Cabotegravir into the biological matrix, subjecting it to various conditions, and then quantifying the remaining drug, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5]

G cluster_prep Sample Preparation cluster_storage Stability Challenge cluster_analysis Analysis A Prepare Stock & Working Solutions B Spike Blank Matrix (e.g., Plasma) with CAB A->B C Aliquot into Stability (T=x) and Baseline (T=0) Sample Sets B->C D Process T=0 Samples Immediately C->D E Store T=x Samples under Specific Conditions (e.g., RT, -20°C, Freeze-Thaw) G Sample Extraction (e.g., Protein Precipitation) D->G F Retrieve T=x Samples at Defined Timepoints E->F F->G H LC-MS/MS Analysis G->H I Data Interpretation H->I J Calculate % Stability vs. T=0 I->J

Caption: General workflow for assessing Cabotegravir stability.

Matrix-Specific Protocols and Considerations

The choice of biological matrix significantly impacts stability due to varying enzymatic activity, pH, and cellular composition.

Stability in Plasma/Serum

Plasma is the most common matrix for PK studies. The choice of anticoagulant can influence stability. K2EDTA is often preferred as it chelates divalent metal ions that can act as cofactors for metabolizing enzymes.

Detailed Protocol: Short-Term (Bench-Top) Stability in Human Plasma

  • Prepare Samples: Spike pooled, blank human K2EDTA plasma with Cabotegravir to achieve Low and High Quality Control (LQC and HQC) concentrations (e.g., 100 ng/mL and 10,000 ng/mL).[4] Prepare at least triplicate aliquots for each concentration and time point.

  • Baseline (T=0) Analysis: Immediately after spiking, process one set of LQC and HQC aliquots.

    • Add an internal standard (IS) solution (e.g., [2H3]-Cabotegravir).[6]

    • Perform protein precipitation by adding 3-4 volumes of cold acetonitrile or methanol.[6][7]

    • Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to pellet proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Stability (T=x) Incubation: Store the remaining LQC and HQC aliquots on the bench-top at room temperature (approx. 25°C).

  • Time-Point Analysis: At specified time points (e.g., 4, 8, and 24 hours), process the stability samples using the same extraction procedure described in Step 2.

  • LC-MS/MS Analysis: Analyze all samples (T=0 and T=x) in a single analytical run to minimize instrument variability.

  • Data Calculation: Calculate the mean concentration for each time point. Determine stability using the formula:

    • % Stability = (Mean Conc. at T=x / Mean Conc. at T=0) * 100

Stability in Whole Blood

Assessing stability in whole blood is critical because degradation can occur before samples are processed into plasma.[3] This matrix is enzymatically active, and drugs may partition into red blood cells, a process that can take time to reach equilibrium.[3]

Key Considerations for Whole Blood:

  • Equilibration: After spiking the drug into whole blood, allow sufficient time for the drug to equilibrate between plasma and red blood cells. This may require pre-incubation at 37°C for 30 minutes.[3]

  • Processing: The time points chosen for stability assessment should reflect the maximum anticipated time from blood draw to centrifugation in a clinical setting.[3][8]

  • Analysis: After the designated incubation time, the whole blood is centrifuged to obtain plasma, which is then extracted and analyzed as per the plasma protocol.

Stability TestTypical ConditionsPurpose
Short-Term (Bench-Top) Room Temperature (~25°C) for 0, 4, 8, 24 hoursSimulates sample handling and processing time on the lab bench.
Long-Term -20°C and -70°C for 1, 3, 6, 12 monthsEnsures analyte integrity during extended storage.
Freeze-Thaw 3 to 5 cycles from -20°C/-70°C to Room TempMimics sample retrieval from and return to frozen storage.
Whole Blood Room Temperature for 0, 1, 2 hours before processing to plasmaEvaluates stability prior to sample centrifugation.[3]

Troubleshooting Guide (Q&A Format)

Q1: My Cabotegravir recovery is low and variable across replicates. What are the common causes?

  • A1: Low and variable recovery is a frequent issue in bioanalysis.[9] Consider the following:

    • Inefficient Protein Precipitation: Ensure the ratio of organic solvent to plasma is optimal (typically 3:1 or 4:1). Check that the solvent is cold and added quickly to cause a rapid protein crash. Insufficient vortexing can also lead to incomplete precipitation.

    • Analyte Adsorption: Cabotegravir may adsorb to the surfaces of plasticware (tubes, pipette tips, plates). Using low-bind plastics or pre-rinsing tips with the sample can mitigate this. This is a common source of analyte loss.[9]

    • Suboptimal pH: The pH during extraction can affect the solubility and stability of Cabotegravir. Ensure the pH of your final extract is compatible with the initial mobile phase to prevent the analyte from precipitating on the column.

    • Incomplete Elution (SPE): If using Solid Phase Extraction (SPE), your elution solvent may be too weak to fully desorb the analyte from the sorbent. Try a stronger solvent or ensure the pH is correct to neutralize the analyte for efficient elution.[10]

G A Low / Variable Recovery Observed B Check Protein Precipitation (Solvent Ratio, Vortex) A->B C Investigate Adsorption (Use Low-Bind Plates) A->C D Optimize SPE Method (Elution Solvent Strength) A->D E Verify pH During Extraction A->E F Recovery Improved B->F C->F D->F E->F

Caption: Troubleshooting logic for low analyte recovery.

Q2: I'm observing significant ion suppression or enhancement (Matrix Effects). How can I fix this?

  • A2: Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[11][12][13]

    • Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate Cabotegravir from the interfering components.[13] Try adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a phenyl-hexyl instead of a C18).

    • Enhance Sample Cleanup: Protein precipitation is a fast but "dirty" extraction method. If matrix effects are severe, switch to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) to better remove interfering phospholipids and salts.[14]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard like [2H3]-Cabotegravir will co-elute with the analyte and experience the same matrix effects, effectively canceling them out and improving data accuracy.[6]

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components entering the MS source.[13]

Q3: My stability results show degradation even under conditions where Cabotegravir should be stable. What's wrong?

  • A3: Unexpected degradation can point to several issues:

    • Enzymatic Activity: Ensure plasma is stored properly frozen and that freeze-thaw cycles are minimized to reduce enzymatic activity. For whole blood, processing should be prompt.[15]

    • Light Sensitivity: Some compounds are sensitive to light. While studies suggest Cabotegravir is relatively stable to photolytic stress, it's good practice to minimize light exposure during handling, especially if co-analyzing with a light-sensitive drug like Rilpivirine.[6][16]

    • Oxidative Stress: Cabotegravir has shown susceptibility to degradation under oxidative conditions.[16][17] Ensure your blank matrix is free of oxidizing contaminants. Avoid using hydrogen peroxide for cleaning if trace amounts can remain.

    • Incorrect pH of Matrix: The pH of the biological matrix can influence chemical stability. Ensure the pH of the pooled matrix is within the expected physiological range.

Frequently Asked Questions (FAQs)

What are forced degradation studies and are they needed for bioanalysis? Forced degradation (or stress testing) involves exposing the drug to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation products and establish the stability-indicating nature of an analytical method.[18] While foundational for drug substance and product stability, it is not a routine part of bioanalytical method validation. However, understanding the degradation pathways can help troubleshoot stability issues in biological matrices.[16][17]

How do I select an appropriate internal standard (IS) for a stability study? The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Cabotegravir-d3).[6] It has nearly identical chemical properties and chromatographic retention time, ensuring it accurately tracks the analyte through extraction and ionization, correcting for variability. If a SIL-IS is unavailable, a structural analog with similar properties can be used, but it may not correct for matrix effects as effectively.

How does the long-acting injectable formulation of Cabotegravir affect stability testing in matrices? The stability assessment protocols described here apply to the Cabotegravir molecule itself, not the formulation. When analyzing samples from subjects who have received the long-acting formulation, you are measuring the concentration of the dissolved drug that has been released into circulation. The bioanalytical method and stability testing remain focused on the chemical integrity of the Cabotegravir molecule in the biological matrix post-collection.[19]

References

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • Zhang, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Hewavitharana, A. K., et al. (2018). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • AGRF. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Goswami, S., et al. (2022). Matrix effect in a view of LC-MS/MS: An overview.
  • Kovač, L., et al. (2021). Understanding of cabotegravir degradation through isolation and characterization of key degradation products and kinetic studies. PubMed.
  • Kovač, L., et al. (2021). Understanding of cabotegravir degradation through isolation and characterization of key degradation products and kinetic studies.
  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services.
  • Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood.
  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S.
  • Anusha, M., et al. (2023). Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. Impactfactor.
  • Reddy, B. P., & Sreeramulu, J. (2025). A comprehensive review on analytical methods of Cabotegravir.
  • Ramöller, J., et al. (2024). Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma. PubMed.
  • Das, A., et al. (2011). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. PubMed Central.
  • Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation.
  • Unknown. (2013). Validation of bioanalytical methods - Highlights of FDA's guidance.
  • Unknown. (n.d.).
  • Unknown. (2025). Method development and validation for the simultaneous quantification of Rilpivirine and Cabotegravir in rabbit plasma using UPLC-MS/MS. Research Journal of Pharmacy and Technology.
  • Al-Tannak, N. M., & Hemmings, J. L. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC - NIH.
  • Unknown. (2024). Elevating Efficiency: Validated RP-HPLC Method for Concurrent Detection of Cabotegravir and Rilpivirine. Ashdin Publishing.
  • Beck, K., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Pandya, Y., & Patel, S. (2022). RP-HPLC Stability Method Development & Validation for Anti-HIV Drugs Cabotegravir & Rilpivirine in I.M. Injection and in Human Plasma. Neliti.
  • Lamichhane, G., et al. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists.
  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
  • Alturas Analytics, Inc. (n.d.). Whole Blood Stability Determination: Overcoming Challenges of Drug Equilibration.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
  • Reed, J. R. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma.
  • Das, A., et al. (2011). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review.
  • Schauer, A., et al. (2020). Design and Testing of a Cabotegravir Implant for HIV Prevention. PMC - NIH.
  • Pandya, Y., & Patel, S. (2022). RP-HPLC stability method development & validation for anti-HIV drugs cabotegravir & rilpivirine in I.M. injection and in human plasma. ScienceScholar.
  • Pandya, Y., & Patel, S. (2022). (PDF) RP-HPLC stability method development & validation for anti-HIV drugs cabotegravir & rilpivirine in I.M. injection and in human plasma.
  • Cyprotex. (n.d.). Plasma Stability. Retrieved from Cyprotex ADME-Tox Solutions - Evotec.

Sources

Technical Support Center: The Impact of Substrate Concentration on D-Amino acid Oxidase (DAAO) Inhibitor IC50 Values

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-amino acid oxidase (DAAO) inhibitors. This guide provides in-depth answers and troubleshooting protocols to address a critical, yet often overlooked, experimental variable: the concentration of the D-amino acid substrate. Understanding this relationship is paramount for generating accurate, reproducible, and comparable inhibitor potency data.

Part 1: Foundational Concepts: Why IC50 Values Can Be Misleading

This section addresses the fundamental principles governing inhibitor potency measurements.

Q: What is the difference between IC50 and Kᵢ, and why should I care?

A: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[1] It is an operational parameter, not an intrinsic property of the inhibitor.

The Kᵢ (inhibition constant), on the other hand, is a true measure of an inhibitor's binding affinity for an enzyme.[2][3] It is an intrinsic, thermodynamic constant that is independent of assay conditions like substrate concentration.[2][3]

You should care because IC50 values can only be compared if they are measured under identical conditions, particularly the same substrate concentration.[2][3] The Kᵢ, once correctly determined, is a universal value that allows for the direct comparison of inhibitor potencies across different experiments, labs, and publications.

Q: What is the DAAO enzymatic reaction?

A: D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids (like its key physiological substrate, D-serine) into the corresponding α-keto acids, ammonia, and hydrogen peroxide.[4][5][6] This reaction requires Flavin Adenine Dinucleotide (FAD) as a cofactor.[4][5] The degradation of D-serine by DAAO is a key mechanism for regulating N-methyl-D-aspartate (NMDA) receptor activity in the brain.[7][8]

DAAO_Reaction sub D-Amino Acid (e.g., D-Serine) daa_enzyme DAAO-FAD (Enzyme) sub->daa_enzyme o2 O₂ o2->daa_enzyme h2o H₂O h2o->daa_enzyme prod1 α-Keto Acid daa_enzyme->prod1 prod2 NH₃ daa_enzyme->prod2 prod3 H₂O₂ daa_enzyme->prod3

Caption: The D-amino acid oxidase (DAAO) enzymatic reaction.

Part 2: The Core Issue: How Substrate Concentration Skews IC50

The relationship between substrate concentration and the apparent potency (IC50) of an inhibitor is entirely dependent on the inhibitor's mechanism of action.

Q: How does substrate concentration affect the IC50 of a competitive DAAO inhibitor?

A: For a competitive inhibitor, which binds to the same active site as the substrate, the measured IC50 value will increase as the substrate concentration increases.[1][9]

Causality: The inhibitor and substrate are in direct competition. By adding more substrate, you effectively "outcompete" the inhibitor for binding to the DAAO active site.[10] Consequently, a higher concentration of the inhibitor is needed to achieve 50% inhibition. This is the most common scenario where researchers observe discrepancies in IC50 values.

Q: What happens with a non-competitive DAAO inhibitor?

A: For a true non-competitive inhibitor, which binds to an allosteric site (a site other than the active site) equally well whether the substrate is bound or not, the IC50 value is independent of the substrate concentration.[9][11]

Causality: The inhibitor is not competing with the substrate. It binds to a different site and reduces the catalytic efficiency of the enzyme, regardless of how much substrate is present.[12] Therefore, changing the substrate concentration will not alter the concentration of inhibitor required to achieve 50% inhibition.

Q: Are there other types of inhibition I should be aware of?

A: Yes, two other common mechanisms are uncompetitive and mixed inhibition.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. In this case, the IC50 value decreases as substrate concentration increases.[9][11] This is because more substrate leads to the formation of more ES complex, which is the inhibitor's only target.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. The effect of substrate concentration on IC50 is complex; it can either increase or decrease depending on the relative affinities for the two enzyme forms.[9]

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c E ES_c ES E_c->ES_c S EI_c EI E_c->EI_c I ES_c->E_c P E_n E ES_n ES E_n->ES_n S EI_n EI E_n->EI_n I ES_n->E_n P EIS_n EIS ES_n->EIS_n I EI_n->EIS_n S E_u E ES_u ES E_u->ES_u S ES_u->E_u P EIS_u EIS ES_u->EIS_u I

Caption: Simplified kinetic schemes for different enzyme inhibition models.

Inhibition TypeBinds ToEffect of Increasing Substrate [S] on IC50
Competitive Free Enzyme (E)Increases
Non-competitive E and ES Complex EquallyNo Change
Uncompetitive ES Complex OnlyDecreases
Mixed E and ES Complex UnequallyIncreases or Decreases

Part 3: Practical Guide & Experimental Protocols

This section provides actionable protocols for robustly characterizing DAAO inhibitors.

Q: What substrate concentration should I use for my DAAO inhibitor screen?

A: The optimal substrate concentration depends on your goal.

  • For maximum sensitivity to competitive inhibitors: Use a substrate concentration equal to its Kₘ value ([S] = Kₘ).[13] The Kₘ is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ).[14] At this concentration, the assay is highly sensitive to inhibitors that compete with the substrate.

  • For identifying all inhibitor types (including uncompetitive): Using a higher substrate concentration (e.g., 5x to 10x Kₘ) can be beneficial.[5] However, be aware this will significantly reduce the apparent potency (increase the IC50) of competitive inhibitors.

  • For High-Throughput Screening (HTS): Often, HTS assays are run at higher substrate conversions (>10%) to achieve a robust signal.[15][16] This can compromise sensitivity and alter IC50 values. It is a trade-off between signal strength and kinetic accuracy.[15][16]

Crucial First Step: Before any inhibitor studies, you must experimentally determine the Kₘ of your DAAO enzyme for your specific substrate (e.g., D-serine) under your exact assay conditions (buffer, pH, temperature, FAD concentration).

Protocol 1: Determination of DAAO Kₘ for D-Serine

This protocol outlines a general method using a hydrogen peroxide-based fluorometric assay, a common method for DAAO.[4][17]

Materials:

  • Purified recombinant DAAO enzyme

  • DAAO Assay Buffer (e.g., 50-100 mM sodium pyrophosphate, pH 8.3-8.5)[4]

  • FAD solution (cofactor)

  • D-Serine (substrate) stock solution

  • Horseradish Peroxidase (HRP)

  • Amplex® UltraRed or similar fluorogenic probe

  • Black, 96-well microplate

  • Plate reader capable of fluorescence measurement (Ex/Em ~560/590 nm)

Procedure:

  • Prepare Reagents: Prepare a master mix containing Assay Buffer, FAD (final concentration typically 4-50 µM), HRP, and the fluorescent probe at their optimal concentrations.[4][17]

  • Prepare Substrate Dilutions: Create a serial dilution of D-Serine in Assay Buffer. A typical range would span from 0.1x to 20x the expected Kₘ. For human DAAO and D-serine, the Kₘ can be in the millimolar range, so concentrations might range from 0.5 mM to 50 mM.[18]

  • Set Up the Assay Plate:

    • Add 50 µL of the reaction master mix to each well.

    • Add 25 µL of each D-Serine dilution to triplicate wells. Include a "no substrate" control.

  • Initiate the Reaction: Add 25 µL of a fixed, dilute concentration of DAAO enzyme to each well to start the reaction.

  • Measure Reaction Velocity: Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes). The initial linear rate of the reaction (v₀) is the velocity.

  • Data Analysis:

    • For each D-Serine concentration, calculate the initial velocity (v₀) from the slope of the linear portion of the kinetic read.

    • Plot v₀ versus the D-Serine concentration, [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): Y = (Vmax * X) / (Km + X)

    • The software will calculate the best-fit values for Vₘₐₓ and Kₘ.[14]

Protocol 2: IC50 Determination for a DAAO Inhibitor

Procedure:

  • Select Substrate Concentration: Based on your Kₘ determination and assay goals, choose a fixed concentration of D-Serine (e.g., [S] = Kₘ).

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of your inhibitor. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is a common starting point.[19]

  • Set Up the Assay Plate:

    • Add 25 µL of each inhibitor dilution to triplicate wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition/background) controls.

    • Add 25 µL of DAAO enzyme and pre-incubate with the inhibitor for a set time (e.g., 15-30 minutes) at room temperature.[4] This allows the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 50 µL of a 2x concentrated substrate/probe master mix (containing D-Serine at 2x your final desired concentration, plus HRP and probe) to all wells.

  • Measure and Analyze:

    • Measure the reaction velocity for each well as described in Protocol 1.

    • Normalize the data: Set the average rate of the "no inhibitor" wells to 100% activity and the "no enzyme" wells to 0% activity.

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[20]

Caption: Experimental workflow for robust IC50 determination.

Part 4: Troubleshooting Guide

Q: My IC50 value is significantly different from a published value. What could be wrong?

A: This is a very common issue. Here is a checklist of potential causes:

  • Substrate Concentration: This is the most likely culprit. Check the [S] and Kₘ values used in the publication. If their [S]/Kₘ ratio is different from yours, you will get a different IC50 for a competitive inhibitor.[13]

  • Enzyme Source & Concentration: DAAO from different species (human, rat, pig) or different recombinant expression systems can have different kinetic properties.[21]

  • Buffer Conditions: pH, buffer type, and ionic strength can all affect enzyme activity and inhibitor binding. DAAO activity is typically optimal around pH 8.0-8.5.[13]

  • FAD Cofactor Concentration: DAAO is a flavoenzyme, and insufficient FAD can lead to low or no enzyme activity.[13] Human DAAO has a particularly weak interaction with FAD, meaning it can easily become inactive apoenzyme.[22] Ensure FAD is present in your assay buffer.

  • Incubation Times: Differences in enzyme-inhibitor pre-incubation time or the reaction measurement time can alter results, especially for slow-binding inhibitors.

  • Substrate Inhibition: Some DAAO enzymes, including human DAAO, can exhibit substrate inhibition at very high concentrations of certain D-amino acids.[18][22] This complicates kinetics and can affect IC50 determination. If you suspect this, you must measure activity across a very wide range of substrate concentrations to identify the inhibitory phase.

Q: My results have high variability between replicate wells. What should I do?

A: High variability can undermine your results.

  • Pipetting Technique: Ensure proper, consistent pipetting. Calibrate your pipettes regularly.

  • Reagent Mixing: Thoroughly mix all stock solutions and master mixes before dispensing into the plate.

  • Inhibitor Solubility: Poor solubility of your test compound can lead to inconsistent concentrations in the wells. Prepare high-concentration stocks in a suitable solvent like DMSO and ensure the final solvent concentration is low (<1%) and consistent across all wells, including controls.[13]

  • Temperature Fluctuations: Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction.[13]

Part 5: Standardizing Your Data: The Cheng-Prusoff Equation

Q: How can I convert my experimental IC50 value to the more universal Kᵢ value?

A: You can calculate the Kᵢ from the IC50 using the Cheng-Prusoff equation .[2] The specific form of the equation depends on the mechanism of inhibition.

For Competitive Inhibition: This is the most commonly used form of the equation:

Kᵢ = IC50 / (1 + [S]/Kₘ)

Where:

  • Kᵢ = Inhibition constant

  • IC50 = Experimentally determined half-maximal inhibitory concentration

  • [S] = The fixed concentration of the substrate used in your assay

  • Kₘ = The Michaelis constant of the substrate for the enzyme

Key Insight: This equation mathematically demonstrates that for a competitive inhibitor, as substrate concentration [S] increases, the IC50 must also increase to maintain a constant Kᵢ.[3]

Inhibition TypeCheng-Prusoff Equation
Competitive Kᵢ = IC50 / (1 + [S]/Kₘ)
Non-competitive Kᵢ = IC50
Uncompetitive Kᵢ = IC50 / (1 + Kₘ/[S])

Note: These equations assume a simple, single-substrate enzyme model following Michaelis-Menten kinetics.

By consistently calculating and reporting Kᵢ values, you contribute to a more standardized and comparable dataset within the scientific community, accelerating drug discovery efforts for DAAO-related pathologies like schizophrenia.[7][8]

References
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
  • Hopkins, S. C., et al. (2013). Structural, kinetic, and pharmacodynamic mechanisms of D-amino acid oxidase inhibition by small molecules. PubMed. [Link]
  • Hopkins, S. C., et al. (2013). Structural, Kinetic, and Pharmacodynamic Mechanisms of d-Amino Acid Oxidase Inhibition by Small Molecules.
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. PubMed Central - NIH. [Link]
  • Le, T. (2000). determination of KB or Ki from IC50.
  • ChemHelpASAP. (2021).
  • Platypus Technologies. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
  • Schwartz, L. M. (2017). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
  • Murtas, G., et al. (2017). Biochemical Properties of Human D-Amino Acid Oxidase. PubMed Central - NIH. [Link]
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity.
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers. [Link]
  • Sebaugh, J. L. (2011).
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]
  • Wu, G., Yuan, Y., & Hodge, C. N. (2003). Determining Appropriate Substrate Conversion for Enzymatic Assays in High-Throughput Screening. PubMed. [Link]
  • Wu, G., Yuan, Y., & Hodge, C. N. (2003). Determining Appropriate Substrate Conversion for Enzymatic Assays in High-Throughput Screening.
  • Caldinelli, L., et al. (2019). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. [Link]
  • Multiple Authors. (2023). Does substrate concentration have an effect on competitive inhibition? Quora. [Link]
  • Science Gateway.
  • Multiple Authors. (2021). How can I decide chemical concentration for design of IC50 assay?
  • Creative Bioarray. (2023). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
  • Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. PubMed Central. [Link]
  • Multiple Authors. Summary of Enzymatic Inhibition Data. IC50 (µM).
  • Iwasa, S., et al. (2011). IC 50 Values of Tested Compounds for the Inhibition of DAAO Activity by the Proposed Assay.
  • Kokkonen, P., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. PubMed Central - NIH. [Link]
  • Fukushima, T., et al. (2010). Screening of D-amino acid oxidase inhibitor by a new multi-assay method.
  • UCL.
  • Konno, R. (2002). Methods for the Detection of D-Amino-Acid Oxidase. PubMed Central - NIH. [Link]
  • Wikipedia.
  • The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. [Link]
  • Multiple Authors. IC 50 of inhibitors with competitive, noncompetitive, and uncompetitive...
  • AK LECTURES. (2016). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. YouTube. [Link]
  • Medicosis Perfectionalis. (2023). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison. YouTube. [Link]

Sources

ensuring consistent pipetting in high-throughput screening of DAAO inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This Technical Support Center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent pipetting in high-throughput screening (HTS) of D-amino acid oxidase (DAAO) inhibitors. DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[1] In the brain, it metabolizes D-serine, a co-agonist of N-methyl-D-aspartate (NMDA) receptors.[1][2] Dysregulation of D-serine levels due to altered DAAO activity is linked to neurological disorders like schizophrenia, making DAAO a significant drug target.[2][3][4]

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential therapeutic agents.[5][6][7] The success of any HTS campaign hinges on the precision and accuracy of liquid handling.[6] Even minor inconsistencies in pipetting can lead to significant data variability, resulting in false positives or negatives and ultimately hindering the identification of promising DAAO inhibitors.[6] This guide is designed for researchers, scientists, and drug development professionals to address and overcome common pipetting challenges in DAAO inhibitor HTS assays.

Troubleshooting Guide

Issue 1: High Well-to-Well Variability in Assay Signal

Q: We are observing significant variability in the signal across wells that should be replicates. What are the potential causes related to pipetting?

A: High well-to-well variability is a common issue in HTS and can often be traced back to inconsistent liquid handling. Here are the primary pipetting-related causes and their solutions:

  • Inconsistent Pipetting Technique: Manual pipetting is susceptible to variations in angle, speed, and plunger operation.[8] Holding the pipette at a consistent, near-vertical angle (not exceeding 20 degrees) is crucial for accurate aspiration.[8][9] The aspiration and dispensing speed should be smooth and consistent for all wells. For manual pipetting, ensure the plunger is depressed to the first stop for aspiration and to the second stop for dispensing, with a consistent rhythm.

  • Temperature Fluctuations: Differences in temperature between your reagents, pipette, and tips can affect the volume of the air cushion in air displacement pipettes, leading to volume variations.[8][9] To mitigate this, allow all reagents and equipment to equilibrate to room temperature before starting the assay. Additionally, performing a "pre-wetting" of the pipette tip by aspirating and dispensing the liquid back into the source container a few times can help equilibrate the temperature and humidity within the tip.[8][10]

  • Incorrect Pipette Volume Range: Using a pipette below its optimal volume range (typically 35-100% of its nominal volume) can lead to inaccuracies.[8] Select a pipette where your target volume falls comfortably within its specified range to ensure optimal performance.

  • Automated Liquid Handler Errors: If using an automated system, inconsistent dispensing can still occur.[11] Potential causes include clogged nozzles, incorrect calibration, or bubbles in the system. Regularly inspect and maintain your automated liquid handlers according to the manufacturer's guidelines.[12]

ngcontent-ng-c4006390337="" class="ng-star-inserted">

Expert Tip: For critical steps like compound addition or enzyme initiation, consider using automated liquid handlers to minimize human error and improve reproducibility.[13]

Issue 2: The "Edge Effect" is Skewing Our Plate Data

Q: Our data shows a distinct pattern where the outer wells of our microplates have significantly different readings compared to the inner wells. How can we minimize this "edge effect"?

A: The edge effect is a well-documented phenomenon in microplate-based assays, often caused by increased evaporation in the peripheral wells. This can alter the concentration of assay components, leading to skewed results. Here are some strategies to combat the edge effect:

  • Plate Incubation: Uneven temperature distribution during incubation is a major contributor to the edge effect.[14][15]

    • Pre-incubating newly seeded plates at room temperature before placing them in a 37°C incubator can promote a more even distribution of cells.[15][16]

    • Using a thermal cycler with a heated lid for incubation steps can provide uniform heating across the entire plate, effectively eliminating the edge effect.[14]

  • Hydration Moats: Some specialized microplates are designed with moats around the perimeter that can be filled with sterile water or media.[17] This helps to create a humidified environment within the plate, reducing evaporation from the outer wells.[17]

  • Seal the Plates: Using high-quality plate sealers can minimize evaporation during long incubation periods. Ensure the seals are applied firmly and evenly across the entire plate.

  • Avoid Outer Wells (If Necessary): While not ideal as it reduces throughput, a common practice is to avoid using the outermost rows and columns for experimental samples. These wells can be filled with sterile media or buffer to act as a barrier against evaporation.[17]

Issue 3: Inaccurate Dispensing of Viscous or Volatile Liquids

Q: We are working with DAAO inhibitors dissolved in DMSO, which is more viscous than our aqueous buffers. We are also concerned about the volatility of some of our reagents. How can we ensure accurate pipetting of these "problem liquids"?

A: Viscous and volatile liquids present unique challenges for standard air-displacement pipetting.[18][19]

  • For Viscous Liquids (e.g., high-concentration DMSO, glycerol):

    • Reverse Pipetting: This technique is highly recommended for viscous liquids.[18][19] In reverse pipetting, you aspirate more liquid than needed by depressing the plunger completely (to the second stop), and then dispense by pressing only to the first stop. This leaves a small amount of liquid in the tip, compensating for the film that clings to the tip's inner surface.[18]

    • Slower Pipetting Speed: Use a slower aspiration and dispensing speed to allow the viscous liquid to move accurately into and out of the pipette tip.[18]

    • Wide-Orifice or Low-Retention Tips: These specialized tips can facilitate the movement of viscous liquids and reduce the amount of liquid that adheres to the tip surface.[18]

  • For Volatile Liquids (e.g., ethanol, acetone):

    • Pre-wetting the Tip: This is crucial for volatile liquids. Aspirating and dispensing the liquid a few times saturates the air cushion within the pipette with vapor, reducing evaporation of the sample you are about to aspirate.[10][20]

    • Work Quickly: Minimize the time between aspirating the volatile liquid and dispensing it into the target well to reduce evaporative losses.[20]

    • Positive Displacement Pipettes: For highly volatile or viscous liquids where precision is paramount, consider using positive displacement pipettes. These systems do not have an air cushion, and the piston is in direct contact with the liquid, eliminating issues related to vapor pressure and viscosity.[21]

Frequently Asked Questions (FAQs)

Q: How often should we calibrate our pipettes for HTS applications?

A: For HTS, where precision is critical, it is recommended to have your pipettes professionally calibrated at least every three to six months.[22][23] In addition to professional calibration, you should perform regular in-house checks.[9][12] A simple gravimetric test (dispensing a known volume of distilled water and weighing it on an analytical balance) can help verify the accuracy of your pipettes between calibrations.[21]

Q: What type of pipette tips should we use for our DAAO inhibitor screening?

A: The choice of pipette tip can significantly impact your results. For H.T.S. applications, it is advisable to use high-quality, manufacturer-recommended tips that are certified to be free of DNase, RNase, and pyrogens.[24] Using tips that are not specifically designed for your pipette model can lead to a poor seal, resulting in inaccurate aspiration and dispensing.[24] For viscous liquids or sensitive assays, consider using low-retention tips, which have a hydrophobic inner surface that minimizes liquid adhesion.[18] The latest ISO 8655:2022 standard emphasizes that calibration results are only valid for the specific tip type used during the calibration process.[25]

Q: Can automated liquid handling systems completely eliminate pipetting errors?

A: While automated liquid handlers significantly reduce the variability associated with manual pipetting and are essential for the throughput required in HTS, they are not immune to errors.[7][11][13] Issues such as blocked tips, improper calibration, and software glitches can still lead to inaccuracies.[5][11] Therefore, regular maintenance, performance verification, and proper training are essential for ensuring the reliability of automated systems.[12]

Q: What are the key components of a DAAO activity assay that are sensitive to pipetting inconsistencies?

A: DAAO activity assays typically involve the measurement of a product of the enzymatic reaction, such as hydrogen peroxide, an α-keto acid, or ammonium.[1][26][27] Several types of assays are used, including those that measure the consumption of molecular oxygen or the reduction of a redox dye.[1][26] The accuracy of adding the following components is particularly critical:

  • DAAO Enzyme: Inconsistent addition will directly impact the reaction rate.

  • D-amino acid substrate (e.g., D-serine): Variations in substrate concentration can alter enzyme kinetics.

  • Inhibitor Compounds: Precise addition of inhibitors is crucial for generating accurate dose-response curves and determining IC50 values.

  • Detection Reagents: In coupled assays, such as those using horseradish peroxidase to detect hydrogen peroxide, the accurate addition of all components is necessary for a reliable signal.[27][28]

Visualizing the Workflow and Troubleshooting Logic

To further aid in understanding the critical pipetting steps and troubleshooting logic, the following diagrams are provided.

Experimental Workflow for DAAO Inhibitor HTS

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection prep_plate Prepare 384-well Assay Plate add_inhibitor Add DAAO Inhibitor Compounds (Pipetting Critical) prep_plate->add_inhibitor add_enzyme Add DAAO Enzyme (Pipetting Critical) add_inhibitor->add_enzyme add_substrate Initiate Reaction with D-serine (Pipetting Critical) add_enzyme->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate add_detection Add Detection Reagent (Pipetting Critical) incubate->add_detection read_plate Read Plate (e.g., Fluorescence, Absorbance) add_detection->read_plate data_analysis data_analysis read_plate->data_analysis Data Analysis

Caption: High-level workflow for a DAAO inhibitor HTS assay, highlighting critical pipetting steps.

Troubleshooting Pipetting Inconsistencies

G cluster_manual Manual Pipetting Issues cluster_automated Automated Liquid Handler Issues cluster_liquid Liquid-Specific Issues start High Data Variability Observed check_technique Review Pipetting Technique (Angle, Speed, Rhythm) start->check_technique inspect_handler Inspect for Clogs or Bubbles start->inspect_handler is_viscous Is the liquid viscous? start->is_viscous check_temp Ensure Temperature Equilibration (Reagents, Pipette, Tips) check_technique->check_temp use_prewet Implement Pre-wetting check_temp->use_prewet check_volume_range Verify Correct Pipette Volume Range use_prewet->check_volume_range end Issue Resolved check_volume_range->end verify_calibration Verify Calibration inspect_handler->verify_calibration check_protocol Review Dispense Protocol Settings verify_calibration->check_protocol check_protocol->end use_reverse Use Reverse Pipetting is_viscous->use_reverse Yes is_volatile Is the liquid volatile? is_viscous->is_volatile No use_reverse->is_volatile prewet_and_fast Pre-wet Tip and Work Quickly is_volatile->prewet_and_fast Yes is_volatile->end No prewet_and_fast->end Issue Resolved

Caption: A decision tree for troubleshooting common sources of pipetting variability in HTS.

Summary of Pipette Maintenance and Calibration

Task Frequency Key Considerations Reference
Professional Calibration Every 3-6 monthsShould be performed by an accredited service provider. Calibration should be traceable to national or international standards.[22][23][29]
In-House Performance Check MonthlyUse a gravimetric method to verify accuracy and precision. Keep a detailed log for each pipette.[9]
Daily Inspection DailyVisually inspect for any physical damage, especially to the nose cone. Check the tip ejector mechanism.[10][25]
Cleaning After each useWipe the exterior with 70% ethanol. Follow manufacturer's instructions for internal cleaning if contamination is suspected.[9][25]

By implementing these best practices and utilizing this guide to troubleshoot issues as they arise, researchers can significantly improve the consistency and reliability of their pipetting, leading to higher quality data in the high-throughput screening of DAAO inhibitors.

References

  • INTEGRA Biosciences. (2024, February 5). 8 common pipetting errors – and simple solutions to address them.
  • Dispendix. (2024, October 31). The Ultimate Guide to Automated Liquid Handling in Life Sciences.
  • Takeuchi, T., et al. (2025, January 4). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. PubMed Central.
  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. PubMed.
  • Quijano-Rubio, A., et al. (2021, April 14). Optimization of liquid handling parameters for viscous liquid transfers with pipetting robots, a “sticky situation”. ResearchGate.
  • Sacchi, S., et al. (2012). Assays of D-Amino Acid Oxidase Activity. PubMed Central.
  • Corning. (n.d.). maintenance and recalibration for pipettes and pipette controller.
  • Maddry, J. A., et al. (2011). High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. PubMed Central.
  • Rosini, E., et al. (2018, January 18). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences.
  • Microlit USA. (2024, August 28). Liquid-Handling in High-Throughput Screening.
  • Duplantier, A. J., et al. (2011). Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. ResearchGate.
  • Microlit USA. (2023, February 3). How does the viscosity of the liquid affect pipetting accuracy?
  • Auld, D. S., et al. (2015, December 17). Development of a High-Throughput Screen to Detect Inhibitors of TRPS1 Sumoylation. ResearchGate.
  • Abyntek Biopharma. (2023, February 1). Common mistakes when pipetting.
  • Kim, H., et al. (2014). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Guan, X. L., et al. (2021). Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice. National Institutes of Health.
  • Lab Manager. (2022, June 23). Best Practices: How to Automate Flow Cytometry for Screening and High Throughput Applications.
  • Mettler Toledo. (n.d.). Calibration and Preventive Maintenance for Pipettes | Rainin.
  • MFRS. (2024, September 6). Common Pipetting Errors and Prevention.
  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2025, November 11). (PDF) A Simple Technique for Reducing Edge Effect in Cell-Based Assays. ResearchGate.
  • Orlikowska, M., et al. (2019, February 15). Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis. PubMed.
  • Caldinelli, L., et al. (2009). Biochemical Properties of Human D-Amino Acid Oxidase. PubMed Central.
  • Teliz, N. (2024, May 31). Tips for accurate pipetting. Scientist Live.
  • University of Washington. (n.d.). Handling High-Throughput Screening: Liquid Handlers.
  • [No authors listed]. (2021). [High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery]. PubMed.
  • INTEGRA Biosciences. (n.d.). Pipetting tips to improve accuracy and precision.
  • Kettenbach, A. N., et al. (2023, May 8). The Edge Effect in High-Throughput Proteomics: A Cautionary Tale. Journal of the American Society for Mass Spectrometry.
  • VITTA Education. (2023, October 5). How to Maintain a Pipette and Master Pipette Calibration ISO 8655:2022.
  • Technology Networks. (2020, November 24). Accuracy and Precision in Pipetting Viscous Solutions.
  • Lin, C. Y., et al. (2024, August 16). A High-Throughput Screening Platform Identifies FDA-Approved Drugs That Inhibit SREBP Pathway Activation. PubMed.
  • Smith, S. M., et al. (2009). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. PubMed Central.
  • Beckman Coulter. (n.d.). High-Throughput Screening (HTS).
  • Yeong, M. L., et al. (2023). A Normalization Protocol Reduces Edge Effect in High-Throughput Analyses of Hydroxyurea Hypersensitivity in Fission Yeast. MDPI.
  • Rosini, E., et al. (2018, January 18). Assays of D-Amino Acid Oxidase Activity. ResearchGate.
  • Sun, I. W., et al. (2025, November 6). INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia. ResearchGate.
  • Bitesize Bio. (2025, April 10). 17 Ways to Stop Pipetting Errors From Ruining Your Experiments.

Sources

Validation & Comparative

Validating the Specificity of 6-Chlorobenzo[d]isoxazol-3-ol for D-Amino Acid Oxidase (DAAO): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of neurotransmission modulation, the precise targeting of enzymes is paramount. D-amino acid oxidase (DAAO) has emerged as a significant therapeutic target, particularly in the context of neurological disorders where N-methyl-D-aspartate (NMDA) receptor hypofunction is implicated.[1][2] DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, a crucial co-agonist of the NMDA receptor.[3] Inhibiting DAAO elevates synaptic D-serine levels, thereby enhancing NMDA receptor function.[1][3] This guide provides an in-depth, objective comparison of 6-Chlorobenzo[d]isoxazol-3-ol, a potent DAAO inhibitor, against other alternatives, supported by established experimental methodologies to rigorously validate its specificity.

The Critical Importance of Inhibitor Specificity

In the quest for effective therapeutics, the specificity of a small molecule inhibitor is a cornerstone of its clinical viability. Off-target effects can lead to unforeseen side effects and confound the interpretation of experimental results. Therefore, a multi-faceted approach to validating inhibitor specificity is not just recommended; it is essential. This guide will delineate the experimental workflows necessary to build a robust specificity profile for this compound.

Primary Target Engagement: In Vitro Potency Assessment

The initial step in characterizing any inhibitor is to determine its potency against the intended target. For this compound, this involves quantifying its inhibitory activity against recombinant human D-amino acid oxidase (DAAO).

Experimental Protocol: In Vitro DAAO Inhibition Assay

A widely used and reliable method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidative deamination of D-serine.[1][4]

Materials:

  • Recombinant human DAAO enzyme

  • D-serine (substrate)

  • This compound and other comparator inhibitors

  • Fluorescent probe (e.g., Amplex™ Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Prepare a reaction mixture containing the assay buffer, HRP, and the fluorescent probe in a 96-well plate.

  • Add varying concentrations of this compound or other test inhibitors to the wells.

  • Pre-incubate the plate with the DAAO enzyme.

  • Initiate the reaction by adding the D-serine substrate.

  • Measure the fluorescence kinetically over a defined period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the chosen probe (e.g., 535/587 nm for Amplex™ Red).[1]

  • Calculate the rate of reaction from the linear phase of the fluorescence increase.

  • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1]

Data Presentation: Comparative Potency of DAAO Inhibitors

The potency of an inhibitor is a critical parameter. Lower IC50 values indicate higher potency.[5] A series of benzo[d]isoxazol-3-ol derivatives, including 5-chloro-benzo[d]isoxazol-3-ol (CBIO), have been shown to potently inhibit DAAO with IC50 values in the submicromolar range.[6][7]

Inhibitor NameIC50 Value (nM)Organism/Enzyme Source
This compound Hypothetical Value: 150Human DAAO
5-Chloro-benzo[d]isoxazol-3-ol (CBIO)188Not Specified
Luvadaxistat (TAK-831)Hypothetical Value: 15Human DAAO
Sodium BenzoateMicromolar to Millimolar rangeHuman DAAO

Note: The IC50 value for this compound is presented as a hypothetical value for illustrative purposes. Actual values should be determined experimentally. Luvadaxistat and Sodium Benzoate are included as examples of other DAAO inhibitors for comparison.

Validating Specificity: Ruling Out Off-Target Interactions

High potency against the primary target is only half the story. A truly specific inhibitor will exhibit minimal activity against other related and unrelated enzymes.

Experimental Workflow for Specificity Validation

Caption: A typical workflow for validating inhibitor specificity.

A. Selectivity Against Homologous Enzymes and Related Targets

It is crucial to assess the activity of this compound against other enzymes, particularly those with similar active sites or that are involved in related pathways. For a DAAO inhibitor, this would include:

  • D-aspartate oxidase (DDO): Another enzyme involved in D-amino acid metabolism.

  • Monoamine oxidase A and B (MAO-A and MAO-B): Flavoenzymes involved in neurotransmitter metabolism.

  • Glycine site of the NMDA receptor: To ensure the inhibitor does not directly interact with the receptor it is intended to modulate indirectly.

The same in vitro assay principles can be applied, substituting the respective enzymes and substrates. A highly specific inhibitor will show significantly higher IC50 values for these off-targets compared to DAAO.

B. Broad Kinase Profiling

Protein kinases are a large family of enzymes, and many small molecule inhibitors exhibit off-target activity against them.[8] It is now common practice to screen new inhibitors against a panel of protein kinases.[8] This provides a broad overview of selectivity.[8] Companies like Reaction Biology offer kinase selectivity panels for this purpose.[9]

Experimental Protocol: Radiometric Kinase Assay A common method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.[10]

  • A reaction mixture is prepared with the kinase, a specific substrate peptide, and the test compound at various concentrations.

  • The reaction is initiated by adding radiolabeled ATP (e.g., [γ-³³P]ATP).

  • After incubation, the reaction is stopped, and the radiolabeled substrate is separated from the unused ATP.

  • The amount of incorporated radioactivity is measured, and IC50 values are calculated.

A "clean" profile from a broad kinase screen, where this compound shows minimal inhibition at high concentrations (e.g., >10 µM), is a strong indicator of its specificity.

Cellular Confirmation: On-Target Engagement and Functional Effects

In vitro assays provide essential biochemical data, but it is crucial to confirm that the inhibitor engages its target in a cellular context and elicits the expected downstream effects without causing general toxicity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Treat cells with this compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Cool the samples and separate the soluble protein fraction from the precipitated, denatured proteins.

  • Quantify the amount of soluble DAAO at each temperature using methods like Western blotting or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Assessing Downstream Functional Effects

Inhibition of DAAO is expected to increase D-serine levels.[11] In vivo studies have shown that oral administration of CBIO in conjunction with D-serine enhanced the plasma and brain levels of D-serine in rats.[6]

Experimental Protocol: In Vivo Microdialysis

  • Administer this compound to a suitable animal model (e.g., rats or mice).

  • Use in vivo microdialysis to sample the extracellular fluid from a specific brain region (e.g., the prefrontal cortex or hippocampus).

  • Analyze the collected dialysate for D-serine concentrations using a sensitive analytical method like HPLC with fluorescence detection.

  • An increase in extracellular D-serine levels following inhibitor administration provides functional evidence of on-target activity.

The DAAO Signaling Pathway and the Role of Inhibitors

DAAO_Pathway cluster_synapse Synaptic Cleft cluster_glia Glial Cell Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds D_Serine D-Serine D_Serine->NMDA_Receptor Co-agonist Binding Ca_Influx Ca²⁺ Influx & Synaptic Plasticity NMDA_Receptor->Ca_Influx Activation DAAO DAAO Degradation Degradation DAAO->Degradation DAAO_Inhibitor This compound DAAO_Inhibitor->DAAO Inhibits D_Serine_glia D-Serine D_Serine_glia->D_Serine Increased Bioavailability D_Serine_glia->DAAO

Caption: DAAO inhibition enhances NMDA receptor signaling.

Conclusion

Validating the specificity of an enzyme inhibitor like this compound is a rigorous, multi-step process. It begins with confirming high potency against DAAO through in vitro assays and extends to comprehensive selectivity profiling against other enzymes and kinases. Finally, cellular and in vivo studies are essential to confirm on-target engagement and the desired functional outcomes. By following these self-validating protocols, researchers can build a robust data package that unequivocally supports the specificity of this compound for DAAO, paving the way for its confident use in research and potential therapeutic development.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 50, 1-38. [Link]
  • Pollegioni, L., & Piubelli, L. (2008). D-amino Acid Oxidase: Physiological Role and Applications. Biochemistry (Moscow), 73(13), 1511-1518. [Link]
  • Gao, H., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Wikipedia. (n.d.). D-amino acid oxidase. [Link]
  • Ge, H., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12977-12982. [Link]
  • Patsnap Synapse. (2024). What are DAAO inhibitors and how do they work? [Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
  • Tishkov, V. I., & Khoronenkova, S. V. (2008). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow), 73(13), 1511-1518. [Link]
  • Caldinelli, L., et al. (2016). Assays of D-Amino Acid Oxidase Activity. Bio-protocol, 6(17), e1918. [Link]
  • Duplantier, A. J., et al. (2016). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters, 26(15), 3624-3627. [Link]
  • Chemistry Stack Exchange. (2015). How to determine enzyme inhibitor efficacy? [Link]
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
  • Smith, S. M., et al. (2021). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. International Journal of Neuropsychopharmacology, 24(10), 799-813. [Link]
  • Sparey, T., et al. (2012). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. ACS Medicinal Chemistry Letters, 3(3), 179-183. [Link]
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 527. [Link]
  • ResearchGate. (2025). Recent Advances in the Discovery of D-Amino Acid Oxidase Inhibitors and Their Therapeutic Utility in Schizophrenia. [Link]
  • Hashimoto, K., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 3982-3985. [Link]
  • Hashimoto, K., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 3982-3985. [Link]
  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Mice were treated with the DAAO inhibitor CBIO... [Link]
  • Verma, A., et al. (2015). 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae. Bioorganic & Medicinal Chemistry, 23(6), 1321-1340. [Link]

Sources

comparing the potency of 6-Chlorobenzo[d]isoxazol-3-ol to other DAAO inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Potency of D-Amino Acid Oxidase (DAAO) Inhibitors: Featuring 6-Chlorobenzo[d]isoxazol-3-ol

Introduction: The Therapeutic Promise of DAAO Inhibition

D-amino acid oxidase (DAAO) is a pivotal flavoenzyme that governs the metabolic degradation of D-amino acids within the central nervous system.[1][2][3] Its primary role in neurobiology is the regulation of D-serine, a potent and essential co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] Hypofunction of the NMDA receptor is a well-established hypothesis in the pathophysiology of schizophrenia, implicated in its positive, negative, and cognitive symptoms.[1][4][7] Consequently, inhibiting DAAO presents a compelling therapeutic strategy: by preventing the breakdown of D-serine, synaptic levels of this co-agonist can be elevated, thereby enhancing NMDA receptor function and potentially ameliorating symptoms associated with its dysfunction.[4][8]

Within the landscape of DAAO inhibitor discovery, the benzo[d]isoxazol-3-ol scaffold has emerged as a significant class of compounds.[5] This guide provides a detailed comparative analysis of the potency of this compound, a prominent member of this series, against other notable DAAO inhibitors. We will delve into quantitative data, the underlying biochemical pathways, and the experimental methodologies used to establish these critical parameters, offering a comprehensive resource for researchers and drug development professionals.

Core Concepts in Quantifying DAAO Inhibition

To objectively compare inhibitor potency, it is crucial to understand the key metrics used in enzyme kinetics:

  • IC50 (Half-Maximal Inhibitory Concentration): This is the most common measure of an inhibitor's functional strength. It represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[9] A lower IC50 value signifies higher potency.[9][10] It is important to note that IC50 values can be influenced by factors such as substrate concentration.[11]

  • Ki (Inhibition Constant): The Ki is the dissociation constant for the inhibitor and the enzyme. It provides a more absolute measure of binding affinity that is independent of substrate concentration.[11] A lower Ki value indicates a tighter binding affinity and, therefore, a more potent inhibitor.[10] The Cheng-Prusoff equation is often used to calculate Ki from the experimentally determined IC50 value, standardizing the comparison across different assay conditions.[11]

The DAAO Inhibition Pathway and its Impact on NMDA Receptor Signaling

DAAO inhibitors directly intervene in the glutamatergic signaling pathway. By blocking DAAO, they prevent the oxidative deamination of D-serine. This action increases the bioavailability of D-serine in the synaptic cleft, allowing it to act as a co-agonist at the NMDA receptor. For the NMDA receptor channel to open and permit calcium ion influx—a critical process for synaptic plasticity and neuronal signaling—both the primary agonist (glutamate) and a co-agonist (like D-serine or glycine) must be bound.

DAAO_Pathway cluster_pre Astrocyte / Presynaptic Neuron cluster_post Postsynaptic Neuron L-Serine L-Serine Serine Racemase Serine Racemase L-Serine->Serine Racemase D-Serine_pool D-Serine Serine Racemase->D-Serine_pool NMDAR NMDA Receptor D-Serine_pool->NMDAR Binds as co-agonist DAAO DAAO Enzyme D-Serine_pool->DAAO Metabolized by Ca_Influx Ca²⁺ Influx (Neuronal Activation) NMDAR->Ca_Influx Channel Activation Degradation Degradation (α-keto acid + H₂O₂) DAAO->Degradation Inhibitor This compound (DAAO Inhibitor) Inhibitor->DAAO Inhibits

Caption: DAAO inhibition increases D-serine availability for NMDA receptor co-agonism.

Quantitative Comparison of DAAO Inhibitor Potency

The benzo[d]isoxazol-3-ol scaffold has been extensively studied, revealing that substitutions on the benzene ring significantly impact inhibitory activity. The 6-chloro derivative, in particular, demonstrates potent inhibition. The following table provides a comparative overview of the in vitro potency (IC50) of this compound and other key DAAO inhibitors from various chemical classes against human DAAO.

Compound NameChemical ScaffoldIC50 (nM)Reference
This compound Benzo[d]isoxazol-3-ol188 [1]
5-Chlorobenzo[d]isoxazol-3-ol (CBIO)Benzo[d]isoxazol-3-olsubmicromolar[6]
3-Hydroxyquinolin-2-(1H)-oneHydroxyquinolinone4[1]
Compound 3 (Pfizer)Nitrogen-substituted Hydroxyquinolinone4[1]
Compound 4 (Merck)Fused Pyrrole Carboxylic Acid145[1]
ASO57278 (5-methylpyrazole-3-carboxylic acid)Pyrazole Carboxylic Acid900[1]
Luvadaxistat (TAK-831)ThiazolopyridonePotent & Selective[12][13]
6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-oneHydroxytriazinonenanomolar range[14]

Note: "submicromolar" indicates an IC50 value below 1000 nM. Luvadaxistat is described as highly potent, though a specific IC50 value is not provided in the search results.

The data clearly positions this compound as a potent DAAO inhibitor.[1] While some compounds from the hydroxyquinolinone class exhibit even lower IC50 values, the benzo[d]isoxazol-3-ol series, including the 5-chloro and 6-chloro analogs, consistently demonstrates high potency.[1][5] This makes it a valuable reference compound and a strong candidate for further investigation.

Experimental Protocol: In Vitro DAAO Inhibition Assay

To ensure the trustworthiness and reproducibility of potency data, a standardized experimental protocol is essential. The following describes a common and robust fluorometric assay for determining the IC50 of DAAO inhibitors. This self-validating system directly measures a product of the enzymatic reaction.

Principle: DAAO catalyzes the oxidative deamination of D-serine, producing hydrogen peroxide (H₂O₂) as a byproduct.[5] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a sensitive fluorescent probe (e.g., Amplex™ Red) to generate a highly fluorescent product (resorufin), which can be measured over time. The rate of fluorescence increase is directly proportional to DAAO activity.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DAAO Enzyme - D-Serine (Substrate) - HRP & Probe - Inhibitor Dilutions Incubate 1. Pre-incubate DAAO with Inhibitor Reagents->Incubate Initiate 2. Add D-Serine to start reaction Incubate->Initiate Detect 3. Kinetic Read: Measure Fluorescence (e.g., Ex/Em 535/587 nm) Initiate->Detect Calculate Calculate Reaction Rates Detect->Calculate Plot Plot % Inhibition vs. log[Inhibitor] Calculate->Plot Determine Determine IC50 via Non-linear Regression Plot->Determine

Caption: Standard experimental workflow for determining DAAO inhibitor IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in the reaction buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Prepare a solution of human DAAO enzyme in the reaction buffer.

    • Prepare a substrate solution containing D-serine.

    • Prepare a detection reagent containing the fluorescent probe and HRP in the reaction buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 20 µL) of each inhibitor dilution to the respective wells.

    • Add the DAAO enzyme solution (e.g., 20 µL) to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[7]

    • Initiate the enzymatic reaction by adding the substrate/detection reagent mixture (e.g., 60 µL) to all wells.[7]

  • Data Acquisition:

    • Immediately place the microplate into a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ~535 nm excitation / ~587 nm emission for Amplex™ Red).[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the data by setting the average rate of the vehicle control as 100% activity and the no-enzyme control as 0% activity.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value.[7]

Conclusion

This compound stands as a potent inhibitor of D-amino acid oxidase, with an IC50 value of 188 nM that is highly competitive within the broader landscape of DAAO inhibitors.[1] The benzo[d]isoxazol-3-ol scaffold, from which it derives, has proven to be a fruitful starting point for developing potent antagonists of this key enzyme. While compounds from other series, such as the hydroxyquinolinones, have achieved single-digit nanomolar potency, the robust and well-characterized activity of this compound solidifies its importance as a benchmark compound.

For drug development professionals, it is crucial to recognize that while high potency is a primary goal, it is but one facet of a viable therapeutic candidate. Future development will build upon the foundational understanding of structure-activity relationships, like those demonstrated by the benzo[d]isoxazol-3-ol series, to optimize not only potency but also selectivity, pharmacokinetic properties, and blood-brain barrier penetration to translate potent enzyme inhibition into clinical efficacy.[4][8]

References

  • D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Vertex AI Search.
  • Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies - PubMed. PubMed.
  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PubMed Central. PubMed Central.
  • Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat | International Journal of Neuropsychopharmacology | Oxford Academic. Oxford Academic.
  • Evolution of D-amino acid oxidase inhibitors:
  • The Structure-Activity Relationship of D-Amino Acid Oxidase Inhibitors: A Technical Guide - Benchchem. Benchchem.
  • A Comparative Guide to Novel D-Amino Acid Oxidase (DAAO) Inhibitors - Benchchem. Benchchem.
  • Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies - Taylor & Francis Online. Taylor & Francis Online.
  • Drug discovery strategies and the preclinical development of D-amino acid oxidase inhibitors as antipsychotic therapies | Request PDF - ResearchGate.
  • A Comparative Analysis of DAO-IN-1 and Other D-Amino Acid Oxidase Inhibitors - Benchchem. Benchchem.
  • The therapeutic potential of D-Amino Acid Oxidase (DAAO) inhibitors - ResearchGate.
  • Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Unknown Source.
  • Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed. PubMed.
  • Converging Evidence on D-Amino Acid Oxidase–Dependent Enhancement of Hippocampal Firing Activity and Passive Avoidance Learning in Rats | International Journal of Neuropsychopharmacology | Oxford Academic. Oxford Academic.
  • RU2384574C2 - BENZO[d] ISOXAZOLE-3 DAAO INHIBITORS - Google Patents.
  • US20050143434A1 - Benzo[d]isoxazol-3-ol DAAO inhibitors - Google Patents.
  • IC50-to-Ki converter. Unknown Source.
  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Unknown Source.
  • Mice were treated with the DAAO inhibitor CBIO... - ResearchGate.
  • Ki and IC50 values : r/Biochemistry - Reddit. Reddit.
  • Ki, IC50, & the Cheng-Prusoff equ
  • IC50, EC50 and Kd: What is the Difference and Why Do They matter? - Promega Connections. Promega Connections.
  • c-Jun N-terminal kinase 3 Inhibitors (IC50, Ki) - AAT Bioquest.

Sources

A Comparative Guide to D-Amino Acid Oxidase (DAAO) Inhibitors: 6-Chlorobenzo[d]isoxazol-3-ol vs. Sodium Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of DAAO Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a critical role in the metabolism of D-amino acids through oxidative deamination.[1][2][3] In the central nervous system (CNS), DAAO's primary function is the degradation of D-serine, a potent endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][4][5] The NMDA receptor is fundamental to synaptic plasticity, memory, and overall cognitive function. Hypofunction of this receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[1][4][5][6]

This has led to a compelling therapeutic hypothesis: inhibiting DAAO should increase the synaptic concentration of D-serine, thereby enhancing NMDA receptor signaling and potentially alleviating symptoms associated with its dysfunction.[7][8] This guide provides an in-depth, objective comparison of two notable DAAO inhibitors: 6-Chlorobenzo[d]isoxazol-3-ol, a potent research compound, and sodium benzoate, a widely used preservative that has been repurposed for clinical investigation.

The Inhibitors: A Tale of Two Molecules

This compound (CBIO): This compound belongs to a series of benzo[d]isoxazol-3-ol derivatives developed as potent, competitive inhibitors of DAAO.[4] It emerged from targeted medicinal chemistry efforts to create specific and high-affinity molecules for CNS research. CBIO is often used as a tool compound in preclinical studies to probe the effects of robust DAAO inhibition.[9][10]

Sodium Benzoate: One of the first compounds identified as a selective DAAO inhibitor, sodium benzoate is more widely known as a food preservative (E211).[11][12] Its inhibitory effect on DAAO is significantly less potent than that of synthetic compounds like CBIO. However, its established safety profile in humans has facilitated its investigation as an adjunctive therapy in clinical trials for schizophrenia and other CNS disorders.[13][14]

Comparative Performance Analysis

The disparity in the origins and development of these two inhibitors is reflected in their biochemical and pharmacological properties.

Mechanism and Potency

Both compounds act by inhibiting the DAAO enzyme, which prevents the breakdown of D-serine and other D-amino acids.[15] This leads to an elevation of D-serine levels, making more of the co-agonist available to the NMDA receptor.

The most striking difference lies in their potency, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

  • This compound (CBIO) is a competitive inhibitor with respect to D-serine and demonstrates high potency, with an IC50 value in the nanomolar range.[4]

  • Sodium Benzoate is a weak inhibitor, requiring millimolar concentrations to achieve significant DAAO inhibition.[16]

This vast difference in potency—a factor of over 35,000—is a critical determinant of their respective applications. CBIO is suitable for targeted enzymatic and cellular assays, while sodium benzoate requires high doses to exert a pharmacological effect in vivo.

Table 1: Quantitative Comparison of DAAO Inhibitors

ParameterThis compound (CBIO)Sodium Benzoate
IC50 Value 188 nM[4]6.7 mM (6,700,000 nM)[16]
Potency Class HighLow
Mechanism Competitive[4]Inhibitor[13][14]
Primary Use Preclinical Research ToolFood Preservative, Clinical Investigation
Signaling Pathway of DAAO Inhibition

The following diagram illustrates the mechanism by which DAAO inhibitors enhance NMDA receptor signaling. By blocking DAAO, they prevent the degradation of D-serine, increasing its availability to act as a necessary co-agonist alongside glutamate for NMDA receptor activation.

DAAO_Pathway cluster_astrocyte Astrocyte cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_Serine L-Serine SerineRacemase Serine Racemase L_Serine->SerineRacemase D_Serine_Astro D-Serine SerineRacemase->D_Serine_Astro D_Serine_Synapse D-Serine D_Serine_Astro->D_Serine_Synapse Release DAAO DAAO D_Serine_Synapse->DAAO NMDAR NMDA Receptor D_Serine_Synapse->NMDAR Binds (Co-agonist) Degradation Degradation (α-keto acid + NH₃ + H₂O₂) DAAO->Degradation Ca_Influx Ca²⁺ Influx & Neuronal Activation NMDAR->Ca_Influx Activation Glutamate Glutamate Glutamate->NMDAR Binds Inhibitor DAAO Inhibitor (CBIO or Sodium Benzoate) Inhibitor->DAAO Inhibits

Caption: DAAO inhibition enhances NMDA receptor signaling by increasing D-serine availability.
Pharmacokinetics and In Vivo Efficacy

The translation of in vitro potency to in vivo effect is governed by a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion.

  • CBIO: Preclinical studies show that oral administration of CBIO, particularly in conjunction with D-serine, effectively increases both plasma and brain levels of D-serine in rats.[9] This demonstrates that the compound possesses sufficient oral bioavailability and blood-brain barrier penetration to engage its central target. It has been shown to enhance the efficacy of D-serine in animal models relevant to schizophrenia.[9][10]

  • Sodium Benzoate: In humans, sodium benzoate is rapidly absorbed and converted to benzoic acid, reaching maximum plasma concentration in about 30 minutes, followed by a very short elimination half-life.[13][14] This rapid peripheral clearance necessitates high and frequent dosing to maintain potentially therapeutic concentrations. While studies in mice showed that sodium benzoate treatment increased D-serine levels, this crucial effect has not been consistently replicated in human trials. Despite this, some clinical studies have reported modest improvements in negative symptoms and cognition in patients with schizophrenia, suggesting its pharmacological activity in humans may involve additional mechanisms.

Experimental Protocols: Assessing DAAO Inhibition

The characterization of a DAAO inhibitor's potency relies on robust and reproducible in vitro assays. The most common method measures the production of hydrogen peroxide (H₂O₂), a direct byproduct of the DAAO-catalyzed reaction.

Protocol: Fluorometric In Vitro DAAO Inhibition Assay

This protocol provides a framework for determining the IC50 value of a test compound. The causality is clear: a potent inhibitor will prevent DAAO from producing H₂O₂, leading to a lower fluorescence signal.

Principle: The DAAO enzyme oxidizes a D-amino acid substrate (e.g., D-serine), producing an α-keto acid, ammonia, and H₂O₂. The generated H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a highly sensitive fluorescent probe (e.g., Amplex™ Red) to produce a stable, highly fluorescent product (resorufin), which can be measured.

Materials:

  • Recombinant human DAAO enzyme

  • D-serine (substrate)

  • Test Inhibitors (CBIO, Sodium Benzoate) dissolved in an appropriate solvent (e.g., DMSO)

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)

Procedure:

  • Reagent Preparation: Prepare a working solution of Amplex Red and HRP in assay buffer. Protect from light.

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitors (e.g., 11 concentrations for a full dose-response curve). Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

  • Enzyme Addition: To the wells of the 96-well plate, add 25 µL of each inhibitor concentration. Then, add 50 µL of a pre-diluted DAAO enzyme solution to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15-20 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 25 µL of the D-serine substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear phase of the fluorescence curve for each well.

    • Normalize the data: Percentage of Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no-inhibitor_control)).

    • Plot the Percentage of Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for DAAO Inhibitor Characterization

The following diagram outlines the logical progression from initial screening to detailed characterization of a novel DAAO inhibitor.

Workflow start Identify Target (DAAO) screen Compound Library Screening (High-Throughput or In Silico) start->screen hit Hit Identification screen->hit assay In Vitro DAAO Assay (Determine IC50) hit->assay selectivity Selectivity Profiling (vs. DDO, Receptors, etc.) assay->selectivity pk Pharmacokinetic Studies (Animal Models) selectivity->pk efficacy In Vivo Efficacy Studies (e.g., PCP-induced hyperactivity) pk->efficacy lead Lead Optimization / Candidate Selection efficacy->lead

Sources

Comparative Analysis: Luvadaxistat (TAK-831) vs. Bitopertin for Modulating NMDA Receptor Function in Schizophrenia

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Editor's Note: The initial query requested a comparison between luvadaxistat and "CBIO." It is important to clarify that CBIO is the stock ticker for Catalyst Biosciences, a biopharmaceutical company historically focused on rare bleeding and complement disorders, and more recently on fibrotic diseases.[1][2][3] A direct scientific comparison between a specific molecular entity (luvadaxistat) and a company with a disparate therapeutic portfolio (Catalyst Biosciences) is not feasible. Therefore, this guide has been structured to compare luvadaxistat with a scientifically relevant alternative, bitopertin, which targets the same signaling pathway through a complementary mechanism.

The Scientific Rationale: Targeting NMDA Receptor Hypofunction

The hypofunction of the NMDA receptor is a leading hypothesis in the pathophysiology of schizophrenia, particularly concerning cognitive and negative symptoms.[4][5] While direct agonism of the NMDA receptor's primary glutamate binding site carries a risk of excitotoxicity, enhancing the signal via its co-agonist site offers a more nuanced therapeutic approach.[6] This site requires the binding of either D-serine or glycine for the receptor to be activated by glutamate.[6][7]

Luvadaxistat and bitopertin represent two elegant, albeit ultimately challenging, approaches to achieve this by increasing the synaptic availability of these essential co-agonists.

  • Luvadaxistat (TAK-831): A potent and highly selective inhibitor of D-amino acid oxidase (DAAO).[4][8] DAAO is the primary enzyme responsible for the degradation of D-serine.[5][9] By inhibiting DAAO, luvadaxistat increases ambient levels of D-serine, thereby enhancing the probability of NMDA receptor activation.[4][10]

  • Bitopertin (RG1678): A selective inhibitor of Glycine Transporter 1 (GlyT1).[7] GlyT1 is a protein responsible for the reuptake of glycine from the synaptic cleft into glial cells.[11][12] By blocking this transporter, bitopertin increases synaptic glycine concentrations, making more of the co-agonist available to the NMDA receptor.[11][13]

Diagram: Comparative Mechanisms of Action

cluster_0 Glutamatergic Synapse PreSyn Presynaptic Neuron Glutamate Glutamate PostSyn Postsynaptic Neuron NMDAR NMDA Receptor Astrocyte Astrocyte / Glia DAAO DAAO Enzyme GlyT1 GlyT1 Transporter Glutamate->NMDAR Binds DSerine D-Serine DSerine->NMDAR Co-agonist Binding Glycine Glycine Glycine->NMDAR Co-agonist Binding DAAO->DSerine Degrades GlyT1->Glycine Reuptake Luvadaxistat Luvadaxistat Luvadaxistat->DAAO Inhibits Bitopertin Bitopertin Bitopertin->GlyT1 Inhibits

Caption: Distinct mechanisms of Luvadaxistat and Bitopertin at the NMDA receptor synapse.

Preclinical & In Vitro Performance

The foundational work for both compounds demonstrated clear target engagement and downstream effects on NMDA receptor co-agonists in preclinical models.

ParameterLuvadaxistat (DAAO Inhibitor)Bitopertin (GlyT1 Inhibitor)
In Vitro Potency IC₅₀ of 14 nM against human recombinant DAAO enzyme.[8]Potent inhibitor of glycine uptake.
Target Engagement Dose-dependent binding in the cerebellum, a region with high DAAO expression.[4]Demonstrated high GlyT1 receptor occupancy in PET studies.[14]
Biomarker Modulation Significantly increased D-serine levels in the brain, plasma, and cerebrospinal fluid (CSF) of rodents.[4]Increased extracellular glycine levels near NMDA synapses.[11]
Rodent Model Efficacy Improved cognitive and social deficits in rodent models of schizophrenia.[4][8] Reversed time-induced memory deficits.[4]Heterozygous knockout mice (reduced GlyT1) showed enhanced memory and protection against sensory gating deficits.[13]

Causality in Experimental Choices: The selection of the cerebellum for luvadaxistat's enzyme occupancy studies was a logical choice driven by the high expression of DAAO in this brain region, ensuring a robust signal for measuring target engagement.[4] Similarly, preclinical efficacy was assessed in models designed to mimic specific domains of schizophrenia (e.g., social interaction for negative symptoms, object recognition for cognition), providing an early indication of the compound's potential therapeutic profile.[4][8]

Clinical Trial Performance in Schizophrenia

Despite promising preclinical data, the translation to clinical efficacy for both luvadaxistat and bitopertin proved to be a significant challenge, highlighting the complexities of modulating the glutamatergic system in a heterogeneous patient population.

Luvadaxistat Clinical Data
Trial Name (Identifier)PhasePrimary IndicationKey Findings & Outcome
INTERACT (NCT03382639)2Negative Symptoms in SchizophreniaFailed to meet the primary endpoint for negative symptoms (PANSS-NSFS).[15] However, the 50 mg dose showed a statistically significant improvement on secondary cognitive endpoints (BACS and SCoRS).[15] This suggested an inverted U-shaped dose-response curve.[6]
Biomarker Study (NCT03382639 sub-study)2aSchizophreniaThe 50 mg dose, but not a 500 mg dose, improved mismatch negativity (MMN), an EEG biomarker of NMDA receptor function that correlates with cognition.[16] This supported the inverted-U dose-response hypothesis.
ERUDITE (NCT05182476)2Cognitive Impairment Associated with Schizophrenia (CIAS)Failed to meet its primary endpoint for improving cognition.[17][18] High variability in cognitive measures was cited as a confounding factor.[18] Development for CIAS was halted. [17][18]
Bitopertin Clinical Data
Trial ProgramPhasePrimary IndicationKey Findings & Outcome
Proof-of-Concept Study 2Negative Symptoms in SchizophreniaA small study showed a significant improvement in the Negative Symptom Factor Score, providing the rationale for Phase 3 development.[7][19]
FlashLyte & DayLyte 3Persistent, Predominant Negative SymptomsThe trials failed to show a benefit of bitopertin (at 5, 10, or 20 mg doses) over placebo on the primary endpoint at 24 weeks.[19][20][21]
SearchLyte Program (TwiLyte, NightLyte, MoonLyte)3Suboptimally Controlled Positive SymptomsOf the three large studies, only one arm (10 mg in the NightLyte study) met the primary endpoint for improving positive symptoms.[22] This modest and inconsistent benefit was insufficient for regulatory approval. Development for schizophrenia was discontinued. [23]

Experimental Methodologies

The protocols described below are representative of the standard assays used to characterize DAAO and GlyT1 inhibitors.

Protocol 1: DAAO Enzyme Inhibition Assay
  • Objective: To determine the in vitro potency (IC₅₀) of a test compound (e.g., luvadaxistat) against DAAO.

  • Principle: The DAAO enzyme oxidizes D-serine, producing hydrogen peroxide (H₂O₂) as a byproduct. The amount of H₂O₂ can be quantified using a fluorometric probe like Amplex Red in the presence of horseradish peroxidase (HRP). Inhibition of DAAO results in a decreased fluorescent signal.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0). Prepare stock solutions of human recombinant DAAO enzyme, D-serine (substrate), HRP, Amplex Red probe, and the test compound in DMSO.

    • Compound Dilution: Perform a serial dilution of the test compound to generate a range of concentrations for the dose-response curve.

    • Assay Plate Setup: In a 96-well black microplate, add the reaction buffer.

    • Pre-incubation: Add the DAAO enzyme and varying concentrations of the test compound to the wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" blanks. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Reaction Initiation: Add a substrate/probe mixture containing D-serine, HRP, and Amplex Red to all wells to start the enzymatic reaction.

    • Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically over 30-60 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Normalize the rates to the "no inhibitor" control (100% activity) and the blank (0% activity). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow: DAAO Inhibition Assay

cluster_workflow DAAO Inhibition Assay Workflow A 1. Prepare Reagents (DAAO, D-Serine, Probe) B 2. Serially Dilute Test Compound A->B C 3. Pre-incubate DAAO with Compound B->C D 4. Initiate Reaction with D-Serine & Probe C->D E 5. Read Fluorescence Kinetically D->E F 6. Calculate Reaction Rates & Determine IC50 E->F

Sources

A Comparative Guide to the Oxidase Cross-Reactivity Profile of 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chlorobenzo[d]isoxazol-3-ol, a compound with known potent inhibitory activity against D-amino acid oxidase (DAAO), presents a compelling profile for further investigation into its enzymatic selectivity.[1][2] This guide outlines a comprehensive experimental framework for assessing the cross-reactivity of this compound against a panel of pharmacologically relevant human oxidases. We provide detailed, high-throughput-compatible protocols for evaluating its inhibitory potential against Monoamine Oxidases (MAO-A, MAO-B), key Cytochrome P450 isoforms (CYPs), Xanthine Oxidase (XO), and NADPH Oxidase (NOX). By presenting a robust methodology and a template for data analysis, this guide serves as a critical resource for researchers in drug development and chemical biology seeking to characterize the selectivity and potential off-target effects of this and similar chemical scaffolds.

Introduction: The Imperative for Selectivity Profiling

This compound is a heterocyclic compound recognized for its potent bioactivity. A key biological target identified is D-amino acid oxidase (DAAO), a flavoenzyme that degrades D-amino acids.[1][2] Inhibition of DAAO is a therapeutic strategy being explored for neurological disorders by aiming to increase brain levels of D-serine, an NMDA receptor co-agonist.[1] While its activity at DAAO is established, a comprehensive understanding of its selectivity profile across the broader class of oxidase enzymes is crucial for its validation as a specific pharmacological tool or therapeutic lead.

Oxidases are ubiquitous enzymes that catalyze oxidation-reduction reactions and play critical roles in neurotransmitter metabolism, xenobiotic detoxification, and cellular signaling. Unintended inhibition of these enzymes can lead to significant off-target effects and adverse drug-drug interactions. For instance, inhibition of Monoamine Oxidases (MAO) can alter neurotransmitter levels, while interference with Cytochrome P450 (CYP) enzymes is a primary cause of metabolic drug-drug interactions.[3][4][5]

This guide provides the scientific rationale and detailed experimental workflows to systematically evaluate the cross-reactivity of this compound against a curated panel of human oxidases.

Selected Oxidase Panel for Cross-Reactivity Screening:

  • Monoamine Oxidase A & B (MAO-A / MAO-B): Critical for the metabolism of monoamine neurotransmitters; inhibitors are used to treat depression and neurodegenerative diseases.[5][6][7]

  • Cytochrome P450s (CYP3A4, CYP2D6, CYP1A2): A superfamily of enzymes responsible for the metabolism of the majority of clinical drugs.[3][4][8] Inhibition is a major concern in drug development.

  • Xanthine Oxidase (XO): A key enzyme in purine metabolism; its inhibition is a therapeutic target for gout.[9][10][11]

  • NADPH Oxidase (NOX): A membrane-bound enzyme complex involved in cellular signaling and oxidative stress through the production of superoxide anions.[12][13][14]

Experimental Design & Methodologies

The cornerstone of a reliable cross-reactivity screen is the use of robust, validated, and high-throughput-compatible assays. The protocols outlined below are primarily based on fluorometric or colorimetric detection methods, which offer high sensitivity and are amenable to a 96-well or 384-well plate format.

General Materials & Reagents
  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO), ACS Grade

  • Recombinant Human Oxidases (MAO-A, MAO-B, CYP3A4, CYP2D6, CYP1A2, XO, NOX membrane fractions)

  • Specific enzyme substrates and positive control inhibitors (see individual protocols)

  • Black, flat-bottom 96-well microplates

  • Microplate reader with fluorescence and absorbance capabilities

Experimental Workflow Overview

The overall process for screening the test compound against each oxidase follows a standardized workflow, ensuring consistency and comparability of the data.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of this compound in DMSO add_compound Add Test Compound, Controls (+/-), and Vehicle prep_compound->add_compound prep_reagents Prepare Assay Buffers & Reagent Solutions add_enzyme Dispense Enzyme Solution to Wells prep_reagents->add_enzyme add_substrate Initiate Reaction with Substrate Addition prep_reagents->add_substrate add_enzyme->add_compound pre_incubate Pre-incubate Enzyme with Compound add_compound->pre_incubate pre_incubate->add_substrate kinetic_read Measure Signal (Fluorescence/ Absorbance) Kinetically add_substrate->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate plot_inhibition Plot % Inhibition vs. [Compound] calc_rate->plot_inhibition calc_ic50 Determine IC50 Values via Non-linear Regression plot_inhibition->calc_ic50

Caption: General experimental workflow for oxidase inhibition screening.

Protocol 1: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

This assay is based on the principle that MAO activity generates hydrogen peroxide (H₂O₂), which, in the presence of horseradish peroxidase (HRP), reacts with a probe to produce a fluorescent product.[6][15]

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (a non-specific substrate for both isoforms).[6]

  • Detection Reagents: Amplex® Red (or similar fluorogenic probe), Horseradish Peroxidase (HRP).

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).[16]

Step-by-Step Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute into Assay Buffer to achieve the final desired concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.

  • To each well of a black 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) in Assay Buffer.

  • Add 5 µL of the diluted test compound, positive control, or vehicle (Assay Buffer with DMSO) to the respective wells.

  • Incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Prepare a Working Reagent solution containing p-Tyramine, Amplex® Red, and HRP in Assay Buffer.

  • Initiate the reaction by adding 50 µL of the Working Reagent to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence increase (λex = ~530 nm, λem = ~585 nm) over 20-30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This high-throughput assay uses specific fluorogenic substrates that are converted into highly fluorescent products by active CYP enzymes.[3][8][17] Inhibition of the enzyme results in a decreased fluorescence signal.[4]

  • Enzymes: Recombinant human CYP3A4, CYP2D6, and CYP1A2 co-expressed with NADPH-P450 reductase.

  • Assay Buffer: Potassium phosphate buffer (pH 7.4).

  • Substrates:

    • CYP3A4: 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC).[3]

    • CYP2D6: 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC).

    • CYP1A2: 7-Ethoxyresorufin.[17]

  • Cofactor: NADPH regenerating system.

  • Positive Controls: Ketoconazole (CYP3A4), Quinidine (CYP2D6), α-Naphthoflavone (CYP1A2).

Step-by-Step Procedure:

  • Add 40 µL of Assay Buffer containing the NADPH regenerating system to each well of a black 96-well plate.

  • Add 5 µL of serially diluted this compound or control inhibitors.

  • Add 10 µL of the specific recombinant CYP enzyme and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the specific fluorogenic substrate.

  • Read the plate kinetically on a fluorescence plate reader at the appropriate excitation/emission wavelengths for the fluorescent product.

  • Calculate reaction rates and determine IC₅₀ values as described for the MAO assay.

Protocol 3: Xanthine Oxidase (XO) Inhibitor Screening Assay

This assay measures the ability of an inhibitor to block the XO-catalyzed oxidation of a substrate, which produces a colored product detectable by absorbance.[9][18]

  • Enzyme: Recombinant human Xanthine Oxidase.

  • Assay Buffer: Potassium phosphate buffer (pH 7.5).

  • Substrate: Xanthine or Hypoxanthine.

  • Detection Principle: XO-catalyzed reaction produces uric acid and superoxide, which reduces a chromogenic probe to a product with absorbance at ~560 nm.[9]

  • Positive Control: Allopurinol.[19]

Step-by-Step Procedure:

  • Follow the general procedure of adding enzyme, buffer, and test compound to the wells of a clear 96-well plate.

  • Pre-incubate the enzyme and compound for 10 minutes at room temperature.

  • Initiate the reaction by adding a mixture of the substrate and the chromogenic probe.

  • Measure the increase in absorbance at ~560 nm over 15-20 minutes.

  • Calculate reaction rates and determine IC₅₀ values.

Protocol 4: NADPH Oxidase (NOX) Activity Assay

NOX activity is determined by measuring the production of superoxide (O₂⁻). This can be achieved using a lucigenin-based chemiluminescence assay or a colorimetric assay involving the reduction of a tetrazolium salt like XTT.[12][20]

  • Enzyme Source: Membrane fractions isolated from cells expressing the NOX isoform of interest.

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Substrate: NADPH.

  • Detection Reagent: Lucigenin (for chemiluminescence) or XTT (for absorbance).

  • Positive Control: Diphenyleneiodonium (DPI) (a general flavoenzyme inhibitor).

Step-by-Step Procedure:

  • Add membrane fractions to the wells of a white (for luminescence) or clear (for absorbance) 96-well plate.

  • Add the test compound or controls and pre-incubate.

  • Prepare a reaction mixture containing the detection reagent (Lucigenin or XTT).

  • Initiate the reaction by adding NADPH to the wells.

  • Immediately begin reading the signal (chemiluminescence or absorbance at ~490 nm) kinetically.

  • Calculate reaction rates and determine IC₅₀ values.

Data Analysis and Interpretation

For each enzyme, the rate of reaction is calculated from the linear phase of the signal versus time plot. The percentage of inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

The IC₅₀ value, defined as the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the percent inhibition versus log[inhibitor] data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, XLfit).

G input Input Data Raw kinetic reads (fluorescence/absorbance) Test compound concentrations processing Data Processing Calculate reaction rates (slope) Normalize to vehicle control (% Activity) Calculate % Inhibition input->processing analysis Non-linear Regression Fit dose-response curve (Four-parameter logistic model) processing->analysis output Output IC50 value Hill Slope R² of fit analysis->output

Caption: Data analysis pipeline from raw reads to IC50 determination.

Illustrative Results & Discussion

The primary output of this guide is a quantitative comparison of the inhibitory potency of this compound across the selected oxidase panel. The results would be summarized in a table for clear comparison.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Enzyme TargetClassIC₅₀ (µM)Selectivity Index (vs. DAAO)
DAAO Flavoenzyme (Primary Target) 0.15 1
MAO-AFlavoenzyme> 100> 667
MAO-BFlavoenzyme45.2301
CYP3A4Heme-thiolate protein> 100> 667
CYP2D6Heme-thiolate protein89.7598
CYP1A2Heme-thiolate protein> 100> 667
Xanthine OxidaseMolybdopterin enzyme> 100> 667
NADPH OxidaseFlavohemoprotein75.0500

Note: Data are hypothetical for illustrative purposes. The IC₅₀ for DAAO is based on literature suggestions of submicromolar potency.[1]

Discussion of Hypothetical Results:

In this illustrative scenario, this compound demonstrates high selectivity for its primary target, DAAO. The selectivity index, calculated as IC₅₀ (Off-Target) / IC₅₀ (Primary Target), is over 300-fold for all tested oxidases. The weak inhibition observed against MAO-B, CYP2D6, and NADPH Oxidase occurs at concentrations significantly higher than that required for DAAO inhibition, suggesting that these off-target interactions are unlikely to be pharmacologically relevant at doses intended for DAAO modulation. The lack of significant activity against major drug-metabolizing CYP enzymes (CYP3A4, CYP1A2) would be a favorable characteristic, indicating a low potential for metabolic drug-drug interactions.[4] This profile would characterize this compound as a highly selective DAAO inhibitor.

Conclusion

This guide provides a robust, systematic framework for characterizing the oxidase selectivity profile of this compound. By employing validated, high-throughput screening methods, researchers can generate the critical data needed to assess the compound's specificity and predict potential off-target liabilities. The outlined protocols and data analysis workflow are broadly applicable for the characterization of other enzyme inhibitors, forming an essential component of the preclinical drug discovery and chemical probe validation process. A favorable selectivity profile, as illustrated in our hypothetical results, would significantly strengthen the case for this compound as a valuable tool for studying DAAO biology and as a potential therapeutic candidate.

References

  • Elabscience. Xanthine Oxidase (XOD) Inhibitor Screening Kit (E-BC-D019).
  • Guo, F., et al. (2012). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology.
  • BioIVT. Fluorescence CYP Inhibition Assays.
  • Reaction Biology. Cytochrome P450 Assay Services.
  • Ghai, G., et al. (1987). Pharmacological characterization of CGS 15943A: a novel nonxanthine adenosine antagonist. The Journal of Pharmacology and Experimental Therapeutics.
  • Wikipedia. CGS-15943.
  • Bienta. CYP450 inhibition assay (fluorogenic).
  • Analytical Chemistry. (2021). Screening of Xanthine Oxidase Inhibitors by Liquid Crystal-Based Assay Assisted with Enzyme Catalysis-Induced Aptamer Release.
  • Alta DiagnoTech. Xanthine Oxidase (XOD) Inhibitor Screening Kit.
  • ResearchGate. Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates.
  • Frontiers in Physiology. (2018). Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.
  • Auwerx, J., et al. (1992). Measurement of NADPH oxidase activity in detergent lysates of human and mouse macrophage monolayers. Journal of Immunological Methods.
  • Bio-protocol. Measurement of NADPH Oxidase Activity in Plants.
  • American Society for Microbiology. (2010). Oxidase Test Protocol.
  • Biology LibreTexts. (2024). Oxidase Test.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Biocompare. Xanthine Oxidase Assay Kits.
  • Bio-Techne. Monoamine Oxidase Assay Kit.
  • Zielonka, J., et al. (2017). Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. Cellular and Molecular Life Sciences.
  • Microbe Online. (2022). Oxidase Test- Principle, Uses, Procedure, Types, Result Interpretation....
  • Microbe Notes. (2023). Oxidase Test- Principle, Procedure, Types, Results, Uses.
  • Leboffe, M.J., & Pierce, B.E. Oxidase Test.
  • Rajalakshmi, K., et al. (2016). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. Journal of Clinical and Diagnostic Research.
  • Elabscience. NADPH Oxidase (NAO) Activity Colorimetric Assay Kit.
  • Duplantier, A.J., et al. (2009). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters.
  • Siddiqui, N., et al. (2018). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Bioorganic & Medicinal Chemistry.
  • Verma, A., et al. (2015). 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae. Bioorganic & Medicinal Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. (2020). RSC Advances.
  • Duplantier, A.J., et al. (2009). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry.

Sources

Comparative Guide to Confirming D-Amino Acid Oxidase (DAAO) Inhibition In Vivo with Biomarker Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, demonstrating that a novel inhibitor reaches and engages its intended target in vivo is a critical milestone. For inhibitors of D-amino acid oxidase (DAAO), an enzyme central to the metabolism of the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, this confirmation hinges on robust biomarker analysis.[1][2] This guide provides an in-depth comparison of strategies and methodologies to unequivocally demonstrate DAAO inhibition in preclinical models, moving beyond simple protocols to explain the scientific rationale behind each experimental choice.

The Central Challenge: Proving Target Engagement

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[3][4] In the central nervous system (CNS), its primary role is the degradation of D-serine.[5][6] Reduced D-serine levels are implicated in the hypofunction of NMDA receptors, a key hypothesis in the pathophysiology of schizophrenia.[7][8] Therefore, inhibiting DAAO is a promising therapeutic strategy to increase synaptic D-serine, enhance NMDA receptor function, and thereby treat cognitive and negative symptoms.[9]

However, a potent in vitro IC50 value is not sufficient. The core challenge is to prove that your compound inhibits DAAO in vivo, in the relevant physiological compartments. This requires a validated biomarker strategy that directly reflects the enzymatic activity of DAAO.

cluster_pre cluster_astrocyte Astrocyte cluster_post L_Serine L-Serine SR Serine Racemase L_Serine->SR D_Serine_Astro D-Serine DAAO DAAO D_Serine_Astro->DAAO D_Serine_Synapse D-Serine D_Serine_Astro->D_Serine_Synapse Keto_Acid α-Keto Acid + Ammonia DAAO_Inhibitor DAAO Inhibitor DAAO_Inhibitor->DAAO NMDA_R NMDA Receptor D_Serine_Synapse->NMDA_R Ca_Influx Ca²+ Influx & Downstream Signaling NMDA_R->Ca_Influx Glutamate Glutamate Glutamate->NMDA_R

Caption: DAAO Signaling Pathway and Point of Inhibition.

Comparison of Primary Biomarker Strategies

The most direct and reliable method to confirm DAAO inhibition is to measure the accumulation of its primary substrate, D-serine. An effective inhibitor will block D-serine degradation, causing its concentration to rise. The key experimental decision is choosing the appropriate biological matrix, as each provides different information.

Biomarker StrategyAnalyte(s)Biological MatrixKey Insights ProvidedProsCons
Peripheral Target Engagement D-SerinePlasma / SerumConfirms systemic drug exposure and inhibition of peripheral DAAO (e.g., in kidney).Minimally invasive; high throughput; good for initial dose-response studies.Does not confirm CNS target engagement or brain penetration.
CNS Target Engagement D-SerineCerebrospinal Fluid (CSF)Demonstrates that the inhibitor crosses the blood-brain barrier and engages DAAO in the CNS.[10]Direct evidence of CNS activity; strong translational link to clinical studies.More invasive than blood sampling; lower throughput.
CNS Target Engagement (Terminal) D-SerineBrain Tissue Homogenate (e.g., Cerebellum, Cortex)Provides definitive evidence of target engagement in specific brain regions.[1]High anatomical specificity; allows correlation with regional DAAO expression.[5]Terminal procedure; provides a single time-point per subject.
Dynamic CNS Engagement D-SerineBrain MicrodialysateMeasures real-time, dynamic changes in extracellular D-serine levels in a specific brain region post-drug administration.[11]Highest temporal resolution; directly measures synaptic pool changes; powerful PK/PD modeling data.Technically complex; requires specialized equipment; low throughput.
Exploratory Pathway Analysis Kynurenic Acid (KYNA)Plasma / BrainDAAO can also metabolize D-kynurenine to KYNA.[12][13] Inhibition can be assessed by measuring changes in KYNA after a D-kynurenine challenge.Provides an alternative functional readout of DAAO activity.Indirect; requires administration of a substrate challenge; complex interpretation.

Gold Standard Analytical Methodology: Chiral LC-MS/MS

Quantifying D-serine is challenging due to the overwhelming abundance of its stereoisomer, L-serine. Therefore, a chiral separation technique is mandatory. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity, selectivity, and robustness.[14][15]

Why LC-MS/MS?

  • Selectivity: Tandem MS (using Multiple Reaction Monitoring, MRM) provides exquisite selectivity, filtering out chemical noise from complex biological matrices.[15][16]

  • Sensitivity: Modern instruments can achieve limits of detection in the low nanomolar or high picomolar range, essential for detecting baseline D-serine levels.[17]

  • Versatility: The method can be adapted for various matrices, from plasma to brain microdialysates.[18]

There are two primary LC approaches for chiral separation:

  • Chiral Stationary Phase Columns: These columns (e.g., CROWNPAK CR-I(+)) directly separate enantiomers without derivatization, simplifying sample preparation.[16][19]

  • Chiral Derivatization: This involves reacting the sample with a chiral reagent to form diastereomers, which can then be separated on a standard reverse-phase C18 column.[17] This can sometimes offer improved sensitivity.

cluster_exp Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Dosing In Vivo Dosing (Preclinical Model) Collection Sample Collection (Plasma, CSF, Brain) Dosing->Collection Prep Sample Preparation (Protein Precipitation, + Internal Standard) Collection->Prep LC Chiral LC Separation (e.g., CROWNPAK column) Prep->LC MS Tandem MS Detection (MRM Analysis) LC->MS Quant Quantification (vs. Calibration Curve) MS->Quant Stats Statistical Analysis (Dose-Response) Quant->Stats

Caption: Experimental Workflow for D-Serine Biomarker Analysis.

Protocol 1: Quantification of D-Serine in Rat Plasma via Chiral LC-MS/MS

This protocol provides a self-validating system for determining D-serine concentrations in plasma, confirming peripheral target engagement.

1. Materials and Reagents

  • D-Serine and L-Serine analytical standards

  • D-Serine-d3 (or other stable isotope-labeled) internal standard (IS)

  • Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Rat plasma (K2EDTA anticoagulant recommended)

  • Phosphate Buffered Saline (PBS)

2. Preparation of Standards and QC Samples

  • Stock Solutions (1 mg/mL): Prepare individual stocks of D-serine and D-serine-d3 in water.

  • Calibration Curve: Serially dilute the D-serine stock solution in surrogate matrix (PBS) to create calibration standards ranging from ~10 to 5000 ng/mL.

  • Internal Standard (IS) Working Solution: Dilute the D-serine-d3 stock to a fixed concentration (e.g., 100 ng/mL) in ACN. This solution will be used for protein precipitation.

  • Quality Control (QC) Samples: Prepare QC samples in pooled rat plasma at low, medium, and high concentrations to validate accuracy and precision.

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples, calibrators, and QCs on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of sample (plasma, calibrator, or QC).

  • Add 200 µL of the cold IS Working Solution (in ACN). The 4:1 ratio of ACN to plasma ensures efficient protein precipitation.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial for analysis.

4. LC-MS/MS Conditions (Example)

  • LC System: UHPLC system

  • Column: Chiral column, e.g., CROWNPAK CR-I(+) (5 µm, 2.0 x 150 mm)

  • Mobile Phase A: Water + 0.1% FA

  • Mobile Phase B: MeOH + 0.1% FA

  • Gradient: Isocratic (e.g., 95% B) or a shallow gradient may be required for optimal separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole (e.g., Sciex API 5500 or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (example):

    • D-Serine: 106.1 -> 60.1

    • D-Serine-d3 (IS): 109.1 -> 63.0

    • L-Serine (for monitoring): 106.1 -> 60.1 (will have a different retention time)

5. Data Analysis and Validation

  • Integrate the peak areas for D-serine and the IS.

  • Calculate the Peak Area Ratio (D-serine / IS).

  • Generate a linear regression calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.

  • Quantify D-serine in unknown samples and QCs using the calibration curve.

  • Validation: The assay is considered valid if the calculated concentrations of the QC samples are within ±15% of their nominal values.

Protocol 2: In Vivo Microdialysis for Dynamic CNS D-Serine Measurement

This advanced technique provides the most compelling evidence for CNS target engagement by measuring D-serine concentration changes over time in awake, freely-moving animals.[11][20]

1. Surgical Procedure

  • Anesthetize a rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Secure the animal in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or cerebellum). Secure the cannula to the skull with dental cement.

  • Allow the animal to recover for several days post-surgery.

2. Microdialysis Experiment

  • On the day of the experiment, place the animal in a microdialysis bowl, allowing free movement.

  • Gently insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula into the brain.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.0 µL/min) using a syringe pump.

  • Allow the system to equilibrate for at least 90-120 minutes.

  • Collect baseline dialysate samples into vials every 20-30 minutes using a refrigerated fraction collector.

  • Administer the DAAO inhibitor (e.g., via oral gavage or intraperitoneal injection).

  • Continue collecting dialysate fractions for several hours post-dose to monitor the time-course of D-serine changes.

3. Sample Analysis

  • Due to the low concentrations and small volumes, samples must be analyzed immediately or stored at -80°C.

  • Analysis is performed using a highly sensitive chiral LC-MS/MS method, similar to the one described in Protocol 1 but optimized for smaller injection volumes and lower concentrations.

4. Data Interpretation

  • Calculate the D-serine concentration for each time point.

  • Normalize the data by expressing post-dose concentrations as a percentage of the average baseline concentration.

  • A significant, time-dependent increase in extracellular D-serine following drug administration provides powerful evidence of in vivo DAAO inhibition in the brain.

cluster_dynamic Dynamic Method start Research Question Peripheral Peripheral Only? start->Peripheral CNS CNS Engagement? start->CNS Plasma Plasma D-Serine Analysis (Protocol 1) Peripheral->Plasma Yes CSF CSF / Brain Homogenate D-Serine Analysis CNS->CSF No (Static) Microdialysis Dynamic Measurement? CNS->Microdialysis Yes MD Microdialysis (Protocol 2) Microdialysis->MD Yes

Caption: Logic for Method Selection in DAAO Biomarker Studies.

Conclusion

Confirming in vivo DAAO inhibition is a multi-step process that requires careful experimental design and state-of-the-art analytical techniques. While plasma D-serine analysis provides an excellent first confirmation of systemic activity, demonstrating a corresponding increase in the CNS via CSF analysis or, ideally, dynamic changes with microdialysis, provides the unequivocal evidence of target engagement necessary to advance a drug development program. By selecting the appropriate biomarker matrix and employing robust, validated chiral LC-MS/MS methods, researchers can confidently establish the crucial link between compound administration and its intended biological effect.

References

  • Luvadaxistat (TAK-831) is an investigational, highly selective, and potent DAAO inhibitor that has been shown to increase D-serine levels in the cerebellum, plasma, and cerebrospinal fluid (CSF) of rodents and also in the plasma and CSF of participants in phase 1 studies.
  • Several investigators have described the use of DAAO inhibitors on D-serine levels in plasma and brain. (The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PubMed Central, n.d.)
  • A validated LC-MS/MS method was developed for the determination of D-Serine in human plasma. The method was fully validated for use with human plasma samples and was linear from 0.19 nmol/ml to 25 nmol/ml. (Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PubMed Central, n.d.)
  • D-Amino acid oxidase (DAAO) is an FAD-containing flavoenzyme that catalyzes with absolute stereoselectivity the oxidative deamination of all natural D-amino acids, the only exception being the acidic ones.
  • D-amino-acid oxidase (DAAO) degrades D-serine, a co-agonist of the NMDA receptor whose dysfunction is involved in the positive, negative, and cognitive symptoms of schizophrenia. The inhibition of DAAO appears to be a viable strategy to increase D-serine level and to have therapeutic potential in schizophrenia. (Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies - PubMed, n.d.)
  • Luvadaxistat, a potent and selective DAAO inhibitor, has demonstrated efficacy in reversing behavioral deficits and elevating central D-serine levels in rodent models of NMDA receptor hypofunction.
  • A simple and rapid enantioselective LC-MS/MS method for direct determination of D-serine in human plasma without an additional chemical derivatization step. (Direct Quantitation of D-serine in Human Plasma by Enantioselective Liquid Chromatography with Tandem Mass Spectrometry and it - Semantic Scholar, 2019)
  • D-amino acid oxidase is an enzyme that oxidizes D-amino acids to the corresponding α-keto acids, producing ammonia and hydrogen peroxide. Its most important target in mammals is D-Serine in the central nervous system. (D-amino acid oxidase - Wikipedia, n.d.)
  • Human DAAO can metabolize D-kynurenine (D-KYN) to produce the fluorescent compound kynurenic acid (KYNA). (Evaluation of human D-amino acid oxidase inhibition by anti-psychotic drugs in vitro - J-Stage, n.d.)
  • In vivo microdialysis allows for the measurement of neurotransmitters and their metabolites in the extracellular fluid of discrete brain regions in laboratory animals. (In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central, n.d.)
  • D-amino acids have been suggested as biomarkers for schizophrenia, with DAO inactivation potentially having therapeutic benefits. (D-Amino Acids as a Biomarker in Schizophrenia - PMC - PubMed Central, 2022)
  • A detailed protocol for quantifying D-serine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard (D-serine-d3). (Application Note: Quantification of D-Serine in Human Plasma using a Validated LC-MS/MS Method with D-Serine-d3 as Internal Standard - Benchchem, n.d.)
  • A fluorimetric assay for measuring D-amino acid oxidase (DAAO) activity using D-kynurenine (D-KYN) as a substrate, which produces fluorescent kynurenic acid (KYNA).
  • High performance liquid chromatography (HPLC) is the dominant approach for analyzing D-amino acids, which often requires good chiral separations due to the high abundance of L-amino acid enantiomers.
  • In the brain, D-amino acid oxidase (DAO/DAAO) mainly oxidizes D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptors. DAO mRNA is highly expressed in the cerebellum. (Expression of D-Amino Acid Oxidase (DAO/DAAO) and D-Amino Acid Oxidase Activator (DAOA/G72) during Development and Aging in the Human Post-mortem Brain - Frontiers, n.d.)
  • A highly sensitive analytical method for the enantioseparation of chiral amino acids without any derivatization process using liquid chromatography-quadrupole mass spectrometry (LC-QqQMS) in Multiple Reaction Monitoring (MRM) mode.
  • In vivo measurements of neurotransmitters by microdialysis sampling. (In vivo measurements of neurotransmitters by microdialysis sampling - PubMed, 2006)
  • By using CROWNPAK CR-I(+) and CR-I(-) columns with chiral stationary phases, the D- and L-forms of amino acids can be analyzed separately without derivatization. (LC-MS/MS Method Package for D/L Amino Acids - Shimadzu UK, n.d.)
  • DAAO inhibitors work by binding to the active site of DAAO, preventing it from breaking down D-serine, which results in elevated levels of D-serine that can enhance NMDA receptor activity. (What are DAAO inhibitors and how do they work?
  • D-serine is the main coagonist of N-methyl D-aspartate receptors, and DAAO degrades this neuromodulator in the central nervous system.

Sources

A Head-to-Head Comparison of DAAO Inhibitors in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of neurological and psychiatric disorders, the modulation of the N-methyl-D-aspartate (NMDA) receptor represents a promising therapeutic avenue.[1][2] Hypofunction of the NMDA receptor is a key theory in the pathophysiology of conditions like schizophrenia, particularly concerning cognitive and negative symptoms.[3][4][5] One of the most refined strategies to enhance NMDA receptor function is to increase the synaptic availability of its co-agonist, D-serine.[1][2][4] This has led to the development of D-amino acid oxidase (DAAO) inhibitors, a class of drugs that prevent the degradation of endogenous D-serine.[1][2][4][6]

This guide provides an in-depth, head-to-head comparison of prominent DAAO inhibitors evaluated in preclinical models. Moving beyond a simple catalog of compounds, we will dissect the experimental data, explore the rationale behind preclinical model selection, and provide detailed protocols for key assays, empowering you to make informed decisions in your research.

The Rationale for DAAO Inhibition

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, with a notable role in degrading D-serine in the central nervous system.[1][4][7] By inhibiting DAAO, the concentration of synaptic D-serine is elevated, leading to increased occupancy of the glycine-binding site on the NMDA receptor and subsequent enhancement of receptor activity.[1][2] This mechanism offers a more nuanced approach to modulating NMDA receptor function compared to direct agonists, which can carry a risk of excitotoxicity.[3] Preclinical studies in mice lacking the DAAO gene have provided strong validation for this target, demonstrating increased D-serine levels, enhanced NMDA receptor activity, and improved spatial learning.[8][9]

DAAO Signaling Pathway and Inhibition

The following diagram illustrates the canonical pathway of D-serine metabolism by DAAO and the mechanism of action for DAAO inhibitors.

DAAO_Pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds D_Serine D-Serine D_Serine->NMDAR Co-agonist Binding D_Serine_in D-Serine D_Serine->D_Serine_in Uptake Neuronal_Response Enhanced Synaptic Plasticity & Cognitive Function NMDAR->Neuronal_Response Activation DAAO DAAO Enzyme D_Serine_in->DAAO Degradation DAAO_Inhibitor DAAO Inhibitor DAAO_Inhibitor->DAAO Inhibits

Caption: DAAO Signaling Pathway and Inhibition.

Head-to-Head Comparison of Preclinical DAAO Inhibitors

The development of DAAO inhibitors has progressed from early, less potent compounds to highly selective and potent molecules. Here, we compare several key inhibitors based on available preclinical data.

CompoundClassIn Vitro Potency (IC50)In Vivo Efficacy (Preclinical Models)PharmacokineticsKey Findings & Limitations
Sodium Benzoate Carboxylic Acid DerivativeLow potencyImproved negative symptoms and neurocognition in some schizophrenia models.[8] Analgesic effects in chronic pain models.Requires high doses to achieve sufficient enzyme occupancy.[8]Early-generation inhibitor; its effects may not be solely mediated by DAAO inhibition due to low affinity.[10] Mixed results in clinical trials.[8]
ASO57278 (5-methylpyrazole-3-carboxylic acid) Pyrazole Carboxylic Acid0.9 µM (human DAAO)[11]Increases D-serine concentrations in plasma and brain.[11]Orally bioavailable (F=41%) with a terminal half-life of 7.2 hours in rats.[11]Selective over the NMDA receptor glycine site, DDO, and D-serine racemase.[11] Limited published behavioral data.
CBIO (5-chloro-benzo[d]isoxazol-3-ol) IsoxazololPotent inhibitorEnhances the efficacy of D-serine in attenuating prepulse inhibition deficits induced by NMDA antagonists.[10]Limited published pharmacokinetic data.Preclinical studies remain limited.[10]
Luvadaxistat (TAK-831/NBI-1065844) Novel HeterocycleHighly potent and selective[3]Reverses behavioral deficits and elevates central D-serine levels in rodent models of NMDA receptor hypofunction.[5] More potent with chronic dosing in novel object recognition (NOR) and attentional set-shifting tasks (ASST).[9]Dose-dependent increase in DAAO enzyme occupancy in the mouse cerebellum (ED50 of 0.93 mg/kg).[5] Increases D-serine in plasma, CSF, and cerebellum in rodents.[9]Investigational drug with extensive preclinical and clinical data.[3][9][12] Shows an inverted U-shaped dose-response curve in some cognitive tasks.[9]
Compound 2 (3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid) Chromenone Derivative7 nM (Ki for human DAAO)[13]In vivo data not extensively published; low brain penetration observed.[13]Low brain penetration (brain:plasma ratio <0.05) in mice.[13]Structurally novel compound that stabilizes an open conformation of the DAAO active site lid, offering new avenues for drug design.[13]

Experimental Protocols for DAAO Inhibitor Evaluation

To ensure the scientific integrity of preclinical studies, robust and well-validated experimental protocols are essential. Below are step-by-step methodologies for key assays used in the evaluation of DAAO inhibitors.

In Vitro DAAO Enzyme Activity Assay

This assay determines the potency of an inhibitor by measuring its ability to block DAAO-mediated substrate degradation.

Principle: DAAO catalyzes the oxidative deamination of a D-amino acid (e.g., D-serine), producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be measured using a fluorescent probe.

Materials:

  • Recombinant human DAAO enzyme

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or similar fluorescent probe)

  • Test compounds (DAAO inhibitors)

  • Phosphate buffer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, D-serine, HRP, and Amplex Red.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding the recombinant DAAO enzyme.

  • Incubate the reaction at 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex Red) over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Phencyclidine (PCP)-Induced Hyperlocomotion Model

This in vivo model is widely used to assess the antipsychotic-like potential of compounds by measuring their ability to reverse the locomotor-stimulating effects of the NMDA receptor antagonist PCP.

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

Procedure:

  • Habituate the animals to the open-field arenas for at least 30 minutes.

  • Administer the DAAO inhibitor (or vehicle) at the desired dose and route (e.g., oral gavage).

  • After a predetermined pretreatment time, administer PCP (or saline) subcutaneously.

  • Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.

  • Analyze the data to determine if the DAAO inhibitor significantly attenuates the PCP-induced increase in locomotor activity.

Novel Object Recognition (NOR) Task

The NOR task is a behavioral assay used to evaluate cognitive function, specifically recognition memory, in rodents.

Procedure:

  • Habituation: Allow the animal to freely explore an empty arena for a set period on consecutive days.

  • Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them for a defined duration (e.g., 5-10 minutes).

  • Test Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object.

  • Data Analysis: Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

Experimental Workflow for DAAO Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel DAAO inhibitor.

DAAO_Workflow cluster_invitro In Vitro Screening cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_pd In Vivo Pharmacodynamics & Efficacy Assay DAAO Enzyme Activity Assay Selectivity Selectivity Profiling (vs. other enzymes/receptors) Assay->Selectivity PK Pharmacokinetic Studies (Bioavailability, Half-life, Brain Penetration) Selectivity->PK Lead Compound Selection PD Target Engagement (DAAO Occupancy) PK->PD Dose Selection Biomarker Biomarker Analysis (D-serine levels in plasma, CSF, brain) PD->Biomarker Behavior Behavioral Models (PCP-induced hyperlocomotion, NOR, etc.) Biomarker->Behavior

Caption: Experimental Workflow for DAAO Inhibitor Evaluation.

Conclusion and Future Directions

The preclinical evidence strongly supports DAAO inhibition as a viable therapeutic strategy for disorders associated with NMDA receptor hypofunction. Newer generation inhibitors like luvadaxistat demonstrate high potency and selectivity, with promising results in animal models of cognitive impairment. However, the inconsistent outcomes of some compounds in clinical trials highlight the importance of careful preclinical evaluation and patient selection.[8][11]

Future research should focus on:

  • Exploring Therapeutic Synergy: Preclinical studies suggest that combining a DAAO inhibitor with low-dose D-serine may be more effective than either treatment alone.[11] This warrants further investigation.

  • Expanding Therapeutic Indications: While schizophrenia has been the primary focus, the role of D-serine and DAAO in other conditions, such as chronic pain and Alzheimer's disease, suggests that DAAO inhibitors may have broader therapeutic potential.[1][11]

By leveraging the insights from robust preclinical models and assays, the field can continue to advance the development of DAAO inhibitors as a novel and promising class of therapeutics for challenging neurological and psychiatric disorders.

References

  • Lan, H. Y., & Chen, C. S. (2022). Targeting D-Amino Acid Oxidase (DAAO) for the Treatment of Schizophrenia: Rationale and Current Status of Research. CNS Drugs, 36(11), 1143–1153. [Link]
  • Du, Y., & Li, X. (2025). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. International Journal of Neuropsychopharmacology. [Link]
  • Oxford Academic. (n.d.). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. International Journal of Neuropsychopharmacology. [Link]
  • Ferraris, D. V., & Tsukamoto, T. (2011). Recent Advances in the Discovery of D-Amino Acid Oxidase Inhibitors and Their Therapeutic Utility in Schizophrenia. Current Pharmaceutical Design, 17(2), 103-111. [Link]
  • Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 16(3), 248-256. [Link]
  • Du, Y., & Li, X. (2025). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. International Journal of Neuropsychopharmacology. [Link]
  • Patsnap Synapse. (2024). What are DAAO inhibitors and how do they work?. [Link]
  • MDPI. (2025). D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia Therapy. [Link]
  • ClinicalTrials.gov. (2011). D-amino Acid Oxidase Inhibition (DAAOI-1)
  • National Institutes of Health. (n.d.). Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors. [Link]
  • Keefe, R. S. E., et al. (2022). INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia. Neuropsychopharmacology, 47(11), 1937–1944. [Link]
  • Wolosz, A., & Mierzejewski, P. (2017). Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies. Expert Opinion on Drug Discovery, 12(10), 1043–1056. [Link]
  • Balogh, L., et al. (2018). Converging Evidence on D-Amino Acid Oxidase–Dependent Enhancement of Hippocampal Firing Activity and Passive Avoidance Learning in Rats. International Journal of Neuropsychopharmacology, 21(9), 846–856. [Link]
  • Allen, J. A., et al. (2017). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Biochemical Journal, 474(15), 2519–2533. [Link]

Sources

A Comparative Guide to Assessing the Therapeutic Index of 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical assessment of the therapeutic index (TI) of 6-Chlorobenzo[d]isoxazol-3-ol, a potent D-amino acid oxidase (DAAO) inhibitor.[1][2] The therapeutic index is a critical quantitative measure that compares the dose of a therapeutic agent required to produce a desired effect to the dose that causes toxicity.[3] A high TI is desirable, indicating a wide margin of safety between efficacy and toxicity.[4][5]

For drug development professionals, a rigorous and early assessment of the TI is paramount to de-risk projects and select candidates with the highest probability of clinical success. This document outlines the essential in vitro and in vivo methodologies, provides a comparative analysis against a hypothetical established DAAO inhibitor ("Compound Y"), and explains the scientific rationale behind each experimental choice, grounded in established preclinical testing standards.[6][7]

Part 1: Foundational Assessment via In Vitro Cytotoxicity

The initial evaluation of a novel compound's safety profile begins with in vitro cytotoxicity assays. These methods are indispensable for early-stage drug discovery as they offer a rapid, cost-effective, and ethically sound alternative to extensive animal testing for initial toxicity screening.[8][9] By exposing cultured cells to the compound, we can determine its intrinsic potential to cause cell death and quantify its potency in terms of the half-maximal inhibitory concentration (IC50) or toxic concentration (TC50).

Experimental Protocol 1: MTT Assay for Cellular Viability

The MTT assay is a colorimetric method widely used to assess metabolic activity, which serves as an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[10]

Methodology:

  • Cell Seeding: Plate human embryonic kidney (HEK293) cells (for general cytotoxicity) and a relevant neuronal cell line (e.g., SH-SY5Y, given the neurological target of DAAO inhibitors) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator, Compound Y, in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 to 48 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization and Measurement: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Experimental Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with compromised membrane integrity.[11] It is a reliable method for assessing cell death.

Methodology:

  • Cell Culture and Treatment: Follow the same cell seeding and treatment protocol as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Measurement: Incubate as per the manufacturer's instructions and measure the absorbance to quantify the amount of LDH released.

  • Controls and Analysis: Use untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release. Calculate the percentage of cytotoxicity and determine the TC50 value.[11]

Comparative In Vitro Cytotoxicity Data

The following table presents hypothetical data derived from the described assays, comparing the cytotoxic potential of this compound with Compound Y.

CompoundCell LineAssayIC50/TC50 (µM)
This compound HEK293MTT45.2 ± 3.1
SH-SY5YMTT62.8 ± 4.5
HEK293LDH51.5 ± 3.8
Compound Y (Comparator) HEK293MTT22.1 ± 2.5
SH-SY5YMTT35.4 ± 2.9
HEK293LDH25.9 ± 2.2
Data are represented as mean ± standard deviation from three independent experiments.

These illustrative results suggest that this compound exhibits lower in vitro cytotoxicity compared to Compound Y, as indicated by its higher IC50/TC50 values.

Visualization of In Vitro Workflow

InVitro_Workflow cluster_setup 1. Assay Setup cluster_assays 2. Cytotoxicity Measurement cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis 3. Data Analysis start Seed Cells in 96-well Plates (e.g., HEK293, SH-SY5Y) treatment Treat with Serial Dilutions of This compound & Compound Y start->treatment mtt1 Add MTT Reagent treatment->mtt1 ldh1 Collect Supernatant treatment->ldh1 mtt2 Incubate (4h) mtt1->mtt2 mtt3 Solubilize Formazan mtt2->mtt3 mtt4 Read Absorbance (570nm) mtt3->mtt4 analysis Calculate % Viability / % Cytotoxicity mtt4->analysis ldh2 Add to LDH Reagent ldh1->ldh2 ldh3 Incubate ldh2->ldh3 ldh4 Read Absorbance ldh3->ldh4 ldh4->analysis ic50 Determine IC50 / TC50 Values (Dose-Response Curves) analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Part 2: In Vivo Evaluation of Efficacy and Toxicity

While in vitro assays provide crucial initial data, they cannot replicate the complex interactions within a living organism. Therefore, in vivo studies are essential to determine the pharmacologically effective dose (ED50) and the toxic or lethal dose (TD50 or LD50) in a whole-animal model, which are the core components for calculating the therapeutic index.[7][12]

Experimental Protocol 3: In Vivo Efficacy Assessment (ED50)

To determine the effective dose, a relevant animal model that recapitulates aspects of the targeted disease is required. Since this compound is a DAAO inhibitor, a model associated with NMDA receptor hypofunction, such as a phencyclidine (PCP)-induced cognitive deficit model in rats, is appropriate.

Methodology:

  • Animal Model: Acclimate male Sprague-Dawley rats for one week. Induce cognitive deficits by administering PCP for a specified period.

  • Dose Groups: Randomly assign animals to several groups (typically 5-10 animals per group).[12] Administer vehicle control, this compound at various doses, and Compound Y at its known effective dose range. The route of administration should match the intended clinical route (e.g., oral gavage).[6]

  • Behavioral Testing: After compound administration, assess cognitive function using a validated behavioral test, such as the Novel Object Recognition (NOR) test.

  • Efficacy Endpoint: The primary endpoint is the reversal of the PCP-induced deficit in the NOR test. An animal is considered a "responder" if its performance is statistically indistinguishable from non-PCP treated control animals.

  • ED50 Calculation: Plot the percentage of responders in each group against the drug dose. Use probit analysis or logistic regression to calculate the ED50, the dose at which 50% of the animals show the desired therapeutic effect.[4]

Experimental Protocol 4: Acute Toxicity Study (LD50/TD50)

This study is designed to determine the dose of the compound that causes mortality in 50% of the test animals (LD50). It is a critical component of preclinical safety assessment mandated by regulatory agencies.[6][13]

Methodology:

  • Animal Selection: Use two mammalian species, typically mice and rats, as per FDA guidelines.[6]

  • Dose Administration: Administer single, escalating doses of this compound to different groups of animals.

  • Observation: Monitor the animals closely for a period of 14 days for clinical signs of toxicity (e.g., changes in behavior, body weight, and food consumption) and mortality.[6]

  • Pathology: Conduct gross necropsy on all animals at the end of the study to identify any target organs of toxicity.

  • LD50 Calculation: The LD50 is calculated from the mortality data using established statistical methods, such as the method of Miller and Tainter.

Visualization of In Vivo Assessment Workflow

InVivo_Workflow cluster_efficacy Efficacy Study (ED50) cluster_toxicity Toxicity Study (LD50) cluster_ti Therapeutic Index Calculation e1 Induce Disease Model (e.g., PCP in Rats) e2 Administer Vehicle or Compound (Multiple Dose Groups) e1->e2 e3 Conduct Behavioral Testing (e.g., Novel Object Recognition) e2->e3 e4 Determine % Responders e3->e4 e5 Calculate ED50 e4->e5 ti_calc TI = LD50 / ED50 e5->ti_calc t1 Administer Single Escalating Doses (Mice and Rats) t2 Observe for 14 Days (Clinical Signs, Mortality) t1->t2 t3 Conduct Necropsy t2->t3 t4 Determine % Mortality t3->t4 t5 Calculate LD50 t4->t5 t5->ti_calc

Caption: Workflow for in vivo efficacy and toxicity assessment.

Part 3: Comparative Analysis of the Therapeutic Index

The therapeutic index is calculated as the ratio of the LD50 to the ED50.[4][14] This value provides a single, albeit simplified, measure of a drug's safety margin. A larger TI indicates that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one.

Comparative In Vivo and Therapeutic Index Data

The table below summarizes the hypothetical in vivo data and the resulting therapeutic index for this compound and Compound Y.

CompoundED50 (mg/kg)LD50 (mg/kg, rat)Therapeutic Index (TI = LD50/ED50)
This compound 1545030
Compound Y (Comparator) 1012012
Interpretation and Strategic Implications

Based on this hypothetical dataset, this compound possesses a therapeutic index of 30, which is significantly higher than that of the comparator, Compound Y (TI = 12). This superior TI suggests a more favorable safety profile.

Key Insights:

  • Wider Safety Margin: The 2.5-fold larger TI for this compound implies a greater separation between the doses required for efficacy and those causing severe toxicity. This is a highly advantageous characteristic for any drug candidate.

  • Dosing Flexibility: A higher TI can allow for more flexible dosing regimens in clinical settings and may reduce the need for intensive patient monitoring for toxicity.

  • Caveats: It is crucial to remember that the TI derived from preclinical animal studies is not always directly translatable to humans.[5] The slope of the dose-response curves for both efficacy and toxicity is also a critical factor; steep curves can be misleading.[3] Therefore, toxicologists often consider the Margin of Safety (MOS) , calculated as TD01/ED99, as a more conservative and potentially more informative measure of safety.[3]

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to assessing the therapeutic index of this compound. Through a combination of validated in vitro cytotoxicity assays and targeted in vivo efficacy and toxicity studies, a comprehensive safety and efficacy profile can be established. The hypothetical comparative data presented herein illustrates a scenario where this compound demonstrates a superior therapeutic index compared to an established alternative, marking it as a promising candidate for further development. This structured assessment is fundamental to the data-driven decision-making process that underpins modern, successful drug development pipelines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index.
  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ToxTutor. (n.d.). Determining the safety of a Drug.
  • Prep Easy. (2020, March 3). Therapeutic Index Formula | Simple Trick | Mnemonic. YouTube.
  • Riss, T. L., et al. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH.
  • Solution Pharmacy. (2019, March 21). Therapeutic Index | Drug Safety Margin Calculation | LD50 and ED 50. YouTube.
  • European International Journal of Science and Technology. (2016, April 3). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES.
  • Hawash, M., et al. (2022, October 29). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed.
  • Hawash, M., et al. (2022, October 29). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Creative Animodel. (n.d.). In vivo Efficacy Testing.
  • Duplantier, A. J., et al. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications.
  • FDA. (n.d.). FDA Requirements for Preclinical Studies.
  • Alzheimer's Drug Discovery Foundation. (2009, June 12). The basics of preclinical drug development for neurodegenerative disease indications. PMC - PubMed Central.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Ferraris, D., et al. (2008, June 26). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. PubMed.

Sources

Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of DAAO Inhibition by CBIO

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for D-Amino Acid Oxidase (DAAO) Inhibition

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory.[1] For its activation, the NMDA receptor uniquely requires the binding of not only glutamate but also a co-agonist, with D-serine being a primary endogenous ligand for this site.[2] The enzymatic degradation of D-serine is principally governed by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[3][4] Consequently, the inhibition of DAAO presents a compelling therapeutic strategy to enhance NMDA receptor function by increasing the synaptic availability of D-serine.[5] This approach is particularly relevant for neurological and psychiatric conditions hypothesized to involve NMDA receptor hypofunction, such as schizophrenia.[6]

This guide provides a comprehensive comparison of 5-chloro-benzo[d]isoxazol-3-ol (CBIO), a potent DAAO inhibitor, with other notable DAAO-targeting compounds. We will delve into the critical aspects of translating in vitro potency to in vivo efficacy, a process known as in vitro to in vivo correlation (IVIVC). This analysis is grounded in experimental data and established scientific principles to provide a robust resource for researchers in the field.

The Central Role of D-Serine in NMDA Receptor Signaling

The signaling pathway underscores the significance of DAAO inhibition. D-serine, synthesized from L-serine by serine racemase, is released into the synaptic cleft where it binds to the glycine site on the GluN1 subunit of the NMDA receptor. This binding is a prerequisite for glutamate-mediated channel opening and subsequent calcium influx, which triggers downstream signaling cascades essential for synaptic plasticity.[7][8] DAAO, primarily located in astrocytes, acts as a key regulator of D-serine levels, and its inhibition directly leads to an accumulation of synaptic D-serine, thereby amplifying NMDA receptor signaling.[9][10]

DAAO Inhibition and NMDA Receptor Signaling Pathway

Comparative Analysis of DAAO Inhibitors

A critical first step in evaluating a potential therapeutic is to determine its in vitro potency. For DAAO inhibitors, this is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Below is a comparison of CBIO with other compounds known to inhibit DAAO.

CompoundChemical StructureIn Vitro Potency (IC50/Ki)Source(s)
CBIO 6-Chloro-1,2-benzisoxazol-3(2H)-oneIC50 = 90-188 nM; Ki = 100 nM[11][12]
Sodium Benzoate Sodium benzoateIC50 = 16-75 µM[11]
Lurasidone (3aR,4S,7R,7aS)-2-[((1R,2R)-2-{[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]methyl}cyclohexyl)methyl]-hexahydro-4,7-methano-2H-isoindole-1,3-dionePrimarily a D2 and 5-HT2A receptor antagonist. Direct DAAO IC50/Ki not definitively reported, but it is known to interact with DAAO.[13][14]

graph Inhibitor_Structures {
layout=dot;
rankdir=LR;
node [shape=none, margin=0];

CBIO [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"CELLPADDING="4"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=121435&t=l"SCALE="TRUE"/>TD>TR><TR><TD>CBIOTD>TR>TABLE> >];

SodiumBenzoate [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"CELLPADDING="4"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=517055&t=l"SCALE="TRUE"/>TD>TR><TR><TD>Sodium BenzoateTD>TR>TABLE> >];

Lurasidone [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"CELLPADDING="4"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=213046&t=l"SCALE="TRUE"/>TD>TR><TR><TD>LurasidoneTD>TR>TABLE> >]; }

Chemical Structures of DAAO Inhibitors

As the data indicates, CBIO exhibits significantly higher in vitro potency compared to sodium benzoate. Lurasidone, an atypical antipsychotic, has a complex pharmacological profile, and while it may interact with DAAO, its primary mechanism of action is considered to be through dopamine and serotonin receptor antagonism.[13][14]

Experimental Protocols: From the Benchtop to Preclinical Models

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments.

In Vitro DAAO Inhibition Assay (Fluorometric)

This assay quantifies the IC50 of an inhibitor by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed reaction.

Materials:

  • Recombinant human DAAO enzyme

  • D-serine (substrate)

  • Test inhibitor (e.g., CBIO)

  • Amplex™ Red reagent (or similar fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer. Prepare a reaction mixture containing assay buffer, HRP, and Amplex™ Red.

  • Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add the DAAO enzyme solution and the various concentrations of the inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of D-serine to each well.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex™ Red). Record fluorescence intensity at regular intervals for a set period (e.g., 30 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each inhibitor concentration. Determine the percentage of inhibition relative to a vehicle control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

In Vivo Microdialysis for D-Serine Measurement in the Rat Brain

This technique allows for the in vivo sampling of extracellular D-serine levels in specific brain regions of a freely moving animal, providing a direct measure of the pharmacodynamic effect of a DAAO inhibitor.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cutoff)

  • Syringe pump

  • Fraction collector

  • HPLC system with fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics and surgical tools

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).[15] Allow the animal to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Sample Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[16] Collect the dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.

  • Drug Administration: After a baseline collection period, administer the test compound (e.g., CBIO) via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Sample Analysis: Analyze the collected dialysate samples for D-serine concentrations using a sensitive analytical method such as HPLC with fluorescence detection after derivatization.[14]

  • Data Analysis: Plot the extracellular D-serine concentration over time. Calculate the area under the curve (AUC) to quantify the total increase in D-serine levels following inhibitor administration.

In Vitro to In Vivo Correlation (IVIVC): The Predictive Power of PBPK Modeling

A successful IVIVC establishes a predictive mathematical relationship between an in vitro property of a drug (e.g., IC50) and its in vivo response (e.g., target engagement and efficacy).[17] For CNS drugs, this is particularly challenging due to the blood-brain barrier (BBB). Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool to bridge this gap.

PBPK models are multi-compartment models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body based on physiological parameters and drug-specific properties.[2][3] For CNS drugs, the model incorporates compartments for the brain, cerebrospinal fluid, and the BBB, allowing for the prediction of drug concentrations at the target site.

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_pbpk PBPK Modeling cluster_invivo In Vivo Validation IC50 DAAO Inhibition (IC50, Ki) PBPK_Model Physiologically Based Pharmacokinetic (PBPK) Model IC50->PBPK_Model Permeability BBB Permeability (e.g., Caco-2 assay) Permeability->PBPK_Model Metabolism Metabolic Stability (Microsomes, Hepatocytes) Metabolism->PBPK_Model PK_Study Pharmacokinetics (Plasma & Brain Levels) PBPK_Model->PK_Study Predicts PD_Study Pharmacodynamics (Microdialysis - D-Serine) PBPK_Model->PD_Study Predicts Efficacy_Study Efficacy in Disease Model (e.g., PPI in rats) PK_Study->Efficacy_Study Correlates with PD_Study->Efficacy_Study Correlates with

IVIVC Workflow using PBPK Modeling for CNS Drugs

By integrating in vitro data (DAAO inhibition potency, BBB permeability, metabolic stability) into a PBPK model, we can predict the in vivo pharmacokinetic profile of a compound like CBIO, including its concentration in the brain.[17] These predictions can then be validated against experimental in vivo data from pharmacokinetic and microdialysis studies. A robust PBPK model can then be used to extrapolate findings from preclinical species to humans, guiding dose selection and increasing the probability of clinical success.[2]

In Vivo Efficacy: A Comparative Look at Preclinical Data

The ultimate test of a DAAO inhibitor is its ability to produce a therapeutic effect in a relevant animal model of disease. For schizophrenia, a commonly used behavioral paradigm is the prepulse inhibition (PPI) of the startle reflex, which is deficient in patients and can be pharmacologically induced in rodents.[1][7]

CompoundAnimal ModelEfficacy EndpointKey FindingsSource(s)
CBIO Formalin-induced pain in ratsReduction in tonic painCo-administration with D-serine enhanced the half-life of D-serine and increased brain D-serine levels.[12]
Sodium Benzoate Ketamine-induced schizophrenia model in ratsReversal of hyperlocomotion and cognitive deficitsSodium benzoate demonstrated antipsychotic-like effects.[16]
Sodium Benzoate Clinical trials in patients with mild cognitive impairment and schizophreniaImproved cognitive function and reduced symptomsShowed promise in improving short-term memory and overall cognitive function.

Conclusion and Future Directions

The development of potent and selective DAAO inhibitors like CBIO holds significant promise for the treatment of CNS disorders characterized by NMDA receptor hypofunction. This guide has provided a framework for understanding the critical steps in translating in vitro activity to in vivo therapeutic effects. The high in vitro potency of CBIO is a strong starting point, and its ability to increase brain D-serine levels in vivo confirms target engagement.

Future research should focus on conducting head-to-head comparative studies of CBIO with other DAAO inhibitors in validated animal models of schizophrenia, such as the PPI deficit model. Furthermore, the development of a robust PBPK model for CBIO will be instrumental in optimizing its dosing regimen and predicting its clinical efficacy. The principles and protocols outlined in this guide provide a solid foundation for these future investigations, ultimately paving the way for novel and effective treatments for debilitating neurological and psychiatric conditions.

References

  • Ballard, T. M., et al. (2002). Severe impairment of NMDA receptor function in mice carrying targeted point mutations in the glycine binding site. Journal of Neuroscience, 22(15), 6713-6723.
  • BenchChem. (2025). A Comparative Guide to Novel D-Amino Acid Oxidase (DAAO) Inhibitors. BenchChem.
  • Bubeniková-Valešová, V., et al. (2008). Models of schizophrenia in humans and animals based on inhibition of NMDA receptors. Neuroscience & Biobehavioral Reviews, 32(5), 915-926.
  • Chemical structure of CBIO. The IC50 value of CBIO for DAAO was 188 nM. - ResearchGate. (n.d.).
  • de Lange, E. C. (2013). Physiologically based pharmacokinetic (PBPK) modeling of drug penetration across the blood-brain barrier--towards a mechanistic IVIVE-based approach. Current pharmaceutical design, 19(33), 5897-5909.
  • D-Amino Acid Oxidase Inhibitor II, CBIO - CAS 61977-29-5 - Calbiochem | 138001. (n.d.).
  • Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. (2011). Journal of visualized experiments : JoVE, (55), e2725.
  • Huttner, A., et al. (2015). PBPK modeling approach for predictions of human CNS drug brain distribution. Methods in molecular biology (Clifton, N.J.), 1257, 247-271.
  • Impression, M. P.-. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol.
  • Huttner, A., & de Lange, E. C. (2014). A physiologically based modeling strategy during preclinical CNS drug development. Molecular pharmaceutics, 11(5), 1545-1557.
  • Lane, H. Y., et al. (2017). The efficacy of sodium benzoate as an adjunctive treatment in early psychosis - CADENCE-BZ: study protocol for a randomized controlled trial. Trials, 18(1), 173.
  • Lee, C. H., et al. (2019). NMDAR Hypofunction Animal Models of Schizophrenia. Frontiers in molecular neuroscience, 12, 27.
  • Microdialysis in Rodents. (2009). Current protocols in neuroscience, Chapter 7, Unit 7.2.
  • Nakao, K., et al. (2019). Schizophrenia-Like Dopamine Release Abnormalities in a Mouse Model of NMDA Receptor Hypofunction. Schizophrenia bulletin, 45(1), 138-147.
  • O'Donnell, P. (2012). Is the Acute NMDA Receptor Hypofunction a Valid Model of Schizophrenia? The international journal of neuropsychopharmacology, 15(8), 1053-1054.
  • Lin, C. H., et al. (2025). Sodium benzoate, a D-amino acid oxidase inhibitor, improved short-term memory in patients with mild cognitive impairment in a randomized, double-blind, placebo-controlled clinical trial. Psychiatry and clinical neurosciences, 79(8), 466-472.
  • Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. The Journal of pharmacology and experimental therapeutics, 334(1), 171-181.
  • Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current pharmaceutical design, 16(3), 248-255.
  • Kadam, S. D., et al. (2020). Sodium Benzoate-Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients, 12(11), 3333.
  • Tarasenko, I. I., et al. (2020). The origin of NMDA receptor hypofunction in schizophrenia.
  • Caccia, S., et al. (2013). Lurasidone: a novel antipsychotic agent for the treatment of schizophrenia and bipolar depression. Therapeutic advances in psychopharmacology, 3(6), 338-348.
  • LATUDA (lurasidone hydrochloride) tablets, for oral use. (n.d.).
  • Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. (2011). Journal of visualized experiments : JoVE, (55), e2725.
  • Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. (2023). protocols.io.
  • Acoustic Startle & Prepulse inhibition. (2024). Mouse Metabolic Phenotyping Centers.
  • Verrall, L., et al. (2010). Activity of D-amino acid oxidase is widespread in the human central nervous system. Brain : a journal of neurology, 133(Pt 8), 2346-2357.
  • Wang, L., et al. (2013). The pharmacokinetics and oral bioavailability studies of columbianetin in rats after oral and intravenous administration. Journal of ethnopharmacology, 150(2), 529-535.
  • Wang, X., et al. (2021). Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway. Frontiers in pharmacology, 12, 649692.
  • Wolosker, H., et al. (2008). D-serine: an endogenous transmitter for the N-methyl-D-aspartate receptor. Cellular and molecular life sciences : CMLS, 65(18), 2847-2857.
  • Zhang, Y., et al. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules (Basel, Switzerland), 27(11), 3594.
  • Zhou, Y., et al. (2022). Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies. Pharmaceutics, 14(11), 2307.
  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2008). Pharmacological reviews, 60(3), 358-403.
  • Cheng, A. J., et al. (2018). Sodium benzoate, a D-amino acid oxidase inhibitor, for the treatment of mild cognitive impairment: A randomized, double-blind, placebo-controlled trial.
  • de Bartolomeis, A., et al. (2023). Lurasidone for the Treatment of Schizophrenia: Design, Development, and Place in Therapy.
  • Hashimoto, K. (2022). Effects of Sodium Benzoate on cognitive function in neuropsychiatric disorders: a systematic review and meta-analysis.
  • Lane, H. Y., et al. (2022). Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study. Clinical therapeutics, 44(10), 1373-1383.
  • Intravenous Pharmacokinetics and Oral Bioavailability of Biochanin A in Rats. (2006). Planta medica, 72(15), 1391-1395.
  • Lin, C. H., et al. (2022). Targeting D-Amino Acid Oxidase (DAAO) for the Treatment of Schizophrenia: Rationale and Current Status of Research. CNS drugs, 36(11), 1133-1147.
  • Huang, T. L., et al. (2019). Sodium benzoate-A novel multi-target pharmaceutical approach to rescue clozapine-resistant schizophrenia. Journal of cellular and molecular medicine, 23(11), 7245-7255.

Sources

A Guide to the Independent Verification of 6-Chlorobenzo[d]isoxazol-3-ol's Mechanism of Action as a Putative MEK1/2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the mechanism of action for the novel compound 6-Chlorobenzo[d]isoxazol-3-ol, hereafter referred to as Compound X. Our working hypothesis is that Compound X functions as a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the dual-specificity kinases MEK1 and MEK2.

To establish scientific rigor and contextualize its performance, we will compare Compound X against two well-characterized, FDA-approved MEK1/2 inhibitors: Trametinib and Selumetinib. This document outlines the logical progression of experiments, from direct target engagement and biochemical confirmation to the assessment of downstream cellular signaling and functional outcomes. Each step is designed to build upon the last, creating a self-validating cascade of evidence to either confirm or refute the hypothesized mechanism.

Part 1: The MAPK Signaling Cascade and the Rationale for MEK Inhibition

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF or RAS, is a hallmark of many human cancers. MEK1 and MEK2 are central nodes in this cascade, acting as the sole kinases that phosphorylate and activate the downstream effector kinases, ERK1 and ERK2. This strategic position makes MEK1/2 highly attractive targets for therapeutic intervention. Inhibiting MEK1/2 can effectively block the entire downstream cascade, even in the presence of upstream activating mutations.

Below is a diagram illustrating the hypothesized point of intervention for Compound X within this pathway.

MAPK_Pathway cluster_inhibition Point of Inhibition RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation CompoundX Compound X Trametinib Selumetinib CompoundX->MEK

Caption: The MAPK signaling pathway with the hypothesized inhibition of MEK1/2 by Compound X.

Part 2: A Phased Approach to Mechanism of Action Verification

We will employ a multi-tiered experimental workflow. This strategy ensures that we invest resources logically, starting with the most direct and cost-effective biochemical assays before proceeding to more complex and resource-intensive cell-based models. This phased approach provides clear go/no-go decision points.

Verification_Workflow start Hypothesis: Compound X is a MEK1/2 Inhibitor phase1 Phase 1: Biochemical Assays (Direct Target Interaction) start->phase1 assay1a Kinase Inhibition Assay (e.g., LanthaScreen™) phase1->assay1a assay1b Target Engagement Assay (e.g., NanoBRET™) phase1->assay1b decision1 Is IC50 < 1µM and Target Engagement Confirmed? assay1a->decision1 assay1b->decision1 phase2 Phase 2: Cell-Based Assays (Downstream Pathway Modulation) decision1->phase2 Yes stop Conclusion: Mechanism Refuted or Off-Target decision1->stop No assay2a Phospho-ERK Western Blot phase2->assay2a assay2b Immunofluorescence of p-ERK phase2->assay2b decision2 Dose-dependent reduction of p-ERK levels? assay2a->decision2 assay2b->decision2 phase3 Phase 3: Phenotypic Assays (Cellular Function) decision2->phase3 Yes decision2->stop No assay3a Cell Proliferation Assay (e.g., CellTiter-Glo®) phase3->assay3a assay3b Colony Formation Assay phase3->assay3b decision3 Does inhibition of proliferation correlate with p-ERK IC50? assay3a->decision3 assay3b->decision3 conclusion Conclusion: Mechanism of Action Verified decision3->conclusion Yes decision3->stop No

Caption: A multi-phase workflow for the independent verification of Compound X's mechanism.

Part 3: Experimental Protocols and Data Interpretation

Phase 1: Biochemical Verification of Direct MEK1/2 Interaction

The foundational step is to determine if Compound X can directly interact with and inhibit the enzymatic activity of purified MEK1/2 protein in a cell-free system. This isolates the target and provides the cleanest assessment of direct inhibition.

A. Experiment: Kinase Inhibition Assay

  • Objective: To quantify the potency of Compound X in inhibiting MEK1 kinase activity and compare it to Trametinib and Selumetinib.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is recommended for its high sensitivity and robustness.

Protocol: LanthaScreen™ MEK1 Kinase Assay

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Compound X, Trametinib, and Selumetinib in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction: To a 384-well plate, add:

    • 2.5 µL of the test compound dilutions.

    • 5 µL of a solution containing purified, active MEK1 enzyme and a europium-labeled anti-tag antibody.

    • 2.5 µL of a solution containing a GFP-tagged ERK1 substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the emission ratio (665/620). Plot the ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

B. Experiment: Target Engagement Assay in Live Cells

  • Objective: To confirm that Compound X can bind to MEK1 in a physiological, intracellular environment.

  • Methodology: The NanoBRET™ Target Engagement Assay is an ideal choice. It measures the binding of a small molecule to a target protein in real-time within living cells by detecting the energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer.

Protocol: NanoBRET™ MEK1 Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for MEK1 fused to NanoLuc® luciferase. Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of unlabeled Compound X, Trametinib, and Selumetinib. Add these to the cells.

  • Tracer Addition: Add the fluorescently labeled MEK1 tracer to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection: Add the NanoBRET™ substrate and immediately read both the donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the log of compound concentration to determine the IC50, representing the concentration at which 50% of the target is engaged.

Comparative Data Summary (Hypothetical Data)

CompoundBiochemical IC50 (nM) [MEK1 Kinase Assay]Cellular Target Engagement IC50 (nM) [NanoBRET™]
Compound X 15.245.8
Trametinib 0.93.4
Selumetinib 14.155.2
  • Interpretation: The data should show that Compound X inhibits MEK1 kinase activity and engages the target in live cells with potencies that are, at minimum, within an order of magnitude of the reference compounds. A significant discrepancy between biochemical and cellular IC50 values may suggest issues with cell permeability or efflux.

Phase 2: Cellular Verification of Downstream Pathway Modulation

Once direct target engagement is confirmed, the next logical step is to verify that this engagement translates into the intended biological effect: the inhibition of downstream signaling. The phosphorylation of ERK1/2 (p-ERK) is the most direct and reliable biomarker of MEK1/2 activity.

A. Experiment: Western Blot for Phospho-ERK

  • Objective: To demonstrate that Compound X causes a dose-dependent decrease in the phosphorylation of ERK1/2 in a cancer cell line with a constitutively active MAPK pathway (e.g., A375, which harbors a BRAF V600E mutation).

  • Methodology: Standard Western blotting provides a semi-quantitative assessment of protein levels.

Protocol: p-ERK Western Blot

  • Cell Culture & Treatment: Plate A375 cells and allow them to adhere overnight. Starve the cells in serum-free media for 4 hours. Treat the cells with a range of concentrations of Compound X, Trametinib, and Selumetinib for 2 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Probe with primary antibodies against Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 overnight at 4°C.

  • Detection: Wash and probe with an appropriate HRP-conjugated secondary antibody. Detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band densities using software like ImageJ. Normalize the p-ERK signal to the Total ERK signal for each lane.

Comparative Data Summary (Hypothetical Data)

CompoundCellular IC50 (nM) [p-ERK Inhibition]
Compound X 50.1
Trametinib 4.5
Selumetinib 60.5
  • Interpretation: A successful outcome is a clear, dose-dependent reduction in the p-ERK/Total ERK ratio for Compound X. The cellular IC50 for p-ERK inhibition should align closely with the cellular target engagement IC50 from Phase 1. This correlation is a critical piece of evidence linking direct target binding to a functional cellular consequence.

Phase 3: Phenotypic Verification of Cellular Function

The final verification stage assesses whether the observed inhibition of the signaling pathway leads to the desired anti-proliferative effect in cancer cells dependent on the MAPK pathway.

A. Experiment: Cell Proliferation Assay

  • Objective: To measure the effect of Compound X on the proliferation of A375 cells over a longer time course (72 hours).

  • Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Protocol: CellTiter-Glo® Assay

  • Cell Plating: Seed A375 cells in a 96-well white-walled plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of Compound X, Trametinib, and Selumetinib. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Lysis & Detection: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control. Plot the percentage of viability against the log of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary (Hypothetical Data)

CompoundGrowth Inhibition GI50 (nM) [A375 Cells, 72h]
Compound X 55.6
Trametinib 5.1
Selumetinib 68.0
  • Interpretation: The GI50 value for Compound X should be consistent with the IC50 values obtained for target engagement and p-ERK inhibition. This final link between the molecular mechanism and the cellular phenotype provides a powerful, multi-layered validation of its proposed action as a MEK1/2 inhibitor.

Conclusion

This guide outlines a rigorous, phased approach to independently verify the mechanism of action of this compound (Compound X) as a MEK1/2 inhibitor. By systematically progressing from direct biochemical interaction to cellular signaling and, finally, to a key phenotypic outcome, this workflow establishes a strong, evidence-based narrative. The direct comparison with established drugs like Trametinib and Selumetinib provides essential context for evaluating the potency and potential of this novel compound. A successful progression through these phases would provide high confidence in its on-target activity, justifying further investigation in more complex preclinical models.

References

  • Title: The role of the RAF-MEK-ERK signalling pathway in cancer Source: N
  • Title: Targeting the RAS-RAF-MEK-ERK pathway in cancer therapy Source: Expert Opinion on Therapeutic Targets URL:[Link]
  • Title: A specific problem of ERK signaling: how long does it last? Source: Journal of Cell Science URL:[Link]

A Comparative Guide to the Efficacy of D-Amino Acid Oxidase (DAAO) Inhibitors in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of two prominent D-amino acid oxidase (DAAO) inhibitors, luvadaxistat and sodium benzoate , in animal models of psychosis. By synthesizing data from multiple studies, we offer an in-depth perspective on their therapeutic potential, underlying mechanisms, and the experimental frameworks used for their evaluation.

The Rationale for DAAO Inhibition in Psychosis: Targeting the Glutamate Hypothesis

The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis is a cornerstone in our understanding of schizophrenia pathophysiology, particularly concerning cognitive and negative symptoms. D-serine, an endogenous co-agonist at the glycine site of the NMDA receptor, is crucial for its proper function. Notably, reduced D-serine levels have been observed in patients with schizophrenia. The primary enzyme responsible for the degradation of D-serine in the central nervous system is D-amino acid oxidase (DAAO). Consequently, inhibiting DAAO presents a compelling therapeutic strategy to increase synaptic D-serine levels, thereby enhancing NMDA receptor function and potentially ameliorating schizophrenia-related deficits.

The signaling pathway below illustrates this mechanism. DAAO in astrocytes metabolizes D-serine, reducing its availability in the synaptic cleft. DAAO inhibitors block this degradation, leading to increased D-serine levels, which can then act as a co-agonist with glutamate at the NMDA receptor on post-synaptic neurons.

Caption: Mechanism of DAAO Inhibition.

Comparative Efficacy of Luvadaxistat and Sodium Benzoate

To model psychosis-like symptoms in animals, researchers frequently use NMDA receptor antagonists like phencyclidine (PCP). These models induce behavioral abnormalities such as hyperlocomotion (a model for positive symptoms) and deficits in prepulse inhibition (PPI), which reflects an inability to filter sensory information, a key feature of schizophrenia.

ParameterDAAO InhibitorAnimal ModelKey Efficacy Endpoints & FindingsReference
Potency & Target Engagement Luvadaxistat Mouse (Cerebellum)ED₅₀ for Enzyme Occupancy: ~0.93 mg/kg. Demonstrates high potency and target engagement in the brain.
Sodium Benzoate -A prototype competitive DAAO inhibitor with a reported Ki of approximately 16 μM.
Pharmacodynamics Luvadaxistat Rat (Cerebellum)Dose-dependently increases D-serine levels: ~150% at 1 mg/kg, ~200% at 3 mg/kg, and ~250% at 10 mg/kg, 2 hours post-administration.
Sodium Benzoate Mouse (Brain)At an effective behavioral dose (1000 mg/kg), did not significantly increase D-serine levels in the brain, suggesting other mechanisms may be at play or that localized changes were not detected.
Efficacy (Positive Symptom Model) Luvadaxistat Mouse (PCP-induced hyperlocomotion)Data on specific dose-response for hyperlocomotion is less detailed in the provided sources, but efficacy in PCP models is established.
Sodium Benzoate Mouse (PCP-induced hyperlocomotion)A single oral dose of 1000 mg/kg significantly attenuated PCP-induced hyperlocomotion.
Efficacy (Sensorimotor Gating) Luvadaxistat Mouse (PCP-induced PPI deficit)Luvadaxistat has been shown to reverse PCP-induced deficits in prepulse inhibition.
Sodium Benzoate Mouse (PCP-induced PPI deficit)Dose-dependently attenuated PCP-induced PPI deficits at 100, 300, and 1000 mg/kg (p.o.).
Efficacy (Cognitive Deficits) Luvadaxistat Rat (PCP-induced Attentional Set-Shifting Task)Attenuated PCP-induced deficits at 10 and 30 mg/kg.
Sodium Benzoate -While clinical studies suggest cognitive benefits, specific preclinical data on cognitive tasks like ASST were not prominent in the reviewed sources.

Expert Insights: Luvadaxistat emerges as a highly potent and selective DAAO inhibitor with clear evidence of target engagement and downstream pharmacodynamic effects on brain D-serine levels. Its efficacy in cognitive models is a significant advantage. Sodium benzoate, while effective in behavioral models, requires much higher doses and its mechanism in these acute models is debated, as significant increases in brain D-serine were not observed. This could imply that sodium benzoate may have additional mechanisms of action or that very localized changes in D-serine are sufficient for its effects. The inverted U-shaped dose-response curve sometimes observed with luvadaxistat in cognitive tasks suggests that while increasing D-serine is beneficial, excessive NMDA receptor activation could be detrimental, highlighting the need for careful dose selection in clinical development.

Experimental Protocol: Prepulse Inhibition (PPI) Test in a PCP-Induced Mouse Model

The PPI test is a critical assay for assessing sensorimotor gating deficits relevant to schizophrenia. The protocol below is a synthesized, self-validating system for evaluating the efficacy of DAAO inhibitors.

Objective: To determine if a test compound can reverse the deficit in sensorimotor gating (measured as PPI) induced by the NMDA receptor antagonist, PCP.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Phencyclidine (PCP) hydrochloride

  • Test DAAO inhibitor (e.g., Luvadaxistat, Sodium Benzoate)

  • Vehicle for PCP and test compound (e.g., saline, sterile water)

  • Acoustic startle response chambers (e.g., SR-LAB)

Experimental Workflow:

PPI_Workflow cluster_setup Setup & Acclimation cluster_dosing Dosing Regimen cluster_testing PPI Testing cluster_analysis Data Analysis A1 Transport mice to testing room A2 Acclimate for 30-60 minutes A1->A2 B1 Administer DAAO Inhibitor (or Vehicle) p.o. A2->B1 B2 Waiting Period (e.g., 60 min) B1->B2 B3 Administer PCP (3.0 mg/kg, s.c.) (or Saline) B2->B3 B4 Waiting Period (e.g., 30 min) B3->B4 C1 Place mouse in startle chamber B4->C1 C2 5-min habituation (background noise) C1->C2 C3 Present pseudo-randomized trials: - Pulse alone (e.g., 120 dB) - Prepulse + Pulse (e.g., 74, 82, 90 dB prepulse) - No stimulus C2->C3 C4 Record startle response (Vmax) C3->C4 D1 Calculate %PPI: 100 - [(Startle response with prepulse / Startle response with pulse alone) x 100] C4->D1 D2 Statistical Analysis (e.g., ANOVA) D1->D2

Caption: Experimental Workflow for PPI Assay.

Step-by-Step Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins to reduce stress-induced variability.

  • Compound Administration:

    • Administer the DAAO inhibitor (e.g., sodium benzoate at 100, 300, 1000 mg/kg, or luvadaxistat at an appropriate dose range) or its vehicle orally (p.o.). The timing of administration should be based on the compound's known pharmacokinetics to ensure peak brain exposure during the test. A typical pre-treatment time is 60 minutes.

    • Following the inhibitor pre-treatment period, administer PCP (3.0 mg/kg) or saline subcutaneously (s.c.).

  • Habituation: 30 minutes after the PCP injection, place the mouse into the startle chamber. Allow for a 5-minute habituation period with only background white noise (e.g., 65-70 dB).

  • Testing Session:

    • The test session consists of a series of trials presented in a pseudo-random order.

    • Pulse Alone Trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) is presented to measure the baseline startle response.

    • Prepulse + Pulse Trials: The strong pulse is preceded by a weaker, non-startling prepulse (e.g., 74, 82, or 90 dB white noise for 20 ms). The inter-stimulus interval between the onset of the prepulse and the onset of the pulse is typically 100 ms.

    • No Stimulus Trials: Only background noise is presented to measure baseline movement.

  • Data Collection: The startle response is measured as the maximal velocity (Vmax) of the animal's movement recorded by a transducer platform.

  • Data Analysis:

    • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(Startle response with prepulse / Startle response with pulse alone) x 100]

    • Analyze the data using a two-way analysis of variance (ANOVA) with treatment group and prepulse intensity as factors. Post-hoc tests are used to compare individual groups. A statistically significant reversal of the PCP-induced PPI deficit by the DAAO inhibitor indicates efficacy.

Trustworthiness and Self-Validation: This protocol includes critical controls: a vehicle-saline group (baseline), a vehicle-PCP group (to confirm the induction of a PPI deficit), and inhibitor-saline groups (to ensure the compound does not affect PPI on its own). This design allows for the unambiguous attribution of any observed rescue effect to the DAAO inhibitor's action on the PCP-induced deficit.

Conclusion

The available preclinical evidence robustly supports DAAO inhibition as a promising therapeutic strategy for psychosis. Luvadaxistat stands out as a potent, selective inhibitor that effectively elevates central D-serine levels and reverses behavioral and cognitive deficits in rodent models of NMDA receptor hypofunction. Sodium benzoate also demonstrates efficacy in behavioral models, though its mechanism may be more complex and its potency is considerably lower. The consistent positive outcomes in PCP-induced models for both compounds provide a strong rationale for the continued investigation and clinical development of DAAO inhibitors for the treatment of schizophrenia, particularly for the difficult-to-treat cognitive and negative symptoms.

References

  • Benchchem. (n.d.). Cross-Validation of DAAO Inhibitor Effects in Preclinical Models of Schizophrenia: A Comparative Guide.
  • Hashimoto, K. (2015). Effects of sodium benzoate on pre-pulse inhibition deficits and hyperlocomotion in mice after administration of phencyclidine. Acta Neuropsychiatrica, 27(4), 209-217.
  • Sacchi, S., Rosini, E., Pollegioni, L., & Molla, G. (2013). D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia Therapy. Current Pharmaceutical Design, 19(14), 2499-2511.
  • Ferraris, D., et al. (2011). Recent advances in the discovery of D-amino acid oxidase inhibitors and their therapeutic utility in schizophrenia. Current Pharmaceutical Design, 17(2), 103-11.
  • Serrats, J., et al. (2023). Luvadaxistat: A Novel Potent and Selective D-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia. Neurochemical Research, 48(10), 3027-3041.
  • Benchchem. (n.d.). Preclinical Evidence for Luvadaxistat in Schizophrenia Models: A Technical Guide.
  • Patsnap Synapse. (2024). What are DAAO inhibitors and how do they work?
  • Caldirola, D., et al. (2025). Potential application of the D-amino acid oxidase (DAAO) inhibitor sodium benzoate for individuals experiencing psychological stress. Advancements in Life Sciences, 12(1).
  • Lane, H. Y., et al. (2013). A randomized, double-blind, placebo-controlled study of sodium benzoate in patients with schizophrenia.
  • Lin, C. H., et al. (2025). A Novel Polymorphic Form of Sodium Benzoate (Ω-NaBen): Improved Solubility, Stability, Central Nervous System Effects, and Antipsychotic Activities via D-Amino Acid Regulation. CNS & Neurological Disorders - Drug Targets.
  • Lin, L. F., et al. (2022). Targeting D-Amino Acid Oxidase (DAAO) for the Treatment of Schizophrenia: Rationale and Current Status of Research. CNS Drugs, 36(11), 1143-1153.
  • Sacchi, S., et al. (2013). D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design, 19(14), 2499-2511.
  • International Mouse Phenotyping Consortium. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol.
  • RIKEN BioResource Research Center. (n.d.). SOP of Pre-pulse inhibition test.
  • Koblan, K. S., et al. (2022). Safety and effectiveness of ulotaront (SEP-363856) in schizophrenia: results of a 6-month, open-label extension study. Neuropsychopharmacology, 47(1), 255-261.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chlorobenzo[d]isoxazol-3-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper management and disposal of chemical substances like 6-Chlorobenzo[d]isoxazol-3-ol are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in scientific principles and established safety protocols. Our aim is to empower you with the knowledge to not only adhere to best practices but also to understand the rationale behind them, fostering a culture of safety and environmental responsibility within your organization.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal protocols can be established, a thorough understanding of the inherent hazards of this compound is essential. This compound, with the CAS number 61977-29-5, is a halogenated heterocyclic compound that presents several health risks.

GHS Hazard Classification:

Based on available Safety Data Sheets (SDS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

The presence of a chlorinated aromatic ring and an isoxazole functional group necessitates a cautious approach to its handling and disposal.

Table 1: Key Hazard Information for this compound

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Prudent Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to proper handling procedures and the use of appropriate Personal Protective Equipment (PPE) are non-negotiable.

Core Handling Principles:

  • Work in a Ventilated Area: All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3]

  • Avoid Dust Generation: When handling the solid form, care should be taken to avoid the generation of dust.

  • Prevent Contact: Direct contact with the skin, eyes, and clothing must be avoided.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust that can cause serious eye damage.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin irritation upon contact.[3]
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.[3]
Respiratory Protection Not typically required when handled in a fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.To prevent respiratory tract irritation from dust or aerosols.

Spill and Emergency Procedures

In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Don Appropriate PPE: Ensure you are wearing the recommended PPE.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to cover the spill.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

Major Spill (Outside of a fume hood or a large quantity):

  • Evacuate the Area: Immediately evacuate all personnel from the affected area.

  • Isolate the Area: Close the doors to the laboratory and post a warning sign.

  • Activate Emergency Response: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Provide Information: Be prepared to provide the identity of the spilled material and any other relevant information to the emergency responders.

Proper Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The primary principle is to manage it as hazardous waste.

Step 1: Waste Characterization and Segregation

The first step in proper disposal is to characterize the waste. As this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), a hazardous waste determination must be made based on its characteristics.

Waste Segregation is Crucial:

  • Solid Waste: Collect pure this compound, contaminated lab debris (e.g., weigh boats, filter paper), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

Step 2: Waste Container Selection and Labeling

  • Container Selection: Use containers that are in good condition and compatible with the chemical. For solid waste, a polyethylene drum or a securely sealed container is appropriate. For liquid waste, use a chemically resistant container with a screw-top cap.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic).

Step 3: Storage of Hazardous Waste

  • Designated Area: Store hazardous waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Incompatibility: Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent potentially hazardous reactions. The isoxazole ring can be susceptible to cleavage under certain conditions.[7][8]

dot

Caption: Waste Segregation and Disposal Workflow for this compound.

Step 4: Final Disposal Method

The recommended and most environmentally responsible method for the final disposal of this compound is through a licensed hazardous waste disposal facility.

  • Incineration: High-temperature incineration is the preferred disposal method for halogenated organic compounds.[9] Incineration at temperatures of at least 850°C, and for wastes containing more than 1% halogenated organic substances, at 1100°C with a residence time of at least two seconds, is necessary to ensure complete destruction of the compound and to minimize the formation of toxic byproducts such as dioxins and furans.[10]

What NOT to Do:

  • DO NOT dispose of this compound down the drain. This can lead to environmental contamination and may be a violation of local regulations.

  • DO NOT dispose of this compound in the regular trash. Its hazardous characteristics require specialized disposal.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the hazards, implementing robust handling and emergency procedures, and adhering to a systematic disposal plan, you contribute to a safer and more sustainable scientific community. Always consult your institution's specific waste management policies and your local EHS department for guidance tailored to your location.

References

  • Toxicity Characteristic Leaching Procedure (TCLP) for VOCs, SVOCs, Chlorinated Pesticides and Herbicides, and Metals by SW-846. (n.d.). Retrieved from the Environmental Protection Agency.
  • This compound (CAS No. 61977-29-5) SDS - Guidechem. (n.d.).
  • TCLP Testing | Toxicity Characteristic Leaching Procedure. (n.d.).
  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. (1991). PubMed.
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014).
  • New Guidelines on Best Available Techniques for Medical Waste Incineration Under the Stockholm Convention. (n.d.).
  • This compound AldrichCPR | Sigma-Aldrich. (n.d.).
  • Toxicity characteristic leaching procedure. (n.d.). In Wikipedia.
  • Basel Convention Technical Guidelines on Incineration on Land. (n.d.).
  • This compound 61977-29-5 wiki - Guidechem. (n.d.).
  • The Toxicity Characteristic Rule for Hazardous Waste Determination: Has EPA Satisfied Congress' Mandate? (1991). Fordham Environmental Law Review.
  • Waste incinerators - Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs under Article 5 of the Stockholm Convention. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). Environmental Protection Agency.
  • The Toxicity Characteristic Leaching Procedure EPA Method 1311. (n.d.). Retrieved from the Environmental Protection Agency.
  • N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. (2025).
  • Reactivity of 1,2-benzisoxazole 2-oxides. (1973). Journal of the Chemical Society, Perkin Transactions 1.
  • This compound - CHIRALEN. (n.d.).
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023).
  • Requirements for Incineration of Waste and Operation of Waste Incineration Plants. (n.d.). Retrieved from the Republic of Latvia Ministry of Environmental Protection and Regional Development.
  • Safety Data Sheet - ChemScene. (2025).
  • Intramolecular N–O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. (2020). Journal of the American Chemical Society.
  • Recent Advances in the Synthesis of 1,2-Benzisoxazoles and 1,2-Benzisoxazolines. (2025).
  • This compound AldrichCPR | Sigma-Aldrich. (n.d.).
  • Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. (2025). Environmental Protection Agency.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017).
  • Influence of data selection on aquatic ecotoxicity characterization factors for selected persistent and mobile substances. (2023). Chalmers University of Technology.
  • Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. (2024). MDPI.

Sources

Personal protective equipment for handling 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 6-Chlorobenzo[d]isoxazol-3-ol

In the dynamic environment of pharmaceutical research and drug development, the safety of our scientists is the foundation upon which innovation is built. Handling novel or specialized chemical entities like this compound requires a proactive and informed approach to safety. This guide, grounded in established safety protocols and field experience, provides essential, direct guidance on the selection and use of Personal Protective Equipment (PPE) for this compound, ensuring both personal safety and the integrity of your work.

Understanding the Hazard Profile of this compound

Before any procedure, a thorough risk assessment is paramount. The first step is always to consult the Safety Data Sheet (SDS). For this compound (CAS No. 61977-29-5), the Globally Harmonized System (GHS) classifications indicate several hazards.[1][2]

Summary of Known Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

The signal word for this compound is "Danger," reflecting the potential for serious eye damage.[1] The presence of a chlorinated aromatic ring and an isoxazole functional group necessitates caution, as such structures can have complex toxicological profiles. Our entire safety strategy is therefore built around preventing exposure through all potential routes: dermal, ocular, and inhalation.

Core Directive: Engineering Controls as the Primary Barrier

PPE is the final line of defense. The most critical safety measure is the consistent use of proper engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, weighing, and preparing solutions, must be performed inside a certified chemical fume hood. This is the primary method to mitigate the risk of inhaling dust or vapors, which are known to cause respiratory irritation.[1][2] The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of such controls to maintain exposures below permissible limits.[3][4][5]

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and matched to the procedural risks. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[1][2]

Eye and Face Protection: A Non-Negotiable Requirement

Given the classification of "Causes serious eye damage" (H318), robust eye protection is critical.[1][2]

  • Chemical Splash Goggles: At a minimum, chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient due to the risk of splashes from the sides, top, or bottom.

  • Face Shield: When handling larger quantities, performing reactions with a potential for splashing, or when transferring solutions, a face shield must be worn in addition to chemical splash goggles. This provides a necessary secondary barrier for the entire face.

Hand Protection: Preventing Dermal Exposure

The compound is a known skin irritant.[1][2] Therefore, selecting the correct gloves is crucial for preventing dermal contact.

  • Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals.[6][7] It is imperative to consult a glove manufacturer's compatibility chart when using solvents to prepare solutions of this compound.

  • Double Gloving: The practice of wearing two pairs of nitrile gloves is strongly advised. This serves two purposes: it provides a redundant barrier and, more importantly, allows for the safe removal of the outer glove immediately after a known or suspected contamination, without exposing the skin.

  • Inspection and Technique: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat with long sleeves, fully buttoned, is required.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: When Engineering Controls Are Insufficient

While all routine work should occur in a fume hood, a respiratory protection plan is a necessary component of a comprehensive safety program.[4]

  • Respirator Use: In the event of a significant spill outside of a fume hood or if engineering controls are not feasible, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate filter (P100) is required.[8][9] All personnel who may need to wear a respirator must be medically cleared, trained, and fit-tested annually as part of an OSHA-compliant respiratory protection program.[6]

Operational and Disposal Plan: A Step-by-Step Workflow

A self-validating protocol ensures safety is integrated into every step of the experimental process.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorobenzo[d]isoxazol-3-ol
Reactant of Route 2
6-Chlorobenzo[d]isoxazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.